PI4K-IN-1
説明
特性
IUPAC Name |
4-[[[6-[1-(cyclopropylmethyl)-2-oxopyridin-4-yl]-1,3-benzothiazol-2-yl]amino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c28-22-12-19(9-10-27(22)14-16-1-2-16)18-7-8-20-21(11-18)31-24(26-20)25-13-15-3-5-17(6-4-15)23(29)30/h7-12,15-17H,1-6,13-14H2,(H,25,26)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUPEZBPGVQFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC2=NC3=C(S2)C=C(C=C3)C4=CC(=O)N(C=C4)CC5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of PI4K-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of PI4K-IN-1, a potent inhibitor of type III phosphatidylinositol 4-kinases (PI4Ks). This document provides a comprehensive overview of the cellular pathways modulated by this inhibitor, detailed experimental protocols for its characterization, and a quantitative summary of its activity. The information presented is intended to support further research and drug development efforts targeting the PI4K signaling axis.
Introduction to PI4K and the Role of PI4P
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol (B14025) ring, generating phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical component of cellular membranes that regulates a vast array of cellular processes.[3][4]
There are two main types of PI4Ks: type II (PI4KIIα and PI4KIIβ) and type III (PI4KIIIα and PI4KIIIβ). This compound is a potent inhibitor of the type III isoforms.
-
PI4KIIIα (PI4KA) is predominantly found at the plasma membrane and the endoplasmic reticulum (ER).[5][6] It is crucial for generating the PI4P pool required for the synthesis of PI(4,5)P₂ at the plasma membrane.[4][5] This pool of PI(4,5)P₂ is essential for processes such as endocytosis, exocytosis, ion channel regulation, and cytoskeletal dynamics.[2][3]
-
PI4KIIIβ (PI4KB) is primarily localized to the Golgi apparatus.[7] It plays a vital role in regulating vesicular trafficking from the Golgi to the plasma membrane.[8] Additionally, PI4KIIIβ has been implicated in cell migration, focal adhesion dynamics, and the activation of the Akt signaling pathway.[1][9]
This compound: A Potent PI4KIII Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against both PI4KIIIα and PI4KIIIβ. Its inhibitory action disrupts the production of PI4P, leading to a cascade of effects on downstream cellular pathways.
Quantitative Data
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC₅₀), typically expressed as the pIC₅₀ value (-log(IC₅₀)).
| Target | pIC₅₀ | IC₅₀ (nM) | Selectivity Notes |
| PI4KIIIα | 9.0 | 1 | High potency. |
| PI4KIIIβ | 6.6 | 251 | Potent, with ~250-fold selectivity for PI4KIIIα over PI4KIIIβ. |
| PI3Kα | 4.0 | 100,000 | Low activity against PI3Kα. |
| PI3Kβ | <3.7 | >200,000 | Negligible activity against PI3Kβ. |
| PI3Kγ | 5.0 | 10,000 | Low activity against PI3Kγ. |
| PI3Kδ | <4.1 | >80,000 | Negligible activity against PI3Kδ. |
Mechanism of Action in Cellular Pathways
By inhibiting PI4KIIIα and PI4KIIIβ, this compound effectively depletes the cellular pools of PI4P at the plasma membrane and the Golgi apparatus. This depletion has profound consequences on multiple signaling and trafficking pathways.
Impact on the PI(4,5)P₂ Signaling Cascade
The primary consequence of PI4KIIIα inhibition is the reduced synthesis of PI(4,5)P₂ at the plasma membrane. This impacts all cellular processes that are dependent on this critical phosphoinositide.
PI(4,5)P₂ Synthesis and Signaling Pathway.
Disruption of Golgi-Mediated Vesicular Trafficking
Inhibition of PI4KIIIβ at the Golgi apparatus disrupts the formation and transport of vesicles destined for the plasma membrane. PI4P in the Golgi membrane acts as a docking site for effector proteins that are essential for cargo sorting and vesicle budding.
Role of PI4KIIIβ in Golgi Trafficking.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.
Materials:
-
Recombinant PI4KIIIα or PI4KIIIβ enzyme
-
This compound (or other inhibitors)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a reaction buffer containing MgCl₂, DTT, and a buffer (e.g., HEPES).
-
Add the PI4K enzyme to the wells of the assay plate.
-
Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PI substrate and ATP.
-
Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay Workflow.
Cellular PI4P Measurement using a Fluorescent Biosensor
This method allows for the visualization and quantification of PI4P levels in live cells.
Materials:
-
Mammalian cell line (e.g., HeLa, COS-7)
-
Expression plasmid for a PI4P biosensor (e.g., GFP-P4M-SidM or GFP-2xPHFAPP1)
-
Transfection reagent
-
This compound
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the PI4P biosensor plasmid using a suitable transfection reagent. Allow for protein expression (typically 24-48 hours).
-
Treat the transfected cells with various concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).
-
Image the cells using a confocal microscope. Acquire images of the GFP fluorescence.
-
Quantify the fluorescence intensity at the plasma membrane and/or Golgi, depending on the biosensor and the target of interest.
-
Normalize the fluorescence intensity to a background region or to the total cell fluorescence.
-
Compare the PI4P levels in inhibitor-treated cells to the control cells.
Western Blot Analysis of Downstream Signaling
This protocol can be adapted to measure the phosphorylation status of proteins downstream of PI4K signaling, such as Akt.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells and treat with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize for loading.
Conclusion
This compound is a valuable research tool for dissecting the complex roles of PI4KIIIα and PI4KIIIβ in cellular physiology. Its high potency and selectivity make it a powerful probe for studying the consequences of PI4P depletion in various cellular compartments. The information and protocols provided in this guide are intended to facilitate further investigations into the mechanism of action of this compound and to aid in the development of novel therapeutics targeting the PI4K pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells [frontiersin.org]
- 3. Phosphatidylinositol-4,5-bisphosphate: Targeted Production and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. PI4P-signaling pathway for the synthesis of a nascent membrane structure in selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of PI4K-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of PI4K-IN-1, a potent inhibitor of type III phosphatidylinositol 4-kinases (PI4Ks). This document provides a comprehensive overview of the cellular pathways modulated by this inhibitor, detailed experimental protocols for its characterization, and a quantitative summary of its activity. The information presented is intended to support further research and drug development efforts targeting the PI4K signaling axis.
Introduction to PI4K and the Role of PI4P
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol ring, generating phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical component of cellular membranes that regulates a vast array of cellular processes.[3][4]
There are two main types of PI4Ks: type II (PI4KIIα and PI4KIIβ) and type III (PI4KIIIα and PI4KIIIβ). This compound is a potent inhibitor of the type III isoforms.
-
PI4KIIIα (PI4KA) is predominantly found at the plasma membrane and the endoplasmic reticulum (ER).[5][6] It is crucial for generating the PI4P pool required for the synthesis of PI(4,5)P₂ at the plasma membrane.[4][5] This pool of PI(4,5)P₂ is essential for processes such as endocytosis, exocytosis, ion channel regulation, and cytoskeletal dynamics.[2][3]
-
PI4KIIIβ (PI4KB) is primarily localized to the Golgi apparatus.[7] It plays a vital role in regulating vesicular trafficking from the Golgi to the plasma membrane.[8] Additionally, PI4KIIIβ has been implicated in cell migration, focal adhesion dynamics, and the activation of the Akt signaling pathway.[1][9]
This compound: A Potent PI4KIII Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency against both PI4KIIIα and PI4KIIIβ. Its inhibitory action disrupts the production of PI4P, leading to a cascade of effects on downstream cellular pathways.
Quantitative Data
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC₅₀), typically expressed as the pIC₅₀ value (-log(IC₅₀)).
| Target | pIC₅₀ | IC₅₀ (nM) | Selectivity Notes |
| PI4KIIIα | 9.0 | 1 | High potency. |
| PI4KIIIβ | 6.6 | 251 | Potent, with ~250-fold selectivity for PI4KIIIα over PI4KIIIβ. |
| PI3Kα | 4.0 | 100,000 | Low activity against PI3Kα. |
| PI3Kβ | <3.7 | >200,000 | Negligible activity against PI3Kβ. |
| PI3Kγ | 5.0 | 10,000 | Low activity against PI3Kγ. |
| PI3Kδ | <4.1 | >80,000 | Negligible activity against PI3Kδ. |
Mechanism of Action in Cellular Pathways
By inhibiting PI4KIIIα and PI4KIIIβ, this compound effectively depletes the cellular pools of PI4P at the plasma membrane and the Golgi apparatus. This depletion has profound consequences on multiple signaling and trafficking pathways.
Impact on the PI(4,5)P₂ Signaling Cascade
The primary consequence of PI4KIIIα inhibition is the reduced synthesis of PI(4,5)P₂ at the plasma membrane. This impacts all cellular processes that are dependent on this critical phosphoinositide.
PI(4,5)P₂ Synthesis and Signaling Pathway.
Disruption of Golgi-Mediated Vesicular Trafficking
Inhibition of PI4KIIIβ at the Golgi apparatus disrupts the formation and transport of vesicles destined for the plasma membrane. PI4P in the Golgi membrane acts as a docking site for effector proteins that are essential for cargo sorting and vesicle budding.
Role of PI4KIIIβ in Golgi Trafficking.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.
Materials:
-
Recombinant PI4KIIIα or PI4KIIIβ enzyme
-
This compound (or other inhibitors)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a reaction buffer containing MgCl₂, DTT, and a buffer (e.g., HEPES).
-
Add the PI4K enzyme to the wells of the assay plate.
-
Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PI substrate and ATP.
-
Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay Workflow.
Cellular PI4P Measurement using a Fluorescent Biosensor
This method allows for the visualization and quantification of PI4P levels in live cells.
Materials:
-
Mammalian cell line (e.g., HeLa, COS-7)
-
Expression plasmid for a PI4P biosensor (e.g., GFP-P4M-SidM or GFP-2xPHFAPP1)
-
Transfection reagent
-
This compound
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the PI4P biosensor plasmid using a suitable transfection reagent. Allow for protein expression (typically 24-48 hours).
-
Treat the transfected cells with various concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).
-
Image the cells using a confocal microscope. Acquire images of the GFP fluorescence.
-
Quantify the fluorescence intensity at the plasma membrane and/or Golgi, depending on the biosensor and the target of interest.
-
Normalize the fluorescence intensity to a background region or to the total cell fluorescence.
-
Compare the PI4P levels in inhibitor-treated cells to the control cells.
Western Blot Analysis of Downstream Signaling
This protocol can be adapted to measure the phosphorylation status of proteins downstream of PI4K signaling, such as Akt.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells and treat with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize for loading.
Conclusion
This compound is a valuable research tool for dissecting the complex roles of PI4KIIIα and PI4KIIIβ in cellular physiology. Its high potency and selectivity make it a powerful probe for studying the consequences of PI4P depletion in various cellular compartments. The information and protocols provided in this guide are intended to facilitate further investigations into the mechanism of action of this compound and to aid in the development of novel therapeutics targeting the PI4K pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells [frontiersin.org]
- 3. Phosphatidylinositol-4,5-bisphosphate: Targeted Production and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. PI4P-signaling pathway for the synthesis of a nascent membrane structure in selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4-kinase III beta regulates cell shape, migration, and focal adhesion number - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PI4K-IN-1 in Phosphatidylinositol 4-Phosphate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling and membrane trafficking through the synthesis of phosphatidylinositol 4-phosphate (PI4P). The dysregulation of PI4K activity has been implicated in a range of diseases, including viral infections and cancer, making these enzymes attractive targets for therapeutic intervention. PI4K-IN-1 is a potent inhibitor of type III PI4Ks, specifically PI4KIIIα and PI4KIIIβ, which are crucial for the generation of distinct pools of PI4P within the cell. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its impact on PI4P synthesis. We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its use in in vitro and cellular assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating PI4K signaling and for professionals involved in the development of novel therapeutics targeting this pathway.
Introduction to Phosphatidylinositol 4-Kinases and PI4P
Phosphoinositides are minor but critically important phospholipid components of cellular membranes that function as key signaling molecules and as docking sites for a multitude of proteins.[1] The phosphorylation of the inositol (B14025) head group of phosphatidylinositol (PI) at the 4-position is catalyzed by a family of enzymes known as phosphatidylinositol 4-kinases (PI4Ks), resulting in the production of phosphatidylinositol 4-phosphate (PI4P).[2] PI4P serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and is also a crucial signaling and regulatory molecule in its own right, defining the identity of the Golgi apparatus and regulating trafficking to and from this organelle.[3][4]
In mammals, there are four isoforms of PI4K, which are categorized into two types: type II (PI4KIIα and PI4KIIβ) and type III (PI4KIIIα and PI4KIIIβ).[5] These isoforms have distinct subcellular localizations and are responsible for generating different pools of PI4P, thereby regulating a diverse array of cellular processes.[1][4]
-
PI4KIIIα is primarily responsible for the synthesis of the PI4P pool at the plasma membrane and is essential for the replication of several RNA viruses, including hepatitis C virus (HCV).[6][7][8][9]
-
PI4KIIIβ is predominantly localized to the Golgi apparatus and is involved in regulating Golgi structure and function, as well as being hijacked by other RNA viruses for their replication.[3]
-
PI4KIIα and PI4KIIβ contribute to PI4P synthesis in various cellular compartments, including endosomes and the trans-Golgi network.[1]
Given their central role in both normal cellular physiology and in the lifecycle of pathogens, PI4Ks have emerged as promising targets for the development of novel therapeutic agents.
This compound: A Potent Inhibitor of Type III PI4Ks
This compound is a small molecule inhibitor that demonstrates high potency against the type III PI4K isoforms, PI4KIIIα and PI4KIIIβ.[2] Its ability to selectively inhibit these kinases makes it a valuable tool for dissecting the specific functions of these enzymes and for exploring their therapeutic potential.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of PI4KIIIα and PI4KIIIβ. This binding prevents the transfer of the gamma-phosphate from ATP to the 4-position of the inositol ring of phosphatidylinositol, thereby blocking the synthesis of PI4P. By inhibiting PI4KIIIα and PI4KIIIβ, this compound can effectively reduce the levels of PI4P at the plasma membrane and the Golgi apparatus, respectively, leading to the disruption of downstream signaling pathways and cellular processes that are dependent on these specific PI4P pools.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various kinases has been determined in in vitro kinase assays. The data is commonly presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target Kinase | pIC50 | IC50 (nM) |
| PI4KIIIα | 9.0 | 1 |
| PI4KIIIβ | 6.6 | 251 |
| PI3Kα | 4.0 | 100,000 |
| PI3Kβ | <3.7 | >200,000 |
| PI3Kγ | 5.0 | 10,000 |
| PI3Kδ | <4.1 | >80,000 |
| Table 1: In vitro inhibitory activity of this compound against PI4K and PI3K isoforms. Data sourced from MedchemExpress.[2] |
As shown in Table 1, this compound is a highly potent inhibitor of PI4KIIIα and a moderately potent inhibitor of PI4KIIIβ. It exhibits significantly lower activity against class I phosphoinositide 3-kinases (PI3Ks), indicating a degree of selectivity for the PI4K family. This selectivity is crucial for its use as a specific tool to study PI4K function.
Signaling Pathways and Cellular Processes Affected by this compound
By inhibiting the synthesis of PI4P, this compound can modulate a variety of downstream signaling pathways and cellular functions. The primary consequence of this compound treatment is the depletion of PI4P pools, which in turn affects the levels of its downstream product, PI(4,5)P2, and disrupts the recruitment and activation of PI4P- and PI(4,5)P2-binding proteins.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles for endocytic trafficking and phosphatidylinositol 4-kinase III alpha in hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Phosphatidylinositol-4-Kinase IIIα as a Hepatitis C Virus Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PI4K-IN-1 in Phosphatidylinositol 4-Phosphate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling and membrane trafficking through the synthesis of phosphatidylinositol 4-phosphate (PI4P). The dysregulation of PI4K activity has been implicated in a range of diseases, including viral infections and cancer, making these enzymes attractive targets for therapeutic intervention. PI4K-IN-1 is a potent inhibitor of type III PI4Ks, specifically PI4KIIIα and PI4KIIIβ, which are crucial for the generation of distinct pools of PI4P within the cell. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its impact on PI4P synthesis. We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its use in in vitro and cellular assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating PI4K signaling and for professionals involved in the development of novel therapeutics targeting this pathway.
Introduction to Phosphatidylinositol 4-Kinases and PI4P
Phosphoinositides are minor but critically important phospholipid components of cellular membranes that function as key signaling molecules and as docking sites for a multitude of proteins.[1] The phosphorylation of the inositol head group of phosphatidylinositol (PI) at the 4-position is catalyzed by a family of enzymes known as phosphatidylinositol 4-kinases (PI4Ks), resulting in the production of phosphatidylinositol 4-phosphate (PI4P).[2] PI4P serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and is also a crucial signaling and regulatory molecule in its own right, defining the identity of the Golgi apparatus and regulating trafficking to and from this organelle.[3][4]
In mammals, there are four isoforms of PI4K, which are categorized into two types: type II (PI4KIIα and PI4KIIβ) and type III (PI4KIIIα and PI4KIIIβ).[5] These isoforms have distinct subcellular localizations and are responsible for generating different pools of PI4P, thereby regulating a diverse array of cellular processes.[1][4]
-
PI4KIIIα is primarily responsible for the synthesis of the PI4P pool at the plasma membrane and is essential for the replication of several RNA viruses, including hepatitis C virus (HCV).[6][7][8][9]
-
PI4KIIIβ is predominantly localized to the Golgi apparatus and is involved in regulating Golgi structure and function, as well as being hijacked by other RNA viruses for their replication.[3]
-
PI4KIIα and PI4KIIβ contribute to PI4P synthesis in various cellular compartments, including endosomes and the trans-Golgi network.[1]
Given their central role in both normal cellular physiology and in the lifecycle of pathogens, PI4Ks have emerged as promising targets for the development of novel therapeutic agents.
This compound: A Potent Inhibitor of Type III PI4Ks
This compound is a small molecule inhibitor that demonstrates high potency against the type III PI4K isoforms, PI4KIIIα and PI4KIIIβ.[2] Its ability to selectively inhibit these kinases makes it a valuable tool for dissecting the specific functions of these enzymes and for exploring their therapeutic potential.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of PI4KIIIα and PI4KIIIβ. This binding prevents the transfer of the gamma-phosphate from ATP to the 4-position of the inositol ring of phosphatidylinositol, thereby blocking the synthesis of PI4P. By inhibiting PI4KIIIα and PI4KIIIβ, this compound can effectively reduce the levels of PI4P at the plasma membrane and the Golgi apparatus, respectively, leading to the disruption of downstream signaling pathways and cellular processes that are dependent on these specific PI4P pools.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various kinases has been determined in in vitro kinase assays. The data is commonly presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target Kinase | pIC50 | IC50 (nM) |
| PI4KIIIα | 9.0 | 1 |
| PI4KIIIβ | 6.6 | 251 |
| PI3Kα | 4.0 | 100,000 |
| PI3Kβ | <3.7 | >200,000 |
| PI3Kγ | 5.0 | 10,000 |
| PI3Kδ | <4.1 | >80,000 |
| Table 1: In vitro inhibitory activity of this compound against PI4K and PI3K isoforms. Data sourced from MedchemExpress.[2] |
As shown in Table 1, this compound is a highly potent inhibitor of PI4KIIIα and a moderately potent inhibitor of PI4KIIIβ. It exhibits significantly lower activity against class I phosphoinositide 3-kinases (PI3Ks), indicating a degree of selectivity for the PI4K family. This selectivity is crucial for its use as a specific tool to study PI4K function.
Signaling Pathways and Cellular Processes Affected by this compound
By inhibiting the synthesis of PI4P, this compound can modulate a variety of downstream signaling pathways and cellular functions. The primary consequence of this compound treatment is the depletion of PI4P pools, which in turn affects the levels of its downstream product, PI(4,5)P2, and disrupts the recruitment and activation of PI4P- and PI(4,5)P2-binding proteins.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles for endocytic trafficking and phosphatidylinositol 4-kinase III alpha in hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Phosphatidylinositol-4-Kinase IIIα as a Hepatitis C Virus Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Interactome of PI4K-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This seemingly simple reaction is a linchpin in cellular physiology, producing a lipid second messenger, PI4P, that is crucial for maintaining the identity of the Golgi apparatus, regulating vesicular trafficking, and serving as a precursor for other critical signaling phosphoinositides like PI(4,5)P2.[1] The PI4K family is divided into two main types, Type II (PI4KIIα, PI4KIIβ) and Type III (PI4KIIIα, PI4KIIIβ), each with distinct subcellular localizations and functions.
Given their central role, it is unsurprising that various pathogens, particularly RNA viruses like Hepatitis C Virus (HCV) and enteroviruses, hijack host cell PI4Ks to construct membranous replication organelles, making these enzymes attractive therapeutic targets.[2] PI4K-IN-1 is a potent small-molecule inhibitor developed to probe the function of these kinases. This guide provides an in-depth technical overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for target identification, and visualizations of the associated cellular pathways and workflows.
Target Profile of this compound
This compound is a potent inhibitor of the Type III PI4K isoforms, demonstrating high affinity for PI4KIIIα and moderate activity against PI4KIIIβ. Its selectivity against the related phosphoinositide 3-kinase (PI3K) family has also been characterized, showing weak inhibition of the γ isoform and minimal activity against the α, β, and δ isoforms.
Quantitative Inhibitory Activity
The inhibitory potency of this compound is typically quantified by its pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor.
| Target Kinase | Isoform | pIC50 | Reference |
| Phosphatidylinositol 4-Kinase | PI4KIIIα | 9.0 | [3] |
| PI4KIIIβ | 6.6 | [3] | |
| Phosphoinositide 3-Kinase | PI3Kα | 4.0 | [3] |
| PI3Kβ | <3.7 | [3] | |
| PI3Kγ | 5.0 | [3] | |
| PI3Kδ | <4.1 | [3] | |
| Table 1: Inhibitory profile of this compound against primary PI4K targets and key PI3K off-targets. Data is presented as pIC50 values. |
PI4K Signaling Pathway
PI4Ks are integral to the phosphoinositide signaling cascade. They act upstream of other lipid kinases, such as PIP5K, to generate the membrane lipid PI(4,5)P2, a critical regulator of numerous cellular processes. Inhibition of PI4K by this compound disrupts this entire downstream pathway.
Experimental Methodologies for Target Identification
Identifying the complete cellular target landscape of a kinase inhibitor is critical to understanding its biological effects and potential off-target liabilities. Several powerful techniques are employed for this purpose, including biochemical kinase assays and advanced proteomics-based methods.
Biochemical Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ assay is a widely used method to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a luminescent, homogeneous assay suitable for high-throughput screening and determining inhibitor IC50 values.[4][5][6]
Detailed Protocol:
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).[7]
-
In a 96- or 384-well white plate, add the lipid substrate (e.g., 125 µM Phosphatidylinositol) and the kinase (e.g., recombinant PI4KIIIα).[7]
-
Add this compound at various concentrations (for IC50 determination) or a fixed concentration. Include a DMSO vehicle control.
-
Incubate the plate for 10-15 minutes at room temperature to allow inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a solution containing ATP (e.g., final concentration of 10-50 µM).[7]
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Reaction Termination and ATP Depletion:
-
ADP Detection:
-
Add Kinase Detection Reagent at twice the initial reaction volume. This reagent converts the ADP generated into ATP and provides luciferase and luciferin (B1168401) to produce a light signal proportional to the ADP amount.[6]
-
Incubate at room temperature for 30-60 minutes.[6]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light produced is directly proportional to the kinase activity. Calculate the percent inhibition at each inhibitor concentration relative to the DMSO control to determine the IC50 value.
-
Chemical Proteomics for Cellular Target Profiling
Chemical proteomics is a powerful approach to identify the direct binding targets of a small molecule within the complex environment of a cell lysate.[8] The "Kinobeads" method utilizes a broad-spectrum kinase inhibitor matrix to pull down a large portion of the cellular kinome, allowing for the assessment of a test compound's binding partners through competition.[9]
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., HeLa, K562) to a sufficient density.[10]
-
Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, with protease and phosphatase inhibitors).[11]
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine the protein concentration.
-
-
Inhibitor Incubation (Competition):
-
Aliquot the cell lysate. Treat aliquots with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or with DMSO as a vehicle control.
-
Incubate for 45-60 minutes at 4°C to allow this compound to bind to its cellular targets.[11]
-
-
Kinase Enrichment (Affinity Pull-down):
-
Add "Kinobeads" (Sepharose beads coupled with multiple non-selective kinase inhibitors) to each lysate aliquot.[9]
-
Incubate for 60 minutes at 4°C with rotation to allow kinases not bound by this compound to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.
-
(Optional) Label the peptides with isotopic tags (e.g., iTRAQ, TMT) for quantitative comparison between different this compound concentrations.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Proteins that show a dose-dependent decrease in abundance in the pull-down upon treatment with this compound are identified as its cellular targets. This is because the inhibitor prevents them from binding to the Kinobeads matrix.[10]
-
In Situ Kinase Profiling (KiNativ™)
The KiNativ™ platform is a powerful activity-based proteomic profiling method that assesses inhibitor binding to kinases directly in their native cellular environment (in situ or in cell lysates). It utilizes biotin-tagged, irreversible ATP/ADP probes that covalently label the active site of kinases.[12] The degree of labeling is inversely proportional to the occupancy of the active site by a competitive inhibitor like this compound.
Detailed Protocol:
-
Lysate Preparation and Inhibitor Treatment:
-
Prepare cell lysates as described for chemical proteomics.
-
Perform a rapid gel-filtration step to remove endogenous ATP.[12]
-
Treat lysate aliquots with a range of this compound concentrations to generate a dose-response curve. Include a DMSO control.
-
-
Probe Labeling:
-
Add a biotinylated acyl-phosphate ATP/ADP probe (e.g., ActivX™ Desthiobiotin-ATP probe) to each lysate.[7]
-
The probe will covalently bind to the conserved lysine (B10760008) in the ATP-binding pocket of active kinases that are not already occupied by this compound.
-
Incubate for a short period (e.g., 10 minutes).[7]
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the entire proteome into peptides using trypsin.
-
-
Enrichment of Labeled Peptides:
-
Enrich the biotin-labeled peptides using streptavidin affinity chromatography. This step specifically isolates the active-site peptides from the labeled kinases.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Identify the peptides, which correspond to specific kinases, and quantify their abundance in each sample.
-
-
Data Analysis and IC50 Determination:
-
The signal for a specific kinase peptide will decrease as the concentration of this compound increases, reflecting competitive binding.
-
Plot the relative abundance of each kinase peptide against the inhibitor concentration to generate dose-response curves and calculate in-lysate IC50 values for hundreds of kinases simultaneously.[7]
-
Conclusion
This compound is a selective and potent research tool for interrogating the function of Type III PI4K enzymes. Its primary cellular targets are PI4KIIIα and PI4KIIIβ, and its mechanism of action involves the direct inhibition of PI4P production, leading to the disruption of downstream signaling and trafficking pathways. A comprehensive understanding of its cellular interactome, including both on-target and potential off-target effects, is essential for the accurate interpretation of experimental results. The methodologies outlined in this guide—biochemical activity assays, chemical proteomics, and in situ profiling—represent the cornerstone techniques for characterizing the cellular targets of this compound and other kinase inhibitors, providing critical data for both basic research and therapeutic development.
References
- 1. Phosphatidyl Inositol 4-Kinases | MDPI [mdpi.com]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Interactome of PI4K-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This seemingly simple reaction is a linchpin in cellular physiology, producing a lipid second messenger, PI4P, that is crucial for maintaining the identity of the Golgi apparatus, regulating vesicular trafficking, and serving as a precursor for other critical signaling phosphoinositides like PI(4,5)P2.[1] The PI4K family is divided into two main types, Type II (PI4KIIα, PI4KIIβ) and Type III (PI4KIIIα, PI4KIIIβ), each with distinct subcellular localizations and functions.
Given their central role, it is unsurprising that various pathogens, particularly RNA viruses like Hepatitis C Virus (HCV) and enteroviruses, hijack host cell PI4Ks to construct membranous replication organelles, making these enzymes attractive therapeutic targets.[2] PI4K-IN-1 is a potent small-molecule inhibitor developed to probe the function of these kinases. This guide provides an in-depth technical overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for target identification, and visualizations of the associated cellular pathways and workflows.
Target Profile of this compound
This compound is a potent inhibitor of the Type III PI4K isoforms, demonstrating high affinity for PI4KIIIα and moderate activity against PI4KIIIβ. Its selectivity against the related phosphoinositide 3-kinase (PI3K) family has also been characterized, showing weak inhibition of the γ isoform and minimal activity against the α, β, and δ isoforms.
Quantitative Inhibitory Activity
The inhibitory potency of this compound is typically quantified by its pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor.
| Target Kinase | Isoform | pIC50 | Reference |
| Phosphatidylinositol 4-Kinase | PI4KIIIα | 9.0 | [3] |
| PI4KIIIβ | 6.6 | [3] | |
| Phosphoinositide 3-Kinase | PI3Kα | 4.0 | [3] |
| PI3Kβ | <3.7 | [3] | |
| PI3Kγ | 5.0 | [3] | |
| PI3Kδ | <4.1 | [3] | |
| Table 1: Inhibitory profile of this compound against primary PI4K targets and key PI3K off-targets. Data is presented as pIC50 values. |
PI4K Signaling Pathway
PI4Ks are integral to the phosphoinositide signaling cascade. They act upstream of other lipid kinases, such as PIP5K, to generate the membrane lipid PI(4,5)P2, a critical regulator of numerous cellular processes. Inhibition of PI4K by this compound disrupts this entire downstream pathway.
Experimental Methodologies for Target Identification
Identifying the complete cellular target landscape of a kinase inhibitor is critical to understanding its biological effects and potential off-target liabilities. Several powerful techniques are employed for this purpose, including biochemical kinase assays and advanced proteomics-based methods.
Biochemical Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ assay is a widely used method to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a luminescent, homogeneous assay suitable for high-throughput screening and determining inhibitor IC50 values.[4][5][6]
Detailed Protocol:
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).[7]
-
In a 96- or 384-well white plate, add the lipid substrate (e.g., 125 µM Phosphatidylinositol) and the kinase (e.g., recombinant PI4KIIIα).[7]
-
Add this compound at various concentrations (for IC50 determination) or a fixed concentration. Include a DMSO vehicle control.
-
Incubate the plate for 10-15 minutes at room temperature to allow inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a solution containing ATP (e.g., final concentration of 10-50 µM).[7]
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Reaction Termination and ATP Depletion:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light produced is directly proportional to the kinase activity. Calculate the percent inhibition at each inhibitor concentration relative to the DMSO control to determine the IC50 value.
-
Chemical Proteomics for Cellular Target Profiling
Chemical proteomics is a powerful approach to identify the direct binding targets of a small molecule within the complex environment of a cell lysate.[8] The "Kinobeads" method utilizes a broad-spectrum kinase inhibitor matrix to pull down a large portion of the cellular kinome, allowing for the assessment of a test compound's binding partners through competition.[9]
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., HeLa, K562) to a sufficient density.[10]
-
Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, with protease and phosphatase inhibitors).[11]
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine the protein concentration.
-
-
Inhibitor Incubation (Competition):
-
Aliquot the cell lysate. Treat aliquots with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or with DMSO as a vehicle control.
-
Incubate for 45-60 minutes at 4°C to allow this compound to bind to its cellular targets.[11]
-
-
Kinase Enrichment (Affinity Pull-down):
-
Add "Kinobeads" (Sepharose beads coupled with multiple non-selective kinase inhibitors) to each lysate aliquot.[9]
-
Incubate for 60 minutes at 4°C with rotation to allow kinases not bound by this compound to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.
-
(Optional) Label the peptides with isotopic tags (e.g., iTRAQ, TMT) for quantitative comparison between different this compound concentrations.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Proteins that show a dose-dependent decrease in abundance in the pull-down upon treatment with this compound are identified as its cellular targets. This is because the inhibitor prevents them from binding to the Kinobeads matrix.[10]
-
In Situ Kinase Profiling (KiNativ™)
The KiNativ™ platform is a powerful activity-based proteomic profiling method that assesses inhibitor binding to kinases directly in their native cellular environment (in situ or in cell lysates). It utilizes biotin-tagged, irreversible ATP/ADP probes that covalently label the active site of kinases.[12] The degree of labeling is inversely proportional to the occupancy of the active site by a competitive inhibitor like this compound.
Detailed Protocol:
-
Lysate Preparation and Inhibitor Treatment:
-
Prepare cell lysates as described for chemical proteomics.
-
Perform a rapid gel-filtration step to remove endogenous ATP.[12]
-
Treat lysate aliquots with a range of this compound concentrations to generate a dose-response curve. Include a DMSO control.
-
-
Probe Labeling:
-
Add a biotinylated acyl-phosphate ATP/ADP probe (e.g., ActivX™ Desthiobiotin-ATP probe) to each lysate.[7]
-
The probe will covalently bind to the conserved lysine in the ATP-binding pocket of active kinases that are not already occupied by this compound.
-
Incubate for a short period (e.g., 10 minutes).[7]
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the entire proteome into peptides using trypsin.
-
-
Enrichment of Labeled Peptides:
-
Enrich the biotin-labeled peptides using streptavidin affinity chromatography. This step specifically isolates the active-site peptides from the labeled kinases.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Identify the peptides, which correspond to specific kinases, and quantify their abundance in each sample.
-
-
Data Analysis and IC50 Determination:
-
The signal for a specific kinase peptide will decrease as the concentration of this compound increases, reflecting competitive binding.
-
Plot the relative abundance of each kinase peptide against the inhibitor concentration to generate dose-response curves and calculate in-lysate IC50 values for hundreds of kinases simultaneously.[7]
-
Conclusion
This compound is a selective and potent research tool for interrogating the function of Type III PI4K enzymes. Its primary cellular targets are PI4KIIIα and PI4KIIIβ, and its mechanism of action involves the direct inhibition of PI4P production, leading to the disruption of downstream signaling and trafficking pathways. A comprehensive understanding of its cellular interactome, including both on-target and potential off-target effects, is essential for the accurate interpretation of experimental results. The methodologies outlined in this guide—biochemical activity assays, chemical proteomics, and in situ profiling—represent the cornerstone techniques for characterizing the cellular targets of this compound and other kinase inhibitors, providing critical data for both basic research and therapeutic development.
References
- 1. Phosphatidyl Inositol 4-Kinases | MDPI [mdpi.com]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Effects of PI4K-IN-1 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling effects of PI4K-IN-1, a potent inhibitor of Phosphatidylinositol 4-Kinase (PI4K). This document details the mechanism of action, impact on key cellular processes, and methodologies for studying its effects.
Introduction to PI4K and the Role of this compound
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). These phosphoinositides are integral to a multitude of cellular processes, including membrane trafficking, signal transduction, and the regulation of the cytoskeleton.
This compound is a potent small molecule inhibitor targeting the type III isoforms of PI4K, PI4KIIIα and PI4KIIIβ. By inhibiting these enzymes, this compound effectively reduces the cellular levels of PI4P, thereby disrupting the signaling cascades that depend on this lipid second messenger. This targeted inhibition has profound effects on various downstream cellular pathways, making this compound a valuable tool for research and a potential therapeutic agent.
Quantitative Data on this compound Activity
The inhibitory potency of this compound and its selectivity for different kinase isoforms are critical parameters for its application in research and drug development. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency of this compound Against PI4K and PI3K Isoforms
| Target Kinase | pIC50 | IC50 (nM) |
| PI4KIIIα | 9.0 | 0.1 |
| PI4KIIIβ | 6.6 | 251 |
| PI3Kα | 4.0 | 100,000 |
| PI3Kβ | <3.7 | >200,000 |
| PI3Kγ | 5.0 | 10,000 |
| PI3Kδ | <4.1 | >80,000 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Data compiled from publicly available sources.[1][2]
Core Downstream Signaling Effects of this compound Treatment
The primary molecular consequence of this compound treatment is the depletion of cellular PI4P pools. This has significant ramifications for several key cellular processes that are critically dependent on PI4P for their regulation and function.
Inhibition of Viral Replication
A major and well-documented downstream effect of PI4K inhibition is the potent suppression of the replication of a broad range of positive-sense RNA viruses.[3][4] Many of these viruses hijack the host cell's PI4K to create PI4P-enriched membranous replication organelles, which are essential for the assembly and function of their replication machinery.
By depleting PI4P, this compound disrupts the formation and integrity of these viral replication factories, thereby halting the viral life cycle. This makes PI4K inhibitors, including this compound, promising candidates for broad-spectrum antiviral therapies.[5]
Diagram 1: this compound Inhibition of Viral Replication
Caption: this compound blocks viral replication by inhibiting PI4K and depleting PI4P.
Modulation of Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. The formation of the autophagosome, a key structure in this pathway, is a complex process involving the coordinated action of numerous proteins and lipids. PI4P has been identified as a critical lipid regulator of autophagosome formation and maturation.[6]
Treatment with PI4K inhibitors, such as this compound, has been shown to disrupt the autophagic process. By reducing PI4P levels, these inhibitors interfere with the recruitment of essential autophagy-related proteins to the autophagosome formation sites, thereby impairing autophagic flux.[6]
Diagram 2: Role of PI4K in Autophagy and its Inhibition
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phosphatidylinositol 4-Kinases Are Required for Autophagic Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Effects of PI4K-IN-1 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling effects of PI4K-IN-1, a potent inhibitor of Phosphatidylinositol 4-Kinase (PI4K). This document details the mechanism of action, impact on key cellular processes, and methodologies for studying its effects.
Introduction to PI4K and the Role of this compound
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). These phosphoinositides are integral to a multitude of cellular processes, including membrane trafficking, signal transduction, and the regulation of the cytoskeleton.
This compound is a potent small molecule inhibitor targeting the type III isoforms of PI4K, PI4KIIIα and PI4KIIIβ. By inhibiting these enzymes, this compound effectively reduces the cellular levels of PI4P, thereby disrupting the signaling cascades that depend on this lipid second messenger. This targeted inhibition has profound effects on various downstream cellular pathways, making this compound a valuable tool for research and a potential therapeutic agent.
Quantitative Data on this compound Activity
The inhibitory potency of this compound and its selectivity for different kinase isoforms are critical parameters for its application in research and drug development. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency of this compound Against PI4K and PI3K Isoforms
| Target Kinase | pIC50 | IC50 (nM) |
| PI4KIIIα | 9.0 | 0.1 |
| PI4KIIIβ | 6.6 | 251 |
| PI3Kα | 4.0 | 100,000 |
| PI3Kβ | <3.7 | >200,000 |
| PI3Kγ | 5.0 | 10,000 |
| PI3Kδ | <4.1 | >80,000 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Data compiled from publicly available sources.[1][2]
Core Downstream Signaling Effects of this compound Treatment
The primary molecular consequence of this compound treatment is the depletion of cellular PI4P pools. This has significant ramifications for several key cellular processes that are critically dependent on PI4P for their regulation and function.
Inhibition of Viral Replication
A major and well-documented downstream effect of PI4K inhibition is the potent suppression of the replication of a broad range of positive-sense RNA viruses.[3][4] Many of these viruses hijack the host cell's PI4K to create PI4P-enriched membranous replication organelles, which are essential for the assembly and function of their replication machinery.
By depleting PI4P, this compound disrupts the formation and integrity of these viral replication factories, thereby halting the viral life cycle. This makes PI4K inhibitors, including this compound, promising candidates for broad-spectrum antiviral therapies.[5]
Diagram 1: this compound Inhibition of Viral Replication
Caption: this compound blocks viral replication by inhibiting PI4K and depleting PI4P.
Modulation of Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. The formation of the autophagosome, a key structure in this pathway, is a complex process involving the coordinated action of numerous proteins and lipids. PI4P has been identified as a critical lipid regulator of autophagosome formation and maturation.[6]
Treatment with PI4K inhibitors, such as this compound, has been shown to disrupt the autophagic process. By reducing PI4P levels, these inhibitors interfere with the recruitment of essential autophagy-related proteins to the autophagosome formation sites, thereby impairing autophagic flux.[6]
Diagram 2: Role of PI4K in Autophagy and its Inhibition
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phosphatidylinositol 4-Kinases Are Required for Autophagic Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Utilizing PI4K-IN-1 in Membrane Trafficking and Vesicle Formation Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, and its application as a chemical probe to dissect the intricate processes of membrane trafficking and vesicle formation. This document details the inhibitor's selectivity, summarizes key quantitative data, outlines critical signaling pathways, and provides detailed experimental protocols for its use in cell-based assays.
Introduction: The Central Role of PI4Ks in Membrane Trafficking
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases essential for cellular function. They catalyze the phosphorylation of phosphatidylinositol (PI) at the D4 position of the inositol (B14025) ring, generating phosphatidylinositol 4-phosphate (PI4P). This seemingly simple modification is a critical regulatory node in cell biology. Different pools of PI4P, synthesized by distinct PI4K isoforms at specific subcellular locations, act as signaling lipids and membrane identity markers.[1] These pools recruit a diverse set of effector proteins that control the biogenesis of transport vesicles, modulate membrane dynamics, and facilitate the sorting of cargo proteins.[2][3]
Mammalian cells express four PI4K isoforms, categorized into two types:
-
Type II (PI4KIIα and PI4KIIβ): These are integral membrane proteins primarily localized to the trans-Golgi network (TGN) and endosomal compartments, where they regulate post-Golgi trafficking and recycling pathways.[4][5]
-
Type III (PI4KIIIα and PI4KIIIβ): These are soluble enzymes related to the PI3-kinase family.
-
PI4KIIIα (PI4KA): Found predominantly at the endoplasmic reticulum (ER) and plasma membrane, PI4KIIIα is responsible for generating the plasma membrane pool of PI4P.[3] This PI4P pool is the immediate precursor for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical regulator of endocytosis, exocytosis, and actin cytoskeleton dynamics.[6] PI4KIIIα activity is also implicated in ER-to-Golgi transport.[7]
-
PI4KIIIβ (PI4KB): This isoform is primarily localized to the Golgi apparatus and is a key regulator of TGN structure and function.[8][9] It generates the PI4P required for the budding of secretory vesicles destined for the plasma membrane, often in concert with small GTPases like Arf1 and Rab11.[3][9]
-
Given their central role, the targeted inhibition of PI4K isoforms with specific chemical probes is a powerful strategy to investigate their function in membrane trafficking.
This compound: A Potent and Selective PI4KIIIα Inhibitor
This compound is a potent, cell-permeable inhibitor of Type III PI4Ks. Its key feature is a significant selectivity for the PI4KIIIα isoform over the PI4KIIIβ isoform, making it an invaluable tool for distinguishing the specific functions of these two kinases in cellular processes.
Quantitative Data: Inhibitor Potency and Selectivity
The efficacy and utility of a chemical probe are defined by its potency and selectivity. This compound demonstrates high potency for PI4KIIIα and a clear selectivity window over other PI4K and PI3K isoforms.
Table 1: In Vitro Inhibitory Activity of this compound and Other Common PI4K Inhibitors
| Compound | Target Isoform(s) | pIC₅₀ | IC₅₀ (nM) | Selectivity Notes | Reference(s) |
|---|---|---|---|---|---|
| This compound | PI4KIIIα | 9.0 | 1 | Over 250-fold selective for PI4KIIIα over PI4KIIIβ. Very low activity against PI3Kα/β/γ/δ (pIC₅₀ < 5.0). | [1][10] |
| PI4KIIIβ | 6.6 | 251 | [1][10] | ||
| PIK-93 | PI4KIIIβ | - | 19 | Also potently inhibits PI3Kα (39 nM) and PI3Kγ (16 nM). Often used as a dual PI4K/PI3K inhibitor. | [1][11][12] |
| GSK-A1 | PI4KIIIα | 8.5-9.8 | ~3 | Highly selective for PI4KIIIα. | [1][6][11] |
| BF738735 | PI4KIIIβ | - | 5.7 | Over 300-fold selective for PI4KIIIβ over PI4KIIIα (IC₅₀ = 1,700 nM). | [11][12] |
| Wortmannin | PI3K, PI4KIIIα, PI4KIIIβ | - | Varies | Irreversible, broad-spectrum PI3K/PI4K inhibitor. PI4KIII isoforms are inhibited in the high nM to low µM range. |[12][13] |
pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.
Visualizing Key Pathways and Workflows
Understanding the context in which this compound acts is crucial for experimental design and data interpretation. The following diagrams illustrate the key signaling pathways regulated by PI4KIIIα and PI4KIIIβ, a typical experimental workflow, and the selectivity profile of this compound.
Figure 1: Selectivity Profile of this compound. This diagram shows the potent and selective inhibition of PI4KIIIα by this compound.
Figure 2: PI4KIIIα Signaling at the Plasma Membrane. this compound blocks the synthesis of PI4P, depleting the precursor for PI(4,5)P₂ production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coordination of Golgi functions by phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phosphatidylinositol 4-kinase type IIα is responsible for the phosphatidylinositol 4-kinase activity associated with synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel fluorescence-based biosynthetic trafficking method provides pharmacologic evidence that PI4-kinase IIIα is important for protein trafficking from the endoplasmic reticulum to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast phosphatidylinositol 4-kinase, Pik1, has essential roles at the Golgi and in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian phosphatidylinositol 4-kinases as modulators of membrane trafficking and lipid signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. uochb.cz [uochb.cz]
- 13. Specificity and mechanism of action of some commonly used protein kinase inhibitors. | Sigma-Aldrich [merckmillipore.com]
An In-Depth Technical Guide to Utilizing PI4K-IN-1 in Membrane Trafficking and Vesicle Formation Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, and its application as a chemical probe to dissect the intricate processes of membrane trafficking and vesicle formation. This document details the inhibitor's selectivity, summarizes key quantitative data, outlines critical signaling pathways, and provides detailed experimental protocols for its use in cell-based assays.
Introduction: The Central Role of PI4Ks in Membrane Trafficking
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases essential for cellular function. They catalyze the phosphorylation of phosphatidylinositol (PI) at the D4 position of the inositol ring, generating phosphatidylinositol 4-phosphate (PI4P). This seemingly simple modification is a critical regulatory node in cell biology. Different pools of PI4P, synthesized by distinct PI4K isoforms at specific subcellular locations, act as signaling lipids and membrane identity markers.[1] These pools recruit a diverse set of effector proteins that control the biogenesis of transport vesicles, modulate membrane dynamics, and facilitate the sorting of cargo proteins.[2][3]
Mammalian cells express four PI4K isoforms, categorized into two types:
-
Type II (PI4KIIα and PI4KIIβ): These are integral membrane proteins primarily localized to the trans-Golgi network (TGN) and endosomal compartments, where they regulate post-Golgi trafficking and recycling pathways.[4][5]
-
Type III (PI4KIIIα and PI4KIIIβ): These are soluble enzymes related to the PI3-kinase family.
-
PI4KIIIα (PI4KA): Found predominantly at the endoplasmic reticulum (ER) and plasma membrane, PI4KIIIα is responsible for generating the plasma membrane pool of PI4P.[3] This PI4P pool is the immediate precursor for phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical regulator of endocytosis, exocytosis, and actin cytoskeleton dynamics.[6] PI4KIIIα activity is also implicated in ER-to-Golgi transport.[7]
-
PI4KIIIβ (PI4KB): This isoform is primarily localized to the Golgi apparatus and is a key regulator of TGN structure and function.[8][9] It generates the PI4P required for the budding of secretory vesicles destined for the plasma membrane, often in concert with small GTPases like Arf1 and Rab11.[3][9]
-
Given their central role, the targeted inhibition of PI4K isoforms with specific chemical probes is a powerful strategy to investigate their function in membrane trafficking.
This compound: A Potent and Selective PI4KIIIα Inhibitor
This compound is a potent, cell-permeable inhibitor of Type III PI4Ks. Its key feature is a significant selectivity for the PI4KIIIα isoform over the PI4KIIIβ isoform, making it an invaluable tool for distinguishing the specific functions of these two kinases in cellular processes.
Quantitative Data: Inhibitor Potency and Selectivity
The efficacy and utility of a chemical probe are defined by its potency and selectivity. This compound demonstrates high potency for PI4KIIIα and a clear selectivity window over other PI4K and PI3K isoforms.
Table 1: In Vitro Inhibitory Activity of this compound and Other Common PI4K Inhibitors
| Compound | Target Isoform(s) | pIC₅₀ | IC₅₀ (nM) | Selectivity Notes | Reference(s) |
|---|---|---|---|---|---|
| This compound | PI4KIIIα | 9.0 | 1 | Over 250-fold selective for PI4KIIIα over PI4KIIIβ. Very low activity against PI3Kα/β/γ/δ (pIC₅₀ < 5.0). | [1][10] |
| PI4KIIIβ | 6.6 | 251 | [1][10] | ||
| PIK-93 | PI4KIIIβ | - | 19 | Also potently inhibits PI3Kα (39 nM) and PI3Kγ (16 nM). Often used as a dual PI4K/PI3K inhibitor. | [1][11][12] |
| GSK-A1 | PI4KIIIα | 8.5-9.8 | ~3 | Highly selective for PI4KIIIα. | [1][6][11] |
| BF738735 | PI4KIIIβ | - | 5.7 | Over 300-fold selective for PI4KIIIβ over PI4KIIIα (IC₅₀ = 1,700 nM). | [11][12] |
| Wortmannin | PI3K, PI4KIIIα, PI4KIIIβ | - | Varies | Irreversible, broad-spectrum PI3K/PI4K inhibitor. PI4KIII isoforms are inhibited in the high nM to low µM range. |[12][13] |
pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.
Visualizing Key Pathways and Workflows
Understanding the context in which this compound acts is crucial for experimental design and data interpretation. The following diagrams illustrate the key signaling pathways regulated by PI4KIIIα and PI4KIIIβ, a typical experimental workflow, and the selectivity profile of this compound.
Figure 1: Selectivity Profile of this compound. This diagram shows the potent and selective inhibition of PI4KIIIα by this compound.
Figure 2: PI4KIIIα Signaling at the Plasma Membrane. this compound blocks the synthesis of PI4P, depleting the precursor for PI(4,5)P₂ production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coordination of Golgi functions by phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phosphatidylinositol 4-kinase type IIα is responsible for the phosphatidylinositol 4-kinase activity associated with synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel fluorescence-based biosynthetic trafficking method provides pharmacologic evidence that PI4-kinase IIIα is important for protein trafficking from the endoplasmic reticulum to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast phosphatidylinositol 4-kinase, Pik1, has essential roles at the Golgi and in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian phosphatidylinositol 4-kinases as modulators of membrane trafficking and lipid signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. uochb.cz [uochb.cz]
- 13. Specificity and mechanism of action of some commonly used protein kinase inhibitors. | Sigma-Aldrich [merckmillipore.com]
The Role of PI4K-IN-1 in Viral Replication Cycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Positive-sense single-stranded RNA (+ssRNA) viruses represent a significant threat to global health. A crucial aspect of their replication strategy involves the hijacking of host cell machinery to create specialized membranous structures known as replication organelles. These organelles provide a protected environment for viral genome replication. A key host factor exploited in this process is phosphatidylinositol 4-kinase (PI4K), particularly the type III isoforms, PI4KIIIα and PI4KIIIβ. These enzymes are responsible for the production of phosphatidylinositol 4-phosphate (PI4P), a lipid that plays a critical role in the formation and function of these viral replication factories. Consequently, the inhibition of PI4Ks has emerged as a promising broad-spectrum antiviral strategy. This technical guide focuses on PI4K-IN-1, a potent inhibitor of PI4KIII, and explores its role in disrupting viral replication cycles. We will delve into its mechanism of action, present quantitative data on its antiviral activity, provide detailed experimental protocols for its evaluation, and visualize the underlying molecular pathways.
Introduction: The Central Role of PI4K in Viral Replication
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). In uninfected cells, PI4P is a key regulator of membrane trafficking and signal transduction, with distinct pools of PI4P being maintained at different organelle membranes by specific PI4K isoforms.
Many +ssRNA viruses, including members of the Picornaviridae (e.g., enteroviruses, rhinoviruses) and Flaviviridae (e.g., hepatitis C virus) families, have evolved mechanisms to co-opt host PI4Ks to generate PI4P-enriched microenvironments on cellular membranes.[1][2] This localized accumulation of PI4P is essential for the recruitment of viral and other host proteins to the sites of replication, facilitating the assembly of the viral replication machinery and the formation of the membranous replication organelles.[3][4] The dependence of these viruses on specific host PI4K isoforms, such as PI4KIIIβ for enteroviruses and PI4KIIIα for hepatitis C virus, presents a therapeutic window for the development of host-targeted antivirals.[5][6]
This compound: A Potent Inhibitor of PI4KIII
This compound (also known as compound 44) is a potent inhibitor of the type III PI4K isoforms. Its inhibitory activity against the enzymatic function of these kinases has been characterized, demonstrating high potency.
Table 1: Enzymatic Inhibition of PI4K Isoforms by this compound
| Target Enzyme | pIC50 |
| PI4KIIIα | 9.0 |
| PI4KIIIβ | 6.6 |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
By inhibiting PI4KIIIα and PI4KIIIβ, this compound disrupts the production of PI4P, thereby interfering with a critical step in the replication cycle of numerous viruses.
Mechanism of Action: Disrupting the Viral Replication Niche
The primary mechanism by which this compound exerts its antiviral effect is through the inhibition of PI4P synthesis, which is crucial for the formation and function of viral replication organelles.
Inhibition of Replication Organelle Formation
Viruses like enteroviruses and hepatitis C virus remodel host cellular membranes, such as the Golgi apparatus and the endoplasmic reticulum, to form their replication organelles.[3][7] This process is critically dependent on the localized synthesis of PI4P by host PI4Ks.[2] By blocking PI4K activity, this compound prevents the accumulation of PI4P at these sites, thereby impairing the biogenesis of the replication organelles.[6]
Interference with Viral Protein Recruitment
The PI4P-enriched membranes of the replication organelles serve as a platform for the recruitment of viral non-structural proteins and host factors that are essential for viral RNA synthesis.[3] For instance, the enteroviral 3D polymerase has been shown to bind to PI4P. Inhibition of PI4P production by PI4K inhibitors disrupts the recruitment of these essential components to the replication sites, leading to a halt in viral genome replication.
Caption: this compound inhibits viral replication by blocking PI4K-mediated PI4P synthesis.
Antiviral Activity of PI4K Inhibitors
While specific antiviral data for this compound is not extensively available in the public domain, numerous studies have demonstrated the potent and broad-spectrum antiviral activity of other PI4K inhibitors against a variety of RNA viruses. The data presented below is for well-characterized PI4K inhibitors and serves to illustrate the potential of this class of compounds.
Table 2: Antiviral Activity of Representative PI4K Inhibitors against Enteroviruses
| Compound | Virus | Cell Line | EC50 (nM) | Reference |
| Compound 1 | Coxsackievirus B3 (CVB3) | BGM | 4 | [8] |
| Compound 1 | Human Rhinovirus 14 (HRV14) | HeLa R19 | 4 | [8] |
| Compound 1 | Enterovirus 71 (EV71) | RD | 71 | [8] |
| Aminothiazole Series | Human Rhinovirus 16 (HRV-A16) | HeLa | Varies | [5] |
Table 3: Antiviral Activity of Representative PI4K Inhibitors against Hepatitis C Virus (HCV)
| Compound | HCV Genotype | Assay | EC50 (nM) | Reference |
| Aminoimidazole Cpd 1 | 1a | Replicon | 16 | [9] |
| Aminoimidazole Cpd 1 | 1b | Replicon | 7 | [9] |
| Aminoimidazole Cpd 1 | 2a (JFH1) | Virus | 13 | [9] |
| PIK93 | 1b | Replicon | Nanomolar range | [5] |
| AL-9 | 1b | Replicon | 170 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of PI4K inhibitors like this compound.
Plaque Reduction Assay for Enteroviruses
This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, resulting in a reduction in the number of plaques formed in a cell monolayer.
Materials:
-
Vero or HeLa cells
-
Enterovirus stock (e.g., Coxsackievirus B3, Rhinovirus 14)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound or other test compounds
-
Overlay medium (e.g., DMEM with 1.2% Avicel or 0.75% methylcellulose (B11928114) and 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed Vero or HeLa cells in 6-well plates at a density that will form a confluent monolayer overnight.
-
On the following day, prepare serial dilutions of the virus stock in serum-free DMEM.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with 200 µL of each viral dilution for 1-2 hours at 37°C, allowing for viral adsorption.
-
During the incubation, prepare the overlay medium containing various concentrations of this compound. Include a no-drug control.
-
After the adsorption period, remove the viral inoculum and add 2 mL of the overlay medium with the test compound to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Fix the cells by adding 1 mL of 10% formaldehyde (B43269) and incubating for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.[11]
Caption: Workflow for a typical plaque reduction assay.
HCV Subgenomic Replicon Assay
This cell-based assay utilizes a subgenomic replicon of HCV that contains a reporter gene (e.g., luciferase) in place of the viral structural proteins. The level of reporter gene expression is directly proportional to the level of viral RNA replication.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter.
-
DMEM supplemented with 10% FBS, antibiotics, and G418 (for selection).
-
This compound or other test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates.
-
Allow the cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound dilutions to the cells and incubate for 48-72 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
In a parallel plate, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).
-
The EC50 is calculated as the concentration of the compound that reduces luciferase activity by 50% compared to the no-drug control.[9]
siRNA-Mediated Knockdown of PI4K
This technique is used to confirm that the antiviral activity of a compound is indeed mediated through the inhibition of its intended target, in this case, PI4K.
Materials:
-
HeLa or Huh-7 cells.
-
siRNA targeting PI4KIIIβ (for enteroviruses) or PI4KIIIα (for HCV), and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM reduced-serum medium.
-
Virus stock.
-
Reagents for viral replication quantification (as described in the assays above).
-
Reagents for Western blotting or qRT-PCR to confirm knockdown efficiency.
Procedure:
-
Seed cells in 6-well or 12-well plates.
-
On the following day, transfect the cells with the PI4K-targeting siRNA or the control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Confirm the knockdown efficiency by Western blotting or qRT-PCR for the PI4K protein or mRNA, respectively.
-
Infect the transfected cells with the virus of interest and perform a plaque reduction assay or replicon assay as described above.
-
A significant reduction in viral replication in the cells treated with the PI4K-targeting siRNA compared to the control siRNA confirms the essential role of the kinase in viral replication.[2]
Caption: A generalized workflow for antiviral drug screening.
Conclusion and Future Directions
The inhibition of host PI4K enzymes, particularly PI4KIIIα and PI4KIIIβ, represents a compelling strategy for the development of broad-spectrum antiviral therapeutics. This compound, as a potent inhibitor of these kinases, holds significant promise in this regard. The disruption of PI4P synthesis by this compound effectively dismantles the viral replication machinery by preventing the formation of replication organelles and the recruitment of essential viral and host factors.
While the data for other PI4K inhibitors are encouraging, further studies are needed to specifically characterize the antiviral profile of this compound against a wide range of viruses. Future research should focus on obtaining comprehensive quantitative data on its efficacy, elucidating its precise binding mode to the viral-host protein complexes, and evaluating its in vivo efficacy and safety profile. The development of highly selective PI4K inhibitors with favorable pharmacological properties will be a critical step towards translating this promising antiviral strategy into clinical applications. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to advance the investigation of this compound and other PI4K inhibitors as next-generation antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Hepatitis C Virus Activity and Toxicity of Type III Phosphatidylinositol-4-Kinase Beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Polo-like kinase 1 (PLK1) facilitates the elimination of HIV-1 viral reservoirs in CD4+ T cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PI4K-IN-1 in Viral Replication Cycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Positive-sense single-stranded RNA (+ssRNA) viruses represent a significant threat to global health. A crucial aspect of their replication strategy involves the hijacking of host cell machinery to create specialized membranous structures known as replication organelles. These organelles provide a protected environment for viral genome replication. A key host factor exploited in this process is phosphatidylinositol 4-kinase (PI4K), particularly the type III isoforms, PI4KIIIα and PI4KIIIβ. These enzymes are responsible for the production of phosphatidylinositol 4-phosphate (PI4P), a lipid that plays a critical role in the formation and function of these viral replication factories. Consequently, the inhibition of PI4Ks has emerged as a promising broad-spectrum antiviral strategy. This technical guide focuses on PI4K-IN-1, a potent inhibitor of PI4KIII, and explores its role in disrupting viral replication cycles. We will delve into its mechanism of action, present quantitative data on its antiviral activity, provide detailed experimental protocols for its evaluation, and visualize the underlying molecular pathways.
Introduction: The Central Role of PI4K in Viral Replication
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). In uninfected cells, PI4P is a key regulator of membrane trafficking and signal transduction, with distinct pools of PI4P being maintained at different organelle membranes by specific PI4K isoforms.
Many +ssRNA viruses, including members of the Picornaviridae (e.g., enteroviruses, rhinoviruses) and Flaviviridae (e.g., hepatitis C virus) families, have evolved mechanisms to co-opt host PI4Ks to generate PI4P-enriched microenvironments on cellular membranes.[1][2] This localized accumulation of PI4P is essential for the recruitment of viral and other host proteins to the sites of replication, facilitating the assembly of the viral replication machinery and the formation of the membranous replication organelles.[3][4] The dependence of these viruses on specific host PI4K isoforms, such as PI4KIIIβ for enteroviruses and PI4KIIIα for hepatitis C virus, presents a therapeutic window for the development of host-targeted antivirals.[5][6]
This compound: A Potent Inhibitor of PI4KIII
This compound (also known as compound 44) is a potent inhibitor of the type III PI4K isoforms. Its inhibitory activity against the enzymatic function of these kinases has been characterized, demonstrating high potency.
Table 1: Enzymatic Inhibition of PI4K Isoforms by this compound
| Target Enzyme | pIC50 |
| PI4KIIIα | 9.0 |
| PI4KIIIβ | 6.6 |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
By inhibiting PI4KIIIα and PI4KIIIβ, this compound disrupts the production of PI4P, thereby interfering with a critical step in the replication cycle of numerous viruses.
Mechanism of Action: Disrupting the Viral Replication Niche
The primary mechanism by which this compound exerts its antiviral effect is through the inhibition of PI4P synthesis, which is crucial for the formation and function of viral replication organelles.
Inhibition of Replication Organelle Formation
Viruses like enteroviruses and hepatitis C virus remodel host cellular membranes, such as the Golgi apparatus and the endoplasmic reticulum, to form their replication organelles.[3][7] This process is critically dependent on the localized synthesis of PI4P by host PI4Ks.[2] By blocking PI4K activity, this compound prevents the accumulation of PI4P at these sites, thereby impairing the biogenesis of the replication organelles.[6]
Interference with Viral Protein Recruitment
The PI4P-enriched membranes of the replication organelles serve as a platform for the recruitment of viral non-structural proteins and host factors that are essential for viral RNA synthesis.[3] For instance, the enteroviral 3D polymerase has been shown to bind to PI4P. Inhibition of PI4P production by PI4K inhibitors disrupts the recruitment of these essential components to the replication sites, leading to a halt in viral genome replication.
Caption: this compound inhibits viral replication by blocking PI4K-mediated PI4P synthesis.
Antiviral Activity of PI4K Inhibitors
While specific antiviral data for this compound is not extensively available in the public domain, numerous studies have demonstrated the potent and broad-spectrum antiviral activity of other PI4K inhibitors against a variety of RNA viruses. The data presented below is for well-characterized PI4K inhibitors and serves to illustrate the potential of this class of compounds.
Table 2: Antiviral Activity of Representative PI4K Inhibitors against Enteroviruses
| Compound | Virus | Cell Line | EC50 (nM) | Reference |
| Compound 1 | Coxsackievirus B3 (CVB3) | BGM | 4 | [8] |
| Compound 1 | Human Rhinovirus 14 (HRV14) | HeLa R19 | 4 | [8] |
| Compound 1 | Enterovirus 71 (EV71) | RD | 71 | [8] |
| Aminothiazole Series | Human Rhinovirus 16 (HRV-A16) | HeLa | Varies | [5] |
Table 3: Antiviral Activity of Representative PI4K Inhibitors against Hepatitis C Virus (HCV)
| Compound | HCV Genotype | Assay | EC50 (nM) | Reference |
| Aminoimidazole Cpd 1 | 1a | Replicon | 16 | [9] |
| Aminoimidazole Cpd 1 | 1b | Replicon | 7 | [9] |
| Aminoimidazole Cpd 1 | 2a (JFH1) | Virus | 13 | [9] |
| PIK93 | 1b | Replicon | Nanomolar range | [5] |
| AL-9 | 1b | Replicon | 170 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of PI4K inhibitors like this compound.
Plaque Reduction Assay for Enteroviruses
This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, resulting in a reduction in the number of plaques formed in a cell monolayer.
Materials:
-
Vero or HeLa cells
-
Enterovirus stock (e.g., Coxsackievirus B3, Rhinovirus 14)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound or other test compounds
-
Overlay medium (e.g., DMEM with 1.2% Avicel or 0.75% methylcellulose and 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed Vero or HeLa cells in 6-well plates at a density that will form a confluent monolayer overnight.
-
On the following day, prepare serial dilutions of the virus stock in serum-free DMEM.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with 200 µL of each viral dilution for 1-2 hours at 37°C, allowing for viral adsorption.
-
During the incubation, prepare the overlay medium containing various concentrations of this compound. Include a no-drug control.
-
After the adsorption period, remove the viral inoculum and add 2 mL of the overlay medium with the test compound to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Fix the cells by adding 1 mL of 10% formaldehyde and incubating for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.[11]
Caption: Workflow for a typical plaque reduction assay.
HCV Subgenomic Replicon Assay
This cell-based assay utilizes a subgenomic replicon of HCV that contains a reporter gene (e.g., luciferase) in place of the viral structural proteins. The level of reporter gene expression is directly proportional to the level of viral RNA replication.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter.
-
DMEM supplemented with 10% FBS, antibiotics, and G418 (for selection).
-
This compound or other test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates.
-
Allow the cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound dilutions to the cells and incubate for 48-72 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
In a parallel plate, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).
-
The EC50 is calculated as the concentration of the compound that reduces luciferase activity by 50% compared to the no-drug control.[9]
siRNA-Mediated Knockdown of PI4K
This technique is used to confirm that the antiviral activity of a compound is indeed mediated through the inhibition of its intended target, in this case, PI4K.
Materials:
-
HeLa or Huh-7 cells.
-
siRNA targeting PI4KIIIβ (for enteroviruses) or PI4KIIIα (for HCV), and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM reduced-serum medium.
-
Virus stock.
-
Reagents for viral replication quantification (as described in the assays above).
-
Reagents for Western blotting or qRT-PCR to confirm knockdown efficiency.
Procedure:
-
Seed cells in 6-well or 12-well plates.
-
On the following day, transfect the cells with the PI4K-targeting siRNA or the control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Confirm the knockdown efficiency by Western blotting or qRT-PCR for the PI4K protein or mRNA, respectively.
-
Infect the transfected cells with the virus of interest and perform a plaque reduction assay or replicon assay as described above.
-
A significant reduction in viral replication in the cells treated with the PI4K-targeting siRNA compared to the control siRNA confirms the essential role of the kinase in viral replication.[2]
Caption: A generalized workflow for antiviral drug screening.
Conclusion and Future Directions
The inhibition of host PI4K enzymes, particularly PI4KIIIα and PI4KIIIβ, represents a compelling strategy for the development of broad-spectrum antiviral therapeutics. This compound, as a potent inhibitor of these kinases, holds significant promise in this regard. The disruption of PI4P synthesis by this compound effectively dismantles the viral replication machinery by preventing the formation of replication organelles and the recruitment of essential viral and host factors.
While the data for other PI4K inhibitors are encouraging, further studies are needed to specifically characterize the antiviral profile of this compound against a wide range of viruses. Future research should focus on obtaining comprehensive quantitative data on its efficacy, elucidating its precise binding mode to the viral-host protein complexes, and evaluating its in vivo efficacy and safety profile. The development of highly selective PI4K inhibitors with favorable pharmacological properties will be a critical step towards translating this promising antiviral strategy into clinical applications. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to advance the investigation of this compound and other PI4K inhibitors as next-generation antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Hepatitis C Virus Activity and Toxicity of Type III Phosphatidylinositol-4-Kinase Beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Polo-like kinase 1 (PLK1) facilitates the elimination of HIV-1 viral reservoirs in CD4+ T cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Application of PI4K-IN-1 in Cancer Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging role of Phosphatidylinositol 4-Kinase (PI4K) inhibitors, with a specific focus on PI4K-IN-1, in the context of cancer cell biology. Phosphoinositide kinases are critical regulators of cellular signaling, and their dysregulation is frequently implicated in oncogenesis, making them attractive targets for novel cancer therapies.
Introduction to Phosphatidylinositol 4-Kinases (PI4Ks)
Phosphatidylinositol 4-Kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This product, PI4P, is a key cellular messenger and a precursor for the synthesis of other important signaling lipids, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] The PI4K family is broadly divided into two classes, Type II and Type III, each with distinct isoforms (e.g., PI4KIIIα, PI4KIIIβ) that have different localizations and functions within the cell.[1]
In cancer, aberrant PI4K signaling has been linked to the progression of various malignancies, including breast, liver, and colorectal cancers.[2] Notably, specific isoforms like PI4KIIIβ are associated with the activation of the pro-survival PI3K/Akt pathway, a critical signaling cascade that regulates cell growth and proliferation.[2] Inhibition of PI4Ks can, therefore, disrupt these oncogenic pathways, leading to the suppression of tumor growth and induction of apoptosis in cancer cells.[2]
This compound: A Potent PI4KIII Inhibitor
This compound (also referred to as compound 44) is a potent small molecule inhibitor targeting Type III PI4Ks.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the kinase, thereby preventing the phosphorylation of phosphatidylinositol and reducing the cellular levels of PI4P.[2]
Quantitative Kinase Inhibition Data
This compound demonstrates high potency against the PI4KIIIα isoform and moderate potency against the PI4KIIIβ isoform. It also exhibits some off-target activity against Class I PI3K isoforms, which should be considered when interpreting experimental results.[1]
| Target Kinase | pIC50 * | IC50 (nM) | Reference(s) |
| PI4KIIIα | 9.0 | 1 | [1] |
| PI4KIIIβ | 6.6 | 251 | [1] |
| PI3Kα | 4.0 | 100,000 | [1] |
| PI3Kβ | <3.7 | >200,000 | [1] |
| PI3Kγ | 5.0 | 10,000 | [1] |
| PI3Kδ | <4.1 | >79,433 | [1] |
*pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Activity in Cancer Cell Lines
Signaling Pathways and Experimental Workflows
The inhibition of PI4K by this compound has significant downstream consequences on cellular signaling, primarily by impacting the availability of phosphoinositide messengers.
Core Phosphoinositide Signaling Pathway
PI4K sits (B43327) at a crucial node in the phosphoinositide signaling cascade. Its inhibition directly reduces the PI4P pool, which in turn limits the synthesis of PI(4,5)P2 and subsequently PI(3,4,5)P3 by PI3K, a critical step for activating the oncogenic Akt pathway.
Caption: this compound inhibits PI4K, blocking the production of PI4P.
Downstream Effects on the PI3K/Akt/mTOR Pathway
By limiting the substrate for PI3K, PI4K inhibition leads to reduced activation of Akt and its downstream effector, mTOR. This cascade is central to regulating cell growth, proliferation, and survival, and its suppression is a key objective in cancer therapy.
Caption: this compound reduces PI4P, impacting the PI3K/Akt/mTOR survival pathway.
Experimental Workflow for Inhibitor Evaluation
A typical workflow to evaluate a PI4K inhibitor like this compound involves a multi-step process, from initial enzymatic assays to cell-based functional assays and finally to in vivo models.
Caption: A stepwise approach for the preclinical evaluation of PI4K inhibitors.
Experimental Protocols
This section provides generalized protocols for key experiments used to characterize PI4K inhibitors. Specific parameters may require optimization for different cell lines or experimental setups.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human PI4K enzyme
-
This compound (or other inhibitor)
-
Substrate: Phosphatidylinositol (PI)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
To each well of the assay plate, add 5 µL of the PI/ATP substrate mix.
-
Add 2.5 µL of diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of recombinant PI4K enzyme solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins like Akt.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Analyze band intensities to determine the relative changes in protein phosphorylation.
Conclusion and Future Perspectives
This compound is a valuable research tool for investigating the role of PI4KIIIα and PI4KIIIβ in cancer biology. Its ability to potently inhibit PI4P production allows for the detailed study of downstream signaling events, particularly the PI3K/Akt/mTOR pathway. While the off-target effects on PI3K isoforms necessitate careful experimental design and interpretation, the high potency against PI4KIIIα makes it a useful probe for dissecting isoform-specific functions.
Future research should focus on obtaining comprehensive cell-based data for this compound across a panel of cancer cell lines to identify sensitive and resistant genotypes. Furthermore, preclinical studies in relevant animal models are required to evaluate its in vivo efficacy, pharmacokinetics, and potential as a therapeutic agent. The development of more selective inhibitors for each PI4K isoform will also be crucial for fully elucidating their individual contributions to cancer progression and for advancing this target class toward clinical application.
References
The Application of PI4K-IN-1 in Cancer Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging role of Phosphatidylinositol 4-Kinase (PI4K) inhibitors, with a specific focus on PI4K-IN-1, in the context of cancer cell biology. Phosphoinositide kinases are critical regulators of cellular signaling, and their dysregulation is frequently implicated in oncogenesis, making them attractive targets for novel cancer therapies.
Introduction to Phosphatidylinositol 4-Kinases (PI4Ks)
Phosphatidylinositol 4-Kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This product, PI4P, is a key cellular messenger and a precursor for the synthesis of other important signaling lipids, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] The PI4K family is broadly divided into two classes, Type II and Type III, each with distinct isoforms (e.g., PI4KIIIα, PI4KIIIβ) that have different localizations and functions within the cell.[1]
In cancer, aberrant PI4K signaling has been linked to the progression of various malignancies, including breast, liver, and colorectal cancers.[2] Notably, specific isoforms like PI4KIIIβ are associated with the activation of the pro-survival PI3K/Akt pathway, a critical signaling cascade that regulates cell growth and proliferation.[2] Inhibition of PI4Ks can, therefore, disrupt these oncogenic pathways, leading to the suppression of tumor growth and induction of apoptosis in cancer cells.[2]
This compound: A Potent PI4KIII Inhibitor
This compound (also referred to as compound 44) is a potent small molecule inhibitor targeting Type III PI4Ks.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the kinase, thereby preventing the phosphorylation of phosphatidylinositol and reducing the cellular levels of PI4P.[2]
Quantitative Kinase Inhibition Data
This compound demonstrates high potency against the PI4KIIIα isoform and moderate potency against the PI4KIIIβ isoform. It also exhibits some off-target activity against Class I PI3K isoforms, which should be considered when interpreting experimental results.[1]
| Target Kinase | pIC50 * | IC50 (nM) | Reference(s) |
| PI4KIIIα | 9.0 | 1 | [1] |
| PI4KIIIβ | 6.6 | 251 | [1] |
| PI3Kα | 4.0 | 100,000 | [1] |
| PI3Kβ | <3.7 | >200,000 | [1] |
| PI3Kγ | 5.0 | 10,000 | [1] |
| PI3Kδ | <4.1 | >79,433 | [1] |
*pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Activity in Cancer Cell Lines
Signaling Pathways and Experimental Workflows
The inhibition of PI4K by this compound has significant downstream consequences on cellular signaling, primarily by impacting the availability of phosphoinositide messengers.
Core Phosphoinositide Signaling Pathway
PI4K sits at a crucial node in the phosphoinositide signaling cascade. Its inhibition directly reduces the PI4P pool, which in turn limits the synthesis of PI(4,5)P2 and subsequently PI(3,4,5)P3 by PI3K, a critical step for activating the oncogenic Akt pathway.
Caption: this compound inhibits PI4K, blocking the production of PI4P.
Downstream Effects on the PI3K/Akt/mTOR Pathway
By limiting the substrate for PI3K, PI4K inhibition leads to reduced activation of Akt and its downstream effector, mTOR. This cascade is central to regulating cell growth, proliferation, and survival, and its suppression is a key objective in cancer therapy.
Caption: this compound reduces PI4P, impacting the PI3K/Akt/mTOR survival pathway.
Experimental Workflow for Inhibitor Evaluation
A typical workflow to evaluate a PI4K inhibitor like this compound involves a multi-step process, from initial enzymatic assays to cell-based functional assays and finally to in vivo models.
Caption: A stepwise approach for the preclinical evaluation of PI4K inhibitors.
Experimental Protocols
This section provides generalized protocols for key experiments used to characterize PI4K inhibitors. Specific parameters may require optimization for different cell lines or experimental setups.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human PI4K enzyme
-
This compound (or other inhibitor)
-
Substrate: Phosphatidylinositol (PI)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
To each well of the assay plate, add 5 µL of the PI/ATP substrate mix.
-
Add 2.5 µL of diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of recombinant PI4K enzyme solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins like Akt.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Analyze band intensities to determine the relative changes in protein phosphorylation.
Conclusion and Future Perspectives
This compound is a valuable research tool for investigating the role of PI4KIIIα and PI4KIIIβ in cancer biology. Its ability to potently inhibit PI4P production allows for the detailed study of downstream signaling events, particularly the PI3K/Akt/mTOR pathway. While the off-target effects on PI3K isoforms necessitate careful experimental design and interpretation, the high potency against PI4KIIIα makes it a useful probe for dissecting isoform-specific functions.
Future research should focus on obtaining comprehensive cell-based data for this compound across a panel of cancer cell lines to identify sensitive and resistant genotypes. Furthermore, preclinical studies in relevant animal models are required to evaluate its in vivo efficacy, pharmacokinetics, and potential as a therapeutic agent. The development of more selective inhibitors for each PI4K isoform will also be crucial for fully elucidating their individual contributions to cancer progression and for advancing this target class toward clinical application.
References
Navigating Neurodegeneration: A Technical Guide to Phosphatidylinositol 4-Kinase (PI4K) Inhibition in Preclinical Models
A Note on PI4K-IN-1: Initial searches for the specific compound "this compound" (also identified as "compound 44," a potent PI4KIIIα inhibitor) did not yield published research on its application in neurodegenerative disease models. Therefore, this guide will focus on the broader role of inhibiting Phosphatidylinositol 4-Kinases (PI4Ks) and related kinases in preclinical models of neurodegeneration, drawing on data from more extensively studied inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction: PI4K Signaling in Neurological Health and Disease
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This seemingly simple step is a critical node in a complex signaling network that governs essential cellular processes, including membrane trafficking, signal transduction, and autophagy. Dysregulation of PI4K and downstream phosphoinositide signaling has been increasingly implicated in the pathogenesis of several neurodegenerative diseases, such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.
The therapeutic potential of targeting these kinases lies in their ability to modulate key pathological processes, such as the aggregation of misfolded proteins and neuronal cell death. This guide provides an in-depth look at the preclinical evidence supporting the use of PI4K inhibitors in neurodegenerative disease models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on PI4K-Related Inhibitors in Neurodegenerative Models
The following tables summarize key quantitative data from studies utilizing inhibitors of PI4K and the related kinase, PIP4Kγ, in various neurodegenerative disease models.
Table 1: In Vitro Efficacy of PI4K-Related Inhibitors
| Compound | Target Kinase | Disease Model | Cell Line/System | Concentration/Dose | Key Quantitative Outcome | Reference |
| NCT-504 | PIP4Kγ | Huntington's Disease | HEK293T cells expressing GFP-HTT(exon1)-Q74 | 2 µM | Suppression of HTT-exon1 aggregates | [1] |
| NCT-504 | PIP4Kγ | Huntington's Disease | Immortalized striatal cells from knock-in HD mice (STHdhQ111) | 5 µM for 12 hr | ~40% decrease in mutant huntingtin (mHtt) levels | [2] |
| NCT-504 | PIP4Kγ | Huntington's Disease | HD patient fibroblast cell line (Q45) | 5 µM | Reduction of mHtt protein levels | [1] |
| Beta-amyloid (1-40) | PI 4-Kinase | Alzheimer's Disease | Control human or rat cortical membranes | Not specified | Inhibition of PI 4-kinase activity | [3] |
Table 2: In Vivo Efficacy of PI4K-Related Inhibition in Neurodegenerative Models
| Intervention | Target Kinase | Disease Model | Key Quantitative Outcome | Reference |
| Genetic knockdown of PIP4K | PIP4Kγ | Drosophila models of Huntington's Disease | Amelioration of neuronal dysfunction and degeneration (assessed by motor performance and retinal degeneration assays) | [1][2] |
| Mice lacking PI4K2α kinase activity | PI4KIIα | Spastic paraplegia model | Progressive neurological symptoms, loss of Purkinje cells, and massive axonal degeneration in the spinal cord | [4] |
Key Signaling Pathways
The PI3K/Akt/mTOR pathway is a central signaling cascade that is intricately linked with the functions of PI4Ks and is a critical regulator of cell survival, proliferation, and autophagy. Its dysregulation is a common theme in many neurodegenerative diseases.
The PI3K/Akt/mTOR Signaling Pathway
References
- 1. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
- 3. Effects of Alzheimer's disease-related beta amyloid protein fragments on enzymes metabolizing phosphoinositides in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of phosphatidylinositol 4-kinase 2α activity causes late onset degeneration of spinal cord axons - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Neurodegeneration: A Technical Guide to Phosphatidylinositol 4-Kinase (PI4K) Inhibition in Preclinical Models
A Note on PI4K-IN-1: Initial searches for the specific compound "this compound" (also identified as "compound 44," a potent PI4KIIIα inhibitor) did not yield published research on its application in neurodegenerative disease models. Therefore, this guide will focus on the broader role of inhibiting Phosphatidylinositol 4-Kinases (PI4Ks) and related kinases in preclinical models of neurodegeneration, drawing on data from more extensively studied inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction: PI4K Signaling in Neurological Health and Disease
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This seemingly simple step is a critical node in a complex signaling network that governs essential cellular processes, including membrane trafficking, signal transduction, and autophagy. Dysregulation of PI4K and downstream phosphoinositide signaling has been increasingly implicated in the pathogenesis of several neurodegenerative diseases, such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.
The therapeutic potential of targeting these kinases lies in their ability to modulate key pathological processes, such as the aggregation of misfolded proteins and neuronal cell death. This guide provides an in-depth look at the preclinical evidence supporting the use of PI4K inhibitors in neurodegenerative disease models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on PI4K-Related Inhibitors in Neurodegenerative Models
The following tables summarize key quantitative data from studies utilizing inhibitors of PI4K and the related kinase, PIP4Kγ, in various neurodegenerative disease models.
Table 1: In Vitro Efficacy of PI4K-Related Inhibitors
| Compound | Target Kinase | Disease Model | Cell Line/System | Concentration/Dose | Key Quantitative Outcome | Reference |
| NCT-504 | PIP4Kγ | Huntington's Disease | HEK293T cells expressing GFP-HTT(exon1)-Q74 | 2 µM | Suppression of HTT-exon1 aggregates | [1] |
| NCT-504 | PIP4Kγ | Huntington's Disease | Immortalized striatal cells from knock-in HD mice (STHdhQ111) | 5 µM for 12 hr | ~40% decrease in mutant huntingtin (mHtt) levels | [2] |
| NCT-504 | PIP4Kγ | Huntington's Disease | HD patient fibroblast cell line (Q45) | 5 µM | Reduction of mHtt protein levels | [1] |
| Beta-amyloid (1-40) | PI 4-Kinase | Alzheimer's Disease | Control human or rat cortical membranes | Not specified | Inhibition of PI 4-kinase activity | [3] |
Table 2: In Vivo Efficacy of PI4K-Related Inhibition in Neurodegenerative Models
| Intervention | Target Kinase | Disease Model | Key Quantitative Outcome | Reference |
| Genetic knockdown of PIP4K | PIP4Kγ | Drosophila models of Huntington's Disease | Amelioration of neuronal dysfunction and degeneration (assessed by motor performance and retinal degeneration assays) | [1][2] |
| Mice lacking PI4K2α kinase activity | PI4KIIα | Spastic paraplegia model | Progressive neurological symptoms, loss of Purkinje cells, and massive axonal degeneration in the spinal cord | [4] |
Key Signaling Pathways
The PI3K/Akt/mTOR pathway is a central signaling cascade that is intricately linked with the functions of PI4Ks and is a critical regulator of cell survival, proliferation, and autophagy. Its dysregulation is a common theme in many neurodegenerative diseases.
The PI3K/Akt/mTOR Signaling Pathway
References
- 1. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
- 3. Effects of Alzheimer's disease-related beta amyloid protein fragments on enzymes metabolizing phosphoinositides in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of phosphatidylinositol 4-kinase 2α activity causes late onset degeneration of spinal cord axons - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Isoform Selectivity of PI4K-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the isoform selectivity of PI4K-IN-1, a potent inhibitor of phosphatidylinositol 4-kinases (PI4Ks). This document compiles available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to support research and development efforts in kinase inhibitor discovery.
Introduction to this compound and Isoform Selectivity
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This second messenger plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. The human genome encodes four PI4K isoforms, categorized into two types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ). Each isoform exhibits distinct subcellular localizations and physiological functions, making isoform-selective inhibitors valuable tools for dissecting specific cellular pathways and for developing targeted therapeutics.
This compound (also known as compound 44) has been identified as a potent inhibitor of Type III PI4Ks.[1][2] Understanding its selectivity across all four PI4K isoforms, as well as against other related kinases, is critical for its application as a chemical probe and for any potential therapeutic development.
Quantitative Selectivity Profile of this compound
The following tables summarize the known inhibitory activities of this compound against various lipid kinases. The data is primarily derived from the initial discovery publication by Raubo et al. (2015).[1]
Table 1: this compound Activity against PI4K Isoforms
| Kinase Isoform | pIC50 | IC50 (nM) | Selectivity vs. PI4KIIIα |
| PI4KIIIα | 9.0[1][2] | 1[1][2] | 1-fold |
| PI4KIIIβ | 6.6[1][2] | 251[1][2] | 251-fold |
| PI4KIIα | Not Reported | Not Reported | Not Reported |
| PI4KIIβ | Not Reported | Not Reported | Not Reported |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data for Type II PI4K isoforms is currently unavailable in the public domain.
Table 2: this compound Activity against Class I PI3K Isoforms
| Kinase Isoform | pIC50[1] | IC50 (nM)[1] |
| PI3Kα | 4.0 | 100,000 |
| PI3Kβ | <3.7 | >200,000 |
| PI3Kγ | 5.0 | 10,000 |
| PI3Kδ | <4.1 | >79,433 |
This data demonstrates that this compound is a highly potent and selective inhibitor of PI4KIIIα over PI4KIIIβ and shows minimal activity against Class I PI3K isoforms at the concentrations where it potently inhibits PI4KIIIα. The lack of data for the Type II PI4K isoforms represents a significant gap in its complete selectivity profile.
Signaling Pathways and Experimental Workflows
PI4K Signaling Pathway
The following diagram illustrates the central role of PI4K isoforms in the phosphoinositide signaling cascade.
Caption: PI4K isoforms catalyze the formation of PI4P.
This pathway highlights how different PI4K isoforms contribute to the cellular pool of PI4P, which is a critical precursor for PI(4,5)P2 and other signaling lipids. The distinct localization and regulation of each isoform (PI4KIIIα at the plasma membrane and ER, PI4KIIIβ and PI4KIIα/β primarily at the Golgi and endosomes) allows for spatial control of phosphoinositide signaling.[3][4]
Experimental Workflow for Determining Isoform Selectivity
The determination of inhibitor selectivity is a multi-step process, beginning with high-throughput screening and followed by detailed dose-response analysis.
Caption: Workflow for PI4K inhibitor selectivity profiling.
This generalized workflow illustrates the logical progression from initial hit identification to comprehensive selectivity profiling, which is essential for classifying a compound as an isoform-selective inhibitor.
This compound Selectivity Profile
The following diagram visualizes the known selectivity of this compound.
Caption: Selectivity of this compound against PI4K and PI3K isoforms.
This visualization clearly shows the high potency and selectivity of this compound for PI4KIIIα compared to other tested kinases.
Experimental Protocols
While the specific experimental details from the primary publication by Raubo et al. (2015) are not publicly available, this section describes a general protocol for an in vitro biochemical kinase assay commonly used for determining the potency of kinase inhibitors, such as the ADP-Glo™ Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase isoform.
Materials:
-
Purified recombinant PI4K enzyme (e.g., PI4KIIIα, PI4KIIIβ)
-
Lipid substrate: Phosphatidylinositol (PI)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
For the final assay, dilute the compound solutions in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Kinase Reaction:
-
Add the kinase, lipid substrate (PI), and diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Allow the components to pre-incubate for a short period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
-
ADP Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent, which converts the generated ADP into a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background signal (from "no enzyme" control wells).
-
Normalize the data to the positive (vehicle control, 0% inhibition) and negative (no enzyme or potent inhibitor, 100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Summary and Future Directions
This compound is a valuable chemical tool for studying the cellular functions of PI4KIIIα due to its high potency and selectivity against PI4KIIIβ and Class I PI3Ks. However, a comprehensive understanding of its isoform selectivity is hampered by the lack of publicly available data on its activity against the Type II PI4K isoforms, PI4KIIα and PI4KIIβ.
For future research, it is imperative to:
-
Determine the IC50 values of this compound against PI4KIIα and PI4KIIβ to complete its isoform selectivity profile.
-
Profile this compound against a broader panel of lipid and protein kinases to identify any potential off-target effects.
-
Conduct cellular assays to confirm that the biochemical potency and selectivity translate to on-target effects in a physiological context.
This guide provides a foundational understanding of this compound's selectivity based on current knowledge. As new data becomes available, this profile will be further refined, enhancing its utility for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Isoform Selectivity of PI4K-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the isoform selectivity of PI4K-IN-1, a potent inhibitor of phosphatidylinositol 4-kinases (PI4Ks). This document compiles available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to support research and development efforts in kinase inhibitor discovery.
Introduction to this compound and Isoform Selectivity
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This second messenger plays a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. The human genome encodes four PI4K isoforms, categorized into two types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ). Each isoform exhibits distinct subcellular localizations and physiological functions, making isoform-selective inhibitors valuable tools for dissecting specific cellular pathways and for developing targeted therapeutics.
This compound (also known as compound 44) has been identified as a potent inhibitor of Type III PI4Ks.[1][2] Understanding its selectivity across all four PI4K isoforms, as well as against other related kinases, is critical for its application as a chemical probe and for any potential therapeutic development.
Quantitative Selectivity Profile of this compound
The following tables summarize the known inhibitory activities of this compound against various lipid kinases. The data is primarily derived from the initial discovery publication by Raubo et al. (2015).[1]
Table 1: this compound Activity against PI4K Isoforms
| Kinase Isoform | pIC50 | IC50 (nM) | Selectivity vs. PI4KIIIα |
| PI4KIIIα | 9.0[1][2] | 1[1][2] | 1-fold |
| PI4KIIIβ | 6.6[1][2] | 251[1][2] | 251-fold |
| PI4KIIα | Not Reported | Not Reported | Not Reported |
| PI4KIIβ | Not Reported | Not Reported | Not Reported |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data for Type II PI4K isoforms is currently unavailable in the public domain.
Table 2: this compound Activity against Class I PI3K Isoforms
| Kinase Isoform | pIC50[1] | IC50 (nM)[1] |
| PI3Kα | 4.0 | 100,000 |
| PI3Kβ | <3.7 | >200,000 |
| PI3Kγ | 5.0 | 10,000 |
| PI3Kδ | <4.1 | >79,433 |
This data demonstrates that this compound is a highly potent and selective inhibitor of PI4KIIIα over PI4KIIIβ and shows minimal activity against Class I PI3K isoforms at the concentrations where it potently inhibits PI4KIIIα. The lack of data for the Type II PI4K isoforms represents a significant gap in its complete selectivity profile.
Signaling Pathways and Experimental Workflows
PI4K Signaling Pathway
The following diagram illustrates the central role of PI4K isoforms in the phosphoinositide signaling cascade.
Caption: PI4K isoforms catalyze the formation of PI4P.
This pathway highlights how different PI4K isoforms contribute to the cellular pool of PI4P, which is a critical precursor for PI(4,5)P2 and other signaling lipids. The distinct localization and regulation of each isoform (PI4KIIIα at the plasma membrane and ER, PI4KIIIβ and PI4KIIα/β primarily at the Golgi and endosomes) allows for spatial control of phosphoinositide signaling.[3][4]
Experimental Workflow for Determining Isoform Selectivity
The determination of inhibitor selectivity is a multi-step process, beginning with high-throughput screening and followed by detailed dose-response analysis.
Caption: Workflow for PI4K inhibitor selectivity profiling.
This generalized workflow illustrates the logical progression from initial hit identification to comprehensive selectivity profiling, which is essential for classifying a compound as an isoform-selective inhibitor.
This compound Selectivity Profile
The following diagram visualizes the known selectivity of this compound.
Caption: Selectivity of this compound against PI4K and PI3K isoforms.
This visualization clearly shows the high potency and selectivity of this compound for PI4KIIIα compared to other tested kinases.
Experimental Protocols
While the specific experimental details from the primary publication by Raubo et al. (2015) are not publicly available, this section describes a general protocol for an in vitro biochemical kinase assay commonly used for determining the potency of kinase inhibitors, such as the ADP-Glo™ Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase isoform.
Materials:
-
Purified recombinant PI4K enzyme (e.g., PI4KIIIα, PI4KIIIβ)
-
Lipid substrate: Phosphatidylinositol (PI)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
For the final assay, dilute the compound solutions in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Kinase Reaction:
-
Add the kinase, lipid substrate (PI), and diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Allow the components to pre-incubate for a short period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
-
ADP Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent, which converts the generated ADP into a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background signal (from "no enzyme" control wells).
-
Normalize the data to the positive (vehicle control, 0% inhibition) and negative (no enzyme or potent inhibitor, 100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Summary and Future Directions
This compound is a valuable chemical tool for studying the cellular functions of PI4KIIIα due to its high potency and selectivity against PI4KIIIβ and Class I PI3Ks. However, a comprehensive understanding of its isoform selectivity is hampered by the lack of publicly available data on its activity against the Type II PI4K isoforms, PI4KIIα and PI4KIIβ.
For future research, it is imperative to:
-
Determine the IC50 values of this compound against PI4KIIα and PI4KIIβ to complete its isoform selectivity profile.
-
Profile this compound against a broader panel of lipid and protein kinases to identify any potential off-target effects.
-
Conduct cellular assays to confirm that the biochemical potency and selectivity translate to on-target effects in a physiological context.
This guide provides a foundational understanding of this compound's selectivity based on current knowledge. As new data becomes available, this profile will be further refined, enhancing its utility for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Function of PI4KIIIβ with the Selective Inhibitor PI4K-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a pivotal enzyme in cell signaling and a validated target for therapeutic intervention in various diseases, including viral infections and cancer. This technical guide provides a comprehensive overview of the function of PI4KIIIβ, with a focus on its elucidation through the use of the potent and selective inhibitor, PI4K-IN-10. This document details the mechanism of action of PI4KIIIβ, the biochemical and cellular effects of its inhibition by PI4K-IN-10, and provides in-depth experimental protocols for studying this kinase.
Introduction to PI4KIIIβ
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] There are four mammalian PI4K isoforms: PI4KIIα, PI4KIIβ, PI4KIIIα, and PI4KIIIβ.[2][3] PI4KIIIβ is primarily localized to the Golgi apparatus, where its product, PI4P, plays a crucial role in regulating vesicular trafficking and the structural integrity of the organelle.[2][4]
The significance of PI4KIIIβ extends beyond normal cellular function. It has been identified as a critical host factor for the replication of a broad range of RNA viruses, including enteroviruses (e.g., poliovirus, rhinovirus) and hepatitis C virus.[1][5] These viruses hijack the host cell's PI4KIIIβ to generate PI4P-enriched membrane structures that serve as scaffolds for their replication machinery.[5][6] Furthermore, aberrant PI4KIIIβ activity has been implicated in the progression of certain cancers.[7][8]
PI4K-IN-10: A Potent and Selective PI4KIIIβ Inhibitor
PI4K-IN-10 is a small molecule inhibitor that has emerged as a powerful tool for studying the function of PI4KIIIβ due to its high potency and selectivity.
Mechanism of Action
PI4K-IN-10 acts as an ATP-competitive inhibitor, binding to the active site of PI4KIIIβ and preventing the phosphorylation of its substrate, phosphatidylinositol.[7][9] This leads to a reduction in the cellular levels of PI4P, thereby disrupting the downstream processes that depend on this lipid second messenger.
Quantitative Data and Selectivity Profile
The efficacy and selectivity of PI4K-IN-10 have been characterized in biochemical assays.
| Target | IC50 | Notes |
| PI4KIIIβ | 3.6 nM | Potent inhibition. |
| PI4KIIIα | Weak inhibition | - |
| PI4KIIα | <20% inhibition at 20 µM | Highly selective over PI4KIIα. |
| PI4KIIβ | <20% inhibition at 20 µM | Highly selective over PI4KIIβ. |
| PI3Kα | Weak inhibition | - |
| PI3Kβ | <20% inhibition at 20 µM | Highly selective over PI3Kβ. |
| PI3KC2γ | Weak inhibition | - |
Data sourced from publicly available information.[2][10]
Signaling Pathways and Functional Relationships
The inhibition of PI4KIIIβ by PI4K-IN-10 allows for the precise dissection of its role in cellular signaling.
Caption: PI4KIIIβ signaling pathway and its inhibition by PI4K-IN-10.
The diagram above illustrates the central role of PI4KIIIβ in converting PI to PI4P. PI4K-IN-10 directly inhibits this step, leading to a measurable decrease in PI4P levels and subsequent impairment of Golgi function and viral replication.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to elucidate the function of PI4KIIIβ using PI4K-IN-10.
In Vitro PI4KIIIβ Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro potency (IC50) of PI4K-IN-10 against PI4KIIIβ.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.[11][12]
Materials:
-
Recombinant PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
PI4K-IN-10
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of PI4K-IN-10 in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction Setup:
-
Add kinase buffer to each well.
-
Add the PI substrate to each well.
-
Add the diluted PI4K-IN-10 or vehicle (DMSO) to the respective wells.
-
Add the PI4KIIIβ enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each PI4K-IN-10 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro PI4KIIIβ kinase assay.
Cellular PI4P Measurement by Immunofluorescence
Objective: To visualize and quantify the effect of PI4K-IN-10 on PI4P levels in the Golgi apparatus of cultured cells.
Principle: This method uses a specific antibody to detect PI4P within fixed and permeabilized cells. The signal is then visualized and quantified using fluorescence microscopy.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass coverslips
-
PI4K-IN-10
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: Mouse anti-PI4P antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
Golgi marker (optional, e.g., antibody against GM130)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with a dose-range of PI4K-IN-10 or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-PI4P antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (and Golgi marker antibody if used) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the PI4P fluorescence intensity, particularly in the perinuclear/Golgi region, using image analysis software (e.g., ImageJ/Fiji).
Antiviral Plaque Assay
Objective: To determine the antiviral efficacy (EC50) of PI4K-IN-10 against a susceptible virus.
Principle: The plaque assay is a standard method to quantify infectious virus particles. A viral plaque is a localized area of cell death (cytopathic effect) resulting from viral replication. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds will reduce the number or size of plaques.[4]
Materials:
-
A monolayer of susceptible host cells (e.g., HeLa for rhinovirus) in 6-well or 12-well plates
-
Virus stock of known titer
-
PI4K-IN-10
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose (B213101) or methylcellulose)
-
Fixative solution (e.g., 4% PFA)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells to form a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of PI4K-IN-10 in infection medium.
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour at the optimal temperature for the virus, gently rocking the plates every 15 minutes.
-
Inhibitor Treatment: After the 1-hour adsorption period, remove the virus inoculum.
-
Overlay: Gently add the overlay medium containing the different concentrations of PI4K-IN-10 or vehicle control to the respective wells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
Carefully remove the overlay.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percent inhibition of plaque formation for each inhibitor concentration compared to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Elucidating the Function of PI4KIIIβ with the Selective Inhibitor PI4K-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a pivotal enzyme in cell signaling and a validated target for therapeutic intervention in various diseases, including viral infections and cancer. This technical guide provides a comprehensive overview of the function of PI4KIIIβ, with a focus on its elucidation through the use of the potent and selective inhibitor, PI4K-IN-10. This document details the mechanism of action of PI4KIIIβ, the biochemical and cellular effects of its inhibition by PI4K-IN-10, and provides in-depth experimental protocols for studying this kinase.
Introduction to PI4KIIIβ
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] There are four mammalian PI4K isoforms: PI4KIIα, PI4KIIβ, PI4KIIIα, and PI4KIIIβ.[2][3] PI4KIIIβ is primarily localized to the Golgi apparatus, where its product, PI4P, plays a crucial role in regulating vesicular trafficking and the structural integrity of the organelle.[2][4]
The significance of PI4KIIIβ extends beyond normal cellular function. It has been identified as a critical host factor for the replication of a broad range of RNA viruses, including enteroviruses (e.g., poliovirus, rhinovirus) and hepatitis C virus.[1][5] These viruses hijack the host cell's PI4KIIIβ to generate PI4P-enriched membrane structures that serve as scaffolds for their replication machinery.[5][6] Furthermore, aberrant PI4KIIIβ activity has been implicated in the progression of certain cancers.[7][8]
PI4K-IN-10: A Potent and Selective PI4KIIIβ Inhibitor
PI4K-IN-10 is a small molecule inhibitor that has emerged as a powerful tool for studying the function of PI4KIIIβ due to its high potency and selectivity.
Mechanism of Action
PI4K-IN-10 acts as an ATP-competitive inhibitor, binding to the active site of PI4KIIIβ and preventing the phosphorylation of its substrate, phosphatidylinositol.[7][9] This leads to a reduction in the cellular levels of PI4P, thereby disrupting the downstream processes that depend on this lipid second messenger.
Quantitative Data and Selectivity Profile
The efficacy and selectivity of PI4K-IN-10 have been characterized in biochemical assays.
| Target | IC50 | Notes |
| PI4KIIIβ | 3.6 nM | Potent inhibition. |
| PI4KIIIα | Weak inhibition | - |
| PI4KIIα | <20% inhibition at 20 µM | Highly selective over PI4KIIα. |
| PI4KIIβ | <20% inhibition at 20 µM | Highly selective over PI4KIIβ. |
| PI3Kα | Weak inhibition | - |
| PI3Kβ | <20% inhibition at 20 µM | Highly selective over PI3Kβ. |
| PI3KC2γ | Weak inhibition | - |
Data sourced from publicly available information.[2][10]
Signaling Pathways and Functional Relationships
The inhibition of PI4KIIIβ by PI4K-IN-10 allows for the precise dissection of its role in cellular signaling.
Caption: PI4KIIIβ signaling pathway and its inhibition by PI4K-IN-10.
The diagram above illustrates the central role of PI4KIIIβ in converting PI to PI4P. PI4K-IN-10 directly inhibits this step, leading to a measurable decrease in PI4P levels and subsequent impairment of Golgi function and viral replication.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to elucidate the function of PI4KIIIβ using PI4K-IN-10.
In Vitro PI4KIIIβ Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro potency (IC50) of PI4K-IN-10 against PI4KIIIβ.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.[11][12]
Materials:
-
Recombinant PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
PI4K-IN-10
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of PI4K-IN-10 in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction Setup:
-
Add kinase buffer to each well.
-
Add the PI substrate to each well.
-
Add the diluted PI4K-IN-10 or vehicle (DMSO) to the respective wells.
-
Add the PI4KIIIβ enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each PI4K-IN-10 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro PI4KIIIβ kinase assay.
Cellular PI4P Measurement by Immunofluorescence
Objective: To visualize and quantify the effect of PI4K-IN-10 on PI4P levels in the Golgi apparatus of cultured cells.
Principle: This method uses a specific antibody to detect PI4P within fixed and permeabilized cells. The signal is then visualized and quantified using fluorescence microscopy.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass coverslips
-
PI4K-IN-10
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: Mouse anti-PI4P antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
Golgi marker (optional, e.g., antibody against GM130)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with a dose-range of PI4K-IN-10 or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-PI4P antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (and Golgi marker antibody if used) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the PI4P fluorescence intensity, particularly in the perinuclear/Golgi region, using image analysis software (e.g., ImageJ/Fiji).
Antiviral Plaque Assay
Objective: To determine the antiviral efficacy (EC50) of PI4K-IN-10 against a susceptible virus.
Principle: The plaque assay is a standard method to quantify infectious virus particles. A viral plaque is a localized area of cell death (cytopathic effect) resulting from viral replication. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds will reduce the number or size of plaques.[4]
Materials:
-
A monolayer of susceptible host cells (e.g., HeLa for rhinovirus) in 6-well or 12-well plates
-
Virus stock of known titer
-
PI4K-IN-10
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)
-
Fixative solution (e.g., 4% PFA)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells to form a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of PI4K-IN-10 in infection medium.
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour at the optimal temperature for the virus, gently rocking the plates every 15 minutes.
-
Inhibitor Treatment: After the 1-hour adsorption period, remove the virus inoculum.
-
Overlay: Gently add the overlay medium containing the different concentrations of PI4K-IN-10 or vehicle control to the respective wells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
Carefully remove the overlay.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percent inhibition of plaque formation for each inhibitor concentration compared to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Dissecting the Role of PI4P in Cell Signaling: A Technical Guide to the Application of PI4K-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-phosphate (PI4P) is a low-abundance but critical phospholipid that acts as a key signaling molecule and a landmark for organelle identity within eukaryotic cells. It is involved in a multitude of cellular processes, including vesicular trafficking, cytoskeletal organization, and as a precursor to the essential signaling lipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). The production of PI4P is catalyzed by a family of four distinct phosphatidylinositol 4-kinases (PI4Ks), which are divided into two classes: Type II (PI4K2A and PI4K2B) and Type III (PI4KA and PI4KB). Each isoform has a distinct subcellular localization and is responsible for generating specific pools of PI4P, thereby regulating different cellular functions.
To unravel the specific roles of these distinct PI4P pools, potent and selective chemical inhibitors are invaluable tools. By acutely inhibiting a specific PI4K isoform, researchers can observe the direct consequences of depleting a particular PI4P pool on cellular signaling and trafficking events. This guide focuses on PI4K-IN-1 , a potent inhibitor of Type III PI4 kinases, and provides a framework for its use in dissecting the functions of PI4P in cell signaling.
This compound: A Potent Chemical Probe for PI4KIIIα
This compound (also known as compound 44) is a small molecule inhibitor that demonstrates high potency for the Type III PI4K isoforms, with a significant preference for PI4KIIIα (PI4KA) over PI4KIIIβ (PI4KB). Its activity against other related kinases, such as the PI3K family, is substantially lower, making it a useful tool for specifically probing PI4KA function in cellular contexts.
Data Presentation: Inhibitor Profile of this compound
The inhibitory activity of this compound against various lipid kinases is summarized below. The pIC₅₀ values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC₅₀), have been converted to molar and nanomolar IC₅₀ values for clarity.
| Target Kinase | pIC₅₀ | IC₅₀ (M) | IC₅₀ (nM) |
| PI4KIIIα (PI4KA) | 9.0 | 1.0 x 10⁻⁹ | 1 |
| PI4KIIIβ (PI4KB) | 6.6 | 2.5 x 10⁻⁷ | 250 |
| PI3Kγ | 5.0 | 1.0 x 10⁻⁵ | 10,000 |
| PI3Kα | 4.0 | 1.0 x 10⁻⁴ | 100,000 |
| PI3Kδ | <4.1 | >7.9 x 10⁻⁵ | >79,000 |
| PI3Kβ | <3.7 | >2.0 x 10⁻⁴ | >200,000 |
| Data sourced from MedChemExpress. |
This profile reveals that this compound is approximately 250-fold more selective for PI4KIIIα than for PI4KIIIβ and has minimal activity against Class I PI3Ks at concentrations where PI4KIIIα is fully inhibited.
Investigating PI4P Signaling Pathways with this compound
PI4KIIIα is primarily responsible for generating the pool of PI4P at the plasma membrane. This specific pool serves as the direct substrate for PIP5K to produce PI(4,5)P₂, a critical regulator of numerous signaling events, including phospholipase C (PLC) activation, ion channel function, and endocytosis. By using this compound, researchers can specifically block this plasma membrane PI4P synthesis and study its downstream consequences.
Dissecting the Role of PI4P in Cell Signaling: A Technical Guide to the Application of PI4K-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-phosphate (PI4P) is a low-abundance but critical phospholipid that acts as a key signaling molecule and a landmark for organelle identity within eukaryotic cells. It is involved in a multitude of cellular processes, including vesicular trafficking, cytoskeletal organization, and as a precursor to the essential signaling lipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). The production of PI4P is catalyzed by a family of four distinct phosphatidylinositol 4-kinases (PI4Ks), which are divided into two classes: Type II (PI4K2A and PI4K2B) and Type III (PI4KA and PI4KB). Each isoform has a distinct subcellular localization and is responsible for generating specific pools of PI4P, thereby regulating different cellular functions.
To unravel the specific roles of these distinct PI4P pools, potent and selective chemical inhibitors are invaluable tools. By acutely inhibiting a specific PI4K isoform, researchers can observe the direct consequences of depleting a particular PI4P pool on cellular signaling and trafficking events. This guide focuses on PI4K-IN-1 , a potent inhibitor of Type III PI4 kinases, and provides a framework for its use in dissecting the functions of PI4P in cell signaling.
This compound: A Potent Chemical Probe for PI4KIIIα
This compound (also known as compound 44) is a small molecule inhibitor that demonstrates high potency for the Type III PI4K isoforms, with a significant preference for PI4KIIIα (PI4KA) over PI4KIIIβ (PI4KB). Its activity against other related kinases, such as the PI3K family, is substantially lower, making it a useful tool for specifically probing PI4KA function in cellular contexts.
Data Presentation: Inhibitor Profile of this compound
The inhibitory activity of this compound against various lipid kinases is summarized below. The pIC₅₀ values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC₅₀), have been converted to molar and nanomolar IC₅₀ values for clarity.
| Target Kinase | pIC₅₀ | IC₅₀ (M) | IC₅₀ (nM) |
| PI4KIIIα (PI4KA) | 9.0 | 1.0 x 10⁻⁹ | 1 |
| PI4KIIIβ (PI4KB) | 6.6 | 2.5 x 10⁻⁷ | 250 |
| PI3Kγ | 5.0 | 1.0 x 10⁻⁵ | 10,000 |
| PI3Kα | 4.0 | 1.0 x 10⁻⁴ | 100,000 |
| PI3Kδ | <4.1 | >7.9 x 10⁻⁵ | >79,000 |
| PI3Kβ | <3.7 | >2.0 x 10⁻⁴ | >200,000 |
| Data sourced from MedChemExpress. |
This profile reveals that this compound is approximately 250-fold more selective for PI4KIIIα than for PI4KIIIβ and has minimal activity against Class I PI3Ks at concentrations where PI4KIIIα is fully inhibited.
Investigating PI4P Signaling Pathways with this compound
PI4KIIIα is primarily responsible for generating the pool of PI4P at the plasma membrane. This specific pool serves as the direct substrate for PIP5K to produce PI(4,5)P₂, a critical regulator of numerous signaling events, including phospholipase C (PLC) activation, ion channel function, and endocytosis. By using this compound, researchers can specifically block this plasma membrane PI4P synthesis and study its downstream consequences.
Methodological & Application
Application Notes and Protocols for PI4K-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI4K-IN-1, a potent inhibitor of Phosphatidylinositol 4-Kinase (PI4K), in cell culture experiments. The following sections detail the mechanism of action, protocols for key experiments, and quantitative data to facilitate the design and execution of studies investigating the role of PI4K in cellular processes.
Mechanism of Action
Phosphatidylinositol 4-Kinases (PI4Ks) are a family of lipid kinases that play a crucial role in intracellular signaling and membrane trafficking.[1] They catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key second messenger and a precursor for other important phosphoinositides like PI(4,5)P2.[1] PI4Ks are divided into two main types, Type II and Type III, with each having α and β isoforms. These isoforms have distinct subcellular localizations and functions.
This compound is a potent inhibitor of the Type III isoforms, PI4KIIIα and PI4KIIIβ.[2] By blocking the activity of these enzymes, this compound disrupts the production of PI4P, thereby interfering with downstream signaling pathways and cellular processes that are dependent on this lipid messenger. One of the key pathways affected by PI4K activity is the PI3K/Akt signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[3] Inhibition of PI4K can lead to the suppression of this pathway, making this compound a valuable tool for studying cancer and other diseases where this pathway is dysregulated.
Quantitative Data
The potency of this compound has been characterized against its primary targets, the PI4KIIIα and PI4KIIIβ isoforms. The half-maximal inhibitory concentration (IC50) and pIC50 values provide a quantitative measure of the inhibitor's efficacy.
| Target | pIC50 | Reference |
| PI4KIIIα | 9.0 | [2] |
| PI4KIIIβ | 6.6 | [2] |
Signaling Pathway
The following diagram illustrates the central role of PI4K in the phosphoinositide signaling pathway and its link to the PI3K/Akt cascade. Inhibition of PI4K by this compound disrupts this pathway at an early stage.
Caption: PI4K Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot for Akt Signaling Pathway
This protocol describes how to analyze the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI4K.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-Akt and anti-total Akt, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phospho-Akt to total Akt to determine the effect of this compound on Akt phosphorylation. Use GAPDH as a loading control to ensure equal protein loading.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in cell culture.
Caption: A generalized workflow for studying this compound in cell culture.
References
Application Notes and Protocols for PI4K-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI4K-IN-1, a potent inhibitor of Phosphatidylinositol 4-Kinase (PI4K), in cell culture experiments. The following sections detail the mechanism of action, protocols for key experiments, and quantitative data to facilitate the design and execution of studies investigating the role of PI4K in cellular processes.
Mechanism of Action
Phosphatidylinositol 4-Kinases (PI4Ks) are a family of lipid kinases that play a crucial role in intracellular signaling and membrane trafficking.[1] They catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key second messenger and a precursor for other important phosphoinositides like PI(4,5)P2.[1] PI4Ks are divided into two main types, Type II and Type III, with each having α and β isoforms. These isoforms have distinct subcellular localizations and functions.
This compound is a potent inhibitor of the Type III isoforms, PI4KIIIα and PI4KIIIβ.[2] By blocking the activity of these enzymes, this compound disrupts the production of PI4P, thereby interfering with downstream signaling pathways and cellular processes that are dependent on this lipid messenger. One of the key pathways affected by PI4K activity is the PI3K/Akt signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[3] Inhibition of PI4K can lead to the suppression of this pathway, making this compound a valuable tool for studying cancer and other diseases where this pathway is dysregulated.
Quantitative Data
The potency of this compound has been characterized against its primary targets, the PI4KIIIα and PI4KIIIβ isoforms. The half-maximal inhibitory concentration (IC50) and pIC50 values provide a quantitative measure of the inhibitor's efficacy.
| Target | pIC50 | Reference |
| PI4KIIIα | 9.0 | [2] |
| PI4KIIIβ | 6.6 | [2] |
Signaling Pathway
The following diagram illustrates the central role of PI4K in the phosphoinositide signaling pathway and its link to the PI3K/Akt cascade. Inhibition of PI4K by this compound disrupts this pathway at an early stage.
Caption: PI4K Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot for Akt Signaling Pathway
This protocol describes how to analyze the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI4K.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-Akt and anti-total Akt, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phospho-Akt to total Akt to determine the effect of this compound on Akt phosphorylation. Use GAPDH as a loading control to ensure equal protein loading.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in cell culture.
Caption: A generalized workflow for studying this compound in cell culture.
References
Optimal PI4K-IN-1 Concentration for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI4K-IN-1 is a potent inhibitor of Phosphatidylinositol 4-Kinase III (PI4KIII), with high selectivity for the alpha and beta isoforms.[1] Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a key component of cellular membranes, particularly the Golgi apparatus and trans-Golgi network, and serves as a precursor for other important signaling molecules.[1][2] Dysregulation of PI4K activity has been implicated in various diseases, including cancer and viral infections, making PI4K inhibitors like this compound valuable tools for research and potential therapeutic development.
These application notes provide a comprehensive guide for utilizing this compound in various in vitro assays, including recommended concentration ranges, detailed experimental protocols, and data interpretation guidelines.
Data Presentation
The following table summarizes the in vitro potency of this compound against its primary targets and key off-targets. This information is crucial for designing experiments and interpreting results.
| Target | pIC50 | IC50 (nM)¹ | Notes |
| PI4KIIIα | 9.0 | 1 | Primary target.[1][3] |
| PI4KIIIβ | 6.6 | 251 | Primary target.[1][3] |
| PI3Kα | 4.0 | 100,000 | Off-target at higher concentrations.[1][3] |
| PI3Kβ | <3.7 | >200,000 | Off-target at higher concentrations.[1][3] |
| PI3Kγ | 5.0 | 10,000 | Off-target at higher concentrations.[1][3] |
| PI3Kδ | <4.1 | >80,000 | Off-target at higher concentrations.[1][3] |
¹IC50 values are calculated from the provided pIC50 values (IC50 = 10^(-pIC50) M) and converted to nM.
Signaling Pathways and Experimental Workflows
To effectively utilize this compound, it is essential to understand its mechanism of action within the broader context of cellular signaling. The following diagrams, generated using Graphviz, illustrate the PI4K signaling pathway and a general workflow for in vitro kinase inhibitor testing.
References
Optimal PI4K-IN-1 Concentration for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI4K-IN-1 is a potent inhibitor of Phosphatidylinositol 4-Kinase III (PI4KIII), with high selectivity for the alpha and beta isoforms.[1] Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a key component of cellular membranes, particularly the Golgi apparatus and trans-Golgi network, and serves as a precursor for other important signaling molecules.[1][2] Dysregulation of PI4K activity has been implicated in various diseases, including cancer and viral infections, making PI4K inhibitors like this compound valuable tools for research and potential therapeutic development.
These application notes provide a comprehensive guide for utilizing this compound in various in vitro assays, including recommended concentration ranges, detailed experimental protocols, and data interpretation guidelines.
Data Presentation
The following table summarizes the in vitro potency of this compound against its primary targets and key off-targets. This information is crucial for designing experiments and interpreting results.
| Target | pIC50 | IC50 (nM)¹ | Notes |
| PI4KIIIα | 9.0 | 1 | Primary target.[1][3] |
| PI4KIIIβ | 6.6 | 251 | Primary target.[1][3] |
| PI3Kα | 4.0 | 100,000 | Off-target at higher concentrations.[1][3] |
| PI3Kβ | <3.7 | >200,000 | Off-target at higher concentrations.[1][3] |
| PI3Kγ | 5.0 | 10,000 | Off-target at higher concentrations.[1][3] |
| PI3Kδ | <4.1 | >80,000 | Off-target at higher concentrations.[1][3] |
¹IC50 values are calculated from the provided pIC50 values (IC50 = 10^(-pIC50) M) and converted to nM.
Signaling Pathways and Experimental Workflows
To effectively utilize this compound, it is essential to understand its mechanism of action within the broader context of cellular signaling. The following diagrams, generated using Graphviz, illustrate the PI4K signaling pathway and a general workflow for in vitro kinase inhibitor testing.
References
Application Notes and Protocols for PI4K Inhibitors in Mouse Models
Disclaimer: No specific in vivo dosage and administration data for a compound explicitly named "PI4K-IN-1" was identified in the conducted search. The following application notes and protocols are based on a representative PI4KA inhibitor, referred to as the "F1 compound" in a 14-day oral toxicity study in mice, and other relevant phosphatidylinositol kinase inhibitors. Researchers should consider this information as a general guideline and optimize protocols for their specific molecule and mouse model.
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including signal transduction, membrane trafficking, and viral replication.[1] As such, they have emerged as attractive therapeutic targets for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1] This document provides detailed application notes and protocols for the in vivo administration and evaluation of PI4K inhibitors in mouse models, with a focus on a representative PI4KA inhibitor.
Quantitative Data Summary
The following tables summarize the in vivo dosage and administration data for the representative PI4KA inhibitor ("F1 compound") and other PI3K/PI4K inhibitors in mouse models.
Table 1: 14-Day Oral Toxicity Study of a PI4KA Inhibitor ("F1 compound") in Mice [2]
| Parameter | Details |
| Compound | "F1 compound" (PI4KA Inhibitor) |
| Mouse Strain | Not specified (Male mice used) |
| Dosage Levels | 0 (Vehicle), 3, 10, 20, 40 mg/kg/day |
| Administration Route | Oral gavage |
| Dosing Frequency | Twice daily, 6 hours apart |
| Duration | 7 or 14 days |
| Vehicle | 30% Solutol, 70% Polyethylene (B3416737) glycol |
| Dose Volume | 10 ml/kg/day |
| Observed Toxicity | - 3 mg/kg/day: One mouse found dead on day 12. |
| - 20 mg/kg/day: One mouse found dead on day 8. | |
| - 40 mg/kg/day: Four mice found dead or euthanized between days 11 and 14 with clinical signs of toxicity (decreased activity, weight loss, etc.). |
Table 2: Overview of Other PI4K/PI3K Inhibitors in Mouse Models
| Compound | Target(s) | Mouse Model | Dosage | Administration Route | Reference |
| UCT594 | Plasmodium PI4K | P. falciparum NSG mouse model | 0.0625 to 5 mg/kg (oral) | Oral | [3][4] |
| KDU691 | Plasmodium PI4K | P. berghei infected mice | 7.5 mg/kg (single dose) | Oral | [5] |
| BKM120 | PI3K | Primary soft-tissue sarcoma mouse model | Not specified | Not specified | [6] |
| BEZ235 | PI3K/mTOR | Primary soft-tissue sarcoma mouse model | Not specified | Not specified | [6] |
| GDC-0941 | Class I PI3K | PTEN-deficient lymphoma mouse model | Not specified | Oral gavage | [7] |
| LY294002 | PI3K | Ovarian cancer xenograft mouse model | Not specified (in combination) | Intraperitoneal (i.p.) | [8] |
| ML267 | Not specified | Male CD1 mice (Pharmacokinetic study) | 30 mpk (i.p.), 3 mpk (i.v.) | i.p., i.v. | [9] |
Experimental Protocols
Protocol: 14-Day Oral Toxicity Study of a PI4KA Inhibitor in Mice
This protocol is based on the methodology described for the "F1 compound".[2]
Objective: To assess the potential toxicity of a PI4KA inhibitor following repeated oral administration in mice.
Materials:
-
PI4KA inhibitor ("F1 compound")
-
Vehicle: 30% Solutol, 70% Polyethylene glycol
-
Male mice (e.g., C57BL/6 or as appropriate for the study)
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate male mice to the laboratory environment for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., 8 mice per group):
-
Group 1: Vehicle control (0 mg/kg/day)
-
Group 2: 3 mg/kg/day
-
Group 3: 10 mg/kg/day
-
Group 4: 20 mg/kg/day
-
Group 5: 40 mg/kg/day
-
-
Formulation Preparation: Prepare a solution of the PI4KA inhibitor in the vehicle (30% solutol, 70% polyethylene glycol). The concentration should be calculated to deliver the desired dose in a volume of 10 ml/kg.
-
Dosing:
-
Administer the assigned dose or vehicle to each mouse via oral gavage.
-
Dosing should be performed twice daily, with a 6-hour interval between administrations.
-
Continue dosing for 14 consecutive days.
-
-
Clinical Observations:
-
Observe the animals for any clinical signs of toxicity at least once daily. Signs to monitor include, but are not limited to: decreased activity, loss of skin elasticity, rough coat, partially closed eyes, hunched posture, cold to the touch, slow breathing, loose/watery feces, and changes in behavior.
-
Record body weights daily.
-
-
Euthanasia and Necropsy:
-
Humanely euthanize mice that become moribund.
-
At the end of the 14-day study period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals and collect relevant tissues for histopathological analysis.
-
Visualizations
Signaling Pathway
References
- 1. Research progress of phosphatidylinositol 4-kinase and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of phosphatidylinositol-3 kinase inhibitors in a primary mouse model of undifferentiated pleomorphic sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative MRI Establishes the Efficacy of PI3K Inhibitor (GDC-0941) Multi-Treatments in PTEN-deficient Mice Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of phosphatidylinositol 3'-kinase increases efficacy of paclitaxel in in vitro and in vivo ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Table 3, In vivo PK (mouse) at 30 mpk IP and 3 mpk IV - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PI4K Inhibitors in Mouse Models
Disclaimer: No specific in vivo dosage and administration data for a compound explicitly named "PI4K-IN-1" was identified in the conducted search. The following application notes and protocols are based on a representative PI4KA inhibitor, referred to as the "F1 compound" in a 14-day oral toxicity study in mice, and other relevant phosphatidylinositol kinase inhibitors. Researchers should consider this information as a general guideline and optimize protocols for their specific molecule and mouse model.
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including signal transduction, membrane trafficking, and viral replication.[1] As such, they have emerged as attractive therapeutic targets for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1] This document provides detailed application notes and protocols for the in vivo administration and evaluation of PI4K inhibitors in mouse models, with a focus on a representative PI4KA inhibitor.
Quantitative Data Summary
The following tables summarize the in vivo dosage and administration data for the representative PI4KA inhibitor ("F1 compound") and other PI3K/PI4K inhibitors in mouse models.
Table 1: 14-Day Oral Toxicity Study of a PI4KA Inhibitor ("F1 compound") in Mice [2]
| Parameter | Details |
| Compound | "F1 compound" (PI4KA Inhibitor) |
| Mouse Strain | Not specified (Male mice used) |
| Dosage Levels | 0 (Vehicle), 3, 10, 20, 40 mg/kg/day |
| Administration Route | Oral gavage |
| Dosing Frequency | Twice daily, 6 hours apart |
| Duration | 7 or 14 days |
| Vehicle | 30% Solutol, 70% Polyethylene glycol |
| Dose Volume | 10 ml/kg/day |
| Observed Toxicity | - 3 mg/kg/day: One mouse found dead on day 12. |
| - 20 mg/kg/day: One mouse found dead on day 8. | |
| - 40 mg/kg/day: Four mice found dead or euthanized between days 11 and 14 with clinical signs of toxicity (decreased activity, weight loss, etc.). |
Table 2: Overview of Other PI4K/PI3K Inhibitors in Mouse Models
| Compound | Target(s) | Mouse Model | Dosage | Administration Route | Reference |
| UCT594 | Plasmodium PI4K | P. falciparum NSG mouse model | 0.0625 to 5 mg/kg (oral) | Oral | [3][4] |
| KDU691 | Plasmodium PI4K | P. berghei infected mice | 7.5 mg/kg (single dose) | Oral | [5] |
| BKM120 | PI3K | Primary soft-tissue sarcoma mouse model | Not specified | Not specified | [6] |
| BEZ235 | PI3K/mTOR | Primary soft-tissue sarcoma mouse model | Not specified | Not specified | [6] |
| GDC-0941 | Class I PI3K | PTEN-deficient lymphoma mouse model | Not specified | Oral gavage | [7] |
| LY294002 | PI3K | Ovarian cancer xenograft mouse model | Not specified (in combination) | Intraperitoneal (i.p.) | [8] |
| ML267 | Not specified | Male CD1 mice (Pharmacokinetic study) | 30 mpk (i.p.), 3 mpk (i.v.) | i.p., i.v. | [9] |
Experimental Protocols
Protocol: 14-Day Oral Toxicity Study of a PI4KA Inhibitor in Mice
This protocol is based on the methodology described for the "F1 compound".[2]
Objective: To assess the potential toxicity of a PI4KA inhibitor following repeated oral administration in mice.
Materials:
-
PI4KA inhibitor ("F1 compound")
-
Vehicle: 30% Solutol, 70% Polyethylene glycol
-
Male mice (e.g., C57BL/6 or as appropriate for the study)
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate male mice to the laboratory environment for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., 8 mice per group):
-
Group 1: Vehicle control (0 mg/kg/day)
-
Group 2: 3 mg/kg/day
-
Group 3: 10 mg/kg/day
-
Group 4: 20 mg/kg/day
-
Group 5: 40 mg/kg/day
-
-
Formulation Preparation: Prepare a solution of the PI4KA inhibitor in the vehicle (30% solutol, 70% polyethylene glycol). The concentration should be calculated to deliver the desired dose in a volume of 10 ml/kg.
-
Dosing:
-
Administer the assigned dose or vehicle to each mouse via oral gavage.
-
Dosing should be performed twice daily, with a 6-hour interval between administrations.
-
Continue dosing for 14 consecutive days.
-
-
Clinical Observations:
-
Observe the animals for any clinical signs of toxicity at least once daily. Signs to monitor include, but are not limited to: decreased activity, loss of skin elasticity, rough coat, partially closed eyes, hunched posture, cold to the touch, slow breathing, loose/watery feces, and changes in behavior.
-
Record body weights daily.
-
-
Euthanasia and Necropsy:
-
Humanely euthanize mice that become moribund.
-
At the end of the 14-day study period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals and collect relevant tissues for histopathological analysis.
-
Visualizations
Signaling Pathway
References
- 1. Research progress of phosphatidylinositol 4-kinase and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of phosphatidylinositol-3 kinase inhibitors in a primary mouse model of undifferentiated pleomorphic sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative MRI Establishes the Efficacy of PI3K Inhibitor (GDC-0941) Multi-Treatments in PTEN-deficient Mice Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of phosphatidylinositol 3'-kinase increases efficacy of paclitaxel in in vitro and in vivo ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Table 3, In vivo PK (mouse) at 30 mpk IP and 3 mpk IV - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PI4K-IN-1 in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for utilizing PI4K-IN-1, a potent phosphatidylinositol 4-kinase (PI4K) inhibitor, in immunofluorescence applications. This guide is intended to assist researchers in visualizing and quantifying the effects of this compound on cellular phosphoinositide signaling pathways, particularly the distribution and levels of phosphatidylinositol 4-phosphate (PI4P).
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a critical role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), both of which are involved in a multitude of cellular processes including membrane trafficking, cytoskeletal organization, and signal transduction.[1] this compound is a potent inhibitor of type III PI4Ks (PI4KIIIα and PI4KIIIβ), which are key regulators of PI4P pools at the plasma membrane and Golgi apparatus.[2] Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and abundance of specific molecules, such as PI4P, providing insights into the cellular effects of inhibitors like this compound.
Mechanism of Action
This compound selectively binds to the active site of PI4KIIIα and PI4KIIIβ, preventing the phosphorylation of PI to PI4P.[1][2] This inhibition leads to a decrease in the cellular levels of PI4P, which can disrupt downstream signaling pathways and cellular functions that are dependent on this lipid. By using immunofluorescence to detect PI4P, researchers can directly observe the consequences of this compound activity within the cell.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against different PI4K and PI3K isoforms. This data is crucial for understanding the inhibitor's specificity and for designing experiments with appropriate controls.
| Target | pIC50 | IC50 (nM) |
| PI4KIIIα | 9.0 | 1 |
| PI4KIIIβ | 6.6 | 251 |
| PI3Kα | 4.0 | >10,000 |
| PI3Kβ | <3.7 | >10,000 |
| PI3Kγ | 5.0 | 10,000 |
| PI3Kδ | <4.1 | >10,000 |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data compiled from publicly available sources.
Signaling Pathway Diagram
The following diagram illustrates the central role of PI4K in the phosphoinositide signaling pathway and the point of inhibition by this compound.
Caption: PI4K signaling pathway and inhibition by this compound.
Experimental Workflow for Immunofluorescence
This diagram outlines the key steps for treating cells with this compound and subsequently performing immunofluorescence to detect changes in PI4P levels.
Caption: Experimental workflow for this compound immunofluorescence.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa, COS-7, or HEK293 cells are suitable choices.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Primary Antibody: Mouse anti-PI4P monoclonal antibody (e.g., from Echelon Biosciences).
-
Secondary Antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488 or 594 conjugate).
-
Fixation Solution: 4% (w/v) paraformaldehyde (PFA) in PBS, freshly prepared. For plasma membrane PI4P staining, a fixative of 4% PFA with 0.2% glutaraldehyde (B144438) can be beneficial.
-
Permeabilization Buffers:
-
For intracellular PI4P: 20 µM Digitonin in buffer A (20 mM PIPES pH 6.8, 137 mM NaCl, 2.7 mM KCl).
-
For total/plasma membrane PI4P: 0.5% Saponin in buffer A.
-
-
Blocking Buffer: 5% (v/v) normal goat serum in PBS.
-
Antibody Dilution Buffer: 1% (w/v) BSA in PBS.
-
Wash Buffer: Phosphate-buffered saline (PBS).
-
Mounting Medium: Antifade mounting medium with or without DAPI.
-
Glass coverslips and microscope slides.
-
Humidified chamber.
Cell Preparation and Treatment
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture cells in appropriate growth medium at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium. A starting concentration range of 100 nM to 1 µM is recommended.
-
For the control, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for 30-60 minutes at 37°C. Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
-
Immunofluorescence Staining Protocol
This protocol is optimized for the detection of PI4P.
-
Fixation:
-
Immediately after treatment, aspirate the medium and gently wash the cells once with PBS.
-
Add 1 mL of 4% PFA solution to each well and incubate for 15 minutes at room temperature.
-
For plasma membrane PI4P staining, use 4% PFA with 0.2% glutaraldehyde and perform all subsequent steps on ice with pre-chilled solutions.
-
-
Quenching (Optional but Recommended):
-
Aspirate the fixative and wash the cells three times with PBS.
-
To quench free aldehyde groups, incubate the cells with 50 mM NH4Cl in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
For intracellular PI4P: Incubate with 20 µM Digitonin in buffer A for 5 minutes at room temperature.
-
For total/plasma membrane PI4P: Incubate with 0.5% Saponin in buffer A for 5 minutes at room temperature.
-
Wash three times with buffer A.
-
-
Blocking:
-
Add 500 µL of blocking buffer to each well and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-PI4P primary antibody in antibody dilution buffer according to the manufacturer's recommendation (a starting dilution of 1:100 to 1:500 is common).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in antibody dilution buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Final Washes:
-
Aspirate the secondary antibody solution and wash the cells three times for 5 minutes each with PBS in the dark.
-
-
Mounting:
-
Briefly rinse the coverslips with deionized water.
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges with nail polish and allow to cure overnight at room temperature in the dark.
-
Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophore.
-
For quantitative analysis, ensure that all images (control and treated) are acquired using the same settings (e.g., laser power, exposure time, gain).
-
-
Quantification:
-
The fluorescence intensity of PI4P staining can be quantified using image analysis software such as ImageJ or FIJI.
-
Define regions of interest (ROIs) within the cells (e.g., whole cell, plasma membrane, Golgi) and measure the mean fluorescence intensity within these ROIs.
-
Subtract the background fluorescence from a region without cells.
-
Compare the mean fluorescence intensity between control and this compound treated cells to determine the percentage reduction in PI4P levels.
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak or No Signal:
-
Confirm the activity of this compound.
-
Increase the concentration or incubation time of the primary antibody.
-
Check the compatibility of the fixation and permeabilization methods with the antibody and epitope.
-
-
Artifacts or Non-specific Staining:
-
Ensure the fixative is freshly prepared.
-
Perform a secondary antibody-only control to check for non-specific binding.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the critical roles of PI4K and PI4P in various cellular processes.
References
Application Notes and Protocols for PI4K-IN-1 in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for utilizing PI4K-IN-1, a potent phosphatidylinositol 4-kinase (PI4K) inhibitor, in immunofluorescence applications. This guide is intended to assist researchers in visualizing and quantifying the effects of this compound on cellular phosphoinositide signaling pathways, particularly the distribution and levels of phosphatidylinositol 4-phosphate (PI4P).
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a critical role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key signaling lipid and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), both of which are involved in a multitude of cellular processes including membrane trafficking, cytoskeletal organization, and signal transduction.[1] this compound is a potent inhibitor of type III PI4Ks (PI4KIIIα and PI4KIIIβ), which are key regulators of PI4P pools at the plasma membrane and Golgi apparatus.[2] Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and abundance of specific molecules, such as PI4P, providing insights into the cellular effects of inhibitors like this compound.
Mechanism of Action
This compound selectively binds to the active site of PI4KIIIα and PI4KIIIβ, preventing the phosphorylation of PI to PI4P.[1][2] This inhibition leads to a decrease in the cellular levels of PI4P, which can disrupt downstream signaling pathways and cellular functions that are dependent on this lipid. By using immunofluorescence to detect PI4P, researchers can directly observe the consequences of this compound activity within the cell.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against different PI4K and PI3K isoforms. This data is crucial for understanding the inhibitor's specificity and for designing experiments with appropriate controls.
| Target | pIC50 | IC50 (nM) |
| PI4KIIIα | 9.0 | 1 |
| PI4KIIIβ | 6.6 | 251 |
| PI3Kα | 4.0 | >10,000 |
| PI3Kβ | <3.7 | >10,000 |
| PI3Kγ | 5.0 | 10,000 |
| PI3Kδ | <4.1 | >10,000 |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data compiled from publicly available sources.
Signaling Pathway Diagram
The following diagram illustrates the central role of PI4K in the phosphoinositide signaling pathway and the point of inhibition by this compound.
Caption: PI4K signaling pathway and inhibition by this compound.
Experimental Workflow for Immunofluorescence
This diagram outlines the key steps for treating cells with this compound and subsequently performing immunofluorescence to detect changes in PI4P levels.
Caption: Experimental workflow for this compound immunofluorescence.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa, COS-7, or HEK293 cells are suitable choices.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Primary Antibody: Mouse anti-PI4P monoclonal antibody (e.g., from Echelon Biosciences).
-
Secondary Antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488 or 594 conjugate).
-
Fixation Solution: 4% (w/v) paraformaldehyde (PFA) in PBS, freshly prepared. For plasma membrane PI4P staining, a fixative of 4% PFA with 0.2% glutaraldehyde can be beneficial.
-
Permeabilization Buffers:
-
For intracellular PI4P: 20 µM Digitonin in buffer A (20 mM PIPES pH 6.8, 137 mM NaCl, 2.7 mM KCl).
-
For total/plasma membrane PI4P: 0.5% Saponin in buffer A.
-
-
Blocking Buffer: 5% (v/v) normal goat serum in PBS.
-
Antibody Dilution Buffer: 1% (w/v) BSA in PBS.
-
Wash Buffer: Phosphate-buffered saline (PBS).
-
Mounting Medium: Antifade mounting medium with or without DAPI.
-
Glass coverslips and microscope slides.
-
Humidified chamber.
Cell Preparation and Treatment
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture cells in appropriate growth medium at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium. A starting concentration range of 100 nM to 1 µM is recommended.
-
For the control, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for 30-60 minutes at 37°C. Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
-
Immunofluorescence Staining Protocol
This protocol is optimized for the detection of PI4P.
-
Fixation:
-
Immediately after treatment, aspirate the medium and gently wash the cells once with PBS.
-
Add 1 mL of 4% PFA solution to each well and incubate for 15 minutes at room temperature.
-
For plasma membrane PI4P staining, use 4% PFA with 0.2% glutaraldehyde and perform all subsequent steps on ice with pre-chilled solutions.
-
-
Quenching (Optional but Recommended):
-
Aspirate the fixative and wash the cells three times with PBS.
-
To quench free aldehyde groups, incubate the cells with 50 mM NH4Cl in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
For intracellular PI4P: Incubate with 20 µM Digitonin in buffer A for 5 minutes at room temperature.
-
For total/plasma membrane PI4P: Incubate with 0.5% Saponin in buffer A for 5 minutes at room temperature.
-
Wash three times with buffer A.
-
-
Blocking:
-
Add 500 µL of blocking buffer to each well and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-PI4P primary antibody in antibody dilution buffer according to the manufacturer's recommendation (a starting dilution of 1:100 to 1:500 is common).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in antibody dilution buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Final Washes:
-
Aspirate the secondary antibody solution and wash the cells three times for 5 minutes each with PBS in the dark.
-
-
Mounting:
-
Briefly rinse the coverslips with deionized water.
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges with nail polish and allow to cure overnight at room temperature in the dark.
-
Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophore.
-
For quantitative analysis, ensure that all images (control and treated) are acquired using the same settings (e.g., laser power, exposure time, gain).
-
-
Quantification:
-
The fluorescence intensity of PI4P staining can be quantified using image analysis software such as ImageJ or FIJI.
-
Define regions of interest (ROIs) within the cells (e.g., whole cell, plasma membrane, Golgi) and measure the mean fluorescence intensity within these ROIs.
-
Subtract the background fluorescence from a region without cells.
-
Compare the mean fluorescence intensity between control and this compound treated cells to determine the percentage reduction in PI4P levels.
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak or No Signal:
-
Confirm the activity of this compound.
-
Increase the concentration or incubation time of the primary antibody.
-
Check the compatibility of the fixation and permeabilization methods with the antibody and epitope.
-
-
Artifacts or Non-specific Staining:
-
Ensure the fixative is freshly prepared.
-
Perform a secondary antibody-only control to check for non-specific binding.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the critical roles of PI4K and PI4P in various cellular processes.
References
Preparing PI4K-IN-1 Stock Solutions for Cellular and Biochemical Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of PI4K-IN-1, a potent inhibitor of Phosphatidylinositol 4-Kinase (PI4K). Accurate and consistent preparation of inhibitor stock solutions is critical for reproducible experimental outcomes in basic research and drug development. This guide outlines the necessary materials, step-by-step procedures for solubilization, and best practices for storage to ensure the stability and efficacy of this compound for in vitro and in cell-based assays.
Introduction to this compound
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a key signaling lipid and a precursor for the synthesis of other important phosphoinositides, such as PI(4,5)P2.[1][3] The PI4K signaling pathway is integral to a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction.[2][4] Dysregulation of PI4K activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[2][5]
This compound is a potent inhibitor of PI4KIIIα and PI4KIIIβ isoforms.[5] Its ability to modulate the PI4K pathway makes it a valuable tool for studying the biological functions of these enzymes and for investigating their potential as therapeutic targets.
PI4K Signaling Pathway
PI4Ks phosphorylate the 4'-hydroxyl group on the inositol (B14025) ring of phosphatidylinositol (PI), a phospholipid component of cellular membranes. The product of this reaction, phosphatidylinositol 4-phosphate (PI4P), serves as a docking site for various effector proteins and is a key intermediate in the phosphoinositide signaling cascade. PI4P can be further phosphorylated by PIP5K to generate PI(4,5)P2, which is a critical regulator of numerous cellular events. The inhibition of PI4K by this compound leads to a reduction in PI4P levels, thereby disrupting these downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value |
| Molecular Weight | 437.55 g/mol |
| Appearance | White to yellow solid |
| Solubility in DMSO | ≥ 125 mg/mL (≥ 285.68 mM) |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Storage of Solid | -20°C for up to 3 years |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Workflow
Step-by-Step Procedure
-
Preparation and Safety Precautions:
-
Before starting, ensure all equipment is clean and calibrated.
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.3755 mg of this compound.
-
-
Calculating the Required Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 4.3755 mg of this compound to make a 10 mM solution: Volume (L) = 0.0043755 g / (437.55 g/mol x 0.010 mol/L) = 0.001 L = 1 mL
-
-
Dissolving the Compound:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex the solution until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve with vortexing, brief sonication in a water bath can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Diluting the Stock Solution for Experiments
-
For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.
-
To prepare a working solution, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration immediately before use.
Conclusion
The protocol outlined in this application note provides a reliable method for the preparation of this compound stock solutions. Adherence to these guidelines for solubilization, aliquoting, and storage will help ensure the integrity of the compound and contribute to the generation of accurate and reproducible experimental data. Proper handling and storage are paramount for maintaining the activity of this potent PI4K inhibitor in your research endeavors.
References
- 1. Why care about PI4-Kinase? - Echelon Biosciences [echelon-inc.com]
- 2. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 3. Type III phosphatidylinositol 4 kinases: structure, function, regulation, signalling and involvement in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. glpbio.com [glpbio.com]
Preparing PI4K-IN-1 Stock Solutions for Cellular and Biochemical Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of PI4K-IN-1, a potent inhibitor of Phosphatidylinositol 4-Kinase (PI4K). Accurate and consistent preparation of inhibitor stock solutions is critical for reproducible experimental outcomes in basic research and drug development. This guide outlines the necessary materials, step-by-step procedures for solubilization, and best practices for storage to ensure the stability and efficacy of this compound for in vitro and in cell-based assays.
Introduction to this compound
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2] PI4P is a key signaling lipid and a precursor for the synthesis of other important phosphoinositides, such as PI(4,5)P2.[1][3] The PI4K signaling pathway is integral to a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction.[2][4] Dysregulation of PI4K activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[2][5]
This compound is a potent inhibitor of PI4KIIIα and PI4KIIIβ isoforms.[5] Its ability to modulate the PI4K pathway makes it a valuable tool for studying the biological functions of these enzymes and for investigating their potential as therapeutic targets.
PI4K Signaling Pathway
PI4Ks phosphorylate the 4'-hydroxyl group on the inositol ring of phosphatidylinositol (PI), a phospholipid component of cellular membranes. The product of this reaction, phosphatidylinositol 4-phosphate (PI4P), serves as a docking site for various effector proteins and is a key intermediate in the phosphoinositide signaling cascade. PI4P can be further phosphorylated by PIP5K to generate PI(4,5)P2, which is a critical regulator of numerous cellular events. The inhibition of PI4K by this compound leads to a reduction in PI4P levels, thereby disrupting these downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value |
| Molecular Weight | 437.55 g/mol |
| Appearance | White to yellow solid |
| Solubility in DMSO | ≥ 125 mg/mL (≥ 285.68 mM) |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Storage of Solid | -20°C for up to 3 years |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Workflow
Step-by-Step Procedure
-
Preparation and Safety Precautions:
-
Before starting, ensure all equipment is clean and calibrated.
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.3755 mg of this compound.
-
-
Calculating the Required Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 4.3755 mg of this compound to make a 10 mM solution: Volume (L) = 0.0043755 g / (437.55 g/mol x 0.010 mol/L) = 0.001 L = 1 mL
-
-
Dissolving the Compound:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex the solution until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve with vortexing, brief sonication in a water bath can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Diluting the Stock Solution for Experiments
-
For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.
-
To prepare a working solution, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration immediately before use.
Conclusion
The protocol outlined in this application note provides a reliable method for the preparation of this compound stock solutions. Adherence to these guidelines for solubilization, aliquoting, and storage will help ensure the integrity of the compound and contribute to the generation of accurate and reproducible experimental data. Proper handling and storage are paramount for maintaining the activity of this potent PI4K inhibitor in your research endeavors.
References
- 1. Why care about PI4-Kinase? - Echelon Biosciences [echelon-inc.com]
- 2. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 3. Type III phosphatidylinositol 4 kinases: structure, function, regulation, signalling and involvement in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. glpbio.com [glpbio.com]
Application Notes and Protocols for High-Throughput Screening using PI4K-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a critical role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and is integral to membrane trafficking, cytoskeletal organization, and signal transduction.[1][2] Dysregulation of PI4K activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making these enzymes attractive targets for drug discovery.[1][3][4]
PI4K-IN-1 is a potent inhibitor of type III PI4Ks, demonstrating high affinity for PI4KIIIα and moderate affinity for PI4KIIIβ.[5][6][7] These application notes provide a comprehensive guide for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel inhibitors of PI4K.
Mechanism of Action and Signaling Pathway
PI4Ks phosphorylate the 4'-hydroxyl group on the inositol (B14025) ring of phosphatidylinositol. This compound acts as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the transfer of phosphate (B84403) from ATP to its lipid substrate. This inhibition leads to a reduction in the cellular levels of PI4P, thereby disrupting downstream signaling events.
Caption: High-Throughput Screening Workflow for PI4K Inhibitors.
Materials and Reagents
-
Recombinant human PI4KIIIα or PI4KIIIβ
-
Phosphatidylinositol (PI) substrate
-
ATP
-
This compound (for positive control)
-
DMSO (for negative control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
1536-well white, solid-bottom assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Plate reader capable of luminescence detection
Experimental Protocol (1536-well format)
| Step | Action | Volume | Final Concentration | Description |
| 1 | Dispense PI Substrate | 1 µL | 400 µM | Prepare a 1.2 mM stock of PI in assay buffer. |
| 2 | Dispense PI4K Enzyme | 1 µL | e.g., 4 µg/mL | The optimal enzyme concentration should be determined empirically. |
| 3 | Dispense Compounds | 23 nL | Varies | Dispense test compounds and controls (this compound, DMSO). |
| 4 | Initiate Kinase Reaction | 1 µL | 100 µM | Add ATP to start the reaction. |
| 5 | Incubate | - | - | 60 minutes at room temperature. |
| 6 | Stop Reaction | 2 µL | - | Add ADP-Glo™ Reagent. |
| 7 | Incubate | - | - | 40 minutes at room temperature. |
| 8 | Develop Signal | 4 µL | - | Add Kinase Detection Reagent. |
| 9 | Incubate | - | - | 40 minutes at room temperature. |
| 10 | Read Plate | - | - | Measure luminescence with a 1-second integration time. |
This protocol is a guideline and may require optimization for specific instrumentation and enzyme lots.
[8][9]#### Data Analysis and Quality Control
1. Z'-Factor Calculation: The Z'-factor is a statistical measure of the quality of an HTS assay. A[10][11] Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
[10][11][12]* Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|
- σ_pos and µ_pos are the standard deviation and mean of the positive control (e.g., this compound).
- σ_neg and µ_neg are the standard deviation and mean of the negative control (DMSO).
2. IC50 Determination: For hit compounds and the this compound control, a dose-response curve should be generated by testing a range of concentrations. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, can then be calculated using non-linear regression analysis.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening using PI4K-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a critical role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and is integral to membrane trafficking, cytoskeletal organization, and signal transduction.[1][2] Dysregulation of PI4K activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections, making these enzymes attractive targets for drug discovery.[1][3][4]
PI4K-IN-1 is a potent inhibitor of type III PI4Ks, demonstrating high affinity for PI4KIIIα and moderate affinity for PI4KIIIβ.[5][6][7] These application notes provide a comprehensive guide for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel inhibitors of PI4K.
Mechanism of Action and Signaling Pathway
PI4Ks phosphorylate the 4'-hydroxyl group on the inositol ring of phosphatidylinositol. This compound acts as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the transfer of phosphate from ATP to its lipid substrate. This inhibition leads to a reduction in the cellular levels of PI4P, thereby disrupting downstream signaling events.
Caption: High-Throughput Screening Workflow for PI4K Inhibitors.
Materials and Reagents
-
Recombinant human PI4KIIIα or PI4KIIIβ
-
Phosphatidylinositol (PI) substrate
-
ATP
-
This compound (for positive control)
-
DMSO (for negative control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
1536-well white, solid-bottom assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Plate reader capable of luminescence detection
Experimental Protocol (1536-well format)
| Step | Action | Volume | Final Concentration | Description |
| 1 | Dispense PI Substrate | 1 µL | 400 µM | Prepare a 1.2 mM stock of PI in assay buffer. |
| 2 | Dispense PI4K Enzyme | 1 µL | e.g., 4 µg/mL | The optimal enzyme concentration should be determined empirically. |
| 3 | Dispense Compounds | 23 nL | Varies | Dispense test compounds and controls (this compound, DMSO). |
| 4 | Initiate Kinase Reaction | 1 µL | 100 µM | Add ATP to start the reaction. |
| 5 | Incubate | - | - | 60 minutes at room temperature. |
| 6 | Stop Reaction | 2 µL | - | Add ADP-Glo™ Reagent. |
| 7 | Incubate | - | - | 40 minutes at room temperature. |
| 8 | Develop Signal | 4 µL | - | Add Kinase Detection Reagent. |
| 9 | Incubate | - | - | 40 minutes at room temperature. |
| 10 | Read Plate | - | - | Measure luminescence with a 1-second integration time. |
This protocol is a guideline and may require optimization for specific instrumentation and enzyme lots.
[8][9]#### Data Analysis and Quality Control
1. Z'-Factor Calculation: The Z'-factor is a statistical measure of the quality of an HTS assay. A[10][11] Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
[10][11][12]* Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|
- σ_pos and µ_pos are the standard deviation and mean of the positive control (e.g., this compound).
- σ_neg and µ_neg are the standard deviation and mean of the negative control (DMSO).
2. IC50 Determination: For hit compounds and the this compound control, a dose-response curve should be generated by testing a range of concentrations. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, can then be calculated using non-linear regression analysis.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for PI4K-IN-1 in Viral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI4K-IN-1, a potent inhibitor of Phosphatidylinositol 4-kinase (PI4K), in the study of viral entry and replication. The following sections detail the underlying mechanism, experimental protocols, and expected outcomes when using this compound as a tool to investigate and inhibit viral infections.
Introduction to PI4K and its Role in Viral Replication
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular processes by phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2] Many RNA viruses, including picornaviruses (e.g., rhinoviruses, enteroviruses), coronaviruses, and flaviviruses, have been shown to hijack the host cell's PI4KIIIβ isoform.[3][4][5] These viruses manipulate the host cell machinery to create specialized membranous structures called replication organelles (ROs), which are enriched in PI4P.[1][2] These ROs provide a scaffold for the assembly of the viral replication machinery, concentrating the necessary components and shielding them from the host's innate immune system.[4]
This compound and other similar inhibitors specifically target PI4KIIIβ, thereby preventing the synthesis of PI4P at the Golgi apparatus and the trans-Golgi network (TGN).[5][6] This disruption of PI4P homeostasis leads to the disassembly of the viral ROs, ultimately inhibiting viral genome replication and the production of new viral particles.[5] This targeted approach makes PI4K inhibitors like this compound valuable tools for studying the viral life cycle and as potential broad-spectrum antiviral agents.[3]
Quantitative Data: Antiviral Activity and Cytotoxicity of PI4K Inhibitors
The following table summarizes the efficacy of various PI4K inhibitors against a range of viruses, along with their cytotoxic concentrations. This data is essential for designing experiments with appropriate inhibitor concentrations that are effective against the virus while minimizing toxicity to the host cells.
| Inhibitor | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Compound 7f | Human Rhinovirus 14 (HRV-14) | H1-HeLa | 0.015 | >100 | >6667 | Fictional data based on typical PI4K inhibitor performance |
| PIK93 | Human Rhinovirus 16 (HRV-16) | H1-HeLa | 0.12 | >50 | >417 | [7] |
| BQR695 | Human Coronavirus 229E (HCoV-229E) | MRC-5 | ~0.5 | >10 | >20 | [5] |
| Bithiazole Inhibitor 1 | SARS-CoV-2 | Calu-3 | 0.8 | >25 | >31 | [3] |
| Bithiazole Inhibitor 2 | Zika Virus (ZIKV) | Vero | 0.5 | >50 | >100 | [3] |
| Compound 1 | Coxsackievirus B3 (CVB3) | BGM | 0.04 | >100 | >2500 | [8] |
Note: EC50 (50% effective concentration) is the concentration of the inhibitor that reduces viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.
Experimental Protocols
Protocol 1: General Antiviral Assay using this compound
This protocol describes a standard method to evaluate the antiviral efficacy of this compound against a susceptible virus in a cell-based assay.
Materials:
-
Host cells susceptible to the virus of interest (e.g., H1-HeLa for rhinoviruses, MRC-5 for coronaviruses)
-
Complete cell culture medium
-
Virus stock with a known titer
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, reagents for qRT-PCR)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Infection: When cells are confluent, remove the culture medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). Incubate for 1-2 hours at the optimal temperature for viral adsorption (e.g., 34°C for rhinoviruses).[7]
-
Treatment: After the adsorption period, remove the viral inoculum and wash the cells gently with PBS. Add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no inhibitor) and a cell-only control (no virus, no inhibitor).
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect, typically 48-72 hours.[3][7]
-
Quantification of Viral Replication:
-
Cytopathic Effect (CPE) Assay: If the virus causes a visible CPE, cell viability can be assessed using reagents like MTS or by staining with crystal violet.[7] The absorbance is read on a plate reader, and the percentage of cell protection is calculated.
-
Quantitative Real-Time PCR (qRT-PCR): To directly measure viral RNA replication, total RNA can be extracted from the cells and viral RNA levels quantified by qRT-PCR using virus-specific primers and probes.[7]
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Host cells used in the antiviral assay
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTS, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the same density as in the antiviral assay.
-
Treatment: Add the same serial dilutions of this compound as used in the antiviral assay to the cells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of PI4KIIIβ in Viral Replication
Caption: Hijacking of the host PI4KIIIβ pathway by RNA viruses to form replication organelles.
Experimental Workflow for this compound Antiviral Assay
Caption: Step-by-step workflow for determining the antiviral efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The Role of Phosphatidylinositol Phosphate Kinases during Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI4K-IN-1 in Viral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI4K-IN-1, a potent inhibitor of Phosphatidylinositol 4-kinase (PI4K), in the study of viral entry and replication. The following sections detail the underlying mechanism, experimental protocols, and expected outcomes when using this compound as a tool to investigate and inhibit viral infections.
Introduction to PI4K and its Role in Viral Replication
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular processes by phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2] Many RNA viruses, including picornaviruses (e.g., rhinoviruses, enteroviruses), coronaviruses, and flaviviruses, have been shown to hijack the host cell's PI4KIIIβ isoform.[3][4][5] These viruses manipulate the host cell machinery to create specialized membranous structures called replication organelles (ROs), which are enriched in PI4P.[1][2] These ROs provide a scaffold for the assembly of the viral replication machinery, concentrating the necessary components and shielding them from the host's innate immune system.[4]
This compound and other similar inhibitors specifically target PI4KIIIβ, thereby preventing the synthesis of PI4P at the Golgi apparatus and the trans-Golgi network (TGN).[5][6] This disruption of PI4P homeostasis leads to the disassembly of the viral ROs, ultimately inhibiting viral genome replication and the production of new viral particles.[5] This targeted approach makes PI4K inhibitors like this compound valuable tools for studying the viral life cycle and as potential broad-spectrum antiviral agents.[3]
Quantitative Data: Antiviral Activity and Cytotoxicity of PI4K Inhibitors
The following table summarizes the efficacy of various PI4K inhibitors against a range of viruses, along with their cytotoxic concentrations. This data is essential for designing experiments with appropriate inhibitor concentrations that are effective against the virus while minimizing toxicity to the host cells.
| Inhibitor | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Compound 7f | Human Rhinovirus 14 (HRV-14) | H1-HeLa | 0.015 | >100 | >6667 | Fictional data based on typical PI4K inhibitor performance |
| PIK93 | Human Rhinovirus 16 (HRV-16) | H1-HeLa | 0.12 | >50 | >417 | [7] |
| BQR695 | Human Coronavirus 229E (HCoV-229E) | MRC-5 | ~0.5 | >10 | >20 | [5] |
| Bithiazole Inhibitor 1 | SARS-CoV-2 | Calu-3 | 0.8 | >25 | >31 | [3] |
| Bithiazole Inhibitor 2 | Zika Virus (ZIKV) | Vero | 0.5 | >50 | >100 | [3] |
| Compound 1 | Coxsackievirus B3 (CVB3) | BGM | 0.04 | >100 | >2500 | [8] |
Note: EC50 (50% effective concentration) is the concentration of the inhibitor that reduces viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.
Experimental Protocols
Protocol 1: General Antiviral Assay using this compound
This protocol describes a standard method to evaluate the antiviral efficacy of this compound against a susceptible virus in a cell-based assay.
Materials:
-
Host cells susceptible to the virus of interest (e.g., H1-HeLa for rhinoviruses, MRC-5 for coronaviruses)
-
Complete cell culture medium
-
Virus stock with a known titer
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, reagents for qRT-PCR)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Infection: When cells are confluent, remove the culture medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). Incubate for 1-2 hours at the optimal temperature for viral adsorption (e.g., 34°C for rhinoviruses).[7]
-
Treatment: After the adsorption period, remove the viral inoculum and wash the cells gently with PBS. Add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no inhibitor) and a cell-only control (no virus, no inhibitor).
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect, typically 48-72 hours.[3][7]
-
Quantification of Viral Replication:
-
Cytopathic Effect (CPE) Assay: If the virus causes a visible CPE, cell viability can be assessed using reagents like MTS or by staining with crystal violet.[7] The absorbance is read on a plate reader, and the percentage of cell protection is calculated.
-
Quantitative Real-Time PCR (qRT-PCR): To directly measure viral RNA replication, total RNA can be extracted from the cells and viral RNA levels quantified by qRT-PCR using virus-specific primers and probes.[7]
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Host cells used in the antiviral assay
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTS, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the same density as in the antiviral assay.
-
Treatment: Add the same serial dilutions of this compound as used in the antiviral assay to the cells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of PI4KIIIβ in Viral Replication
Caption: Hijacking of the host PI4KIIIβ pathway by RNA viruses to form replication organelles.
Experimental Workflow for this compound Antiviral Assay
Caption: Step-by-step workflow for determining the antiviral efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The Role of Phosphatidylinositol Phosphate Kinases during Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
Application of PI4K-IN-1 in Live-Cell Imaging of Phosphoinositides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling and membrane trafficking by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key phosphoinositide that serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and also functions as a signaling molecule and a determinant of organelle identity, particularly at the Golgi apparatus and the plasma membrane. The PI4K family consists of two types, II and III, each with α and β isoforms, which exhibit distinct subcellular localizations and functions.
The development of specific inhibitors for PI4Ks has become a valuable tool for dissecting the precise roles of these enzymes in cellular processes. PI4K-IN-1 is a potent inhibitor of type III PI4Ks, demonstrating significant selectivity for the α isoform (PI4KIIIα) over the β isoform (PI4KIIIβ). This application note provides a detailed guide for the use of this compound in live-cell imaging experiments to study the dynamics of phosphoinositide signaling.
Quantitative Data
The inhibitory activity and selectivity of this compound are critical parameters for its application in cellular studies. The following table summarizes the reported potency of this compound against various lipid kinases.
| Target Kinase | pIC50 | IC50 (nM) | Notes |
| PI4KIIIα | 9.0 | ~1 | High potency against the primary target. |
| PI4KIIIβ | 6.6 | ~251 | Significantly lower potency compared to PI4KIIIα, indicating selectivity. |
| PI3Kα | 4.0 | >10,000 | Low activity against Class I PI3Ks. |
| PI3Kβ | <3.7 | >10,000 | Low activity against Class I PI3Ks. |
| PI3Kγ | 5.0 | ~10,000 | Low activity against Class I PI3Ks. |
| PI3Kδ | <4.1 | >10,000 | Low activity against Class I PI3Ks. |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data is compiled from publicly available sources.
Signaling Pathway
The synthesis of PI4P by PI4Ks is a central node in phosphoinositide metabolism. The following diagram illustrates the simplified signaling pathway involving PI4K and the subsequent production of other key phosphoinositides.
Caption: PI4K Signaling Pathway.
Experimental Protocols
This section provides a detailed protocol for utilizing this compound in a live-cell imaging experiment to observe its effect on PI4P levels using a genetically encoded fluorescent biosensor.
Protocol: Live-Cell Imaging of PI4P Depletion using this compound
Objective: To visualize the depletion of PI4P from the Golgi apparatus and/or plasma membrane in live cells upon treatment with this compound.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, COS-7, HEK293).
-
PI4P Biosensor: A plasmid encoding a fluorescently tagged PI4P-binding domain. Common choices include:
-
P4M domain of Legionella pneumophila SidM (e.g., GFP-P4M) for labeling Golgi and plasma membrane PI4P.
-
PH domain of Osh2 (e.g., GFP-2xPH-Osh2) for labeling plasma membrane PI4P.
-
PH domain of FAPP1 (e.g., mCherry-FAPP1) for labeling Golgi PI4P.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine 3000).
-
Live-Cell Imaging Medium: A phenol (B47542) red-free medium supplemented with serum and necessary nutrients (e.g., FluoroBrite DMEM).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Glass-Bottom Imaging Dishes: 35 mm dishes suitable for high-resolution microscopy.
-
Confocal or TIRF Microscope: Equipped with environmental control (37°C, 5% CO₂).
Experimental Workflow Diagram:
Caption: Experimental workflow for live-cell imaging with this compound.
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells onto 35 mm glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Transfection:
-
Transfect the cells with the chosen PI4P biosensor plasmid according to the manufacturer's protocol for the transfection reagent.
-
Use a minimal amount of plasmid DNA to avoid overexpression artifacts.
-
Incubate the cells for 24-48 hours to allow for sufficient expression of the fluorescent biosensor.
-
-
Live-Cell Imaging Setup:
-
Prior to imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Mount the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
-
Allow the cells to acclimate for at least 30 minutes.
-
-
Image Acquisition:
-
Identify cells expressing a low to moderate level of the fluorescent biosensor. High expression levels can lead to mislocalization and artifacts.
-
Acquire baseline images (t=0) of the subcellular localization of the PI4P biosensor. For Golgi-localized probes, you should observe a distinct perinuclear signal. For plasma membrane probes, you will see enrichment at the cell periphery.
-
Prepare a working solution of this compound in live-cell imaging medium. A final concentration in the range of 1-10 µM is a good starting point.
-
Carefully add the this compound solution to the imaging dish.
-
Immediately begin acquiring time-lapse images at regular intervals (e.g., every 30-60 seconds) for a duration of 15-60 minutes.
-
-
Data Analysis and Interpretation:
-
Inhibition of PI4KIIIα by this compound is expected to cause a decrease in PI4P levels at the Golgi and potentially the plasma membrane.
-
This will be visualized as a redistribution of the fluorescent biosensor from the membrane compartment (Golgi or plasma membrane) to the cytosol.
-
Quantify the change in fluorescence intensity at the region of interest (e.g., Golgi) relative to the cytosolic fluorescence over time. A decrease in the membrane-to-cytosol fluorescence ratio indicates depletion of PI4P.
-
Troubleshooting
-
No change in biosensor localization:
-
The concentration of this compound may be too low. Perform a dose-response experiment.
-
The specific PI4P pool being visualized may not be sensitive to PI4KIIIα inhibition in your cell type. Consider using a different biosensor or cell line.
-
The inhibitor may be inactive. Verify its activity in a biochemical assay if possible.
-
-
High background fluorescence:
-
The biosensor may be overexpressed. Reduce the amount of plasmid DNA used for transfection.
-
Autofluorescence from the medium or cells. Use a phenol red-free medium and appropriate background correction during image analysis.
-
-
Cellular toxicity:
-
High concentrations of this compound or prolonged exposure may be toxic. Perform a cell viability assay to determine the optimal concentration and incubation time.
-
Conclusion
This compound is a valuable pharmacological tool for the acute inhibition of PI4KIIIα, enabling the study of its role in phosphoinositide dynamics and downstream cellular processes through live-cell imaging. By following the protocols and guidelines outlined in this application note, researchers can effectively utilize this inhibitor to gain insights into the complex regulation of phosphoinositide signaling.
Application of PI4K-IN-1 in Live-Cell Imaging of Phosphoinositides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling and membrane trafficking by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key phosphoinositide that serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and also functions as a signaling molecule and a determinant of organelle identity, particularly at the Golgi apparatus and the plasma membrane. The PI4K family consists of two types, II and III, each with α and β isoforms, which exhibit distinct subcellular localizations and functions.
The development of specific inhibitors for PI4Ks has become a valuable tool for dissecting the precise roles of these enzymes in cellular processes. PI4K-IN-1 is a potent inhibitor of type III PI4Ks, demonstrating significant selectivity for the α isoform (PI4KIIIα) over the β isoform (PI4KIIIβ). This application note provides a detailed guide for the use of this compound in live-cell imaging experiments to study the dynamics of phosphoinositide signaling.
Quantitative Data
The inhibitory activity and selectivity of this compound are critical parameters for its application in cellular studies. The following table summarizes the reported potency of this compound against various lipid kinases.
| Target Kinase | pIC50 | IC50 (nM) | Notes |
| PI4KIIIα | 9.0 | ~1 | High potency against the primary target. |
| PI4KIIIβ | 6.6 | ~251 | Significantly lower potency compared to PI4KIIIα, indicating selectivity. |
| PI3Kα | 4.0 | >10,000 | Low activity against Class I PI3Ks. |
| PI3Kβ | <3.7 | >10,000 | Low activity against Class I PI3Ks. |
| PI3Kγ | 5.0 | ~10,000 | Low activity against Class I PI3Ks. |
| PI3Kδ | <4.1 | >10,000 | Low activity against Class I PI3Ks. |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data is compiled from publicly available sources.
Signaling Pathway
The synthesis of PI4P by PI4Ks is a central node in phosphoinositide metabolism. The following diagram illustrates the simplified signaling pathway involving PI4K and the subsequent production of other key phosphoinositides.
Caption: PI4K Signaling Pathway.
Experimental Protocols
This section provides a detailed protocol for utilizing this compound in a live-cell imaging experiment to observe its effect on PI4P levels using a genetically encoded fluorescent biosensor.
Protocol: Live-Cell Imaging of PI4P Depletion using this compound
Objective: To visualize the depletion of PI4P from the Golgi apparatus and/or plasma membrane in live cells upon treatment with this compound.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, COS-7, HEK293).
-
PI4P Biosensor: A plasmid encoding a fluorescently tagged PI4P-binding domain. Common choices include:
-
P4M domain of Legionella pneumophila SidM (e.g., GFP-P4M) for labeling Golgi and plasma membrane PI4P.
-
PH domain of Osh2 (e.g., GFP-2xPH-Osh2) for labeling plasma membrane PI4P.
-
PH domain of FAPP1 (e.g., mCherry-FAPP1) for labeling Golgi PI4P.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine 3000).
-
Live-Cell Imaging Medium: A phenol red-free medium supplemented with serum and necessary nutrients (e.g., FluoroBrite DMEM).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Glass-Bottom Imaging Dishes: 35 mm dishes suitable for high-resolution microscopy.
-
Confocal or TIRF Microscope: Equipped with environmental control (37°C, 5% CO₂).
Experimental Workflow Diagram:
Caption: Experimental workflow for live-cell imaging with this compound.
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells onto 35 mm glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Transfection:
-
Transfect the cells with the chosen PI4P biosensor plasmid according to the manufacturer's protocol for the transfection reagent.
-
Use a minimal amount of plasmid DNA to avoid overexpression artifacts.
-
Incubate the cells for 24-48 hours to allow for sufficient expression of the fluorescent biosensor.
-
-
Live-Cell Imaging Setup:
-
Prior to imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Mount the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
-
Allow the cells to acclimate for at least 30 minutes.
-
-
Image Acquisition:
-
Identify cells expressing a low to moderate level of the fluorescent biosensor. High expression levels can lead to mislocalization and artifacts.
-
Acquire baseline images (t=0) of the subcellular localization of the PI4P biosensor. For Golgi-localized probes, you should observe a distinct perinuclear signal. For plasma membrane probes, you will see enrichment at the cell periphery.
-
Prepare a working solution of this compound in live-cell imaging medium. A final concentration in the range of 1-10 µM is a good starting point.
-
Carefully add the this compound solution to the imaging dish.
-
Immediately begin acquiring time-lapse images at regular intervals (e.g., every 30-60 seconds) for a duration of 15-60 minutes.
-
-
Data Analysis and Interpretation:
-
Inhibition of PI4KIIIα by this compound is expected to cause a decrease in PI4P levels at the Golgi and potentially the plasma membrane.
-
This will be visualized as a redistribution of the fluorescent biosensor from the membrane compartment (Golgi or plasma membrane) to the cytosol.
-
Quantify the change in fluorescence intensity at the region of interest (e.g., Golgi) relative to the cytosolic fluorescence over time. A decrease in the membrane-to-cytosol fluorescence ratio indicates depletion of PI4P.
-
Troubleshooting
-
No change in biosensor localization:
-
The concentration of this compound may be too low. Perform a dose-response experiment.
-
The specific PI4P pool being visualized may not be sensitive to PI4KIIIα inhibition in your cell type. Consider using a different biosensor or cell line.
-
The inhibitor may be inactive. Verify its activity in a biochemical assay if possible.
-
-
High background fluorescence:
-
The biosensor may be overexpressed. Reduce the amount of plasmid DNA used for transfection.
-
Autofluorescence from the medium or cells. Use a phenol red-free medium and appropriate background correction during image analysis.
-
-
Cellular toxicity:
-
High concentrations of this compound or prolonged exposure may be toxic. Perform a cell viability assay to determine the optimal concentration and incubation time.
-
Conclusion
This compound is a valuable pharmacological tool for the acute inhibition of PI4KIIIα, enabling the study of its role in phosphoinositide dynamics and downstream cellular processes through live-cell imaging. By following the protocols and guidelines outlined in this application note, researchers can effectively utilize this inhibitor to gain insights into the complex regulation of phosphoinositide signaling.
Application Notes and Protocols: Utilizing PI4K-IN-1 in Combination with Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including membrane trafficking, signal transduction, and the formation of replication organelles for a number of RNA viruses.[1][2] The type III isoforms, PI4KA and PI4KB, have been identified as key host factors for the replication of viruses such as Hepatitis C Virus (HCV) and enteroviruses.[3][4][5] This makes them attractive targets for the development of broad-spectrum antiviral therapies. PI4K-IN-1 is a potent inhibitor of PI4KIIIα and PI4KIIIβ.[6]
Furthermore, the PI4K signaling pathway is interconnected with other critical cellular pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in cancer. This provides a strong rationale for exploring the use of PI4K inhibitors in combination with other targeted therapies to achieve synergistic effects and overcome drug resistance.
These application notes provide a comprehensive overview of the principles and methodologies for using this compound in combination with other small molecule inhibitors in both antiviral and cancer research contexts. The protocols are based on established methodologies for assessing drug synergy.
Rationale for Combination Therapy
Combining this compound with other small molecule inhibitors can offer several advantages:
-
Enhanced Efficacy through Synergy: Targeting multiple nodes within a signaling pathway or complementary pathways can lead to a greater therapeutic effect than either agent alone.
-
Overcoming Drug Resistance: Cancer cells and viruses can develop resistance to single-agent therapies. Combination therapy can circumvent these resistance mechanisms.
-
Dose Reduction and Reduced Toxicity: Synergistic interactions may allow for the use of lower doses of each compound, potentially reducing off-target effects and overall toxicity.
-
Broad-Spectrum Activity: In the context of antiviral research, combining a host-targeting agent like a PI4K inhibitor with a direct-acting antiviral (DAA) can broaden the spectrum of activity and create a higher barrier to resistance.[7][8]
Data Presentation: Synergistic Combinations with PI4K and Related Kinase Inhibitors
While specific quantitative data for this compound in combination with other small molecules is limited in publicly available literature, the following tables summarize representative data from studies using other PI4K or related PI3K inhibitors. This data illustrates the potential for synergistic interactions.
Table 1: In Vitro Antiviral Activity of a PI4KIIIβ Inhibitor (Compound 7f)
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Human Rhinovirus B14 | H1-HeLa | <0.05 | >50 | >1000 |
| Human Rhinovirus A16 | H1-HeLa | <0.05 | >50 | >1000 |
| Human Rhinovirus A21 | H1-HeLa | <0.05 | >50 | >1000 |
| Enterovirus 71 | RD | <0.05 | >100 | >2000 |
| Coxsackievirus B3 | H1-HeLa | 0.033 | >50 | >1515 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the therapeutic window of the drug.
Table 2: Synergistic Antiviral Effects of Remdesivir in Combination with Other Antivirals against SARS-CoV-2 [9][10]
| Combination | Cell Line | Synergy Score (Bliss) | Notes |
| Remdesivir + Baricitinib | Vero E6 | Not specified, but combination approved by FDA | Targets viral enzyme and host enzyme. |
| Remdesivir + Nirmatrelvir | VERO E6 | Additive effect observed | Combination of a polymerase inhibitor and a protease inhibitor. |
| Remdesivir + EIDD-1931 | VERO E6 | Additive effect observed | Combination of two polymerase inhibitors. |
This table provides examples of antiviral combination studies, which serve as a model for potential studies with this compound.
Table 3: Synergistic Effects of PIK93 (a PI4KIIIβ/PI3K Inhibitor) in Combination with Anti-PD-L1 Antibody [11]
| Cell Line | Combination | Effect |
| LLC1 (Lewis Lung Carcinoma) | PIK-93 + anti-PD-L1 | Enhanced anti-tumor immunity |
| CT26 (Colon Carcinoma) | PIK-93 + anti-PD-L1 | Increased T-cell mediated tumor cell killing |
This data highlights the potential of combining PI4K inhibition with immunotherapy in cancer.
Experimental Protocols
Protocol 1: Checkerboard Assay for Antiviral Synergy
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with a direct-acting antiviral (DAA) against a specific virus.
Materials:
-
This compound (stock solution in DMSO)
-
Direct-acting antiviral (DAA) of interest (stock solution in DMSO)
-
Appropriate host cell line for the virus of interest (e.g., Huh-7.5 for HCV, Vero E6 for many other viruses)
-
Cell culture medium and supplements
-
Virus stock with a known titer
-
96-well cell culture plates
-
Reagents for assessing cell viability or viral replication (e.g., CellTiter-Glo®, plaque assay reagents, or reagents for RT-qPCR)
-
Multichannel pipette
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Drug Dilution Plate Preparation:
-
Prepare a serial dilution of this compound (Drug A) horizontally across a 96-well plate in cell culture medium.
-
Prepare a serial dilution of the DAA (Drug B) vertically down the plate in cell culture medium.
-
The final plate should contain a matrix of concentrations for both drugs, as well as single-drug and no-drug controls.
-
-
Infection and Treatment:
-
Remove the medium from the seeded cells.
-
Add the drug dilutions from the prepared plate to the corresponding wells of the cell plate.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Include uninfected and untreated controls.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or for a measurable amount of viral RNA/protein to be produced (typically 48-72 hours).
-
Assay Readout:
-
CPE-based assay: Measure cell viability using a reagent like MTT or CellTiter-Glo®.
-
Plaque Reduction Assay: Fix and stain the cells to visualize and count viral plaques.[16]
-
RT-qPCR: Extract RNA from the cells and quantify viral RNA levels.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug combination compared to the virus control.
-
Use a synergy analysis software (e.g., SynergyFinder, MacSynergy) to calculate synergy scores based on models such as the Bliss independence or Loewe additivity model. A synergy score greater than 10 is typically considered synergistic.
-
Protocol 2: In Vitro PI4K Kinase Activity Assay
This protocol can be used to determine the direct inhibitory effect of this compound on PI4K activity.[3][17]
Materials:
-
Recombinant PI4KA or PI4KB enzyme
-
This compound
-
Phosphatidylinositol (PI) substrate
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo™ assay)
-
Kinase reaction buffer
-
Reagents for detecting kinase activity (e.g., scintillation counter for radiolabeled ATP, ADP-Glo™ Kinase Assay kit)
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant PI4K enzyme, PI substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction according to the specific assay protocol (e.g., by adding a stop solution).
-
Detection:
-
Radiolabeled assay: Separate the phosphorylated PI and quantify the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ assay: Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminometer.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Visualizations
Caption: Workflow for assessing antiviral synergy.
Caption: PI4K's role in HCV replication and inhibitor targets.
Caption: PI4K pathway crosstalk with key cancer signaling networks.
References
- 1. embopress.org [embopress.org]
- 2. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterovirus 3A Facilitates Viral Replication by Promoting Phosphatidylinositol 4-Kinase IIIβ-ACBD3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for prevention and treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Frontiers | Remdesivir and Its Combination With Repurposed Drugs as COVID-19 Therapeutics [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Small-molecule PIK-93 modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Discovery of Highly Potent Small Molecule Pan-Coronavirus Fusion Inhibitors [mdpi.com]
- 17. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PI4K-IN-1 in Combination with Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including membrane trafficking, signal transduction, and the formation of replication organelles for a number of RNA viruses.[1][2] The type III isoforms, PI4KA and PI4KB, have been identified as key host factors for the replication of viruses such as Hepatitis C Virus (HCV) and enteroviruses.[3][4][5] This makes them attractive targets for the development of broad-spectrum antiviral therapies. PI4K-IN-1 is a potent inhibitor of PI4KIIIα and PI4KIIIβ.[6]
Furthermore, the PI4K signaling pathway is interconnected with other critical cellular pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in cancer. This provides a strong rationale for exploring the use of PI4K inhibitors in combination with other targeted therapies to achieve synergistic effects and overcome drug resistance.
These application notes provide a comprehensive overview of the principles and methodologies for using this compound in combination with other small molecule inhibitors in both antiviral and cancer research contexts. The protocols are based on established methodologies for assessing drug synergy.
Rationale for Combination Therapy
Combining this compound with other small molecule inhibitors can offer several advantages:
-
Enhanced Efficacy through Synergy: Targeting multiple nodes within a signaling pathway or complementary pathways can lead to a greater therapeutic effect than either agent alone.
-
Overcoming Drug Resistance: Cancer cells and viruses can develop resistance to single-agent therapies. Combination therapy can circumvent these resistance mechanisms.
-
Dose Reduction and Reduced Toxicity: Synergistic interactions may allow for the use of lower doses of each compound, potentially reducing off-target effects and overall toxicity.
-
Broad-Spectrum Activity: In the context of antiviral research, combining a host-targeting agent like a PI4K inhibitor with a direct-acting antiviral (DAA) can broaden the spectrum of activity and create a higher barrier to resistance.[7][8]
Data Presentation: Synergistic Combinations with PI4K and Related Kinase Inhibitors
While specific quantitative data for this compound in combination with other small molecules is limited in publicly available literature, the following tables summarize representative data from studies using other PI4K or related PI3K inhibitors. This data illustrates the potential for synergistic interactions.
Table 1: In Vitro Antiviral Activity of a PI4KIIIβ Inhibitor (Compound 7f)
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Human Rhinovirus B14 | H1-HeLa | <0.05 | >50 | >1000 |
| Human Rhinovirus A16 | H1-HeLa | <0.05 | >50 | >1000 |
| Human Rhinovirus A21 | H1-HeLa | <0.05 | >50 | >1000 |
| Enterovirus 71 | RD | <0.05 | >100 | >2000 |
| Coxsackievirus B3 | H1-HeLa | 0.033 | >50 | >1515 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the therapeutic window of the drug.
Table 2: Synergistic Antiviral Effects of Remdesivir in Combination with Other Antivirals against SARS-CoV-2 [9][10]
| Combination | Cell Line | Synergy Score (Bliss) | Notes |
| Remdesivir + Baricitinib | Vero E6 | Not specified, but combination approved by FDA | Targets viral enzyme and host enzyme. |
| Remdesivir + Nirmatrelvir | VERO E6 | Additive effect observed | Combination of a polymerase inhibitor and a protease inhibitor. |
| Remdesivir + EIDD-1931 | VERO E6 | Additive effect observed | Combination of two polymerase inhibitors. |
This table provides examples of antiviral combination studies, which serve as a model for potential studies with this compound.
Table 3: Synergistic Effects of PIK93 (a PI4KIIIβ/PI3K Inhibitor) in Combination with Anti-PD-L1 Antibody [11]
| Cell Line | Combination | Effect |
| LLC1 (Lewis Lung Carcinoma) | PIK-93 + anti-PD-L1 | Enhanced anti-tumor immunity |
| CT26 (Colon Carcinoma) | PIK-93 + anti-PD-L1 | Increased T-cell mediated tumor cell killing |
This data highlights the potential of combining PI4K inhibition with immunotherapy in cancer.
Experimental Protocols
Protocol 1: Checkerboard Assay for Antiviral Synergy
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with a direct-acting antiviral (DAA) against a specific virus.
Materials:
-
This compound (stock solution in DMSO)
-
Direct-acting antiviral (DAA) of interest (stock solution in DMSO)
-
Appropriate host cell line for the virus of interest (e.g., Huh-7.5 for HCV, Vero E6 for many other viruses)
-
Cell culture medium and supplements
-
Virus stock with a known titer
-
96-well cell culture plates
-
Reagents for assessing cell viability or viral replication (e.g., CellTiter-Glo®, plaque assay reagents, or reagents for RT-qPCR)
-
Multichannel pipette
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Drug Dilution Plate Preparation:
-
Prepare a serial dilution of this compound (Drug A) horizontally across a 96-well plate in cell culture medium.
-
Prepare a serial dilution of the DAA (Drug B) vertically down the plate in cell culture medium.
-
The final plate should contain a matrix of concentrations for both drugs, as well as single-drug and no-drug controls.
-
-
Infection and Treatment:
-
Remove the medium from the seeded cells.
-
Add the drug dilutions from the prepared plate to the corresponding wells of the cell plate.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Include uninfected and untreated controls.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or for a measurable amount of viral RNA/protein to be produced (typically 48-72 hours).
-
Assay Readout:
-
CPE-based assay: Measure cell viability using a reagent like MTT or CellTiter-Glo®.
-
Plaque Reduction Assay: Fix and stain the cells to visualize and count viral plaques.[16]
-
RT-qPCR: Extract RNA from the cells and quantify viral RNA levels.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug combination compared to the virus control.
-
Use a synergy analysis software (e.g., SynergyFinder, MacSynergy) to calculate synergy scores based on models such as the Bliss independence or Loewe additivity model. A synergy score greater than 10 is typically considered synergistic.
-
Protocol 2: In Vitro PI4K Kinase Activity Assay
This protocol can be used to determine the direct inhibitory effect of this compound on PI4K activity.[3][17]
Materials:
-
Recombinant PI4KA or PI4KB enzyme
-
This compound
-
Phosphatidylinositol (PI) substrate
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo™ assay)
-
Kinase reaction buffer
-
Reagents for detecting kinase activity (e.g., scintillation counter for radiolabeled ATP, ADP-Glo™ Kinase Assay kit)
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant PI4K enzyme, PI substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction according to the specific assay protocol (e.g., by adding a stop solution).
-
Detection:
-
Radiolabeled assay: Separate the phosphorylated PI and quantify the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ assay: Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminometer.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Visualizations
Caption: Workflow for assessing antiviral synergy.
Caption: PI4K's role in HCV replication and inhibitor targets.
Caption: PI4K pathway crosstalk with key cancer signaling networks.
References
- 1. embopress.org [embopress.org]
- 2. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterovirus 3A Facilitates Viral Replication by Promoting Phosphatidylinositol 4-Kinase IIIβ-ACBD3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for prevention and treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Frontiers | Remdesivir and Its Combination With Repurposed Drugs as COVID-19 Therapeutics [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Small-molecule PIK-93 modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Discovery of Highly Potent Small Molecule Pan-Coronavirus Fusion Inhibitors [mdpi.com]
- 17. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Kinase Assay for the Characterization of PI4K-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2] This product, PI4P, is a key precursor for the synthesis of other important signaling molecules like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and is vital for processes such as membrane trafficking, cytoskeletal organization, and viral replication.[1][3][4] The PI4K family is divided into two main types, Type II and Type III, with the latter being further subdivided into alpha (PI4KIIIα) and beta (PI4KIIIβ) isoforms.[1]
Given their involvement in various pathological conditions, including cancer and viral infections, PI4Ks have emerged as significant targets for drug development.[1][5] PI4K-IN-1 is a potent small-molecule inhibitor targeting the Type III PI4Ks.[5][6][7] This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against its target kinases.
This compound Inhibitor Profile
This compound is a powerful inhibitor of PI4KIIIα and also demonstrates inhibitory activity against PI4KIIIβ.[5][6][7] It is important to note that it also exhibits some off-target effects on Class I phosphoinositide 3-kinases (PI3Ks), albeit at lower potencies.[6][7]
Quantitative Data Summary
The inhibitory potency of this compound is typically expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target Kinase | pIC50 | IC50 (nM) |
| PI4KIIIα | 9.0 | 1 |
| PI4KIIIβ | 6.6 | 251 |
| PI3Kα | 4.0 | 100,000 |
| PI3Kβ | <3.7 | >200,000 |
| PI3Kγ | 5.0 | 10,000 |
| PI3Kδ | <4.1 | >79,433 |
| Data compiled from publicly available sources.[6][7] |
PI4K Signaling Pathway
PI4Ks are integral to the phosphoinositide signaling pathway. They perform the initial, committed step in the synthesis of PI(4,5)P2 by phosphorylating the D-4 position of the inositol (B14025) ring of phosphatidylinositol (PI). The resulting PI4P can then be further phosphorylated by phosphatidylinositol 4-phosphate 5-kinases (PIP5K) to generate PI(4,5)P2, a critical signaling molecule at the plasma membrane.[2][4]
Caption: The PI4K signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a non-radioactive, luminescence-based in vitro kinase assay using a technology analogous to the ADP-Glo™ Kinase Assay, which is suitable for high-throughput screening (HTS).[8][9][10] The assay measures the amount of ADP produced during the kinase reaction. The generated ADP is converted to ATP, which is then used by a luciferase to produce a light signal that is proportional to the ADP concentration, and thus, to the kinase activity.
Materials and Reagents
-
Enzyme: Recombinant human PI4KIIIα or PI4KIIIβ
-
Substrate: Phosphatidylinositol (PI)
-
Inhibitor: this compound (dissolved in 100% DMSO)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 40 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1% CHAPS, 1 mM DTT
-
Detection Reagents: ADP-Glo™ Kinase Assay Kit (or equivalent), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
Plates: White, opaque 384-well assay plates
-
Control Inhibitor: A known broad-spectrum kinase inhibitor like Wortmannin can be used as a positive control for inhibition.[8]
-
DMSO: Dimethyl sulfoxide
Assay Procedure
The following procedure is optimized for a 384-well plate format.
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM final assay concentration).
-
Dispense a small volume (e.g., 50 nL) of the diluted this compound, DMSO (for 0% inhibition control), and control inhibitor (for 100% inhibition control) into the appropriate wells of the 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the PI4K enzyme and PI substrate in the assay buffer. The final concentration of the enzyme and substrate should be optimized for robust signal detection (e.g., 5-10 nM enzyme and 20-50 µM PI).
-
Dispense 5 µL of the enzyme/substrate mix into each well containing the compounds.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the assay buffer. The ATP concentration should be at or near the Km for the specific kinase isoform, if known (e.g., 10 µM).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Mix the plate and incubate at room temperature for 1 hour.
-
-
Termination and ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
-
Signal Generation and Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into a luminescent signal.
-
Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Percentage Inhibition Calculation:
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Signal_Inhibitor: Luminescence from wells with this compound.
-
Signal_0%_Inhibition: Luminescence from wells with DMSO only (enzyme is fully active).
-
Signal_100%_Inhibition: Luminescence from wells with a control inhibitor that completely blocks the enzyme (or no enzyme control).
-
-
IC50 Determination:
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[11]
-
Experimental Workflow
The workflow for the in vitro kinase assay is illustrated below.
Caption: Workflow diagram for the this compound in vitro kinase assay.
Conclusion
This application note provides a comprehensive framework for determining the inhibitory potency of this compound against its target kinases in vitro. The described luminescence-based assay is a robust, sensitive, and scalable method suitable for inhibitor profiling and high-throughput screening campaigns in drug discovery. Accurate characterization of inhibitors like this compound is fundamental to understanding their mechanism of action and advancing the development of targeted therapeutics.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Kinase Assay for the Characterization of PI4K-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1][2] This product, PI4P, is a key precursor for the synthesis of other important signaling molecules like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and is vital for processes such as membrane trafficking, cytoskeletal organization, and viral replication.[1][3][4] The PI4K family is divided into two main types, Type II and Type III, with the latter being further subdivided into alpha (PI4KIIIα) and beta (PI4KIIIβ) isoforms.[1]
Given their involvement in various pathological conditions, including cancer and viral infections, PI4Ks have emerged as significant targets for drug development.[1][5] PI4K-IN-1 is a potent small-molecule inhibitor targeting the Type III PI4Ks.[5][6][7] This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against its target kinases.
This compound Inhibitor Profile
This compound is a powerful inhibitor of PI4KIIIα and also demonstrates inhibitory activity against PI4KIIIβ.[5][6][7] It is important to note that it also exhibits some off-target effects on Class I phosphoinositide 3-kinases (PI3Ks), albeit at lower potencies.[6][7]
Quantitative Data Summary
The inhibitory potency of this compound is typically expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Target Kinase | pIC50 | IC50 (nM) |
| PI4KIIIα | 9.0 | 1 |
| PI4KIIIβ | 6.6 | 251 |
| PI3Kα | 4.0 | 100,000 |
| PI3Kβ | <3.7 | >200,000 |
| PI3Kγ | 5.0 | 10,000 |
| PI3Kδ | <4.1 | >79,433 |
| Data compiled from publicly available sources.[6][7] |
PI4K Signaling Pathway
PI4Ks are integral to the phosphoinositide signaling pathway. They perform the initial, committed step in the synthesis of PI(4,5)P2 by phosphorylating the D-4 position of the inositol ring of phosphatidylinositol (PI). The resulting PI4P can then be further phosphorylated by phosphatidylinositol 4-phosphate 5-kinases (PIP5K) to generate PI(4,5)P2, a critical signaling molecule at the plasma membrane.[2][4]
Caption: The PI4K signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a non-radioactive, luminescence-based in vitro kinase assay using a technology analogous to the ADP-Glo™ Kinase Assay, which is suitable for high-throughput screening (HTS).[8][9][10] The assay measures the amount of ADP produced during the kinase reaction. The generated ADP is converted to ATP, which is then used by a luciferase to produce a light signal that is proportional to the ADP concentration, and thus, to the kinase activity.
Materials and Reagents
-
Enzyme: Recombinant human PI4KIIIα or PI4KIIIβ
-
Substrate: Phosphatidylinositol (PI)
-
Inhibitor: this compound (dissolved in 100% DMSO)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 40 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1% CHAPS, 1 mM DTT
-
Detection Reagents: ADP-Glo™ Kinase Assay Kit (or equivalent), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
Plates: White, opaque 384-well assay plates
-
Control Inhibitor: A known broad-spectrum kinase inhibitor like Wortmannin can be used as a positive control for inhibition.[8]
-
DMSO: Dimethyl sulfoxide
Assay Procedure
The following procedure is optimized for a 384-well plate format.
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM final assay concentration).
-
Dispense a small volume (e.g., 50 nL) of the diluted this compound, DMSO (for 0% inhibition control), and control inhibitor (for 100% inhibition control) into the appropriate wells of the 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the PI4K enzyme and PI substrate in the assay buffer. The final concentration of the enzyme and substrate should be optimized for robust signal detection (e.g., 5-10 nM enzyme and 20-50 µM PI).
-
Dispense 5 µL of the enzyme/substrate mix into each well containing the compounds.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the assay buffer. The ATP concentration should be at or near the Km for the specific kinase isoform, if known (e.g., 10 µM).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Mix the plate and incubate at room temperature for 1 hour.
-
-
Termination and ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
-
Signal Generation and Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into a luminescent signal.
-
Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Percentage Inhibition Calculation:
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Signal_Inhibitor: Luminescence from wells with this compound.
-
Signal_0%_Inhibition: Luminescence from wells with DMSO only (enzyme is fully active).
-
Signal_100%_Inhibition: Luminescence from wells with a control inhibitor that completely blocks the enzyme (or no enzyme control).
-
-
IC50 Determination:
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[11]
-
Experimental Workflow
The workflow for the in vitro kinase assay is illustrated below.
Caption: Workflow diagram for the this compound in vitro kinase assay.
Conclusion
This application note provides a comprehensive framework for determining the inhibitory potency of this compound against its target kinases in vitro. The described luminescence-based assay is a robust, sensitive, and scalable method suitable for inhibitor profiling and high-throughput screening campaigns in drug discovery. Accurate characterization of inhibitors like this compound is fundamental to understanding their mechanism of action and advancing the development of targeted therapeutics.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Changes in PI(4,5)P2 Levels After PI4K-IN-10 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid primarily located in the inner leaflet of the plasma membrane. It serves as a precursor for the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) and plays a pivotal role in regulating a multitude of cellular processes, including cytoskeletal organization, ion channel activity, and membrane trafficking. The synthesis of PI(4,5)P2 is tightly regulated by a series of lipid kinases, including phosphatidylinositol 4-kinases (PI4Ks), which catalyze the production of phosphatidylinositol 4-phosphate (PI4P), the direct precursor of PI(4,5)P2.
PI4K-IN-10 is a potent and selective inhibitor of phosphatidylinositol 4-kinase type III beta (PI4KIIIβ), with an IC50 of 3.6 nM.[1][2][3][4] PI4KIIIβ is a key enzyme responsible for the synthesis of a specific pool of PI4P that is subsequently converted to PI(4,5)P2.[5] Inhibition of PI4KIIIβ is therefore expected to lead to a decrease in cellular PI(4,5)P2 levels, making PI4K-IN-10 a valuable tool for studying the physiological roles of PI(4,5)P2 and for the development of therapeutics targeting phosphoinositide signaling pathways.
These application notes provide detailed protocols for measuring changes in PI(4,5)P2 levels in response to PI4K-IN-10 treatment using three common methodologies: Mass Spectrometry, Live-Cell Imaging with Fluorescent Biosensors, and Enzyme-Linked Immunosorbent Assay (ELISA).
PI(4,5)P2 Signaling Pathway
The synthesis of PI(4,5)P2 from its precursor, phosphatidylinositol (PI), is a two-step process. First, PI is phosphorylated by a PI4K to generate PI4P. Subsequently, a phosphatidylinositol 4-phosphate 5-kinase (PIP5K) phosphorylates PI4P to produce PI(4,5)P2.[6][7] PI4K-IN-10 specifically inhibits PI4KIIIβ, thereby blocking the initial step in this pathway and leading to a reduction in PI(4,5)P2 levels.
Data Presentation
While direct quantitative data for the effect of PI4K-IN-10 on PI(4,5)P2 levels is not extensively published, the known mechanism of action allows for a clear prediction of its effects. Inhibition of PI4KIIIβ is expected to decrease the cellular pool of PI(4,5)P2. The magnitude of this decrease can be quantified using the methods described below. The following table summarizes the expected outcomes.
| Measurement Technique | Parameter Measured | Expected Change with PI4K-IN-10 | Notes |
| Mass Spectrometry | Absolute or relative amount of PI(4,5)P2 | Decrease | Provides precise quantification of different phosphoinositide species. |
| Fluorescent Biosensor Imaging | Fluorescence intensity/ratio at the plasma membrane | Decrease | Allows for real-time visualization of PI(4,5)P2 dynamics in living cells. |
| ELISA | Concentration of PI(4,5)P2 in cell lysate | Decrease | A high-throughput method for quantifying total cellular PI(4,5)P2. |
Experimental Protocols
Quantification of PI(4,5)P2 by Mass Spectrometry
Mass spectrometry (MS) offers a highly sensitive and specific method for the absolute quantification of different phosphoinositide species from cell extracts.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentration of PI4K-IN-10 or vehicle control (e.g., DMSO) for the appropriate duration.
-
-
Lipid Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold 0.5 M trichloroacetic acid (TCA) and incubate on ice for 5 minutes.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge at 2000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the pellet with 5% TCA.
-
Resuspend the pellet in a mixture of chloroform, methanol, and 12 N HCl (200:100:1 v/v/v).
-
Vortex thoroughly and incubate at room temperature for 15 minutes.
-
Add 0.2 volumes of 0.1 N HCl, vortex, and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Derivatization (Optional but Recommended for Improved Sensitivity):
-
Resuspend the dried lipid extract in a solution of trimethylsilyldiazomethane (B103560) in methanol/toluene.
-
Incubate at room temperature for 10 minutes.
-
Dry the sample again under nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different phosphoinositide species using an appropriate chromatography column and gradient.
-
Detect and quantify PI(4,5)P2 using multiple reaction monitoring (MRM) in negative ion mode, monitoring for specific precursor-product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known amounts of a PI(4,5)P2 standard.
-
Quantify the amount of PI(4,5)P2 in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the total amount of protein or lipid in the initial cell lysate.
-
Live-Cell Imaging of PI(4,5)P2 with Fluorescent Biosensors
Genetically encoded fluorescent biosensors allow for the real-time visualization and quantification of PI(4,5)P2 dynamics in living cells. A commonly used biosensor is the pleckstrin homology (PH) domain of phospholipase C delta 1 (PLCδ1) fused to a fluorescent protein (e.g., GFP-PH-PLCδ1).[3][5][8]
Protocol:
-
Transfection:
-
Transfect the cells of interest with a plasmid encoding a PI(4,5)P2 biosensor (e.g., pEGFP-PH-PLCδ1) using a suitable transfection reagent.
-
-
Cell Seeding and Expression:
-
24 hours post-transfection, seed the cells onto glass-bottom dishes suitable for live-cell imaging.
-
Allow the cells to adhere and express the biosensor for another 24 hours.
-
-
Live-Cell Imaging:
-
Mount the dish on the stage of a confocal or spinning-disk microscope equipped with a live-cell imaging chamber to maintain temperature, CO2, and humidity.
-
Acquire baseline images of the cells, focusing on the plasma membrane where the biosensor should be localized. Use appropriate laser lines and filters for the fluorescent protein.
-
-
PI4K-IN-10 Treatment:
-
Carefully add PI4K-IN-10 to the imaging medium at the desired final concentration.
-
-
Time-Lapse Imaging:
-
Immediately start acquiring a time-lapse series of images to monitor the change in the biosensor's localization over time.
-
-
Image Analysis and Quantification:
-
Quantify the change in plasma membrane fluorescence intensity over time.
-
This can be done by measuring the mean fluorescence intensity in a region of interest (ROI) drawn around the plasma membrane and in a cytosolic ROI.
-
Calculate the ratio of plasma membrane to cytosolic fluorescence as a measure of PI(4,5)P2 levels at the plasma membrane.
-
A decrease in this ratio after PI4K-IN-10 treatment indicates a reduction in plasma membrane PI(4,5)P2.
-
Quantification of PI(4,5)P2 by ELISA
ELISA provides a high-throughput and quantitative method to measure the total amount of PI(4,5)P2 in cell lysates. This is a competitive ELISA where the signal is inversely proportional to the amount of PI(4,5)P2 in the sample.[2][9]
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with PI4K-IN-10 as described in the mass spectrometry protocol.
-
-
Cell Lysis and Lipid Extraction:
-
Follow the lipid extraction procedure as outlined in the mass spectrometry protocol (steps 2.1 to 2.9).
-
-
Competitive ELISA:
-
Reconstitute the dried lipid extract in the appropriate assay buffer provided with the ELISA kit.
-
Add the reconstituted samples and a series of PI(4,5)P2 standards to the wells of a microplate pre-coated with a PI(4,5)P2-binding protein.
-
Add a detector antibody conjugated to an enzyme (e.g., HRP) that also binds to PI(4,5)P2. The PI(4,5)P2 in the sample will compete with the coated PI(4,5)P2 for binding to the detector antibody.
-
Incubate as per the kit manufacturer's instructions.
-
-
Washing and Detection:
-
Wash the plate to remove unbound antibody.
-
Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Incubate to allow color development. The intensity of the color will be inversely proportional to the amount of PI(4,5)P2 in the sample.
-
Stop the reaction with a stop solution.
-
-
Measurement and Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PI(4,5)P2 in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the results to the total protein concentration of the initial cell lysate.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for measuring the changes in PI(4,5)P2 levels following treatment with the PI4KIIIβ inhibitor, PI4K-IN-10. The choice of method will depend on the specific research question, with mass spectrometry providing the most detailed quantitative data, fluorescent biosensors offering real-time spatial and temporal information in living cells, and ELISA being well-suited for high-throughput screening applications. By utilizing these techniques, researchers can effectively investigate the role of PI4KIIIβ and PI(4,5)P2 in various cellular processes and their potential as therapeutic targets.
References
- 1. PI(4,5)P2 controls plasma membrane PI4P and PS levels via ORP5/8 recruitment to ER–PM contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. PI4KIIIβ-Mediated Phosphoinositides Metabolism Regulates Function of the VTA Dopaminergic Neurons and Depression-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. glpbio.com [glpbio.com]
Measuring Changes in PI(4,5)P2 Levels After PI4K-IN-10 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid primarily located in the inner leaflet of the plasma membrane. It serves as a precursor for the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG) and plays a pivotal role in regulating a multitude of cellular processes, including cytoskeletal organization, ion channel activity, and membrane trafficking. The synthesis of PI(4,5)P2 is tightly regulated by a series of lipid kinases, including phosphatidylinositol 4-kinases (PI4Ks), which catalyze the production of phosphatidylinositol 4-phosphate (PI4P), the direct precursor of PI(4,5)P2.
PI4K-IN-10 is a potent and selective inhibitor of phosphatidylinositol 4-kinase type III beta (PI4KIIIβ), with an IC50 of 3.6 nM.[1][2][3][4] PI4KIIIβ is a key enzyme responsible for the synthesis of a specific pool of PI4P that is subsequently converted to PI(4,5)P2.[5] Inhibition of PI4KIIIβ is therefore expected to lead to a decrease in cellular PI(4,5)P2 levels, making PI4K-IN-10 a valuable tool for studying the physiological roles of PI(4,5)P2 and for the development of therapeutics targeting phosphoinositide signaling pathways.
These application notes provide detailed protocols for measuring changes in PI(4,5)P2 levels in response to PI4K-IN-10 treatment using three common methodologies: Mass Spectrometry, Live-Cell Imaging with Fluorescent Biosensors, and Enzyme-Linked Immunosorbent Assay (ELISA).
PI(4,5)P2 Signaling Pathway
The synthesis of PI(4,5)P2 from its precursor, phosphatidylinositol (PI), is a two-step process. First, PI is phosphorylated by a PI4K to generate PI4P. Subsequently, a phosphatidylinositol 4-phosphate 5-kinase (PIP5K) phosphorylates PI4P to produce PI(4,5)P2.[6][7] PI4K-IN-10 specifically inhibits PI4KIIIβ, thereby blocking the initial step in this pathway and leading to a reduction in PI(4,5)P2 levels.
Data Presentation
While direct quantitative data for the effect of PI4K-IN-10 on PI(4,5)P2 levels is not extensively published, the known mechanism of action allows for a clear prediction of its effects. Inhibition of PI4KIIIβ is expected to decrease the cellular pool of PI(4,5)P2. The magnitude of this decrease can be quantified using the methods described below. The following table summarizes the expected outcomes.
| Measurement Technique | Parameter Measured | Expected Change with PI4K-IN-10 | Notes |
| Mass Spectrometry | Absolute or relative amount of PI(4,5)P2 | Decrease | Provides precise quantification of different phosphoinositide species. |
| Fluorescent Biosensor Imaging | Fluorescence intensity/ratio at the plasma membrane | Decrease | Allows for real-time visualization of PI(4,5)P2 dynamics in living cells. |
| ELISA | Concentration of PI(4,5)P2 in cell lysate | Decrease | A high-throughput method for quantifying total cellular PI(4,5)P2. |
Experimental Protocols
Quantification of PI(4,5)P2 by Mass Spectrometry
Mass spectrometry (MS) offers a highly sensitive and specific method for the absolute quantification of different phosphoinositide species from cell extracts.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentration of PI4K-IN-10 or vehicle control (e.g., DMSO) for the appropriate duration.
-
-
Lipid Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold 0.5 M trichloroacetic acid (TCA) and incubate on ice for 5 minutes.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge at 2000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the pellet with 5% TCA.
-
Resuspend the pellet in a mixture of chloroform, methanol, and 12 N HCl (200:100:1 v/v/v).
-
Vortex thoroughly and incubate at room temperature for 15 minutes.
-
Add 0.2 volumes of 0.1 N HCl, vortex, and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Derivatization (Optional but Recommended for Improved Sensitivity):
-
Resuspend the dried lipid extract in a solution of trimethylsilyldiazomethane in methanol/toluene.
-
Incubate at room temperature for 10 minutes.
-
Dry the sample again under nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different phosphoinositide species using an appropriate chromatography column and gradient.
-
Detect and quantify PI(4,5)P2 using multiple reaction monitoring (MRM) in negative ion mode, monitoring for specific precursor-product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known amounts of a PI(4,5)P2 standard.
-
Quantify the amount of PI(4,5)P2 in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the total amount of protein or lipid in the initial cell lysate.
-
Live-Cell Imaging of PI(4,5)P2 with Fluorescent Biosensors
Genetically encoded fluorescent biosensors allow for the real-time visualization and quantification of PI(4,5)P2 dynamics in living cells. A commonly used biosensor is the pleckstrin homology (PH) domain of phospholipase C delta 1 (PLCδ1) fused to a fluorescent protein (e.g., GFP-PH-PLCδ1).[3][5][8]
Protocol:
-
Transfection:
-
Transfect the cells of interest with a plasmid encoding a PI(4,5)P2 biosensor (e.g., pEGFP-PH-PLCδ1) using a suitable transfection reagent.
-
-
Cell Seeding and Expression:
-
24 hours post-transfection, seed the cells onto glass-bottom dishes suitable for live-cell imaging.
-
Allow the cells to adhere and express the biosensor for another 24 hours.
-
-
Live-Cell Imaging:
-
Mount the dish on the stage of a confocal or spinning-disk microscope equipped with a live-cell imaging chamber to maintain temperature, CO2, and humidity.
-
Acquire baseline images of the cells, focusing on the plasma membrane where the biosensor should be localized. Use appropriate laser lines and filters for the fluorescent protein.
-
-
PI4K-IN-10 Treatment:
-
Carefully add PI4K-IN-10 to the imaging medium at the desired final concentration.
-
-
Time-Lapse Imaging:
-
Immediately start acquiring a time-lapse series of images to monitor the change in the biosensor's localization over time.
-
-
Image Analysis and Quantification:
-
Quantify the change in plasma membrane fluorescence intensity over time.
-
This can be done by measuring the mean fluorescence intensity in a region of interest (ROI) drawn around the plasma membrane and in a cytosolic ROI.
-
Calculate the ratio of plasma membrane to cytosolic fluorescence as a measure of PI(4,5)P2 levels at the plasma membrane.
-
A decrease in this ratio after PI4K-IN-10 treatment indicates a reduction in plasma membrane PI(4,5)P2.
-
Quantification of PI(4,5)P2 by ELISA
ELISA provides a high-throughput and quantitative method to measure the total amount of PI(4,5)P2 in cell lysates. This is a competitive ELISA where the signal is inversely proportional to the amount of PI(4,5)P2 in the sample.[2][9]
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with PI4K-IN-10 as described in the mass spectrometry protocol.
-
-
Cell Lysis and Lipid Extraction:
-
Follow the lipid extraction procedure as outlined in the mass spectrometry protocol (steps 2.1 to 2.9).
-
-
Competitive ELISA:
-
Reconstitute the dried lipid extract in the appropriate assay buffer provided with the ELISA kit.
-
Add the reconstituted samples and a series of PI(4,5)P2 standards to the wells of a microplate pre-coated with a PI(4,5)P2-binding protein.
-
Add a detector antibody conjugated to an enzyme (e.g., HRP) that also binds to PI(4,5)P2. The PI(4,5)P2 in the sample will compete with the coated PI(4,5)P2 for binding to the detector antibody.
-
Incubate as per the kit manufacturer's instructions.
-
-
Washing and Detection:
-
Wash the plate to remove unbound antibody.
-
Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
-
Incubate to allow color development. The intensity of the color will be inversely proportional to the amount of PI(4,5)P2 in the sample.
-
Stop the reaction with a stop solution.
-
-
Measurement and Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PI(4,5)P2 in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the results to the total protein concentration of the initial cell lysate.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for measuring the changes in PI(4,5)P2 levels following treatment with the PI4KIIIβ inhibitor, PI4K-IN-10. The choice of method will depend on the specific research question, with mass spectrometry providing the most detailed quantitative data, fluorescent biosensors offering real-time spatial and temporal information in living cells, and ELISA being well-suited for high-throughput screening applications. By utilizing these techniques, researchers can effectively investigate the role of PI4KIIIβ and PI(4,5)P2 in various cellular processes and their potential as therapeutic targets.
References
- 1. PI(4,5)P2 controls plasma membrane PI4P and PS levels via ORP5/8 recruitment to ER–PM contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. PI4KIIIβ-Mediated Phosphoinositides Metabolism Regulates Function of the VTA Dopaminergic Neurons and Depression-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and structural characterization of potent and selective inhibitors of phosphatidylinositol 4 kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of PI4K-IN-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing the selective PI4KIIIβ inhibitor, PI4K-IN-1, in flow cytometry-based assays to investigate its effects on cellular processes, specifically apoptosis and cell cycle progression. The protocols are designed to offer a robust framework for researchers in oncology, virology, and cell biology to assess the therapeutic potential and mechanism of action of this compound.
Introduction to this compound
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play crucial roles in various cellular functions, including signal transduction, membrane trafficking, and the formation of replication organelles for certain viruses.[1][2] this compound is a potent and selective inhibitor of PI4KIIIβ, an isoform implicated in the progression of certain cancers and viral infections.[2] By inhibiting PI4KIIIβ, this compound disrupts downstream signaling pathways, which can lead to the induction of apoptosis and alterations in cell cycle progression in susceptible cell populations.[1][2] Flow cytometry is a powerful technique to analyze these effects at a single-cell level, providing quantitative data on cellular responses to this compound treatment.
Key Applications in Flow Cytometry
-
Apoptosis Induction: Quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Cycle Analysis: Determine the effect of this compound on cell cycle distribution and identify potential cell cycle arrest.
Data Presentation
The following tables summarize hypothetical quantitative data derived from flow cytometry experiments investigating the effects of this compound on apoptosis and cell cycle in a human breast cancer cell line (e.g., MDA-MB-231).
Table 1: Apoptosis Induction in MDA-MB-231 Cells Treated with this compound for 48 hours
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 5 | 62.3 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.9 |
| This compound | 10 | 40.1 ± 5.1 | 42.7 ± 3.9 | 17.2 ± 2.5 |
Table 2: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound for 24 hours
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 |
| This compound | 1 | 58.2 ± 3.1 | 28.5 ± 2.0 | 13.3 ± 1.5 |
| This compound | 5 | 65.7 ± 3.9 | 20.1 ± 2.5 | 14.2 ± 1.8 |
| This compound | 10 | 70.3 ± 4.5 | 15.2 ± 2.1 | 14.5 ± 2.0 |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits PI4KIIIβ, leading to decreased PI4P levels, which in turn inhibits pro-survival signaling and induces apoptosis and cell cycle arrest.
Experimental Workflow for Apoptosis Analysis
Caption: A stepwise workflow for assessing apoptosis in this compound treated cells using Annexin V and PI staining.
Experimental Workflow for Cell Cycle Analysis
Caption: A streamlined workflow for analyzing cell cycle distribution in this compound treated cells using propidium iodide staining.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound using flow cytometry.[3]
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 60-70%).
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Collect the cells and neutralize the dissociation reagent with complete medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Analysis:
-
Gate on the cell population based on forward and side scatter properties to exclude debris.
-
Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.[4][5]
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A shorter treatment time (e.g., 24 hours) is often suitable for cell cycle analysis.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Washing:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and carefully decant the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., PE-A or a similar channel).
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the single-cell population using a plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of PI4K-IN-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing the selective PI4KIIIβ inhibitor, PI4K-IN-1, in flow cytometry-based assays to investigate its effects on cellular processes, specifically apoptosis and cell cycle progression. The protocols are designed to offer a robust framework for researchers in oncology, virology, and cell biology to assess the therapeutic potential and mechanism of action of this compound.
Introduction to this compound
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play crucial roles in various cellular functions, including signal transduction, membrane trafficking, and the formation of replication organelles for certain viruses.[1][2] this compound is a potent and selective inhibitor of PI4KIIIβ, an isoform implicated in the progression of certain cancers and viral infections.[2] By inhibiting PI4KIIIβ, this compound disrupts downstream signaling pathways, which can lead to the induction of apoptosis and alterations in cell cycle progression in susceptible cell populations.[1][2] Flow cytometry is a powerful technique to analyze these effects at a single-cell level, providing quantitative data on cellular responses to this compound treatment.
Key Applications in Flow Cytometry
-
Apoptosis Induction: Quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Cycle Analysis: Determine the effect of this compound on cell cycle distribution and identify potential cell cycle arrest.
Data Presentation
The following tables summarize hypothetical quantitative data derived from flow cytometry experiments investigating the effects of this compound on apoptosis and cell cycle in a human breast cancer cell line (e.g., MDA-MB-231).
Table 1: Apoptosis Induction in MDA-MB-231 Cells Treated with this compound for 48 hours
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 5 | 62.3 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.9 |
| This compound | 10 | 40.1 ± 5.1 | 42.7 ± 3.9 | 17.2 ± 2.5 |
Table 2: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound for 24 hours
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 |
| This compound | 1 | 58.2 ± 3.1 | 28.5 ± 2.0 | 13.3 ± 1.5 |
| This compound | 5 | 65.7 ± 3.9 | 20.1 ± 2.5 | 14.2 ± 1.8 |
| This compound | 10 | 70.3 ± 4.5 | 15.2 ± 2.1 | 14.5 ± 2.0 |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits PI4KIIIβ, leading to decreased PI4P levels, which in turn inhibits pro-survival signaling and induces apoptosis and cell cycle arrest.
Experimental Workflow for Apoptosis Analysis
Caption: A stepwise workflow for assessing apoptosis in this compound treated cells using Annexin V and PI staining.
Experimental Workflow for Cell Cycle Analysis
Caption: A streamlined workflow for analyzing cell cycle distribution in this compound treated cells using propidium iodide staining.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound using flow cytometry.[3]
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 60-70%).
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Collect the cells and neutralize the dissociation reagent with complete medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Analysis:
-
Gate on the cell population based on forward and side scatter properties to exclude debris.
-
Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.[4][5]
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A shorter treatment time (e.g., 24 hours) is often suitable for cell cycle analysis.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Washing:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and carefully decant the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., PE-A or a similar channel).
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the single-cell population using a plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PI4K-IN-1 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the PI4K inhibitor, PI4K-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use a fresh, unopened bottle of DMSO as it is highly hygroscopic and water contamination can significantly reduce the solubility of the compound.[1][3]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported to be 125 mg/mL (285.68 mM). However, achieving this concentration may require sonication.[4]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, please follow these troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO from a recently opened bottle.[1][3]
-
Sonication: Use an ultrasonic water bath to aid dissolution.[2][3][4] Sonicate for 10-15 minute intervals.
-
Gentle Heating: Gently warm the solution to no higher than 50°C. Be cautious, as excessive heat may degrade the compound.[2]
-
Vortexing: Ensure thorough mixing by vortexing the solution vigorously.[2]
-
Check Concentration: Confirm that you are not attempting to prepare a stock solution that exceeds the known solubility limit.
Q4: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for cell culture. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds dissolved in DMSO. Here are some strategies to prevent this:
-
Stepwise Dilution: Perform serial dilutions of your concentrated DMSO stock in DMSO first to a lower concentration before the final dilution into your aqueous medium.[1]
-
Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and not exceeding 1%.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
-
Rapid Mixing: Add the diluted DMSO stock to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
Q5: Are there alternative solvents or formulations for in vitro or in vivo studies?
A5: Yes, for specific applications, particularly in vivo studies, co-solvent formulations can be used to improve the solubility of this compound in aqueous solutions. Common co-solvents and formulation components include PEG300, Tween-80, and SBE-β-CD (sulfobutylether-β-cyclodextrin).[4][5] For animal studies, corn oil can also be used as a vehicle.[4]
Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent/Formulation | Solubility | Molar Concentration | Notes |
| 100% DMSO | 125 mg/mL | 285.68 mM | Ultrasonic treatment may be required.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.75 mM | Results in a clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 4.75 mM | Results in a clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 4.75 mM | Results in a clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound (Molecular Weight: 437.55 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
Place the tube in an ultrasonic water bath at room temperature and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved and there is no visible precipitate. If undissolved material remains, repeat the vortexing and sonication steps.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.[4]
Protocol 2: Diluting this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in 100% DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in your cell culture, you might first dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock.
-
Add the appropriate volume of the intermediate DMSO stock to your pre-warmed cell culture medium while gently vortexing or swirling the medium. Aim for a final DMSO concentration of less than 0.5%. For a 1:1000 final dilution (e.g., 1 µL of 10 mM stock into 1 mL of medium for a final concentration of 10 µM), the final DMSO concentration will be 0.1%.
-
Use the freshly prepared working solution immediately.
-
Always prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
Visual Troubleshooting Guide
Caption: A flowchart for troubleshooting this compound solubility issues.
Caption: The inhibitory action of this compound on the PI4K signaling pathway.
References
PI4K-IN-1 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the PI4K inhibitor, PI4K-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] It is crucial to use a fresh, unopened bottle of DMSO as it is highly hygroscopic and water contamination can significantly reduce the solubility of the compound.[1][3]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported to be 125 mg/mL (285.68 mM). However, achieving this concentration may require sonication.[4]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, please follow these troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO from a recently opened bottle.[1][3]
-
Sonication: Use an ultrasonic water bath to aid dissolution.[2][3][4] Sonicate for 10-15 minute intervals.
-
Gentle Heating: Gently warm the solution to no higher than 50°C. Be cautious, as excessive heat may degrade the compound.[2]
-
Vortexing: Ensure thorough mixing by vortexing the solution vigorously.[2]
-
Check Concentration: Confirm that you are not attempting to prepare a stock solution that exceeds the known solubility limit.
Q4: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for cell culture. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds dissolved in DMSO. Here are some strategies to prevent this:
-
Stepwise Dilution: Perform serial dilutions of your concentrated DMSO stock in DMSO first to a lower concentration before the final dilution into your aqueous medium.[1]
-
Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and not exceeding 1%.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
-
Rapid Mixing: Add the diluted DMSO stock to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
Q5: Are there alternative solvents or formulations for in vitro or in vivo studies?
A5: Yes, for specific applications, particularly in vivo studies, co-solvent formulations can be used to improve the solubility of this compound in aqueous solutions. Common co-solvents and formulation components include PEG300, Tween-80, and SBE-β-CD (sulfobutylether-β-cyclodextrin).[4][5] For animal studies, corn oil can also be used as a vehicle.[4]
Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent/Formulation | Solubility | Molar Concentration | Notes |
| 100% DMSO | 125 mg/mL | 285.68 mM | Ultrasonic treatment may be required.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.75 mM | Results in a clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 4.75 mM | Results in a clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 4.75 mM | Results in a clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound (Molecular Weight: 437.55 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
Place the tube in an ultrasonic water bath at room temperature and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved and there is no visible precipitate. If undissolved material remains, repeat the vortexing and sonication steps.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended.[4]
Protocol 2: Diluting this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in 100% DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in your cell culture, you might first dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock.
-
Add the appropriate volume of the intermediate DMSO stock to your pre-warmed cell culture medium while gently vortexing or swirling the medium. Aim for a final DMSO concentration of less than 0.5%. For a 1:1000 final dilution (e.g., 1 µL of 10 mM stock into 1 mL of medium for a final concentration of 10 µM), the final DMSO concentration will be 0.1%.
-
Use the freshly prepared working solution immediately.
-
Always prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
Visual Troubleshooting Guide
Caption: A flowchart for troubleshooting this compound solubility issues.
Caption: The inhibitory action of this compound on the PI4K signaling pathway.
References
Technical Support Center: Troubleshooting Off-Target Effects of PI4K-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of PI4K-IN-1, a representative potent and selective inhibitor of Phosphatidylinositol 4-Kinase (PI4K). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target Phosphatidylinositol 4-Kinases (PI4Ks). PI4Ks are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This process is vital for various cellular functions, including membrane trafficking, cytoskeletal organization, and the regulation of other signaling pathways.[1][2] PI4K enzymes are categorized into Type II (PI4KII) and Type III (PI4KIII), with the latter being further divided into PI4KIIIα and PI4KIIIβ isoforms, each with distinct cellular localizations and functions.[1]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[3][4] This is a common concern with kinase inhibitors because the ATP-binding pocket, which these inhibitors often target, is highly conserved across the human kinome.[5][6] Unintended interactions can lead to misleading experimental results, cellular toxicity, and potential adverse side effects in a clinical setting.[3][4] Therefore, it is crucial to identify and mitigate off-target effects to ensure that the observed phenotype is a direct result of inhibiting the intended target.
Q3: I'm observing a cellular phenotype that is inconsistent with the known function of PI4K. Could this be an off-target effect of this compound?
It is possible. If the observed phenotype does not align with the known roles of PI4Ks in processes like Golgi maintenance, vesicular trafficking, or plasma membrane phosphoinositide homeostasis, it could be indicative of an off-target effect.[7][8] To investigate this, a systematic approach to deconvolute on-target from off-target effects is necessary.
Q4: What are the first steps I should take to troubleshoot potential off-target effects of this compound?
A multi-pronged approach is recommended to investigate potential off-target effects:
-
Perform a Dose-Response Curve: Establish if the potency of this compound for the observed phenotype correlates with its potency for on-target engagement. A significant discrepancy may suggest an off-target effect.[4]
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different, structurally distinct inhibitor that also targets PI4K. If the phenotype is not replicated, it is likely an off-target effect of this compound.[4]
-
Conduct a Rescue Experiment: If possible, overexpress a form of the target PI4K that is resistant to this compound. If the phenotype is not rescued in the presence of the inhibitor, it points towards off-target effects.[4]
-
Perform a Target Knockdown: Use techniques like siRNA or CRISPR to reduce the expression of the intended PI4K target. If this phenocopies the effect of this compound, it provides strong evidence for an on-target mechanism.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity at Effective Concentrations
Possible Cause: The observed cytotoxicity may be due to this compound inhibiting off-target kinases that are essential for cell survival.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that causes 50% cell death.
-
Compare IC50 and CC50: Compare the half-maximal inhibitory concentration (IC50) for the on-target activity with the CC50. A small therapeutic window (ratio of CC50 to IC50) may indicate off-target toxicity.
-
Counter-Screening: Test this compound against a panel of kinases known to be involved in cell viability and toxicity pathways (e.g., key cell cycle kinases, pro-survival kinases).
-
Use a Control Cell Line: If applicable, use a cell line that does not express the primary PI4K target. If toxicity persists, it is likely due to off-target effects.[3]
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Possible Cause: The difference in potency could be due to factors like cell permeability, inhibitor metabolism, or engagement of intracellular off-targets.
Troubleshooting Steps:
-
Assess Cell Permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if this compound can efficiently cross the cell membrane.[9]
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended PI4K target inside the cell at the concentrations used.[4]
-
Metabolic Stability Assays: Evaluate the stability of this compound in the presence of liver microsomes or other metabolic systems to understand if it is being rapidly metabolized, which could affect its cellular potency.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents a hypothetical selectivity profile of this compound against its primary targets and a selection of common off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity).
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PI4KIIIβ |
| PI4KIIIβ | 10 | 1 |
| PI4KIIIα | 50 | 5 |
| PI4KIIα | >1000 | >100 |
| PI3Kα | >5000 | >500 |
| mTOR | >10000 | >1000 |
| SRC | 800 | 80 |
| LCK | 1200 | 120 |
| CDK2 | >10000 | >1000 |
Note: This data is illustrative and not based on a real compound named this compound.
Table 2: Troubleshooting Experimental Outcomes
| Observed Phenotype | On-Target Hypothesis | Off-Target Hypothesis | Key Experiment to Differentiate |
| Decreased Golgi PI4P levels | Inhibition of PI4KIIIβ at the Golgi. | Inhibition of an unknown kinase that regulates PI4P metabolism. | Rescue with an inhibitor-resistant PI4KIIIβ mutant. |
| Cell Cycle Arrest | PI4K-dependent signaling is required for cell cycle progression. | Inhibition of a Cyclin-Dependent Kinase (CDK). | Compare phenotype with a specific CDK inhibitor. |
| Apoptosis | On-target inhibition leads to a pro-apoptotic signal. | Inhibition of a pro-survival kinase (e.g., Akt). | Western blot for p-Akt levels after treatment. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Structurally Unrelated Inhibitor
Objective: To determine if the observed cellular phenotype is a specific consequence of inhibiting the primary target (PI4K) or an artifact of the chemical structure of this compound.
Methodology:
-
Select a Control Inhibitor: Choose a well-characterized PI4K inhibitor that is structurally distinct from this compound (e.g., a compound from a different chemical series).
-
Dose-Response Comparison: Perform parallel dose-response experiments with both this compound and the control inhibitor, measuring the phenotype of interest.
-
Data Analysis: Compare the EC50 values (the concentration that gives half-maximal response) for the phenotype.
-
Interpretation: If both inhibitors induce the same phenotype with similar potencies relative to their on-target IC50 values, it strongly suggests an on-target effect.[4]
Protocol 2: Kinase Profiling to Identify Off-Targets
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Select a Kinase Panel: Choose a broad panel of recombinant human kinases, representing all major branches of the kinome. Commercial services are available for this.
-
Biochemical Kinase Assays: Perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) in the presence of a fixed concentration of this compound (e.g., 1 µM).[10]
-
Determine IC50 for Hits: For any kinases that show significant inhibition (e.g., >50% inhibition), perform follow-up dose-response assays to determine the precise IC50 value.[10]
-
Data Analysis: Analyze the data to identify kinases that are inhibited with a potency that is within a relevant range of the primary target's IC50 (e.g., within 100-fold).
Mandatory Visualization
Caption: PI4K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound off-target effects.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are PI4K activators and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 7. Phosphatidylinositol 4-kinase as a target of pathogens-friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting Off-Target Effects of PI4K-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of PI4K-IN-1, a representative potent and selective inhibitor of Phosphatidylinositol 4-Kinase (PI4K). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target Phosphatidylinositol 4-Kinases (PI4Ks). PI4Ks are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This process is vital for various cellular functions, including membrane trafficking, cytoskeletal organization, and the regulation of other signaling pathways.[1][2] PI4K enzymes are categorized into Type II (PI4KII) and Type III (PI4KIII), with the latter being further divided into PI4KIIIα and PI4KIIIβ isoforms, each with distinct cellular localizations and functions.[1]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[3][4] This is a common concern with kinase inhibitors because the ATP-binding pocket, which these inhibitors often target, is highly conserved across the human kinome.[5][6] Unintended interactions can lead to misleading experimental results, cellular toxicity, and potential adverse side effects in a clinical setting.[3][4] Therefore, it is crucial to identify and mitigate off-target effects to ensure that the observed phenotype is a direct result of inhibiting the intended target.
Q3: I'm observing a cellular phenotype that is inconsistent with the known function of PI4K. Could this be an off-target effect of this compound?
It is possible. If the observed phenotype does not align with the known roles of PI4Ks in processes like Golgi maintenance, vesicular trafficking, or plasma membrane phosphoinositide homeostasis, it could be indicative of an off-target effect.[7][8] To investigate this, a systematic approach to deconvolute on-target from off-target effects is necessary.
Q4: What are the first steps I should take to troubleshoot potential off-target effects of this compound?
A multi-pronged approach is recommended to investigate potential off-target effects:
-
Perform a Dose-Response Curve: Establish if the potency of this compound for the observed phenotype correlates with its potency for on-target engagement. A significant discrepancy may suggest an off-target effect.[4]
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different, structurally distinct inhibitor that also targets PI4K. If the phenotype is not replicated, it is likely an off-target effect of this compound.[4]
-
Conduct a Rescue Experiment: If possible, overexpress a form of the target PI4K that is resistant to this compound. If the phenotype is not rescued in the presence of the inhibitor, it points towards off-target effects.[4]
-
Perform a Target Knockdown: Use techniques like siRNA or CRISPR to reduce the expression of the intended PI4K target. If this phenocopies the effect of this compound, it provides strong evidence for an on-target mechanism.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity at Effective Concentrations
Possible Cause: The observed cytotoxicity may be due to this compound inhibiting off-target kinases that are essential for cell survival.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that causes 50% cell death.
-
Compare IC50 and CC50: Compare the half-maximal inhibitory concentration (IC50) for the on-target activity with the CC50. A small therapeutic window (ratio of CC50 to IC50) may indicate off-target toxicity.
-
Counter-Screening: Test this compound against a panel of kinases known to be involved in cell viability and toxicity pathways (e.g., key cell cycle kinases, pro-survival kinases).
-
Use a Control Cell Line: If applicable, use a cell line that does not express the primary PI4K target. If toxicity persists, it is likely due to off-target effects.[3]
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Possible Cause: The difference in potency could be due to factors like cell permeability, inhibitor metabolism, or engagement of intracellular off-targets.
Troubleshooting Steps:
-
Assess Cell Permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if this compound can efficiently cross the cell membrane.[9]
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended PI4K target inside the cell at the concentrations used.[4]
-
Metabolic Stability Assays: Evaluate the stability of this compound in the presence of liver microsomes or other metabolic systems to understand if it is being rapidly metabolized, which could affect its cellular potency.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents a hypothetical selectivity profile of this compound against its primary targets and a selection of common off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity).
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PI4KIIIβ |
| PI4KIIIβ | 10 | 1 |
| PI4KIIIα | 50 | 5 |
| PI4KIIα | >1000 | >100 |
| PI3Kα | >5000 | >500 |
| mTOR | >10000 | >1000 |
| SRC | 800 | 80 |
| LCK | 1200 | 120 |
| CDK2 | >10000 | >1000 |
Note: This data is illustrative and not based on a real compound named this compound.
Table 2: Troubleshooting Experimental Outcomes
| Observed Phenotype | On-Target Hypothesis | Off-Target Hypothesis | Key Experiment to Differentiate |
| Decreased Golgi PI4P levels | Inhibition of PI4KIIIβ at the Golgi. | Inhibition of an unknown kinase that regulates PI4P metabolism. | Rescue with an inhibitor-resistant PI4KIIIβ mutant. |
| Cell Cycle Arrest | PI4K-dependent signaling is required for cell cycle progression. | Inhibition of a Cyclin-Dependent Kinase (CDK). | Compare phenotype with a specific CDK inhibitor. |
| Apoptosis | On-target inhibition leads to a pro-apoptotic signal. | Inhibition of a pro-survival kinase (e.g., Akt). | Western blot for p-Akt levels after treatment. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Structurally Unrelated Inhibitor
Objective: To determine if the observed cellular phenotype is a specific consequence of inhibiting the primary target (PI4K) or an artifact of the chemical structure of this compound.
Methodology:
-
Select a Control Inhibitor: Choose a well-characterized PI4K inhibitor that is structurally distinct from this compound (e.g., a compound from a different chemical series).
-
Dose-Response Comparison: Perform parallel dose-response experiments with both this compound and the control inhibitor, measuring the phenotype of interest.
-
Data Analysis: Compare the EC50 values (the concentration that gives half-maximal response) for the phenotype.
-
Interpretation: If both inhibitors induce the same phenotype with similar potencies relative to their on-target IC50 values, it strongly suggests an on-target effect.[4]
Protocol 2: Kinase Profiling to Identify Off-Targets
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Select a Kinase Panel: Choose a broad panel of recombinant human kinases, representing all major branches of the kinome. Commercial services are available for this.
-
Biochemical Kinase Assays: Perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) in the presence of a fixed concentration of this compound (e.g., 1 µM).[10]
-
Determine IC50 for Hits: For any kinases that show significant inhibition (e.g., >50% inhibition), perform follow-up dose-response assays to determine the precise IC50 value.[10]
-
Data Analysis: Analyze the data to identify kinases that are inhibited with a potency that is within a relevant range of the primary target's IC50 (e.g., within 100-fold).
Mandatory Visualization
Caption: PI4K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound off-target effects.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are PI4K activators and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 7. Phosphatidylinositol 4-kinase as a target of pathogens-friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Addressing PI4K-IN-1 Instability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PI4K-IN-1. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of this compound in aqueous solutions, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I've heard that this compound can be unstable in aqueous solutions. What is the basis for this concern?
A1: While specific public data on the degradation kinetics of this compound in aqueous buffers is limited, the handling and storage recommendations from suppliers strongly suggest that the compound has limited stability in solution. Stock solutions are recommended to be stored at -80°C for a maximum of 6 months and at -20°C for only 1 month.[1] For in vivo experiments, it is advised to prepare fresh working solutions daily.[1] This guidance implies that the molecule is susceptible to degradation over time in solution, which could be due to hydrolysis, oxidation, or other chemical transformations.
Q2: What are the signs that my this compound solution has degraded?
A2: Degradation of this compound can manifest in several ways during your experiments:
-
Reduced Potency: You may observe a decrease in the inhibitory effect of the compound, requiring higher concentrations to achieve the same level of PI4K inhibition.
-
Inconsistent Results: High variability in your experimental data between replicates or experiments performed on different days can be a strong indicator of compound instability.
-
Precipitation: While this is often a solubility issue, it can also be a sign of degradation, as the degradation products may be less soluble.
-
Changes in Solution Appearance: Any change in the color or clarity of your stock or working solutions should be considered a potential sign of degradation.
Q3: What are the recommended storage and handling procedures for this compound?
A3: To minimize degradation, it is crucial to adhere to the following storage and handling guidelines:
-
Solid Compound: Store the powdered form of this compound at -20°C for up to 3 years.[1]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from your frozen stock. Do not store aqueous solutions for extended periods.
Q4: How can I prepare my aqueous working solution to maximize the stability of this compound?
A4: The preparation of your aqueous working solution is a critical step. Consider the following to enhance stability:
-
pH of the Buffer: The stability of many small molecules is pH-dependent. While specific data for this compound is unavailable, it is advisable to maintain a buffer pH within a neutral range (e.g., pH 7.2-7.4) unless your experimental system requires otherwise.
-
Buffer Composition: Certain buffer components can react with small molecules. It is recommended to use common, well-characterized buffers such as HEPES or phosphate-buffered saline (PBS).[2]
-
Minimize Aqueous Exposure Time: Add the this compound stock solution to your aqueous buffer as close to the time of the experiment as possible.
-
Use of Additives: For in vivo studies, formulation strategies involving co-solvents and excipients like PEG300, Tween-80, and cyclodextrins (SBE-β-CD) have been suggested to improve solubility and potentially stability.[1]
Troubleshooting Guides
Issue 1: I am observing a progressive loss of this compound activity in my multi-day cellular assay.
-
Possible Cause: The this compound in your culture medium is degrading over the course of the experiment.
-
Troubleshooting Steps:
-
Replenish the Compound: Instead of a single initial dose, perform partial media changes with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent active concentration.
-
Conduct a Time-Course Experiment: Assess the stability of this compound in your specific cell culture medium. Prepare a solution of the inhibitor in the medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 8, 24, 48 hours), test the activity of the stored medium in a short-term kinase assay to determine the rate of activity loss.
-
Lower the pH of the Medium (with caution): If you suspect hydrolysis is the cause of degradation, slightly lowering the pH of your culture medium (while ensuring it remains within a physiologically acceptable range for your cells) might slow down the degradation rate. This should be carefully validated to not affect cell health.
-
Issue 2: My in vitro kinase assay results with this compound are not reproducible.
-
Possible Cause: The inhibitor is unstable in the kinase assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound in your assay buffer immediately before starting the assay. Do not reuse diluted inhibitor solutions.
-
Optimize Assay Buffer:
-
pH: Test a range of pH values for your buffer (e.g., 6.5, 7.0, 7.5) to see if it impacts the stability and activity of the inhibitor.
-
Additives: Consider the inclusion of stabilizing agents. For example, the addition of a small percentage of glycerol (B35011) or BSA to the assay buffer can sometimes help stabilize small molecules.
-
-
Control for Incubation Time: Be consistent with the pre-incubation time of the enzyme with the inhibitor before adding the substrate. A longer pre-incubation might reveal instability issues.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | pIC50 |
| PI4KIIIα | 9.0 |
| PI4KIIIβ | 6.6 |
| PI3Kα | 4.0 |
| PI3Kβ | <3.7 |
| PI3Kγ | 5.0 |
| PI3Kδ | <4.1 |
Data sourced from MedChemExpress.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| Stock Solution (in DMSO) | -80°C | 6 months |
| Stock Solution (in DMSO) | -20°C | 1 month |
| Aqueous Working Solution | N/A | Prepare Fresh |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: In Vitro PI4K Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to determine the IC50 of this compound.
-
Reagents:
-
Recombinant human PI4KIIIα or PI4KIIIβ enzyme.
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS, 1 mM DTT.
-
Substrate: Phosphatidylinositol (PI).
-
ATP: [γ-33P]ATP.
-
This compound stock solution in DMSO.
-
-
Procedure: a. Prepare serial dilutions of this compound in the Kinase Assay Buffer. b. In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well. c. Add the PI4K enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding the substrate (PI) and [γ-33P]ATP mixture. e. Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C. f. Stop the reaction by adding a stop solution (e.g., 4M HCl). g. Extract the lipids and quantify the incorporation of 33P into the PI substrate using a scintillation counter. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Experimental Workflow to Assess this compound Stability in Aqueous Buffer
This protocol outlines a method to empirically determine the stability of this compound in a specific aqueous buffer.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Aqueous buffer of interest (e.g., PBS, pH 7.4).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
In vitro PI4K kinase assay setup (as described in Protocol 1).
-
-
Procedure: a. Sample Preparation: Prepare a solution of this compound in the aqueous buffer at a relevant experimental concentration (e.g., 10 µM). b. Incubation: Incubate the solution at the desired temperature (e.g., room temperature or 37°C). c. Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. d. Analysis:
- HPLC Analysis: Immediately analyze one set of aliquots by HPLC to quantify the remaining peak area of the parent this compound and observe the appearance of any degradation product peaks.
- Activity Assay: Use another set of aliquots in an in vitro PI4K kinase assay to determine the remaining inhibitory activity. e. Data Analysis:
- Plot the percentage of remaining this compound (from HPLC data) and the percentage of remaining inhibitory activity against time.
- From these plots, you can estimate the half-life (t1/2) of this compound under your specific experimental conditions.
Mandatory Visualizations
Caption: PI4KIIIα and PI4KIIIβ Signaling Pathways and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Aqueous Stability.
References
Technical Support Center: Addressing PI4K-IN-1 Instability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PI4K-IN-1. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of this compound in aqueous solutions, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I've heard that this compound can be unstable in aqueous solutions. What is the basis for this concern?
A1: While specific public data on the degradation kinetics of this compound in aqueous buffers is limited, the handling and storage recommendations from suppliers strongly suggest that the compound has limited stability in solution. Stock solutions are recommended to be stored at -80°C for a maximum of 6 months and at -20°C for only 1 month.[1] For in vivo experiments, it is advised to prepare fresh working solutions daily.[1] This guidance implies that the molecule is susceptible to degradation over time in solution, which could be due to hydrolysis, oxidation, or other chemical transformations.
Q2: What are the signs that my this compound solution has degraded?
A2: Degradation of this compound can manifest in several ways during your experiments:
-
Reduced Potency: You may observe a decrease in the inhibitory effect of the compound, requiring higher concentrations to achieve the same level of PI4K inhibition.
-
Inconsistent Results: High variability in your experimental data between replicates or experiments performed on different days can be a strong indicator of compound instability.
-
Precipitation: While this is often a solubility issue, it can also be a sign of degradation, as the degradation products may be less soluble.
-
Changes in Solution Appearance: Any change in the color or clarity of your stock or working solutions should be considered a potential sign of degradation.
Q3: What are the recommended storage and handling procedures for this compound?
A3: To minimize degradation, it is crucial to adhere to the following storage and handling guidelines:
-
Solid Compound: Store the powdered form of this compound at -20°C for up to 3 years.[1]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from your frozen stock. Do not store aqueous solutions for extended periods.
Q4: How can I prepare my aqueous working solution to maximize the stability of this compound?
A4: The preparation of your aqueous working solution is a critical step. Consider the following to enhance stability:
-
pH of the Buffer: The stability of many small molecules is pH-dependent. While specific data for this compound is unavailable, it is advisable to maintain a buffer pH within a neutral range (e.g., pH 7.2-7.4) unless your experimental system requires otherwise.
-
Buffer Composition: Certain buffer components can react with small molecules. It is recommended to use common, well-characterized buffers such as HEPES or phosphate-buffered saline (PBS).[2]
-
Minimize Aqueous Exposure Time: Add the this compound stock solution to your aqueous buffer as close to the time of the experiment as possible.
-
Use of Additives: For in vivo studies, formulation strategies involving co-solvents and excipients like PEG300, Tween-80, and cyclodextrins (SBE-β-CD) have been suggested to improve solubility and potentially stability.[1]
Troubleshooting Guides
Issue 1: I am observing a progressive loss of this compound activity in my multi-day cellular assay.
-
Possible Cause: The this compound in your culture medium is degrading over the course of the experiment.
-
Troubleshooting Steps:
-
Replenish the Compound: Instead of a single initial dose, perform partial media changes with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent active concentration.
-
Conduct a Time-Course Experiment: Assess the stability of this compound in your specific cell culture medium. Prepare a solution of the inhibitor in the medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 8, 24, 48 hours), test the activity of the stored medium in a short-term kinase assay to determine the rate of activity loss.
-
Lower the pH of the Medium (with caution): If you suspect hydrolysis is the cause of degradation, slightly lowering the pH of your culture medium (while ensuring it remains within a physiologically acceptable range for your cells) might slow down the degradation rate. This should be carefully validated to not affect cell health.
-
Issue 2: My in vitro kinase assay results with this compound are not reproducible.
-
Possible Cause: The inhibitor is unstable in the kinase assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound in your assay buffer immediately before starting the assay. Do not reuse diluted inhibitor solutions.
-
Optimize Assay Buffer:
-
pH: Test a range of pH values for your buffer (e.g., 6.5, 7.0, 7.5) to see if it impacts the stability and activity of the inhibitor.
-
Additives: Consider the inclusion of stabilizing agents. For example, the addition of a small percentage of glycerol or BSA to the assay buffer can sometimes help stabilize small molecules.
-
-
Control for Incubation Time: Be consistent with the pre-incubation time of the enzyme with the inhibitor before adding the substrate. A longer pre-incubation might reveal instability issues.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | pIC50 |
| PI4KIIIα | 9.0 |
| PI4KIIIβ | 6.6 |
| PI3Kα | 4.0 |
| PI3Kβ | <3.7 |
| PI3Kγ | 5.0 |
| PI3Kδ | <4.1 |
Data sourced from MedChemExpress.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| Stock Solution (in DMSO) | -80°C | 6 months |
| Stock Solution (in DMSO) | -20°C | 1 month |
| Aqueous Working Solution | N/A | Prepare Fresh |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: In Vitro PI4K Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to determine the IC50 of this compound.
-
Reagents:
-
Recombinant human PI4KIIIα or PI4KIIIβ enzyme.
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS, 1 mM DTT.
-
Substrate: Phosphatidylinositol (PI).
-
ATP: [γ-33P]ATP.
-
This compound stock solution in DMSO.
-
-
Procedure: a. Prepare serial dilutions of this compound in the Kinase Assay Buffer. b. In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well. c. Add the PI4K enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding the substrate (PI) and [γ-33P]ATP mixture. e. Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C. f. Stop the reaction by adding a stop solution (e.g., 4M HCl). g. Extract the lipids and quantify the incorporation of 33P into the PI substrate using a scintillation counter. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Experimental Workflow to Assess this compound Stability in Aqueous Buffer
This protocol outlines a method to empirically determine the stability of this compound in a specific aqueous buffer.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Aqueous buffer of interest (e.g., PBS, pH 7.4).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
In vitro PI4K kinase assay setup (as described in Protocol 1).
-
-
Procedure: a. Sample Preparation: Prepare a solution of this compound in the aqueous buffer at a relevant experimental concentration (e.g., 10 µM). b. Incubation: Incubate the solution at the desired temperature (e.g., room temperature or 37°C). c. Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. d. Analysis:
- HPLC Analysis: Immediately analyze one set of aliquots by HPLC to quantify the remaining peak area of the parent this compound and observe the appearance of any degradation product peaks.
- Activity Assay: Use another set of aliquots in an in vitro PI4K kinase assay to determine the remaining inhibitory activity. e. Data Analysis:
- Plot the percentage of remaining this compound (from HPLC data) and the percentage of remaining inhibitory activity against time.
- From these plots, you can estimate the half-life (t1/2) of this compound under your specific experimental conditions.
Mandatory Visualizations
Caption: PI4KIIIα and PI4KIIIβ Signaling Pathways and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Aqueous Stability.
References
How to control for PI4K-IN-1's effects on the PI3K pathway
Controlling for Off-Target Effects on the PI3K Pathway
This guide provides researchers, scientists, and drug development professionals with essential information and protocols to control for the off-target effects of the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, on the phosphatidylinositol 3-kinase (PI3K) pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target effects?
This compound is a potent inhibitor of type III phosphatidylinositol 4-kinases (PI4KIIIα and PI4KIIIβ).[1][2] However, like many kinase inhibitors that target ATP-binding sites, it can exhibit off-target activity against other kinases with structurally similar ATP pockets.[3][4] this compound has been shown to inhibit Class I PI3K isoforms (α, β, γ, δ), although at significantly higher concentrations than those required for PI4KIIIα inhibition.[1]
Q2: How significant is the inhibition of the PI3K pathway by this compound?
The significance of the off-target inhibition depends on the experimental context, particularly the concentration of this compound being used. A comparison of the inhibitory potency (pIC50) reveals that this compound is substantially more potent against PI4KIIIα than against any of the PI3K isoforms. However, at concentrations well above the IC50 for PI4K, inhibition of PI3K can become a confounding factor.
Inhibitor Potency Comparison
| Target Kinase | pIC50 | IC50 (nM) | Selectivity vs. PI4KIIIα |
| PI4KIIIα | 9.0 | 1 | - |
| PI4KIIIβ | 6.6 | 251 | 251-fold |
| PI3Kα | 4.0 | 100,000 | 100,000-fold |
| PI3Kβ | <3.7 | >200,000 | >200,000-fold |
| PI3Kγ | 5.0 | 10,000 | 10,000-fold |
| PI3Kδ | <4.1 | >79,433 | >79,433-fold |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data sourced from MedChemExpress.[1]
Q3: My experiment with this compound shows a phenotype. How do I know if it's due to PI4K or PI3K inhibition?
Distinguishing on-target from off-target effects is critical for the correct interpretation of results.[3] A multi-pronged approach involving several control experiments is necessary to confidently attribute the observed phenotype to the inhibition of PI4K.
Troubleshooting and Experimental Controls
To dissect the on-target effects of this compound from its off-target effects on the PI3K pathway, a series of validation experiments should be performed.
Assess PI3K Pathway Activation Status
The most direct way to check for off-target PI3K inhibition is to measure the phosphorylation of its downstream effectors. The PI3K pathway activation leads to the phosphorylation of AKT and subsequently other proteins like mTOR and S6 Kinase.[5]
Experiment: Western Blot for phospho-AKT (Ser473) and phospho-S6 Ribosomal Protein. Interpretation:
-
No change in phosphorylation: If this compound treatment does not reduce the levels of p-AKT or p-S6 at the effective concentration, it suggests the PI3K pathway is not significantly inhibited.
-
Decreased phosphorylation: If phosphorylation of AKT and/or S6 is reduced, it indicates an off-target effect on the PI3K pathway. This requires further experiments to deconvolute the effects.[6]
Use a Structurally Unrelated PI4K Inhibitor
Using a second, structurally different inhibitor for the same target can help confirm that the observed phenotype is due to the inhibition of the intended target and not a shared off-target effect of a specific chemical scaffold.[7]
Experiment: Treat cells with an alternative PI4K inhibitor (e.g., GSK-A1, PI4KIIIbeta-IN-10) that has a different selectivity profile.[1] Interpretation:
-
Phenotype is replicated: If the second inhibitor produces the same phenotype, it strongly suggests the effect is due to on-target PI4K inhibition.
-
Phenotype is not replicated: The original phenotype may be an artifact of this compound's specific off-target profile.
Perform a Rescue Experiment
Rescue experiments provide strong evidence for on-target activity.[7] This involves expressing a version of the target protein (PI4K) that has been mutated to be resistant to the inhibitor.
Experiment:
-
Identify or create a PI4K mutant that is resistant to this compound. This often involves mutating residues in the ATP-binding pocket.
-
Express this resistant PI4K mutant in your cell model.
-
Treat the cells with this compound. Interpretation:
-
Phenotype is rescued/reversed: If the expression of the resistant PI4K mutant prevents or reverses the phenotype caused by this compound, this is compelling evidence that the phenotype is an on-target effect.[8][9]
-
Phenotype persists: If the phenotype is still observed in the presence of the resistant mutant, it is likely due to an off-target effect, such as inhibition of the PI3K pathway.
Detailed Experimental Protocols
Protocol 1: Western Blot for p-AKT (Ser473)
Objective: To measure the activity of the PI3K pathway in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Starve cells of serum for 4-6 hours, then treat with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time. Stimulate the PI3K pathway with a growth factor (e.g., 100 nM insulin (B600854) or 100 ng/mL IGF-1) for 15-30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: In Vitro PI3K Lipid Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on PI3K enzyme activity. This is often performed using purified recombinant enzymes.[10][11][12]
Methodology:
-
Reaction Mix: Prepare a reaction buffer containing recombinant PI3K isoform, phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a known PI3K inhibitor (positive control, e.g., Idelalisib, Alpelisib) to the reaction mix.
-
Kinase Reaction: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for 20-30 minutes.
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
TLC Analysis: Spot the extracted lipids onto a thin-layer chromatography (TLC) plate to separate the product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), from the substrate.
-
Quantification: Expose the TLC plate to a phosphor screen and quantify the amount of radiolabeled PIP3 produced. Calculate the IC50 value for this compound against the specific PI3K isoform.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical rescue of a mutant enzyme in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for PI4K-IN-1's effects on the PI3K pathway
Controlling for Off-Target Effects on the PI3K Pathway
This guide provides researchers, scientists, and drug development professionals with essential information and protocols to control for the off-target effects of the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, on the phosphatidylinositol 3-kinase (PI3K) pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target effects?
This compound is a potent inhibitor of type III phosphatidylinositol 4-kinases (PI4KIIIα and PI4KIIIβ).[1][2] However, like many kinase inhibitors that target ATP-binding sites, it can exhibit off-target activity against other kinases with structurally similar ATP pockets.[3][4] this compound has been shown to inhibit Class I PI3K isoforms (α, β, γ, δ), although at significantly higher concentrations than those required for PI4KIIIα inhibition.[1]
Q2: How significant is the inhibition of the PI3K pathway by this compound?
The significance of the off-target inhibition depends on the experimental context, particularly the concentration of this compound being used. A comparison of the inhibitory potency (pIC50) reveals that this compound is substantially more potent against PI4KIIIα than against any of the PI3K isoforms. However, at concentrations well above the IC50 for PI4K, inhibition of PI3K can become a confounding factor.
Inhibitor Potency Comparison
| Target Kinase | pIC50 | IC50 (nM) | Selectivity vs. PI4KIIIα |
| PI4KIIIα | 9.0 | 1 | - |
| PI4KIIIβ | 6.6 | 251 | 251-fold |
| PI3Kα | 4.0 | 100,000 | 100,000-fold |
| PI3Kβ | <3.7 | >200,000 | >200,000-fold |
| PI3Kγ | 5.0 | 10,000 | 10,000-fold |
| PI3Kδ | <4.1 | >79,433 | >79,433-fold |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data sourced from MedChemExpress.[1]
Q3: My experiment with this compound shows a phenotype. How do I know if it's due to PI4K or PI3K inhibition?
Distinguishing on-target from off-target effects is critical for the correct interpretation of results.[3] A multi-pronged approach involving several control experiments is necessary to confidently attribute the observed phenotype to the inhibition of PI4K.
Troubleshooting and Experimental Controls
To dissect the on-target effects of this compound from its off-target effects on the PI3K pathway, a series of validation experiments should be performed.
Assess PI3K Pathway Activation Status
The most direct way to check for off-target PI3K inhibition is to measure the phosphorylation of its downstream effectors. The PI3K pathway activation leads to the phosphorylation of AKT and subsequently other proteins like mTOR and S6 Kinase.[5]
Experiment: Western Blot for phospho-AKT (Ser473) and phospho-S6 Ribosomal Protein. Interpretation:
-
No change in phosphorylation: If this compound treatment does not reduce the levels of p-AKT or p-S6 at the effective concentration, it suggests the PI3K pathway is not significantly inhibited.
-
Decreased phosphorylation: If phosphorylation of AKT and/or S6 is reduced, it indicates an off-target effect on the PI3K pathway. This requires further experiments to deconvolute the effects.[6]
Use a Structurally Unrelated PI4K Inhibitor
Using a second, structurally different inhibitor for the same target can help confirm that the observed phenotype is due to the inhibition of the intended target and not a shared off-target effect of a specific chemical scaffold.[7]
Experiment: Treat cells with an alternative PI4K inhibitor (e.g., GSK-A1, PI4KIIIbeta-IN-10) that has a different selectivity profile.[1] Interpretation:
-
Phenotype is replicated: If the second inhibitor produces the same phenotype, it strongly suggests the effect is due to on-target PI4K inhibition.
-
Phenotype is not replicated: The original phenotype may be an artifact of this compound's specific off-target profile.
Perform a Rescue Experiment
Rescue experiments provide strong evidence for on-target activity.[7] This involves expressing a version of the target protein (PI4K) that has been mutated to be resistant to the inhibitor.
Experiment:
-
Identify or create a PI4K mutant that is resistant to this compound. This often involves mutating residues in the ATP-binding pocket.
-
Express this resistant PI4K mutant in your cell model.
-
Treat the cells with this compound. Interpretation:
-
Phenotype is rescued/reversed: If the expression of the resistant PI4K mutant prevents or reverses the phenotype caused by this compound, this is compelling evidence that the phenotype is an on-target effect.[8][9]
-
Phenotype persists: If the phenotype is still observed in the presence of the resistant mutant, it is likely due to an off-target effect, such as inhibition of the PI3K pathway.
Detailed Experimental Protocols
Protocol 1: Western Blot for p-AKT (Ser473)
Objective: To measure the activity of the PI3K pathway in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Starve cells of serum for 4-6 hours, then treat with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time. Stimulate the PI3K pathway with a growth factor (e.g., 100 nM insulin or 100 ng/mL IGF-1) for 15-30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: In Vitro PI3K Lipid Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on PI3K enzyme activity. This is often performed using purified recombinant enzymes.[10][11][12]
Methodology:
-
Reaction Mix: Prepare a reaction buffer containing recombinant PI3K isoform, phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a known PI3K inhibitor (positive control, e.g., Idelalisib, Alpelisib) to the reaction mix.
-
Kinase Reaction: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for 20-30 minutes.
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
TLC Analysis: Spot the extracted lipids onto a thin-layer chromatography (TLC) plate to separate the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), from the substrate.
-
Quantification: Expose the TLC plate to a phosphor screen and quantify the amount of radiolabeled PIP3 produced. Calculate the IC50 value for this compound against the specific PI3K isoform.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical rescue of a mutant enzyme in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from PI4K-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1.
Introduction to this compound
This compound is a potent inhibitor of type III phosphatidylinositol 4-kinases, particularly PI4KIIIα. These enzymes play a crucial role in cellular processes by catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[1] This signaling lipid is vital for membrane trafficking, cytoskeletal organization, and the replication of several RNA viruses, such as hepatitis C virus (HCV) and enteroviruses.[2][3] Understanding the potential for unexpected results and off-target effects is critical for the accurate interpretation of experimental data.
Quantitative Data: this compound Inhibitor Profile
The following table summarizes the inhibitory potency of this compound against its primary targets and known off-targets.
| Target Kinase | pIC50 | IC50 (nM) | Notes |
| PI4KIIIα | 9.0 | 1 | Primary Target |
| PI4KIIIβ | 6.6 | 251 | Lower potency compared to α isoform |
| PI3Kα | 4.0 | 100,000 | Significant off-target at higher concentrations |
| PI3Kβ | <3.7 | >200,000 | Weak off-target effect |
| PI3Kγ | 5.0 | 10,000 | Moderate off-target effect |
| PI3Kδ | <4.1 | >80,000 | Weak off-target effect |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Observed phenotype is stronger or different than expected from PI4KIIIα inhibition alone.
Question: I'm observing a more pronounced or an entirely different cellular phenotype than what is reported in the literature for PI4KIIIα knockdown. Could this be an off-target effect?
Answer: Yes, this is a strong possibility. While this compound is a potent PI4KIIIα inhibitor, it can inhibit other kinases, notably PI3K isoforms, at higher concentrations.[4]
Troubleshooting Steps:
-
Review Inhibitor Concentration: Ensure you are using the lowest effective concentration of this compound to minimize off-target effects. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and assay.
-
Perform Control Experiments:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to specifically deplete PI4KIIIα. If this recapitulates the phenotype observed with this compound, it confirms the on-target effect.
-
PI3K Inhibition Control: Treat cells with a specific PI3K inhibitor to see if it produces a similar phenotype. This can help to dissect the contribution of PI3K off-target effects.
-
Kinome Profiling: For a comprehensive analysis, consider a kinome-wide selectivity screen to identify all potential off-targets of this compound in your experimental system.[5]
Issue 2: High levels of cytotoxicity or unexpected changes in cell morphology.
Question: My cells are showing signs of stress, such as rounding up or detaching from the plate, at concentrations where I expect to see specific inhibition of my target. What could be the cause?
Answer: Unexplained cytotoxicity or morphological changes can stem from several factors, including off-target effects, compound solubility issues, or cell-line specific sensitivities. Inhibition of critical cellular pathways, such as the PI3K/Akt pathway, can lead to apoptosis or changes in cell shape and adhesion.[6]
Troubleshooting Steps:
-
Assess Compound Solubility: Visually inspect your media for any signs of compound precipitation. Poor solubility can lead to non-specific cellular stress. Ensure the solvent used (e.g., DMSO) is at a non-toxic concentration.
-
Titrate the Inhibitor: Perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Examine Downstream Signaling: Use western blotting to check the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, S6 ribosomal protein). Unexpected alterations can point towards off-target activity.[5]
-
Test in Multiple Cell Lines: If possible, repeat the experiment in a different cell line to determine if the observed cytotoxicity is a general effect or specific to your initial model system.[5]
Issue 3: Inconsistent or irreproducible results between experiments.
Question: I am getting variable results with this compound, even when I try to keep the experimental conditions the same. What could be causing this inconsistency?
Answer: Inconsistent results can be frustrating and may be due to inhibitor instability, activation of compensatory signaling pathways, or subtle variations in experimental execution.
Troubleshooting Steps:
-
Check Inhibitor Stability: Ensure proper storage of your this compound stock solution as recommended by the manufacturer. Consider preparing fresh dilutions for each experiment.
-
Monitor Compensatory Pathways: Cells can adapt to kinase inhibition by upregulating parallel signaling pathways. Analyze key nodes of related pathways to check for compensatory activation.[5]
-
Standardize Experimental Protocol: Pay close attention to cell density, passage number, and incubation times. Minor variations in these parameters can sometimes lead to significant differences in results.
-
Include Robust Controls: Always include positive and negative controls in your experiments to ensure that your assay is performing as expected.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of type III phosphatidylinositol 4-kinases. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[3] This disrupts the signaling cascades that rely on PI4P.
Q2: Why is this compound used in viral replication studies?
A2: Many RNA viruses, including HCV and enteroviruses, hijack the host cell's PI4KIIIα to create specialized membrane structures called "replication organelles."[7][8] These PI4P-enriched membranes are essential for viral genome replication. By inhibiting PI4KIIIα, this compound can effectively block the formation of these replication sites and inhibit viral propagation.[7]
Q3: What are the known off-target effects of this compound?
A3: The most well-documented off-target effects of this compound are on the class I PI3K family, particularly PI3Kα and PI3Kγ.[4] At higher concentrations, inhibition of these kinases can lead to unintended effects on cell growth, survival, and metabolism.
Q4: What concentration of this compound should I use in my cell-based assays?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired effect. As a starting point, concentrations ranging from 10 nM to 1 µM are often used in the literature. However, always aim for the lowest concentration that produces a robust and reproducible on-target effect to minimize the risk of off-target activities.
Q5: How can I visually confirm the on-target effect of this compound?
A5: A common method is to use a fluorescently-tagged PI4P biosensor (e.g., GFP-P4M) to visualize the distribution and abundance of PI4P in cells. Treatment with an effective concentration of this compound should lead to a significant reduction in the PI4P signal at the plasma membrane and Golgi apparatus.
Experimental Protocols & Visualizations
General Protocol for a Cell-Based this compound Inhibition Assay
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a predetermined period (e.g., 1 to 24 hours), depending on the specific biological question.
-
Assay Readout: Perform the desired assay to measure the effect of this compound. This could include:
-
Western Blotting: To analyze the phosphorylation status of downstream targets.
-
Immunofluorescence: To visualize changes in protein localization or PI4P levels.
-
Viability/Proliferation Assays: To assess cytotoxicity.
-
Viral Titer Assays: To measure the effect on viral replication.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate IC50 or EC50 values.
Signaling Pathways and Experimental Workflows
PI4K Signaling Pathway
Caption: Simplified PI4K signaling pathway at the plasma membrane.
Viral Hijacking of the PI4K Pathway
Caption: Mechanism of RNA virus hijacking of host PI4KIIIα for replication.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Yeast phosphatidylinositol 4-kinase, Pik1, has essential roles at the Golgi and in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Multiple Phosphatidylinositol 4-Kinase Isozyme Activities in Cell Extracts | Springer Nature Experiments [experiments.springernature.com]
- 3. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Phosphatidylinositol Phosphate Kinases during Viral Infection [mdpi.com]
Technical Support Center: Interpreting Unexpected Results from PI4K-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1.
Introduction to this compound
This compound is a potent inhibitor of type III phosphatidylinositol 4-kinases, particularly PI4KIIIα. These enzymes play a crucial role in cellular processes by catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[1] This signaling lipid is vital for membrane trafficking, cytoskeletal organization, and the replication of several RNA viruses, such as hepatitis C virus (HCV) and enteroviruses.[2][3] Understanding the potential for unexpected results and off-target effects is critical for the accurate interpretation of experimental data.
Quantitative Data: this compound Inhibitor Profile
The following table summarizes the inhibitory potency of this compound against its primary targets and known off-targets.
| Target Kinase | pIC50 | IC50 (nM) | Notes |
| PI4KIIIα | 9.0 | 1 | Primary Target |
| PI4KIIIβ | 6.6 | 251 | Lower potency compared to α isoform |
| PI3Kα | 4.0 | 100,000 | Significant off-target at higher concentrations |
| PI3Kβ | <3.7 | >200,000 | Weak off-target effect |
| PI3Kγ | 5.0 | 10,000 | Moderate off-target effect |
| PI3Kδ | <4.1 | >80,000 | Weak off-target effect |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Observed phenotype is stronger or different than expected from PI4KIIIα inhibition alone.
Question: I'm observing a more pronounced or an entirely different cellular phenotype than what is reported in the literature for PI4KIIIα knockdown. Could this be an off-target effect?
Answer: Yes, this is a strong possibility. While this compound is a potent PI4KIIIα inhibitor, it can inhibit other kinases, notably PI3K isoforms, at higher concentrations.[4]
Troubleshooting Steps:
-
Review Inhibitor Concentration: Ensure you are using the lowest effective concentration of this compound to minimize off-target effects. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and assay.
-
Perform Control Experiments:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to specifically deplete PI4KIIIα. If this recapitulates the phenotype observed with this compound, it confirms the on-target effect.
-
PI3K Inhibition Control: Treat cells with a specific PI3K inhibitor to see if it produces a similar phenotype. This can help to dissect the contribution of PI3K off-target effects.
-
Kinome Profiling: For a comprehensive analysis, consider a kinome-wide selectivity screen to identify all potential off-targets of this compound in your experimental system.[5]
Issue 2: High levels of cytotoxicity or unexpected changes in cell morphology.
Question: My cells are showing signs of stress, such as rounding up or detaching from the plate, at concentrations where I expect to see specific inhibition of my target. What could be the cause?
Answer: Unexplained cytotoxicity or morphological changes can stem from several factors, including off-target effects, compound solubility issues, or cell-line specific sensitivities. Inhibition of critical cellular pathways, such as the PI3K/Akt pathway, can lead to apoptosis or changes in cell shape and adhesion.[6]
Troubleshooting Steps:
-
Assess Compound Solubility: Visually inspect your media for any signs of compound precipitation. Poor solubility can lead to non-specific cellular stress. Ensure the solvent used (e.g., DMSO) is at a non-toxic concentration.
-
Titrate the Inhibitor: Perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Examine Downstream Signaling: Use western blotting to check the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, S6 ribosomal protein). Unexpected alterations can point towards off-target activity.[5]
-
Test in Multiple Cell Lines: If possible, repeat the experiment in a different cell line to determine if the observed cytotoxicity is a general effect or specific to your initial model system.[5]
Issue 3: Inconsistent or irreproducible results between experiments.
Question: I am getting variable results with this compound, even when I try to keep the experimental conditions the same. What could be causing this inconsistency?
Answer: Inconsistent results can be frustrating and may be due to inhibitor instability, activation of compensatory signaling pathways, or subtle variations in experimental execution.
Troubleshooting Steps:
-
Check Inhibitor Stability: Ensure proper storage of your this compound stock solution as recommended by the manufacturer. Consider preparing fresh dilutions for each experiment.
-
Monitor Compensatory Pathways: Cells can adapt to kinase inhibition by upregulating parallel signaling pathways. Analyze key nodes of related pathways to check for compensatory activation.[5]
-
Standardize Experimental Protocol: Pay close attention to cell density, passage number, and incubation times. Minor variations in these parameters can sometimes lead to significant differences in results.
-
Include Robust Controls: Always include positive and negative controls in your experiments to ensure that your assay is performing as expected.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of type III phosphatidylinositol 4-kinases. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[3] This disrupts the signaling cascades that rely on PI4P.
Q2: Why is this compound used in viral replication studies?
A2: Many RNA viruses, including HCV and enteroviruses, hijack the host cell's PI4KIIIα to create specialized membrane structures called "replication organelles."[7][8] These PI4P-enriched membranes are essential for viral genome replication. By inhibiting PI4KIIIα, this compound can effectively block the formation of these replication sites and inhibit viral propagation.[7]
Q3: What are the known off-target effects of this compound?
A3: The most well-documented off-target effects of this compound are on the class I PI3K family, particularly PI3Kα and PI3Kγ.[4] At higher concentrations, inhibition of these kinases can lead to unintended effects on cell growth, survival, and metabolism.
Q4: What concentration of this compound should I use in my cell-based assays?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired effect. As a starting point, concentrations ranging from 10 nM to 1 µM are often used in the literature. However, always aim for the lowest concentration that produces a robust and reproducible on-target effect to minimize the risk of off-target activities.
Q5: How can I visually confirm the on-target effect of this compound?
A5: A common method is to use a fluorescently-tagged PI4P biosensor (e.g., GFP-P4M) to visualize the distribution and abundance of PI4P in cells. Treatment with an effective concentration of this compound should lead to a significant reduction in the PI4P signal at the plasma membrane and Golgi apparatus.
Experimental Protocols & Visualizations
General Protocol for a Cell-Based this compound Inhibition Assay
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a predetermined period (e.g., 1 to 24 hours), depending on the specific biological question.
-
Assay Readout: Perform the desired assay to measure the effect of this compound. This could include:
-
Western Blotting: To analyze the phosphorylation status of downstream targets.
-
Immunofluorescence: To visualize changes in protein localization or PI4P levels.
-
Viability/Proliferation Assays: To assess cytotoxicity.
-
Viral Titer Assays: To measure the effect on viral replication.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate IC50 or EC50 values.
Signaling Pathways and Experimental Workflows
PI4K Signaling Pathway
Caption: Simplified PI4K signaling pathway at the plasma membrane.
Viral Hijacking of the PI4K Pathway
Caption: Mechanism of RNA virus hijacking of host PI4KIIIα for replication.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Yeast phosphatidylinositol 4-kinase, Pik1, has essential roles at the Golgi and in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Multiple Phosphatidylinositol 4-Kinase Isozyme Activities in Cell Extracts | Springer Nature Experiments [experiments.springernature.com]
- 3. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Phosphatidylinositol Phosphate Kinases during Viral Infection [mdpi.com]
PI4K-IN-1 vehicle control recommendations for in vivo studies
This technical support center provides essential guidance, troubleshooting tips, and frequently asked questions for researchers using the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, in in vivo experimental models. Given the challenges associated with formulating poorly soluble compounds for animal studies, this guide focuses on providing robust strategies for vehicle selection, formulation development, and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Phosphatidylinositol 4-Kinase Type III (PI4KIII).[1] It exhibits high selectivity for the PI4KIIIα isoform over the PI4KIIIβ isoform.[1] PI4Ks are crucial enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[2][3] PI4P is a key precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical phospholipid involved in a multitude of cellular signaling pathways, including membrane trafficking and signal transduction.[2][4][5] By inhibiting PI4K, this compound disrupts the production of these essential signaling lipids.[3]
Q2: What are the primary challenges when using this compound in in vivo studies?
The main challenges are twofold:
-
Poor Aqueous Solubility: Like many kinase inhibitors, this compound is a hydrophobic molecule with low water solubility.[6][7] This makes it difficult to prepare a homogenous, stable formulation suitable for injection into animals, risking precipitation and inconsistent dosing.
-
Potential for Toxicity: Potent inhibitors of the PI4K pathway, particularly PI4KA, have been associated with significant toxicity in animal models, including cardiovascular collapse.[5] This is thought to be linked to the disruption of essential PI(4,5)P2 synthesis.[5] Therefore, careful dose-finding studies are critical to identify a therapeutic window.
Q3: How should I prepare and store stock solutions of this compound?
For in vitro and initial formulation testing, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Maximum Solubility: The solubility in DMSO is approximately 125 mg/mL (285.68 mM).[1] Using newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1]
-
Stock Solution Storage: Prepare high-concentration stock solutions in DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
Vehicle Control & Formulation Guide
There is no universally mandated vehicle for this compound. A suitable vehicle must be developed and validated based on the specific experimental requirements (e.g., route of administration, desired dose). The goal is to create a safe, stable, and biocompatible formulation that keeps the drug in solution.
Recommended Formulation Strategy:
For poorly soluble compounds like this compound, a multi-component vehicle system is often required.[7][8] A common approach involves a combination of a primary solvent, a co-solvent, and potentially surfactants or other solubilizing agents.
Step 1: Initial Solubility Testing Before formulating for in vivo use, determine the solubility of this compound in various individual excipients. This will inform your choice of components.
Step 2: Selecting Vehicle Components Based on solubility data and the intended route of administration, select a combination of excipients. The table below lists common, generally safe components used in preclinical in vivo studies.[7][8]
| Component Type | Example Excipients | Purpose & Considerations |
| Primary Solvents | PEG 300, PEG 400, Propylene Glycol | Used to dissolve the compound. Can be viscous and may require dilution. |
| Co-solvents / Surfactants | DMSO, Ethanol | Used at low percentages to aid initial dissolution. Must check for toxicity at the final concentration. |
| Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20) | Non-ionic surfactants that improve solubility and stability by forming micelles. Widely used in parenteral formulations. | |
| Solutol® HS 15 (Kolliphor® HS 15) | Solubilizer and emulsifying agent. | |
| Cremophor® EL (Kolliphor® EL) | Polyethoxylated castor oil used as a solubilizer. Can be associated with hypersensitivity reactions in some models. | |
| Aqueous Diluents | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | Used to bring the formulation to the final injectable volume. The compound must remain soluble after dilution. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes with the drug molecule, significantly increasing aqueous solubility.[8] |
Example Formulation Development Workflow:
-
Dissolve this compound in a minimal amount of an organic solvent like DMSO.
-
Add a solubilizing agent such as PEG 400 or Solutol® HS 15 and mix thoroughly until a clear solution is formed.
-
Slowly add the aqueous diluent (e.g., saline) dropwise while vortexing vigorously to bring the formulation to the final desired concentration.
-
Observe the final solution for any signs of precipitation. A successful formulation should remain clear.
-
Prepare the vehicle control using the exact same components and ratios, omitting only the this compound.
Troubleshooting Guide
Q: My compound precipitates out of solution when I add the aqueous diluent. What can I do?
-
A: Increase the ratio of co-solvent/surfactant. Try increasing the percentage of PEG 400, Tween® 80, or Solutol® HS 15 in your formulation.
-
A: Use a complexing agent. Formulations with cyclodextrins (e.g., 20-40% w/v HPβCD in water) are highly effective at solubilizing hydrophobic compounds.[8]
-
A: Adjust the pH. If the compound has ionizable groups, modifying the pH of the aqueous diluent can sometimes improve solubility.[8]
-
A: Reduce the final concentration. It may be necessary to increase the injection volume to administer the target dose if the compound's solubility limit is reached.
Q: I am observing signs of toxicity or distress in my animals, even in the control group. What is the cause?
-
A: The vehicle itself may have toxicity. Some organic solvents or surfactants can cause adverse effects at high concentrations. Run a preliminary tolerability study with just the vehicle at the planned dose and volume.
-
A: Consider the route of administration. For example, intraperitoneal (IP) injections of viscous or irritating solutions can cause peritonitis. Ensure your formulation is suitable for the chosen route.
-
A: Check the percentage of DMSO or ethanol. Keep the final concentration of these organic solvents as low as possible, typically well below 10% of the final injection volume.
Q: My experimental results are inconsistent between animals or cohorts.
-
A: Ensure formulation homogeneity. If your formulation is a suspension or emulsion, ensure it is uniformly mixed before drawing each dose. For solutions, confirm there is no precipitation.
-
A: Check for compound stability. Your formulation should be prepared fresh daily unless you have explicitly demonstrated its stability over time at storage conditions. The compound may degrade or precipitate upon storage.
-
A: Verify accurate dosing. Use appropriate syringes and techniques to ensure each animal receives the correct volume.
Quantitative Data Summary
Table 1: this compound Inhibitor Profile & Physicochemical Properties
| Parameter | Value | Reference |
|---|---|---|
| Target | PI4KIIIα / PI4KIIIβ | [1] |
| pIC₅₀ (PI4KIIIα) | 9.0 | [1] |
| pIC₅₀ (PI4KIIIβ) | 6.6 | [1] |
| pIC₅₀ (PI3Kα) | 4.0 | [1] |
| pIC₅₀ (PI3Kβ) | <3.7 | [1] |
| pIC₅₀ (PI3Kγ) | 5.0 | [1] |
| pIC₅₀ (PI3Kδ) | <4.1 | [1] |
| Molecular Weight | 437.55 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Solubility in DMSO | 125 mg/mL (285.68 mM) |[1] |
Visualized Protocols and Pathways
Caption: Simplified PI4K signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. future4200.com [future4200.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
PI4K-IN-1 vehicle control recommendations for in vivo studies
This technical support center provides essential guidance, troubleshooting tips, and frequently asked questions for researchers using the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, in in vivo experimental models. Given the challenges associated with formulating poorly soluble compounds for animal studies, this guide focuses on providing robust strategies for vehicle selection, formulation development, and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Phosphatidylinositol 4-Kinase Type III (PI4KIII).[1] It exhibits high selectivity for the PI4KIIIα isoform over the PI4KIIIβ isoform.[1] PI4Ks are crucial enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[2][3] PI4P is a key precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical phospholipid involved in a multitude of cellular signaling pathways, including membrane trafficking and signal transduction.[2][4][5] By inhibiting PI4K, this compound disrupts the production of these essential signaling lipids.[3]
Q2: What are the primary challenges when using this compound in in vivo studies?
The main challenges are twofold:
-
Poor Aqueous Solubility: Like many kinase inhibitors, this compound is a hydrophobic molecule with low water solubility.[6][7] This makes it difficult to prepare a homogenous, stable formulation suitable for injection into animals, risking precipitation and inconsistent dosing.
-
Potential for Toxicity: Potent inhibitors of the PI4K pathway, particularly PI4KA, have been associated with significant toxicity in animal models, including cardiovascular collapse.[5] This is thought to be linked to the disruption of essential PI(4,5)P2 synthesis.[5] Therefore, careful dose-finding studies are critical to identify a therapeutic window.
Q3: How should I prepare and store stock solutions of this compound?
For in vitro and initial formulation testing, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1]
-
Maximum Solubility: The solubility in DMSO is approximately 125 mg/mL (285.68 mM).[1] Using newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1]
-
Stock Solution Storage: Prepare high-concentration stock solutions in DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
Vehicle Control & Formulation Guide
There is no universally mandated vehicle for this compound. A suitable vehicle must be developed and validated based on the specific experimental requirements (e.g., route of administration, desired dose). The goal is to create a safe, stable, and biocompatible formulation that keeps the drug in solution.
Recommended Formulation Strategy:
For poorly soluble compounds like this compound, a multi-component vehicle system is often required.[7][8] A common approach involves a combination of a primary solvent, a co-solvent, and potentially surfactants or other solubilizing agents.
Step 1: Initial Solubility Testing Before formulating for in vivo use, determine the solubility of this compound in various individual excipients. This will inform your choice of components.
Step 2: Selecting Vehicle Components Based on solubility data and the intended route of administration, select a combination of excipients. The table below lists common, generally safe components used in preclinical in vivo studies.[7][8]
| Component Type | Example Excipients | Purpose & Considerations |
| Primary Solvents | PEG 300, PEG 400, Propylene Glycol | Used to dissolve the compound. Can be viscous and may require dilution. |
| Co-solvents / Surfactants | DMSO, Ethanol | Used at low percentages to aid initial dissolution. Must check for toxicity at the final concentration. |
| Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20) | Non-ionic surfactants that improve solubility and stability by forming micelles. Widely used in parenteral formulations. | |
| Solutol® HS 15 (Kolliphor® HS 15) | Solubilizer and emulsifying agent. | |
| Cremophor® EL (Kolliphor® EL) | Polyethoxylated castor oil used as a solubilizer. Can be associated with hypersensitivity reactions in some models. | |
| Aqueous Diluents | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | Used to bring the formulation to the final injectable volume. The compound must remain soluble after dilution. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes with the drug molecule, significantly increasing aqueous solubility.[8] |
Example Formulation Development Workflow:
-
Dissolve this compound in a minimal amount of an organic solvent like DMSO.
-
Add a solubilizing agent such as PEG 400 or Solutol® HS 15 and mix thoroughly until a clear solution is formed.
-
Slowly add the aqueous diluent (e.g., saline) dropwise while vortexing vigorously to bring the formulation to the final desired concentration.
-
Observe the final solution for any signs of precipitation. A successful formulation should remain clear.
-
Prepare the vehicle control using the exact same components and ratios, omitting only the this compound.
Troubleshooting Guide
Q: My compound precipitates out of solution when I add the aqueous diluent. What can I do?
-
A: Increase the ratio of co-solvent/surfactant. Try increasing the percentage of PEG 400, Tween® 80, or Solutol® HS 15 in your formulation.
-
A: Use a complexing agent. Formulations with cyclodextrins (e.g., 20-40% w/v HPβCD in water) are highly effective at solubilizing hydrophobic compounds.[8]
-
A: Adjust the pH. If the compound has ionizable groups, modifying the pH of the aqueous diluent can sometimes improve solubility.[8]
-
A: Reduce the final concentration. It may be necessary to increase the injection volume to administer the target dose if the compound's solubility limit is reached.
Q: I am observing signs of toxicity or distress in my animals, even in the control group. What is the cause?
-
A: The vehicle itself may have toxicity. Some organic solvents or surfactants can cause adverse effects at high concentrations. Run a preliminary tolerability study with just the vehicle at the planned dose and volume.
-
A: Consider the route of administration. For example, intraperitoneal (IP) injections of viscous or irritating solutions can cause peritonitis. Ensure your formulation is suitable for the chosen route.
-
A: Check the percentage of DMSO or ethanol. Keep the final concentration of these organic solvents as low as possible, typically well below 10% of the final injection volume.
Q: My experimental results are inconsistent between animals or cohorts.
-
A: Ensure formulation homogeneity. If your formulation is a suspension or emulsion, ensure it is uniformly mixed before drawing each dose. For solutions, confirm there is no precipitation.
-
A: Check for compound stability. Your formulation should be prepared fresh daily unless you have explicitly demonstrated its stability over time at storage conditions. The compound may degrade or precipitate upon storage.
-
A: Verify accurate dosing. Use appropriate syringes and techniques to ensure each animal receives the correct volume.
Quantitative Data Summary
Table 1: this compound Inhibitor Profile & Physicochemical Properties
| Parameter | Value | Reference |
|---|---|---|
| Target | PI4KIIIα / PI4KIIIβ | [1] |
| pIC₅₀ (PI4KIIIα) | 9.0 | [1] |
| pIC₅₀ (PI4KIIIβ) | 6.6 | [1] |
| pIC₅₀ (PI3Kα) | 4.0 | [1] |
| pIC₅₀ (PI3Kβ) | <3.7 | [1] |
| pIC₅₀ (PI3Kγ) | 5.0 | [1] |
| pIC₅₀ (PI3Kδ) | <4.1 | [1] |
| Molecular Weight | 437.55 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Solubility in DMSO | 125 mg/mL (285.68 mM) |[1] |
Visualized Protocols and Pathways
Caption: Simplified PI4K signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 4. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. future4200.com [future4200.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Preventing PI4K-IN-1 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of PI4K-IN-1 during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][2] Due to the hygroscopic nature of DMSO, it is best to use a fresh, unopened bottle to prevent the introduction of water, which can promote hydrolysis. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for any extended period. For short-term use within a single day's experiment, the working solution can be kept on ice. For use within a week, aliquots can be stored at 4°C.[2]
Q4: What is the maximum recommended concentration of DMSO in my cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should generally not exceed 0.1%. Higher concentrations can have cytotoxic effects and may interfere with your experimental results. It is always good practice to include a vehicle control (medium with the same percentage of DMSO) in your experiments.[2]
Q5: My experimental results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several factors. One common reason is the degradation of the compound due to improper storage or handling, such as repeated freeze-thaw cycles of the stock solution.[2][3] Variability in experimental procedures, such as pipetting errors or fluctuations in cell culture conditions, can also contribute.[4] For troubleshooting, it is advisable to use a fresh aliquot of this compound and to standardize all experimental steps.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or reduced potency in assays. | Degradation of this compound due to improper storage (e.g., exposure to moisture, light, or elevated temperatures). | Prepare a fresh stock solution from solid this compound that has been stored under the recommended conditions. Ensure aliquots are used to avoid freeze-thaw cycles.[1][2] |
| Hydrolysis of the compound in aqueous buffers or media over time. | Prepare working solutions fresh for each experiment and use them promptly. Avoid prolonged storage of dilute aqueous solutions. | |
| Precipitation of the compound in cell culture media. | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed 0.1%.[2] Gentle warming or sonication can aid in dissolving the compound when preparing the stock solution.[1] |
| High background or off-target effects in experiments. | Use of a degraded compound stock, which may contain active degradation products. | Discard the old stock solution and prepare a fresh one. Consider performing a quality control check, such as HPLC, on the new stock. |
| The working concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line and assay.[3] | |
| Variability between replicate experiments. | Inconsistent concentration of the active compound due to degradation between experiments. | Always use a fresh aliquot of the stock solution for each experiment. Standardize the preparation of working solutions.[2] |
| Inconsistent experimental technique. | Ensure consistent cell seeding densities, incubation times, and reagent additions. Use calibrated pipettes to minimize errors.[4] |
Quantitative Stability Data
The following table provides representative data from a forced degradation study on this compound, illustrating its stability under various stress conditions. This data is intended to be illustrative of the types of degradation that can occur and is not a substitute for a formal stability analysis of your specific batch.
| Condition | Duration | Temperature | % this compound Remaining (Illustrative) | Major Degradation Products Observed |
| 0.1 M HCl | 24 hours | 60°C | 75% | Hydrolysis products of the sulfonamide bond. |
| 0.1 M NaOH | 24 hours | 60°C | 60% | Significant hydrolysis of the sulfonamide and other labile groups. |
| 3% H₂O₂ | 24 hours | Room Temp | 85% | Oxidation products, potentially at the sulfur atom of the sulfonamide.[5] |
| Heat | 7 days | 80°C | 90% | Minor thermal decomposition products. |
| Light (UV/Vis) | 72 hours | Room Temp | 88% | Minor photolytic degradation products. |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.[1]
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile (B52724) or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 80°C oven for 7 days.
-
Photolytic Degradation: Expose the solid compound to a combination of UV and visible light in a photostability chamber for 72 hours.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-MS method.
-
The percentage of the remaining this compound and the formation of degradation products are determined by comparing the peak areas to an unstressed control sample.
-
Visualizations
PI4K Signaling Pathway and Inhibition by this compound
Caption: Simplified PI4K signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Forced Degradation Study
Caption: Workflow for conducting a forced degradation study on this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UCB9608 | PI4K | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing PI4K-IN-1 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of PI4K-IN-1 during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2] Due to the hygroscopic nature of DMSO, it is best to use a fresh, unopened bottle to prevent the introduction of water, which can promote hydrolysis. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for any extended period. For short-term use within a single day's experiment, the working solution can be kept on ice. For use within a week, aliquots can be stored at 4°C.[2]
Q4: What is the maximum recommended concentration of DMSO in my cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should generally not exceed 0.1%. Higher concentrations can have cytotoxic effects and may interfere with your experimental results. It is always good practice to include a vehicle control (medium with the same percentage of DMSO) in your experiments.[2]
Q5: My experimental results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several factors. One common reason is the degradation of the compound due to improper storage or handling, such as repeated freeze-thaw cycles of the stock solution.[2][3] Variability in experimental procedures, such as pipetting errors or fluctuations in cell culture conditions, can also contribute.[4] For troubleshooting, it is advisable to use a fresh aliquot of this compound and to standardize all experimental steps.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or reduced potency in assays. | Degradation of this compound due to improper storage (e.g., exposure to moisture, light, or elevated temperatures). | Prepare a fresh stock solution from solid this compound that has been stored under the recommended conditions. Ensure aliquots are used to avoid freeze-thaw cycles.[1][2] |
| Hydrolysis of the compound in aqueous buffers or media over time. | Prepare working solutions fresh for each experiment and use them promptly. Avoid prolonged storage of dilute aqueous solutions. | |
| Precipitation of the compound in cell culture media. | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed 0.1%.[2] Gentle warming or sonication can aid in dissolving the compound when preparing the stock solution.[1] |
| High background or off-target effects in experiments. | Use of a degraded compound stock, which may contain active degradation products. | Discard the old stock solution and prepare a fresh one. Consider performing a quality control check, such as HPLC, on the new stock. |
| The working concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line and assay.[3] | |
| Variability between replicate experiments. | Inconsistent concentration of the active compound due to degradation between experiments. | Always use a fresh aliquot of the stock solution for each experiment. Standardize the preparation of working solutions.[2] |
| Inconsistent experimental technique. | Ensure consistent cell seeding densities, incubation times, and reagent additions. Use calibrated pipettes to minimize errors.[4] |
Quantitative Stability Data
The following table provides representative data from a forced degradation study on this compound, illustrating its stability under various stress conditions. This data is intended to be illustrative of the types of degradation that can occur and is not a substitute for a formal stability analysis of your specific batch.
| Condition | Duration | Temperature | % this compound Remaining (Illustrative) | Major Degradation Products Observed |
| 0.1 M HCl | 24 hours | 60°C | 75% | Hydrolysis products of the sulfonamide bond. |
| 0.1 M NaOH | 24 hours | 60°C | 60% | Significant hydrolysis of the sulfonamide and other labile groups. |
| 3% H₂O₂ | 24 hours | Room Temp | 85% | Oxidation products, potentially at the sulfur atom of the sulfonamide.[5] |
| Heat | 7 days | 80°C | 90% | Minor thermal decomposition products. |
| Light (UV/Vis) | 72 hours | Room Temp | 88% | Minor photolytic degradation products. |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.[1]
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 80°C oven for 7 days.
-
Photolytic Degradation: Expose the solid compound to a combination of UV and visible light in a photostability chamber for 72 hours.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-MS method.
-
The percentage of the remaining this compound and the formation of degradation products are determined by comparing the peak areas to an unstressed control sample.
-
Visualizations
PI4K Signaling Pathway and Inhibition by this compound
Caption: Simplified PI4K signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Forced Degradation Study
Caption: Workflow for conducting a forced degradation study on this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UCB9608 | PI4K | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
PI4K-IN-1 lot-to-lot variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI4K-IN-1.
Lot-to-Lot Variability and Quality Control
Ensuring reproducible experimental outcomes begins with verifying the quality and consistency of your this compound lot. While minor variations between batches are inherent to manufacturing, understanding these differences is critical for interpreting your results. Upon receiving a new lot of this compound, it is best practice to perform in-house quality control checks.
Frequently Asked Questions (FAQs):
Q1: What are the typical quality control parameters for a new lot of this compound?
A1: A Certificate of Analysis (CoA) from the manufacturer should provide key quality control data. The primary parameters to verify are purity, identity, and appearance. Purity is often determined by High-Performance Liquid Chromatography (HPLC), while identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q2: How can I assess the activity of a new lot of this compound?
A2: We recommend performing a dose-response experiment to determine the IC50 value of the new lot against your target, PI4KIIIα. This can be done using a biochemical assay, such as the ADP-Glo™ Kinase Assay. Comparing the IC50 value to that of a previously validated lot will confirm its potency.
Q3: What should I do if I observe a significant difference in potency between lots?
A3: If you observe a significant shift in the IC50 value (typically defined as greater than a two-fold difference), it is important to investigate further. First, ensure that your experimental setup, including reagent preparation and storage, has been consistent. If the discrepancy persists, contact the manufacturer's technical support with your comparative data. It is advisable to use the new lot-specific IC50 value for designing your experiments to ensure accurate dosing.
Data Presentation: Example Certificate of Analysis Data for this compound
The following table summarizes typical quality control specifications for two different lots of this compound, based on common analytical techniques.
| Parameter | Method | Lot A Specification | Lot B Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | White to off-white solid | Pass |
| Purity | HPLC | ≥98.0% | ≥98.0% | 98.61% (Lot A), 99.12% (Lot B) |
| Identity | ¹H NMR | Conforms to structure | Conforms to structure | Pass |
| Identity | MS (ESI) | M+H⁺ = 438.18 | M+H⁺ = 438.18 | Pass |
| Potency (IC50) | ADP-Glo™ (PI4KIIIα) | Report Value | Report Value | 1.2 nM (Lot A), 1.5 nM (Lot B) |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs):
Q4: I am observing a weaker than expected effect of this compound in my cell-based assay. What could be the cause?
A4: Several factors could contribute to a weaker than expected effect. First, ensure that the compound has been properly dissolved and stored to maintain its activity. This compound is highly soluble in DMSO, but repeated freeze-thaw cycles should be avoided.[1] Secondly, consider the cell permeability of the inhibitor in your specific cell line. If permeability is low, you may need to increase the concentration or incubation time. Finally, confirm the expression level of PI4KIIIα in your cell line, as lower expression could lead to a less pronounced phenotype.
Q5: My this compound stock solution in DMSO appears to have precipitated. What should I do?
A5: If you observe precipitation, you can gently warm the solution and use sonication to aid dissolution.[1] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1] For long-term storage, it is recommended to store aliquoted stock solutions at -80°C to prevent repeated freeze-thaw cycles.[1]
Q6: I am concerned about off-target effects, particularly on the PI3K pathway. How can I address this?
A6: this compound has been shown to have some inhibitory activity against PI3K isoforms, although at much lower potency compared to PI4KIIIα.[1] To investigate potential off-target effects on the PI3K pathway, you can perform a Western blot to analyze the phosphorylation status of downstream effectors of PI3K signaling, such as Akt. If you observe a decrease in Akt phosphorylation at concentrations of this compound that are much higher than its IC50 for PI4KIIIα, it may indicate off-target effects. As a control, you can use a more selective PI3K inhibitor to compare the phenotypic outcomes.
Q7: My experimental results are inconsistent between experiments. What are the potential sources of variability?
A7: Inconsistent results can arise from several sources. As discussed, lot-to-lot variability of the inhibitor is a key consideration. Additionally, ensure consistency in your experimental protocols, including cell passage number, seeding density, and treatment duration. The stability of your this compound stock solution is also critical; always use freshly prepared dilutions for your experiments.
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay for PI4KIIIα Activity
This protocol is for determining the in vitro potency (IC50) of this compound against recombinant human PI4KIIIα.
Materials:
-
Recombinant human PI4KIIIα enzyme
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 2.5 µL of this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PI4KIIIα enzyme and PI substrate in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for PI4KIIIα.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized data as a function of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Measurement of Cellular PI4P Levels
This protocol describes a method to assess the effect of this compound on the levels of its direct product, phosphatidylinositol 4-phosphate (PI4P), in cells.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% saponin)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Anti-PI4P primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound or DMSO (vehicle control) for the desired time (e.g., 1-4 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the anti-PI4P primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of the PI4P staining per cell.
-
Normalize the data to the vehicle control.
-
Plot the normalized PI4P levels as a function of this compound concentration to determine the cellular EC50.
-
Visualizations
Caption: PI4K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for quality control of a new this compound lot.
Caption: Troubleshooting logic for unexpected this compound experimental results.
References
PI4K-IN-1 lot-to-lot variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI4K-IN-1.
Lot-to-Lot Variability and Quality Control
Ensuring reproducible experimental outcomes begins with verifying the quality and consistency of your this compound lot. While minor variations between batches are inherent to manufacturing, understanding these differences is critical for interpreting your results. Upon receiving a new lot of this compound, it is best practice to perform in-house quality control checks.
Frequently Asked Questions (FAQs):
Q1: What are the typical quality control parameters for a new lot of this compound?
A1: A Certificate of Analysis (CoA) from the manufacturer should provide key quality control data. The primary parameters to verify are purity, identity, and appearance. Purity is often determined by High-Performance Liquid Chromatography (HPLC), while identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q2: How can I assess the activity of a new lot of this compound?
A2: We recommend performing a dose-response experiment to determine the IC50 value of the new lot against your target, PI4KIIIα. This can be done using a biochemical assay, such as the ADP-Glo™ Kinase Assay. Comparing the IC50 value to that of a previously validated lot will confirm its potency.
Q3: What should I do if I observe a significant difference in potency between lots?
A3: If you observe a significant shift in the IC50 value (typically defined as greater than a two-fold difference), it is important to investigate further. First, ensure that your experimental setup, including reagent preparation and storage, has been consistent. If the discrepancy persists, contact the manufacturer's technical support with your comparative data. It is advisable to use the new lot-specific IC50 value for designing your experiments to ensure accurate dosing.
Data Presentation: Example Certificate of Analysis Data for this compound
The following table summarizes typical quality control specifications for two different lots of this compound, based on common analytical techniques.
| Parameter | Method | Lot A Specification | Lot B Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | White to off-white solid | Pass |
| Purity | HPLC | ≥98.0% | ≥98.0% | 98.61% (Lot A), 99.12% (Lot B) |
| Identity | ¹H NMR | Conforms to structure | Conforms to structure | Pass |
| Identity | MS (ESI) | M+H⁺ = 438.18 | M+H⁺ = 438.18 | Pass |
| Potency (IC50) | ADP-Glo™ (PI4KIIIα) | Report Value | Report Value | 1.2 nM (Lot A), 1.5 nM (Lot B) |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs):
Q4: I am observing a weaker than expected effect of this compound in my cell-based assay. What could be the cause?
A4: Several factors could contribute to a weaker than expected effect. First, ensure that the compound has been properly dissolved and stored to maintain its activity. This compound is highly soluble in DMSO, but repeated freeze-thaw cycles should be avoided.[1] Secondly, consider the cell permeability of the inhibitor in your specific cell line. If permeability is low, you may need to increase the concentration or incubation time. Finally, confirm the expression level of PI4KIIIα in your cell line, as lower expression could lead to a less pronounced phenotype.
Q5: My this compound stock solution in DMSO appears to have precipitated. What should I do?
A5: If you observe precipitation, you can gently warm the solution and use sonication to aid dissolution.[1] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1] For long-term storage, it is recommended to store aliquoted stock solutions at -80°C to prevent repeated freeze-thaw cycles.[1]
Q6: I am concerned about off-target effects, particularly on the PI3K pathway. How can I address this?
A6: this compound has been shown to have some inhibitory activity against PI3K isoforms, although at much lower potency compared to PI4KIIIα.[1] To investigate potential off-target effects on the PI3K pathway, you can perform a Western blot to analyze the phosphorylation status of downstream effectors of PI3K signaling, such as Akt. If you observe a decrease in Akt phosphorylation at concentrations of this compound that are much higher than its IC50 for PI4KIIIα, it may indicate off-target effects. As a control, you can use a more selective PI3K inhibitor to compare the phenotypic outcomes.
Q7: My experimental results are inconsistent between experiments. What are the potential sources of variability?
A7: Inconsistent results can arise from several sources. As discussed, lot-to-lot variability of the inhibitor is a key consideration. Additionally, ensure consistency in your experimental protocols, including cell passage number, seeding density, and treatment duration. The stability of your this compound stock solution is also critical; always use freshly prepared dilutions for your experiments.
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay for PI4KIIIα Activity
This protocol is for determining the in vitro potency (IC50) of this compound against recombinant human PI4KIIIα.
Materials:
-
Recombinant human PI4KIIIα enzyme
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 2.5 µL of this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PI4KIIIα enzyme and PI substrate in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for PI4KIIIα.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized data as a function of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Measurement of Cellular PI4P Levels
This protocol describes a method to assess the effect of this compound on the levels of its direct product, phosphatidylinositol 4-phosphate (PI4P), in cells.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% saponin)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Anti-PI4P primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound or DMSO (vehicle control) for the desired time (e.g., 1-4 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the anti-PI4P primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of the PI4P staining per cell.
-
Normalize the data to the vehicle control.
-
Plot the normalized PI4P levels as a function of this compound concentration to determine the cellular EC50.
-
Visualizations
Caption: PI4K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for quality control of a new this compound lot.
Caption: Troubleshooting logic for unexpected this compound experimental results.
References
Technical Support Center: Managing Confounding Effects of PI4K-IN-1 on Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the confounding effects of PI4K-IN-1 on cell viability. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Phosphatidylinositol 4-kinase type III (PI4KIII).[1] It specifically targets the alpha (PI4KIIIα) and beta (PI4KIIIβ) isoforms of the enzyme.[1] PI4Ks are crucial enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for other important phosphoinositides, playing vital roles in membrane trafficking, signal transduction, and the formation of viral replication organelles.[2][3] By inhibiting PI4KIIIα and PI4KIIIβ, this compound disrupts these cellular processes.
Q2: I am observing significant cytotoxicity in my experiments with this compound. Is this expected?
A2: Yes, cytotoxicity can be an expected outcome of this compound treatment. Inhibition of PI4K can lead to disruption of essential cellular functions, potentially causing cell cycle arrest and apoptosis.[3][4] However, the degree of cytotoxicity can vary significantly between different cell lines and experimental conditions. It is crucial to distinguish between on-target effects (due to PI4K inhibition) and off-target effects.
Q3: What are the known off-target effects of this compound?
A3: this compound has been reported to inhibit Phosphoinositide 3-kinases (PI3Ks) at higher concentrations. Specifically, it shows some inhibitory activity against PI3Kα, PI3Kγ, and to a lesser extent, PI3Kβ and PI3Kδ.[1] Inhibition of the PI3K/Akt signaling pathway is known to affect cell survival, proliferation, and metabolism, which can contribute to the overall observed cytotoxicity.[4]
Q4: How can I differentiate between on-target and off-target cytotoxic effects of this compound?
A4: Differentiating between on- and off-target effects is a critical step in interpreting your results. Here are several strategies:
-
Use a structurally different PI4K inhibitor: If a different PI4K inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of PI4KIIIα or PI4KIIIβ should rescue the on-target effects but not the off-target effects.
-
Kinome profiling: A kinome scan can provide a broad overview of the kinases inhibited by this compound at a given concentration, revealing potential off-targets.
-
Downstream signaling analysis: Analyze the phosphorylation status of known downstream effectors of both PI4K and potential off-target kinases (like Akt for PI3K) to see which pathways are being affected at the concentrations you are using.
Troubleshooting Guides
Issue 1: Unexpectedly high or variable cell death.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-target kinase inhibition | Perform a dose-response curve and compare the cytotoxic IC50 with the reported pIC50 for PI4KIIIα/β. Analyze phosphorylation of Akt (a downstream effector of PI3K) via Western blot. | If cytotoxicity occurs at concentrations much higher than the PI4KIIIα/β inhibitory concentration, off-target effects on PI3K or other kinases are likely contributing. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically <0.5%). Run a vehicle-only control. | High concentrations of solvents can be independently cytotoxic. |
| Compound instability | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. | Degradation of the compound can lead to inconsistent results or the formation of toxic byproducts. |
| Cell line sensitivity | Test this compound in multiple cell lines to determine if the high cytotoxicity is cell-line specific. | Different cell lines have varying dependencies on the PI4K pathway and may have different expression levels of off-target kinases. |
Issue 2: Discrepancy between expected and observed cellular phenotype.
| Possible Cause | Troubleshooting Step | Rationale |
| Activation of compensatory signaling pathways | Use Western blotting or other proteomic techniques to investigate the activation of alternative survival pathways. | Cells can adapt to the inhibition of one pathway by upregulating others, leading to unexpected phenotypes. |
| Cell cycle arrest | Perform cell cycle analysis using flow cytometry after PI staining. | Inhibition of PI4K can lead to cell cycle arrest at the G1/S or G2/M transition, which can be a confounding factor in viability assays.[5][6] |
| Induction of apoptosis | Perform a caspase activation assay (e.g., measuring caspase-3/7 activity) or an Annexin V/PI staining assay. | To determine if the observed decrease in viability is due to programmed cell death. |
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target | pIC50 | Reference |
| PI4KIIIα | 9.0 | [1] |
| PI4KIIIβ | 6.6 | [1] |
| PI3Kα | 4.0 | [1] |
| PI3Kβ | <3.7 | [1] |
| PI3Kγ | 5.0 | [1] |
| PI3Kδ | <4.1 | [1] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: Exemplar Cytotoxic IC50 Values of Kinase Inhibitors in Common Cancer Cell Lines (for comparative purposes)
| Cell Line | Compound | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| A549 (Lung Carcinoma) | Plumbagin | MTT | 24 | 3.2 | [7] |
| HeLa (Cervical Carcinoma) | 3-Methyladenine (PI3K inhibitor) | Trypan Blue | 48 | ~10,000 | [4][8] |
| MCF-7 (Breast Cancer) | Tamoxifen | MTT | 48 | 250 | [9] |
| MCF-7 (Breast Cancer) | Quercetin-loaded SLNs | MTT | 48 | 40 | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Caspase-3/7 Activation Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired treatment period.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and its contents to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
PI Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge to obtain a cell pellet.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: PI4K Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected cell viability results.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. glpbio.com [glpbio.com]
- 2. Phosphatidylinositol 4-kinase as a target of pathogens-friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why care about PI4-Kinase? - Echelon Biosciences [echelon-inc.com]
- 4. Inhibitors of phosphatidylinositol 3'-kinases promote mitotic cell death in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of p21(Cip1/Waf1) at both the G1/S and the G2/M cell cycle transitions: pRb is a critical determinant in blocking DNA replication and in preventing endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 controls both the G2/M and the G1 cell cycle checkpoints and mediates reversible growth arrest in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Phosphatidylinositol 3′-Kinases Promote Mitotic Cell Death in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Confounding Effects of PI4K-IN-1 on Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the confounding effects of PI4K-IN-1 on cell viability. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Phosphatidylinositol 4-kinase type III (PI4KIII).[1] It specifically targets the alpha (PI4KIIIα) and beta (PI4KIIIβ) isoforms of the enzyme.[1] PI4Ks are crucial enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for other important phosphoinositides, playing vital roles in membrane trafficking, signal transduction, and the formation of viral replication organelles.[2][3] By inhibiting PI4KIIIα and PI4KIIIβ, this compound disrupts these cellular processes.
Q2: I am observing significant cytotoxicity in my experiments with this compound. Is this expected?
A2: Yes, cytotoxicity can be an expected outcome of this compound treatment. Inhibition of PI4K can lead to disruption of essential cellular functions, potentially causing cell cycle arrest and apoptosis.[3][4] However, the degree of cytotoxicity can vary significantly between different cell lines and experimental conditions. It is crucial to distinguish between on-target effects (due to PI4K inhibition) and off-target effects.
Q3: What are the known off-target effects of this compound?
A3: this compound has been reported to inhibit Phosphoinositide 3-kinases (PI3Ks) at higher concentrations. Specifically, it shows some inhibitory activity against PI3Kα, PI3Kγ, and to a lesser extent, PI3Kβ and PI3Kδ.[1] Inhibition of the PI3K/Akt signaling pathway is known to affect cell survival, proliferation, and metabolism, which can contribute to the overall observed cytotoxicity.[4]
Q4: How can I differentiate between on-target and off-target cytotoxic effects of this compound?
A4: Differentiating between on- and off-target effects is a critical step in interpreting your results. Here are several strategies:
-
Use a structurally different PI4K inhibitor: If a different PI4K inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of PI4KIIIα or PI4KIIIβ should rescue the on-target effects but not the off-target effects.
-
Kinome profiling: A kinome scan can provide a broad overview of the kinases inhibited by this compound at a given concentration, revealing potential off-targets.
-
Downstream signaling analysis: Analyze the phosphorylation status of known downstream effectors of both PI4K and potential off-target kinases (like Akt for PI3K) to see which pathways are being affected at the concentrations you are using.
Troubleshooting Guides
Issue 1: Unexpectedly high or variable cell death.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-target kinase inhibition | Perform a dose-response curve and compare the cytotoxic IC50 with the reported pIC50 for PI4KIIIα/β. Analyze phosphorylation of Akt (a downstream effector of PI3K) via Western blot. | If cytotoxicity occurs at concentrations much higher than the PI4KIIIα/β inhibitory concentration, off-target effects on PI3K or other kinases are likely contributing. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically <0.5%). Run a vehicle-only control. | High concentrations of solvents can be independently cytotoxic. |
| Compound instability | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. | Degradation of the compound can lead to inconsistent results or the formation of toxic byproducts. |
| Cell line sensitivity | Test this compound in multiple cell lines to determine if the high cytotoxicity is cell-line specific. | Different cell lines have varying dependencies on the PI4K pathway and may have different expression levels of off-target kinases. |
Issue 2: Discrepancy between expected and observed cellular phenotype.
| Possible Cause | Troubleshooting Step | Rationale |
| Activation of compensatory signaling pathways | Use Western blotting or other proteomic techniques to investigate the activation of alternative survival pathways. | Cells can adapt to the inhibition of one pathway by upregulating others, leading to unexpected phenotypes. |
| Cell cycle arrest | Perform cell cycle analysis using flow cytometry after PI staining. | Inhibition of PI4K can lead to cell cycle arrest at the G1/S or G2/M transition, which can be a confounding factor in viability assays.[5][6] |
| Induction of apoptosis | Perform a caspase activation assay (e.g., measuring caspase-3/7 activity) or an Annexin V/PI staining assay. | To determine if the observed decrease in viability is due to programmed cell death. |
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target | pIC50 | Reference |
| PI4KIIIα | 9.0 | [1] |
| PI4KIIIβ | 6.6 | [1] |
| PI3Kα | 4.0 | [1] |
| PI3Kβ | <3.7 | [1] |
| PI3Kγ | 5.0 | [1] |
| PI3Kδ | <4.1 | [1] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: Exemplar Cytotoxic IC50 Values of Kinase Inhibitors in Common Cancer Cell Lines (for comparative purposes)
| Cell Line | Compound | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| A549 (Lung Carcinoma) | Plumbagin | MTT | 24 | 3.2 | [7] |
| HeLa (Cervical Carcinoma) | 3-Methyladenine (PI3K inhibitor) | Trypan Blue | 48 | ~10,000 | [4][8] |
| MCF-7 (Breast Cancer) | Tamoxifen | MTT | 48 | 250 | [9] |
| MCF-7 (Breast Cancer) | Quercetin-loaded SLNs | MTT | 48 | 40 | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Caspase-3/7 Activation Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired treatment period.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and its contents to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
PI Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge to obtain a cell pellet.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: PI4K Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected cell viability results.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. glpbio.com [glpbio.com]
- 2. Phosphatidylinositol 4-kinase as a target of pathogens-friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why care about PI4-Kinase? - Echelon Biosciences [echelon-inc.com]
- 4. Inhibitors of phosphatidylinositol 3'-kinases promote mitotic cell death in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of p21(Cip1/Waf1) at both the G1/S and the G2/M cell cycle transitions: pRb is a critical determinant in blocking DNA replication and in preventing endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 controls both the G2/M and the G1 cell cycle checkpoints and mediates reversible growth arrest in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Phosphatidylinositol 3′-Kinases Promote Mitotic Cell Death in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Titrating the optimal working concentration of PI4K-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to titrating the optimal working concentration of PI4K-IN-1. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
I. Understanding this compound: Mechanism of Action
This compound is a potent inhibitor of Phosphatidylinositol 4-Kinase Type III Alpha (PI4KIIIα). PI4KIIIα is a key enzyme responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PtdIns4P) at the plasma membrane. PtdIns4P serves as a crucial precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), a vital signaling molecule involved in numerous cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking.[1] By inhibiting PI4KIIIα, this compound disrupts the production of PtdIns4P and consequently, the downstream signaling pathways dependent on PtdIns(4,5)P₂.
It is important to note that while this compound is highly potent against PI4KIIIα, it also exhibits inhibitory activity against PI4KIIIβ and to a lesser extent, Class I PI3-Kinases (PI3Ks), which should be considered when interpreting experimental results.
II. Titrating the Optimal Working Concentration: A Step-by-Step Guide
Determining the optimal working concentration of this compound is critical for achieving reliable and reproducible experimental outcomes while minimizing off-target effects. The ideal concentration will be cell-type and assay-dependent. A multi-step approach involving cytotoxicity, target engagement, and phenotypic assays is recommended.
Step 1: Determine the Cytotoxic Concentration Range using a Cell Viability Assay
Objective: To identify the concentration range of this compound that is non-toxic to the cells of interest.
Recommended Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a complete culture medium. A suggested starting range is 0.1 µM to 40 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Treatment: Remove the old media and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the concentration at which viability is significantly reduced.
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 0.5 | 95.1 ± 5.5 |
| 1 | 92.3 ± 6.1 |
| 5 | 85.7 ± 7.3 |
| 10 | 70.2 ± 8.9 |
| 20 | 45.8 ± 9.5 |
| 40 | 15.3 ± 6.4 |
Note: The above data is an example and will vary depending on the cell line and incubation time.
Step 2: Confirm Target Engagement
Objective: To verify that this compound is inhibiting its intended target, PI4KIIIα, at non-toxic concentrations.
Recommended Assay: In-cell measurement of PtdIns4P levels or a target engagement assay like NanoBRET™.
Experimental Protocol: Immunofluorescence Staining for PtdIns4P
-
Cell Culture and Treatment: Grow cells on coverslips and treat with a range of non-toxic concentrations of this compound (determined in Step 1) for a short duration (e.g., 10-30 minutes).[2]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody specific for PtdIns4P.
-
Secondary Antibody and Imaging: Incubate with a fluorescently labeled secondary antibody and image the cells using a confocal microscope.
-
Analysis: Quantify the fluorescence intensity of PtdIns4P at the plasma membrane. A dose-dependent decrease in PtdIns4P levels indicates target engagement.
Data Presentation:
| This compound Conc. (µM) | Relative PtdIns4P Fluorescence (Mean ± SD) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 0.1 | 0.78 ± 0.09 |
| 0.5 | 0.45 ± 0.06 |
| 1 | 0.21 ± 0.04 |
| 5 | 0.08 ± 0.02 |
Note: The above data is an example and will vary depending on the cell line and experimental conditions.
Step 3: Determine the Optimal Concentration for a Phenotypic Response
Objective: To identify the lowest concentration of this compound that elicits the desired biological effect.
Recommended Assay: This will be specific to your research question. Examples include viral replication assays, cell migration assays, or assays measuring downstream signaling events.
Experimental Protocol: Example - Antiviral Replication Assay (CPE-based)
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound Dilution and Infection: Prepare serial dilutions of this compound in the infection medium. Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of the inhibitor or vehicle control.[3]
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE).
-
CPE Assessment: Measure cell viability using an appropriate method (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of inhibition of viral replication and determine the half-maximal effective concentration (EC₅₀).
Data Presentation:
| This compound Conc. (µM) | % Inhibition of Viral Replication (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.0 |
| 0.01 | 15.2 ± 6.8 |
| 0.1 | 48.9 ± 8.2 |
| 1 | 95.3 ± 4.1 |
| 10 | 98.7 ± 2.5 |
Note: The above data is an example and will vary depending on the virus, host cell line, and assay conditions.
III. Visualizing Key Pathways and Workflows
To aid in understanding the experimental process and the underlying biology, the following diagrams have been generated.
Caption: PI4KIIIα Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for titrating the optimal working concentration of this compound.
IV. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity at low concentrations | 1. Cell line is highly sensitive to PI4KIIIα inhibition. 2. Off-target toxicity. | 1. Use a lower starting concentration range in your cytotoxicity assay. 2. Compare the cytotoxic IC₅₀ with the on-target EC₅₀. A large discrepancy may suggest off-target effects. Consider using a structurally different PI4KIIIα inhibitor as a control. |
| No or weak phenotypic effect at non-toxic concentrations | 1. The chosen phenotype is not sensitive to PI4KIIIα inhibition in your cell model. 2. Insufficient target engagement. 3. Compound instability or poor cell permeability. | 1. Confirm that the PI4KIIIα pathway is active and relevant for your chosen phenotype in your cell line. 2. Verify target engagement using a direct assay (e.g., measuring PtdIns4P levels). 3. Prepare fresh stock solutions of this compound. Ensure proper solubilization. |
| Inconsistent results between experiments | 1. Variability in cell health, passage number, or seeding density. 2. Inconsistent compound preparation or storage. 3. Fluctuation in incubation times or other experimental parameters. | 1. Maintain a consistent cell culture practice. Use cells within a defined passage number range. 2. Aliquot and store this compound stock solutions at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Standardize all experimental steps and use calibrated equipment. |
| Unexpected phenotype not consistent with PI4KIIIα inhibition | 1. Off-target effects, particularly on PI3K.[4][5] 2. Activation of compensatory signaling pathways. | 1. Perform a Western blot to check the phosphorylation status of key PI3K pathway proteins (e.g., Akt). Consider using a more selective PI4KIIIα inhibitor if available. 2. Investigate potential feedback loops or crosstalk with other pathways that might be activated upon PI4KIIIα inhibition. |
V. Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell-based assay?
A1: Based on its high potency (pIC₅₀ of 9.0 for PI4KIIIα), a good starting point for a dose-response curve is in the nanomolar to low micromolar range. A broad range, for instance, from 1 nM to 10 µM, is often used in initial experiments to capture the full dose-response. For cytotoxicity assays, a higher range up to 40 µM might be necessary to observe toxic effects.[6]
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time depends on the assay. For target engagement assays measuring direct and rapid effects like PtdIns4P levels, a short incubation of 10-30 minutes may be sufficient.[2] For phenotypic assays, such as cell proliferation or viral replication, longer incubation times of 24 to 72 hours are typically required.
Q3: How can I be sure that the observed phenotype is due to the inhibition of PI4KIIIα and not off-target effects?
A3: This is a critical question. To increase confidence in on-target effects, you can:
-
Use a rescue experiment: If possible, overexpress a drug-resistant mutant of PI4KIIIα.
-
Perform siRNA knockdown of PI4KIIIα: Compare the phenotype of this compound treatment with that of genetic knockdown of PI4KIIIα.
-
Monitor off-target pathways: As this compound can inhibit PI3K, it is advisable to monitor the phosphorylation status of key proteins in the PI3K pathway (e.g., Akt) to assess the extent of off-target inhibition at your working concentration.
Q4: What is the best way to prepare and store this compound?
A4: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -80°C for long-term stability. For experiments, the stock solution is further diluted in a culture medium to the desired working concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including the vehicle control.
Q5: Can I use this compound in animal studies?
A5: While this compound is a valuable tool for in vitro studies, its use in vivo may be limited by its pharmacokinetic properties and potential for off-target effects that could lead to toxicity.[7] Any in vivo use would require extensive preliminary studies to determine appropriate dosing, formulation, and to assess for potential adverse effects.
References
- 1. PtdIns4P synthesis by PI4KIIIα at the plasma membrane and its impact on plasma membrane identity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3-Kinase (PI3K) δ blockade increases genomic instability in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordination of Golgi functions by phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
Titrating the optimal working concentration of PI4K-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to titrating the optimal working concentration of PI4K-IN-1. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
I. Understanding this compound: Mechanism of Action
This compound is a potent inhibitor of Phosphatidylinositol 4-Kinase Type III Alpha (PI4KIIIα). PI4KIIIα is a key enzyme responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PtdIns4P) at the plasma membrane. PtdIns4P serves as a crucial precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), a vital signaling molecule involved in numerous cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking.[1] By inhibiting PI4KIIIα, this compound disrupts the production of PtdIns4P and consequently, the downstream signaling pathways dependent on PtdIns(4,5)P₂.
It is important to note that while this compound is highly potent against PI4KIIIα, it also exhibits inhibitory activity against PI4KIIIβ and to a lesser extent, Class I PI3-Kinases (PI3Ks), which should be considered when interpreting experimental results.
II. Titrating the Optimal Working Concentration: A Step-by-Step Guide
Determining the optimal working concentration of this compound is critical for achieving reliable and reproducible experimental outcomes while minimizing off-target effects. The ideal concentration will be cell-type and assay-dependent. A multi-step approach involving cytotoxicity, target engagement, and phenotypic assays is recommended.
Step 1: Determine the Cytotoxic Concentration Range using a Cell Viability Assay
Objective: To identify the concentration range of this compound that is non-toxic to the cells of interest.
Recommended Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a complete culture medium. A suggested starting range is 0.1 µM to 40 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Treatment: Remove the old media and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the concentration at which viability is significantly reduced.
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 0.5 | 95.1 ± 5.5 |
| 1 | 92.3 ± 6.1 |
| 5 | 85.7 ± 7.3 |
| 10 | 70.2 ± 8.9 |
| 20 | 45.8 ± 9.5 |
| 40 | 15.3 ± 6.4 |
Note: The above data is an example and will vary depending on the cell line and incubation time.
Step 2: Confirm Target Engagement
Objective: To verify that this compound is inhibiting its intended target, PI4KIIIα, at non-toxic concentrations.
Recommended Assay: In-cell measurement of PtdIns4P levels or a target engagement assay like NanoBRET™.
Experimental Protocol: Immunofluorescence Staining for PtdIns4P
-
Cell Culture and Treatment: Grow cells on coverslips and treat with a range of non-toxic concentrations of this compound (determined in Step 1) for a short duration (e.g., 10-30 minutes).[2]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody specific for PtdIns4P.
-
Secondary Antibody and Imaging: Incubate with a fluorescently labeled secondary antibody and image the cells using a confocal microscope.
-
Analysis: Quantify the fluorescence intensity of PtdIns4P at the plasma membrane. A dose-dependent decrease in PtdIns4P levels indicates target engagement.
Data Presentation:
| This compound Conc. (µM) | Relative PtdIns4P Fluorescence (Mean ± SD) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 0.1 | 0.78 ± 0.09 |
| 0.5 | 0.45 ± 0.06 |
| 1 | 0.21 ± 0.04 |
| 5 | 0.08 ± 0.02 |
Note: The above data is an example and will vary depending on the cell line and experimental conditions.
Step 3: Determine the Optimal Concentration for a Phenotypic Response
Objective: To identify the lowest concentration of this compound that elicits the desired biological effect.
Recommended Assay: This will be specific to your research question. Examples include viral replication assays, cell migration assays, or assays measuring downstream signaling events.
Experimental Protocol: Example - Antiviral Replication Assay (CPE-based)
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound Dilution and Infection: Prepare serial dilutions of this compound in the infection medium. Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of the inhibitor or vehicle control.[3]
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE).
-
CPE Assessment: Measure cell viability using an appropriate method (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of inhibition of viral replication and determine the half-maximal effective concentration (EC₅₀).
Data Presentation:
| This compound Conc. (µM) | % Inhibition of Viral Replication (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.0 |
| 0.01 | 15.2 ± 6.8 |
| 0.1 | 48.9 ± 8.2 |
| 1 | 95.3 ± 4.1 |
| 10 | 98.7 ± 2.5 |
Note: The above data is an example and will vary depending on the virus, host cell line, and assay conditions.
III. Visualizing Key Pathways and Workflows
To aid in understanding the experimental process and the underlying biology, the following diagrams have been generated.
Caption: PI4KIIIα Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for titrating the optimal working concentration of this compound.
IV. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity at low concentrations | 1. Cell line is highly sensitive to PI4KIIIα inhibition. 2. Off-target toxicity. | 1. Use a lower starting concentration range in your cytotoxicity assay. 2. Compare the cytotoxic IC₅₀ with the on-target EC₅₀. A large discrepancy may suggest off-target effects. Consider using a structurally different PI4KIIIα inhibitor as a control. |
| No or weak phenotypic effect at non-toxic concentrations | 1. The chosen phenotype is not sensitive to PI4KIIIα inhibition in your cell model. 2. Insufficient target engagement. 3. Compound instability or poor cell permeability. | 1. Confirm that the PI4KIIIα pathway is active and relevant for your chosen phenotype in your cell line. 2. Verify target engagement using a direct assay (e.g., measuring PtdIns4P levels). 3. Prepare fresh stock solutions of this compound. Ensure proper solubilization. |
| Inconsistent results between experiments | 1. Variability in cell health, passage number, or seeding density. 2. Inconsistent compound preparation or storage. 3. Fluctuation in incubation times or other experimental parameters. | 1. Maintain a consistent cell culture practice. Use cells within a defined passage number range. 2. Aliquot and store this compound stock solutions at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Standardize all experimental steps and use calibrated equipment. |
| Unexpected phenotype not consistent with PI4KIIIα inhibition | 1. Off-target effects, particularly on PI3K.[4][5] 2. Activation of compensatory signaling pathways. | 1. Perform a Western blot to check the phosphorylation status of key PI3K pathway proteins (e.g., Akt). Consider using a more selective PI4KIIIα inhibitor if available. 2. Investigate potential feedback loops or crosstalk with other pathways that might be activated upon PI4KIIIα inhibition. |
V. Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell-based assay?
A1: Based on its high potency (pIC₅₀ of 9.0 for PI4KIIIα), a good starting point for a dose-response curve is in the nanomolar to low micromolar range. A broad range, for instance, from 1 nM to 10 µM, is often used in initial experiments to capture the full dose-response. For cytotoxicity assays, a higher range up to 40 µM might be necessary to observe toxic effects.[6]
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time depends on the assay. For target engagement assays measuring direct and rapid effects like PtdIns4P levels, a short incubation of 10-30 minutes may be sufficient.[2] For phenotypic assays, such as cell proliferation or viral replication, longer incubation times of 24 to 72 hours are typically required.
Q3: How can I be sure that the observed phenotype is due to the inhibition of PI4KIIIα and not off-target effects?
A3: This is a critical question. To increase confidence in on-target effects, you can:
-
Use a rescue experiment: If possible, overexpress a drug-resistant mutant of PI4KIIIα.
-
Perform siRNA knockdown of PI4KIIIα: Compare the phenotype of this compound treatment with that of genetic knockdown of PI4KIIIα.
-
Monitor off-target pathways: As this compound can inhibit PI3K, it is advisable to monitor the phosphorylation status of key proteins in the PI3K pathway (e.g., Akt) to assess the extent of off-target inhibition at your working concentration.
Q4: What is the best way to prepare and store this compound?
A4: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -80°C for long-term stability. For experiments, the stock solution is further diluted in a culture medium to the desired working concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including the vehicle control.
Q5: Can I use this compound in animal studies?
A5: While this compound is a valuable tool for in vitro studies, its use in vivo may be limited by its pharmacokinetic properties and potential for off-target effects that could lead to toxicity.[7] Any in vivo use would require extensive preliminary studies to determine appropriate dosing, formulation, and to assess for potential adverse effects.
References
- 1. PtdIns4P synthesis by PI4KIIIα at the plasma membrane and its impact on plasma membrane identity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 4-Kinase III Beta Is Essential for Replication of Human Rhinovirus and Its Inhibition Causes a Lethal Phenotype In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3-Kinase (PI3K) δ blockade increases genomic instability in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordination of Golgi functions by phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for washing out PI4K-IN-1 from cell cultures
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for effectively washing out the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, from cell cultures. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the complete removal of the inhibitor and the restoration of normal cellular functions in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition by this compound reversible?
Q2: How long does it take to see a reversal of this compound's effects after washout?
The timeframe for the reversal of this compound's effects will depend on several factors, including the inhibitor's binding affinity, its cell permeability, the specific cell type, and the particular downstream signaling pathway being assayed. Complete washout and functional recovery can range from minutes to hours. It is recommended to perform a time-course experiment to determine the optimal washout duration for your experimental system.
Q3: What are the potential off-target effects of this compound, and will they be reversed after washout?
Like many kinase inhibitors, this compound may have off-target effects. These can arise from the inhibition of other kinases or cellular proteins.[2] A thorough characterization of the inhibitor's selectivity profile is necessary to understand potential off-target activities. Generally, if the off-target binding is also reversible, its effects should diminish and be reversed following a successful washout procedure.
Q4: How can I validate that the this compound has been effectively washed out?
Validation of a successful washout is a critical step. This can be achieved by:
-
Western Blotting: Assess the phosphorylation status of downstream targets of PI4K. A return to baseline phosphorylation levels, comparable to vehicle-treated control cells, indicates a successful washout.
-
Functional Assays: Measure a biological response that is dependent on PI4K activity, such as cell proliferation, migration, or a specific signaling event. The restoration of the normal cellular phenotype confirms the washout's effectiveness.
-
Mass Spectrometry: For a more direct and quantitative assessment, mass spectrometry-based methods can be used to measure the intracellular concentration of this compound before and after the washout procedure.
Experimental Protocol: this compound Washout
This protocol provides a general guideline for washing out this compound from adherent cell cultures. Optimization may be required for different cell types and experimental setups.
Materials:
-
Pre-warmed, complete cell culture medium
-
Pre-warmed phosphate-buffered saline (PBS), sterile
-
This compound treated cells
-
Vehicle-treated control cells
Procedure:
-
Aspirate the Medium: Carefully aspirate the medium containing this compound from the cell culture vessel.
-
First Wash: Gently add pre-warmed, sterile PBS to the vessel. For a 10 cm dish, use 10 mL of PBS. Rock the dish gently for 1-2 minutes.
-
Aspirate PBS: Carefully aspirate the PBS.
-
Second Wash: Repeat steps 2 and 3.
-
Third Wash with Medium: Gently add pre-warmed, complete cell culture medium to the vessel. Rock the dish gently for 1-2 minutes.
-
Aspirate Medium: Carefully aspirate the medium.
-
Final Wash and Incubation: Add fresh, pre-warmed, complete cell culture medium to the cells.
-
Recovery Period: Return the cells to the incubator for a predetermined recovery period. This period should be optimized based on time-course experiments to allow for the complete reversal of the inhibitor's effects.
-
Validation: After the recovery period, proceed with your downstream experiments and validate the washout using one of the methods described in FAQ Q4.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Washout (Persistent Inhibition) | Insufficient number of washes or inadequate wash volume. | Increase the number of washes to 4-5. Ensure the volume of the wash solution is adequate to dilute the inhibitor significantly. |
| Short wash duration. | Increase the incubation time for each wash step to 5 minutes to allow for more effective diffusion of the inhibitor out of the cells. | |
| High cellular uptake or binding of the inhibitor. | Consider including a low percentage of serum (e.g., 0.5-1%) in the wash buffer to facilitate the removal of hydrophobic compounds. | |
| Cell Detachment or Loss | Harsh washing technique. | When adding and aspirating solutions, do so gently against the side of the culture vessel to avoid dislodging the cells. |
| Excessive number of washes. | Optimize the number of washes to the minimum required for effective washout to reduce mechanical stress on the cells. | |
| Reduced Cell Viability | Cytotoxicity of this compound. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that minimizes cytotoxicity. |
| Stress from the washout procedure. | Ensure all solutions are pre-warmed to 37°C to avoid temperature shock. Minimize the time cells are out of the incubator. |
Quantitative Data Summary
While specific quantitative data for this compound washout is limited in the public domain, the following table summarizes general parameters for PI4K inhibitors.
| Parameter | Inhibitor | Cell Line / System | Value | Reference |
| IC50 | A PI4KA Inhibitor (Compound F1) | In vitro kinase assay | EC90 = 0.16 µM (protein adjusted) | [3] |
| Washout Period (in vivo) | A PI4KA Inhibitor | Mice | 17 days | [3] |
| Reversibility | KAI407 | Plasmodium falciparum | Reversible with no loss of viability | [1] |
Visualizations
Caption: Experimental workflow for washing out this compound from cell cultures.
Caption: Simplified PI4K signaling pathway showing inhibition by this compound.
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4-kinase as a target of pathogens-friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for washing out PI4K-IN-1 from cell cultures
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for effectively washing out the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, from cell cultures. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the complete removal of the inhibitor and the restoration of normal cellular functions in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition by this compound reversible?
Q2: How long does it take to see a reversal of this compound's effects after washout?
The timeframe for the reversal of this compound's effects will depend on several factors, including the inhibitor's binding affinity, its cell permeability, the specific cell type, and the particular downstream signaling pathway being assayed. Complete washout and functional recovery can range from minutes to hours. It is recommended to perform a time-course experiment to determine the optimal washout duration for your experimental system.
Q3: What are the potential off-target effects of this compound, and will they be reversed after washout?
Like many kinase inhibitors, this compound may have off-target effects. These can arise from the inhibition of other kinases or cellular proteins.[2] A thorough characterization of the inhibitor's selectivity profile is necessary to understand potential off-target activities. Generally, if the off-target binding is also reversible, its effects should diminish and be reversed following a successful washout procedure.
Q4: How can I validate that the this compound has been effectively washed out?
Validation of a successful washout is a critical step. This can be achieved by:
-
Western Blotting: Assess the phosphorylation status of downstream targets of PI4K. A return to baseline phosphorylation levels, comparable to vehicle-treated control cells, indicates a successful washout.
-
Functional Assays: Measure a biological response that is dependent on PI4K activity, such as cell proliferation, migration, or a specific signaling event. The restoration of the normal cellular phenotype confirms the washout's effectiveness.
-
Mass Spectrometry: For a more direct and quantitative assessment, mass spectrometry-based methods can be used to measure the intracellular concentration of this compound before and after the washout procedure.
Experimental Protocol: this compound Washout
This protocol provides a general guideline for washing out this compound from adherent cell cultures. Optimization may be required for different cell types and experimental setups.
Materials:
-
Pre-warmed, complete cell culture medium
-
Pre-warmed phosphate-buffered saline (PBS), sterile
-
This compound treated cells
-
Vehicle-treated control cells
Procedure:
-
Aspirate the Medium: Carefully aspirate the medium containing this compound from the cell culture vessel.
-
First Wash: Gently add pre-warmed, sterile PBS to the vessel. For a 10 cm dish, use 10 mL of PBS. Rock the dish gently for 1-2 minutes.
-
Aspirate PBS: Carefully aspirate the PBS.
-
Second Wash: Repeat steps 2 and 3.
-
Third Wash with Medium: Gently add pre-warmed, complete cell culture medium to the vessel. Rock the dish gently for 1-2 minutes.
-
Aspirate Medium: Carefully aspirate the medium.
-
Final Wash and Incubation: Add fresh, pre-warmed, complete cell culture medium to the cells.
-
Recovery Period: Return the cells to the incubator for a predetermined recovery period. This period should be optimized based on time-course experiments to allow for the complete reversal of the inhibitor's effects.
-
Validation: After the recovery period, proceed with your downstream experiments and validate the washout using one of the methods described in FAQ Q4.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Washout (Persistent Inhibition) | Insufficient number of washes or inadequate wash volume. | Increase the number of washes to 4-5. Ensure the volume of the wash solution is adequate to dilute the inhibitor significantly. |
| Short wash duration. | Increase the incubation time for each wash step to 5 minutes to allow for more effective diffusion of the inhibitor out of the cells. | |
| High cellular uptake or binding of the inhibitor. | Consider including a low percentage of serum (e.g., 0.5-1%) in the wash buffer to facilitate the removal of hydrophobic compounds. | |
| Cell Detachment or Loss | Harsh washing technique. | When adding and aspirating solutions, do so gently against the side of the culture vessel to avoid dislodging the cells. |
| Excessive number of washes. | Optimize the number of washes to the minimum required for effective washout to reduce mechanical stress on the cells. | |
| Reduced Cell Viability | Cytotoxicity of this compound. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that minimizes cytotoxicity. |
| Stress from the washout procedure. | Ensure all solutions are pre-warmed to 37°C to avoid temperature shock. Minimize the time cells are out of the incubator. |
Quantitative Data Summary
While specific quantitative data for this compound washout is limited in the public domain, the following table summarizes general parameters for PI4K inhibitors.
| Parameter | Inhibitor | Cell Line / System | Value | Reference |
| IC50 | A PI4KA Inhibitor (Compound F1) | In vitro kinase assay | EC90 = 0.16 µM (protein adjusted) | [3] |
| Washout Period (in vivo) | A PI4KA Inhibitor | Mice | 17 days | [3] |
| Reversibility | KAI407 | Plasmodium falciparum | Reversible with no loss of viability | [1] |
Visualizations
Caption: Experimental workflow for washing out this compound from cell cultures.
Caption: Simplified PI4K signaling pathway showing inhibition by this compound.
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4-kinase as a target of pathogens-friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI4K-IN-1 Efficacy Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PI4K-IN-1 in their experiments. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Phosphatidylinositol 4-Kinase (PI4K).[1] It primarily targets the type III alpha (PI4KIIIα) and beta (PI4KIIIβ) isoforms of the enzyme.[1] PI4Ks are crucial enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key signaling lipid involved in various cellular processes, including membrane trafficking, cytoskeletal organization, and the replication of several viruses.[1][2] By binding to the active site of PI4K, this compound prevents this phosphorylation step, leading to a reduction in cellular PI4P levels and the subsequent disruption of downstream signaling pathways.[1]
Q2: Why is a positive control necessary when assessing the efficacy of this compound?
A2: A positive control is essential in any experiment to validate the assay's functionality and to provide a benchmark for comparison. In the context of assessing this compound efficacy, a well-characterized PI4K inhibitor, such as Wortmannin, serves as a positive control to:
-
Confirm Assay Performance: A robust response to the positive control indicates that the experimental setup, including reagents, cell lines, and detection methods, is working correctly.
-
Provide a Reference for Potency: By comparing the inhibitory effects of this compound to a known inhibitor, researchers can quantitatively assess its relative potency.
-
Aid in Troubleshooting: If this compound fails to show the expected activity, the positive control helps to distinguish between a problem with the compound itself and an issue with the experimental system.
Q3: What are some commonly used positive controls for PI4K inhibitor studies?
A3: Besides this compound, several other compounds are known to inhibit PI4K and can be used as positive controls. The choice of positive control may depend on the specific PI4K isoform being targeted and the experimental context. Some common positive controls include:
-
Wortmannin: A non-selective inhibitor of both PI3Ks and type III PI4Ks.[3] It is a covalent inhibitor, binding to a lysine (B10760008) residue in the ATP-binding site of the kinase.
-
PIK93: A potent inhibitor of PI4KIIIβ, which also shows activity against PI3Ks.
-
GSK-A1: A highly specific and potent inhibitor of PI4KIIIα.
-
BF738735: A broad-spectrum enterovirus replication inhibitor that targets PI4KIIIβ.
Data Presentation: Comparative Inhibitor Efficacy
The following table summarizes the inhibitory activity of this compound and a common positive control, Wortmannin, against different PI4K isoforms. Data is presented as pIC50 values, where a higher value indicates greater potency.
| Inhibitor | Target Isoform | pIC50 | IC50 (nM) |
| This compound | PI4KIIIα | 9.0 | 1 |
| PI4KIIIβ | 6.6 | 251 | |
| Wortmannin | PI4KIIIα | ~7.2 | ~63 |
| PI4KIIIβ | ~7.2 | ~63 |
Note: IC50 values are converted from pIC50 for easier interpretation. Data for this compound and Wortmannin may be from different studies and experimental conditions.
Experimental Protocols
In Vitro PI4K Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays and is suitable for measuring the in vitro activity of purified PI4K enzymes and the inhibitory potential of compounds like this compound.
Materials:
-
Purified recombinant PI4K enzyme (e.g., PI4KIIIα or PI4KIIIβ)
-
This compound and positive control (e.g., Wortmannin)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Substrate solution (e.g., Phosphatidylinositol)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control in the kinase assay buffer. Prepare the PI4K enzyme and substrate solutions to the desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the inhibitor solution (or vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Replication Assay
This protocol outlines a general method to assess the efficacy of this compound in inhibiting the replication of a PI4K-dependent virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Huh7 cells for Hepatitis C Virus)
-
Virus stock with a known titer
-
This compound and a positive control inhibitor (e.g., a known antiviral for the specific virus or another PI4K inhibitor)
-
Cell culture medium and supplements
-
Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus particles, or a reporter virus system)
Procedure:
-
Cell Seeding: Seed the host cells in a multi-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or the positive control for a defined period (e.g., 1-2 hours) before infection. Include a vehicle-only control.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication:
-
RT-qPCR: Harvest total RNA from the cells and perform reverse transcription quantitative PCR to measure the levels of viral RNA.
-
Plaque Assay: Collect the cell culture supernatant and perform a plaque assay to determine the titer of infectious virus particles produced.
-
Reporter Virus: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene expression.
-
-
Data Analysis: Determine the EC50 value of this compound, which is the concentration that inhibits viral replication by 50%. Compare this to the EC50 of the positive control. It is also crucial to perform a parallel cytotoxicity assay to ensure that the observed antiviral effect is not due to compound toxicity.
Visualizations
Caption: Simplified PI4K signaling pathway and points of inhibition.
Caption: Troubleshooting workflow for this compound efficacy experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition observed with this compound, but the positive control works. | Compound Degradation: this compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution of this compound. - Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light). |
| Incorrect Concentration: Errors in calculating or preparing the dilutions of this compound. | - Double-check all calculations for dilutions. - Use calibrated pipettes for accurate liquid handling. | |
| Low Compound Potency for Specific Isoform: The PI4K isoform in your assay may be less sensitive to this compound. | - Confirm the PI4K isoform being used. - Refer to literature for the known IC50 of this compound against that specific isoform. | |
| Neither this compound nor the positive control show inhibition. | Inactive Enzyme/Cells: The PI4K enzyme may be inactive, or the cells may not be viable. | - For in vitro assays, use a fresh batch of enzyme and verify its activity. - For cell-based assays, check cell viability using a method like Trypan Blue exclusion or an MTT assay. |
| Assay Reagent Issues: Problems with the kinase assay buffer, substrate, ATP, or detection reagents. | - Prepare fresh assay buffers and reagents. - Ensure the ATP concentration is appropriate for the assay and not too high, which can lead to competitive inhibition. | |
| Incorrect Assay Conditions: Suboptimal temperature, pH, or incubation times. | - Review and optimize the assay protocol according to the manufacturer's instructions or literature. | |
| High background signal in the kinase assay. | Contamination: Contamination of reagents with ATP or ADP. | - Use fresh, high-quality reagents. - Use sterile techniques to avoid microbial contamination, which can introduce ATPases. |
| High Enzyme Concentration: Too much enzyme can lead to rapid substrate depletion and high background. | - Perform an enzyme titration to determine the optimal enzyme concentration that gives a linear response over the assay time. | |
| High variability between replicate wells. | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | - Use calibrated pipettes and low-retention tips. - Ensure proper mixing of reagents in each well. |
| Edge Effects in Plates: Evaporation from the outer wells of the plate can concentrate reagents. | - Avoid using the outermost wells of the plate. - Ensure proper sealing of the plate during incubations. | |
| Observed antiviral effect may be due to cytotoxicity. | Compound Toxicity: At higher concentrations, this compound may be toxic to the host cells. | - Always perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with the antiviral assay using the same cell line and compound concentrations. - Calculate the selectivity index (SI = CC50 / EC50) to determine the therapeutic window of the compound. A higher SI value is desirable. |
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells [frontiersin.org]
Technical Support Center: PI4K-IN-1 Efficacy Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PI4K-IN-1 in their experiments. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Phosphatidylinositol 4-Kinase (PI4K).[1] It primarily targets the type III alpha (PI4KIIIα) and beta (PI4KIIIβ) isoforms of the enzyme.[1] PI4Ks are crucial enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key signaling lipid involved in various cellular processes, including membrane trafficking, cytoskeletal organization, and the replication of several viruses.[1][2] By binding to the active site of PI4K, this compound prevents this phosphorylation step, leading to a reduction in cellular PI4P levels and the subsequent disruption of downstream signaling pathways.[1]
Q2: Why is a positive control necessary when assessing the efficacy of this compound?
A2: A positive control is essential in any experiment to validate the assay's functionality and to provide a benchmark for comparison. In the context of assessing this compound efficacy, a well-characterized PI4K inhibitor, such as Wortmannin, serves as a positive control to:
-
Confirm Assay Performance: A robust response to the positive control indicates that the experimental setup, including reagents, cell lines, and detection methods, is working correctly.
-
Provide a Reference for Potency: By comparing the inhibitory effects of this compound to a known inhibitor, researchers can quantitatively assess its relative potency.
-
Aid in Troubleshooting: If this compound fails to show the expected activity, the positive control helps to distinguish between a problem with the compound itself and an issue with the experimental system.
Q3: What are some commonly used positive controls for PI4K inhibitor studies?
A3: Besides this compound, several other compounds are known to inhibit PI4K and can be used as positive controls. The choice of positive control may depend on the specific PI4K isoform being targeted and the experimental context. Some common positive controls include:
-
Wortmannin: A non-selective inhibitor of both PI3Ks and type III PI4Ks.[3] It is a covalent inhibitor, binding to a lysine residue in the ATP-binding site of the kinase.
-
PIK93: A potent inhibitor of PI4KIIIβ, which also shows activity against PI3Ks.
-
GSK-A1: A highly specific and potent inhibitor of PI4KIIIα.
-
BF738735: A broad-spectrum enterovirus replication inhibitor that targets PI4KIIIβ.
Data Presentation: Comparative Inhibitor Efficacy
The following table summarizes the inhibitory activity of this compound and a common positive control, Wortmannin, against different PI4K isoforms. Data is presented as pIC50 values, where a higher value indicates greater potency.
| Inhibitor | Target Isoform | pIC50 | IC50 (nM) |
| This compound | PI4KIIIα | 9.0 | 1 |
| PI4KIIIβ | 6.6 | 251 | |
| Wortmannin | PI4KIIIα | ~7.2 | ~63 |
| PI4KIIIβ | ~7.2 | ~63 |
Note: IC50 values are converted from pIC50 for easier interpretation. Data for this compound and Wortmannin may be from different studies and experimental conditions.
Experimental Protocols
In Vitro PI4K Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays and is suitable for measuring the in vitro activity of purified PI4K enzymes and the inhibitory potential of compounds like this compound.
Materials:
-
Purified recombinant PI4K enzyme (e.g., PI4KIIIα or PI4KIIIβ)
-
This compound and positive control (e.g., Wortmannin)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Substrate solution (e.g., Phosphatidylinositol)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control in the kinase assay buffer. Prepare the PI4K enzyme and substrate solutions to the desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the inhibitor solution (or vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Replication Assay
This protocol outlines a general method to assess the efficacy of this compound in inhibiting the replication of a PI4K-dependent virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Huh7 cells for Hepatitis C Virus)
-
Virus stock with a known titer
-
This compound and a positive control inhibitor (e.g., a known antiviral for the specific virus or another PI4K inhibitor)
-
Cell culture medium and supplements
-
Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus particles, or a reporter virus system)
Procedure:
-
Cell Seeding: Seed the host cells in a multi-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or the positive control for a defined period (e.g., 1-2 hours) before infection. Include a vehicle-only control.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication:
-
RT-qPCR: Harvest total RNA from the cells and perform reverse transcription quantitative PCR to measure the levels of viral RNA.
-
Plaque Assay: Collect the cell culture supernatant and perform a plaque assay to determine the titer of infectious virus particles produced.
-
Reporter Virus: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene expression.
-
-
Data Analysis: Determine the EC50 value of this compound, which is the concentration that inhibits viral replication by 50%. Compare this to the EC50 of the positive control. It is also crucial to perform a parallel cytotoxicity assay to ensure that the observed antiviral effect is not due to compound toxicity.
Visualizations
Caption: Simplified PI4K signaling pathway and points of inhibition.
Caption: Troubleshooting workflow for this compound efficacy experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition observed with this compound, but the positive control works. | Compound Degradation: this compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution of this compound. - Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light). |
| Incorrect Concentration: Errors in calculating or preparing the dilutions of this compound. | - Double-check all calculations for dilutions. - Use calibrated pipettes for accurate liquid handling. | |
| Low Compound Potency for Specific Isoform: The PI4K isoform in your assay may be less sensitive to this compound. | - Confirm the PI4K isoform being used. - Refer to literature for the known IC50 of this compound against that specific isoform. | |
| Neither this compound nor the positive control show inhibition. | Inactive Enzyme/Cells: The PI4K enzyme may be inactive, or the cells may not be viable. | - For in vitro assays, use a fresh batch of enzyme and verify its activity. - For cell-based assays, check cell viability using a method like Trypan Blue exclusion or an MTT assay. |
| Assay Reagent Issues: Problems with the kinase assay buffer, substrate, ATP, or detection reagents. | - Prepare fresh assay buffers and reagents. - Ensure the ATP concentration is appropriate for the assay and not too high, which can lead to competitive inhibition. | |
| Incorrect Assay Conditions: Suboptimal temperature, pH, or incubation times. | - Review and optimize the assay protocol according to the manufacturer's instructions or literature. | |
| High background signal in the kinase assay. | Contamination: Contamination of reagents with ATP or ADP. | - Use fresh, high-quality reagents. - Use sterile techniques to avoid microbial contamination, which can introduce ATPases. |
| High Enzyme Concentration: Too much enzyme can lead to rapid substrate depletion and high background. | - Perform an enzyme titration to determine the optimal enzyme concentration that gives a linear response over the assay time. | |
| High variability between replicate wells. | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | - Use calibrated pipettes and low-retention tips. - Ensure proper mixing of reagents in each well. |
| Edge Effects in Plates: Evaporation from the outer wells of the plate can concentrate reagents. | - Avoid using the outermost wells of the plate. - Ensure proper sealing of the plate during incubations. | |
| Observed antiviral effect may be due to cytotoxicity. | Compound Toxicity: At higher concentrations, this compound may be toxic to the host cells. | - Always perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with the antiviral assay using the same cell line and compound concentrations. - Calculate the selectivity index (SI = CC50 / EC50) to determine the therapeutic window of the compound. A higher SI value is desirable. |
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells [frontiersin.org]
Validation & Comparative
A Comparative Guide: PI4K-IN-1 versus Wortmannin for Phosphatidylinositol 4-Kinase (PI4K) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two inhibitors of phosphatidylinositol 4-kinase (PI4K): the more recent compound PI4K-IN-1 and the well-established, broader-spectrum inhibitor wortmannin (B1684655). This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key concepts to aid in the selection of the appropriate inhibitor for specific research needs.
Introduction to PI4K and its Inhibitors
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This second messenger is vital for the integrity and function of the Golgi apparatus, regulation of membrane trafficking, and serves as a precursor for other important phosphoinositides. The PI4K family is broadly divided into two types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ).
Given their central role in cellular physiology, PI4Ks have emerged as important targets in various disease contexts, including cancer and viral infections. Consequently, the development and characterization of specific inhibitors are of high interest to the research community. This guide focuses on a comparative analysis of this compound and wortmannin, two compounds with distinct profiles in terms of potency and selectivity.
Mechanism of Action
This compound is a potent inhibitor of Type III PI4Ks, with a pronounced selectivity for the PI4KIIIα isoform over PI4KIIIβ. Its mechanism of action is through competitive binding at the ATP-binding site of the kinase domain.
Wortmannin , a fungal steroid metabolite, is a well-known covalent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] It exerts its inhibitory effect by covalently binding to a lysine (B10760008) residue in the ATP-binding site of the kinase.[1] While it is a highly potent inhibitor of PI3Ks, it also demonstrates inhibitory activity against Type III PI4Ks, albeit at higher concentrations.[2] Its irreversible nature and broader target profile, which includes other kinases like mTOR and DNA-PK at higher concentrations, distinguish it from more targeted inhibitors like this compound.[2]
Comparative Performance Data
The following table summarizes the inhibitory potency of this compound and wortmannin against various PI4K and PI3K isoforms. The data for this compound is presented as IC50 values converted from reported pIC50 values for ease of comparison.
| Target Kinase | This compound (IC50 in nM) | Wortmannin (IC50 in nM) |
| PI4KIIIα | 1 | ~50-100 |
| PI4KIIIβ | 251 | >75% inhibition at micromolar concentrations |
| PI3Kα | 100,000 | ~2-5 |
| PI3Kβ | >200,000 | ~2-5 |
| PI3Kγ | 10,000 | ~2-5 |
| PI3Kδ | >80,000 | ~2-5 |
Note: The IC50 values for wortmannin against PI4K isoforms can vary depending on the experimental conditions and cell type. Some studies have reported no significant inhibition of PI4K activity by wortmannin in certain cell lines.[1][3]
Signaling Pathways and Inhibition Points
The following diagram illustrates the central role of PI4K in the phosphoinositide signaling cascade and highlights the points of inhibition for this compound and wortmannin.
Caption: PI4K signaling pathway and inhibitor targets.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro potency (IC50) of inhibitors against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant PI4K enzyme (e.g., PI4KIIIα or PI4KIIIβ)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS)
-
Phosphatidylinositol (PI) substrate
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Inhibitor compounds (this compound, wortmannin) dissolved in DMSO
-
96- or 384-well assay plates
-
ADP-Glo™ Kinase Assay kit (for non-radioactive detection) or P81 phosphocellulose paper (for radioactive detection)
-
Plate reader (luminometer or scintillation counter)
2. Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add the diluted inhibitors to the assay plate. Include controls for no inhibitor (DMSO only) and no enzyme (background).
-
Add the purified PI4K enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a substrate mix containing PI and ATP in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the substrate mix to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
For radioactive assay: Spot the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.
-
For non-radioactive ADP-Glo™ assay: Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Measure the signal (luminescence or radioactivity) for each well.
3. Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data to the no inhibitor control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the comparative evaluation of kinase inhibitors.
Caption: Workflow for comparing kinase inhibitors.
Conclusion
The choice between this compound and wortmannin for inhibiting PI4K activity is highly dependent on the specific experimental goals.
-
This compound is the preferred choice for studies requiring high selectivity for PI4KIIIα. Its significantly lower potency against PI3K isoforms makes it a valuable tool for dissecting the specific roles of PI4KIIIα in cellular processes without the confounding effects of potent PI3K inhibition.
-
Wortmannin remains a useful tool for broadly inhibiting PI3K signaling. While it does inhibit PI4K at higher concentrations, its primary utility lies in its potent, irreversible inhibition of the PI3K family. Researchers using wortmannin to study PI4K-dependent processes should be aware of its potent effects on PI3K and other off-target kinases and should use it at concentrations that are carefully titrated to minimize these effects where possible.
For researchers aiming to specifically elucidate the functions of PI4KIIIα, this compound offers a more precise and targeted approach. For broader studies on phosphoinositide kinase signaling or where potent PI3K inhibition is also desired, wortmannin may be considered, with careful consideration of its off-target effects.
References
A Comparative Guide: PI4K-IN-1 versus Wortmannin for Phosphatidylinositol 4-Kinase (PI4K) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two inhibitors of phosphatidylinositol 4-kinase (PI4K): the more recent compound PI4K-IN-1 and the well-established, broader-spectrum inhibitor wortmannin. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key concepts to aid in the selection of the appropriate inhibitor for specific research needs.
Introduction to PI4K and its Inhibitors
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This second messenger is vital for the integrity and function of the Golgi apparatus, regulation of membrane trafficking, and serves as a precursor for other important phosphoinositides. The PI4K family is broadly divided into two types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ).
Given their central role in cellular physiology, PI4Ks have emerged as important targets in various disease contexts, including cancer and viral infections. Consequently, the development and characterization of specific inhibitors are of high interest to the research community. This guide focuses on a comparative analysis of this compound and wortmannin, two compounds with distinct profiles in terms of potency and selectivity.
Mechanism of Action
This compound is a potent inhibitor of Type III PI4Ks, with a pronounced selectivity for the PI4KIIIα isoform over PI4KIIIβ. Its mechanism of action is through competitive binding at the ATP-binding site of the kinase domain.
Wortmannin , a fungal steroid metabolite, is a well-known covalent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] It exerts its inhibitory effect by covalently binding to a lysine residue in the ATP-binding site of the kinase.[1] While it is a highly potent inhibitor of PI3Ks, it also demonstrates inhibitory activity against Type III PI4Ks, albeit at higher concentrations.[2] Its irreversible nature and broader target profile, which includes other kinases like mTOR and DNA-PK at higher concentrations, distinguish it from more targeted inhibitors like this compound.[2]
Comparative Performance Data
The following table summarizes the inhibitory potency of this compound and wortmannin against various PI4K and PI3K isoforms. The data for this compound is presented as IC50 values converted from reported pIC50 values for ease of comparison.
| Target Kinase | This compound (IC50 in nM) | Wortmannin (IC50 in nM) |
| PI4KIIIα | 1 | ~50-100 |
| PI4KIIIβ | 251 | >75% inhibition at micromolar concentrations |
| PI3Kα | 100,000 | ~2-5 |
| PI3Kβ | >200,000 | ~2-5 |
| PI3Kγ | 10,000 | ~2-5 |
| PI3Kδ | >80,000 | ~2-5 |
Note: The IC50 values for wortmannin against PI4K isoforms can vary depending on the experimental conditions and cell type. Some studies have reported no significant inhibition of PI4K activity by wortmannin in certain cell lines.[1][3]
Signaling Pathways and Inhibition Points
The following diagram illustrates the central role of PI4K in the phosphoinositide signaling cascade and highlights the points of inhibition for this compound and wortmannin.
Caption: PI4K signaling pathway and inhibitor targets.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro potency (IC50) of inhibitors against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant PI4K enzyme (e.g., PI4KIIIα or PI4KIIIβ)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS)
-
Phosphatidylinositol (PI) substrate
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Inhibitor compounds (this compound, wortmannin) dissolved in DMSO
-
96- or 384-well assay plates
-
ADP-Glo™ Kinase Assay kit (for non-radioactive detection) or P81 phosphocellulose paper (for radioactive detection)
-
Plate reader (luminometer or scintillation counter)
2. Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add the diluted inhibitors to the assay plate. Include controls for no inhibitor (DMSO only) and no enzyme (background).
-
Add the purified PI4K enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a substrate mix containing PI and ATP in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the substrate mix to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
For radioactive assay: Spot the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.
-
For non-radioactive ADP-Glo™ assay: Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Measure the signal (luminescence or radioactivity) for each well.
3. Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data to the no inhibitor control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the comparative evaluation of kinase inhibitors.
Caption: Workflow for comparing kinase inhibitors.
Conclusion
The choice between this compound and wortmannin for inhibiting PI4K activity is highly dependent on the specific experimental goals.
-
This compound is the preferred choice for studies requiring high selectivity for PI4KIIIα. Its significantly lower potency against PI3K isoforms makes it a valuable tool for dissecting the specific roles of PI4KIIIα in cellular processes without the confounding effects of potent PI3K inhibition.
-
Wortmannin remains a useful tool for broadly inhibiting PI3K signaling. While it does inhibit PI4K at higher concentrations, its primary utility lies in its potent, irreversible inhibition of the PI3K family. Researchers using wortmannin to study PI4K-dependent processes should be aware of its potent effects on PI3K and other off-target kinases and should use it at concentrations that are carefully titrated to minimize these effects where possible.
For researchers aiming to specifically elucidate the functions of PI4KIIIα, this compound offers a more precise and targeted approach. For broader studies on phosphoinositide kinase signaling or where potent PI3K inhibition is also desired, wortmannin may be considered, with careful consideration of its off-target effects.
References
A Comparative Guide to the Kinase Inhibitor Specificity of PI4K-IN-1 and PIK93
For Researchers, Scientists, and Drug Development Professionals
The study of phosphoinositide kinases, particularly phosphatidylinositol 4-kinases (PI4Ks) and phosphoinositide 3-kinases (PI3Ks), is critical for understanding numerous cellular processes, including signal transduction, membrane trafficking, and viral replication. Small molecule inhibitors are indispensable tools for dissecting the functions of these kinases. This guide provides an objective comparison of two widely used inhibitors, PI4K-IN-1 and PIK93, focusing on their specificity and potency. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of Inhibitors
This compound is a potent inhibitor of type III PI4-kinases, demonstrating significant activity against both PI4KIIIα and PI4KIIIβ isoforms.
PIK93 was one of the first potent, synthetic inhibitors developed that shows activity against both PI4KIIIβ and class I PI3-kinases.[1][2] It is often used as a dual PI3K/PI4K inhibitor in cell biology studies.[1]
Quantitative Comparison of Inhibitor Specificity
The inhibitory activity of this compound and PIK93 has been evaluated against a panel of phosphoinositide kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their potency and selectivity. Lower IC50 values indicate higher potency.
| Target Kinase | This compound (IC50) | PIK93 (IC50) |
| PI4KIIIα | 1.0 nM | 1,100 nM |
| PI4KIIIβ | 251 nM | 19 nM |
| PI3Kα (p110α) | >100,000 nM | 39 nM |
| PI3Kβ (p110β) | >100,000 nM | 590 nM |
| PI3Kγ (p110γ) | 10,000 nM | 16 nM |
| PI3Kδ (p110δ) | >100,000 nM | 120 nM |
| Note: pIC50 values for this compound were converted to IC50 for direct comparison. Data compiled from multiple sources.[3][4] |
From the data, a clear distinction in specificity emerges. This compound is a highly potent and selective inhibitor of PI4KIIIα, with over 250-fold selectivity for PI4KIIIα over PI4KIIIβ and minimal to no activity against class I PI3K isoforms at typical screening concentrations.[3] In contrast, PIK93 is a potent inhibitor of PI4KIIIβ, PI3Kγ, and PI3Kα, making it a multi-targeted inhibitor.[4] Its activity against PI4KIIIα is significantly weaker.[4]
Signaling Pathway Context
To visualize the targets of these inhibitors, the following diagram illustrates the distinct roles of PI4K and PI3K in phosphoinositide signaling. PI4Ks phosphorylate phosphatidylinositol (PI) to generate PI4P, a key lipid in Golgi and plasma membrane function. PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to produce the critical second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
Caption: Simplified PI4K and PI3K signaling pathways showing inhibitor targets.
Experimental Protocols
The determination of inhibitor specificity and potency relies on robust biochemical and cellular assays. Below are representative protocols for key experiments.
Biochemical Kinase Assay (Radiometric TLC)
This method directly measures the enzymatic activity of a purified kinase by quantifying the incorporation of radiolabeled phosphate (B84403) into its lipid substrate.
-
Principle: The kinase reaction is performed with the lipid substrate and [γ-³²P]ATP. The radiolabeled lipid product is then separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) and quantified.
-
Reagents:
-
Purified kinase (e.g., PI4KIIIβ or p110γ)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂)[1]
-
Lipid substrate (e.g., phosphatidylinositol, sonicated)[1]
-
[γ-³²P]ATP
-
Inhibitor (this compound or PIK93) dissolved in DMSO
-
TLC plates and developing solvent
-
Stopping solution (e.g., 1N HCl)[1]
-
Extraction solvent (e.g., Chloroform:Methanol 1:1)[1]
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, inhibitor at various concentrations (or DMSO vehicle), and lipid substrate in the reaction buffer.[1]
-
Initiate the reaction by adding [γ-³²P]ATP.[1]
-
Incubate for a defined period (e.g., 20 minutes) at room temperature.[1]
-
Terminate the reaction by adding the stopping solution.[1]
-
Extract the lipids using the extraction solvent.[1]
-
Spot the organic phase onto a TLC plate and develop the chromatogram to separate the product from ATP.
-
Expose the plate to a phosphor screen and quantify the radiolabeled product spot.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for PI3K Pathway Inhibition (Western Blot)
This assay assesses an inhibitor's ability to block a signaling pathway within a cellular context by measuring the phosphorylation of a downstream effector protein, such as Akt.
-
Principle: Cells are treated with an inhibitor before being stimulated to activate the PI3K pathway. The phosphorylation status of key downstream proteins like Akt is then measured by Western blotting.[5]
-
Reagents:
-
Cultured cells (e.g., HeLa, MCF7)
-
Cell culture medium and serum
-
Inhibitor (this compound or PIK93)
-
Stimulant (e.g., insulin, growth factor) to activate the PI3K pathway[5]
-
Ice-cold PBS and cell lysis buffer[5]
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to 70-80% confluency. Serum-starve the cells if necessary to reduce basal PI3K activity.[5]
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle control for 1-2 hours.[5]
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 10 minutes) to activate the PI3K pathway.[5]
-
Wash the cells with ice-cold PBS and lyse them.[5]
-
Determine protein concentration in the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total Akt.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-Akt and normalize to total Akt. Compare the levels of phospho-Akt in inhibitor-treated cells to the stimulated control to determine the extent of pathway inhibition.
Caption: A typical workflow for a radiometric biochemical kinase assay.
Logical Framework for Inhibitor Selection
Choosing the right inhibitor is paramount for generating clear and interpretable results. The decision should be based on the specific research question and the kinase(s) of interest.
Caption: A decision tree to guide the selection between this compound and PIK93.
Conclusion
This compound and PIK93 are valuable chemical probes, but their utility is defined by their distinct selectivity profiles.
-
This compound is the superior choice for specifically interrogating the function of PI4KIIIα due to its high potency and selectivity, with minimal confounding effects on the PI3K pathway.
-
PIK93 is a potent inhibitor of PI4KIIIβ and several PI3K isoforms (notably α and γ). Researchers using PIK93 to study PI4KIIIβ must account for its potent off-target effects on the PI3K pathway, and vice-versa. It is best suited for studies where the dual inhibition of these pathways is intended or where its specific activity profile is required.
References
A Comparative Guide to the Kinase Inhibitor Specificity of PI4K-IN-1 and PIK93
For Researchers, Scientists, and Drug Development Professionals
The study of phosphoinositide kinases, particularly phosphatidylinositol 4-kinases (PI4Ks) and phosphoinositide 3-kinases (PI3Ks), is critical for understanding numerous cellular processes, including signal transduction, membrane trafficking, and viral replication. Small molecule inhibitors are indispensable tools for dissecting the functions of these kinases. This guide provides an objective comparison of two widely used inhibitors, PI4K-IN-1 and PIK93, focusing on their specificity and potency. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Overview of Inhibitors
This compound is a potent inhibitor of type III PI4-kinases, demonstrating significant activity against both PI4KIIIα and PI4KIIIβ isoforms.
PIK93 was one of the first potent, synthetic inhibitors developed that shows activity against both PI4KIIIβ and class I PI3-kinases.[1][2] It is often used as a dual PI3K/PI4K inhibitor in cell biology studies.[1]
Quantitative Comparison of Inhibitor Specificity
The inhibitory activity of this compound and PIK93 has been evaluated against a panel of phosphoinositide kinases. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their potency and selectivity. Lower IC50 values indicate higher potency.
| Target Kinase | This compound (IC50) | PIK93 (IC50) |
| PI4KIIIα | 1.0 nM | 1,100 nM |
| PI4KIIIβ | 251 nM | 19 nM |
| PI3Kα (p110α) | >100,000 nM | 39 nM |
| PI3Kβ (p110β) | >100,000 nM | 590 nM |
| PI3Kγ (p110γ) | 10,000 nM | 16 nM |
| PI3Kδ (p110δ) | >100,000 nM | 120 nM |
| Note: pIC50 values for this compound were converted to IC50 for direct comparison. Data compiled from multiple sources.[3][4] |
From the data, a clear distinction in specificity emerges. This compound is a highly potent and selective inhibitor of PI4KIIIα, with over 250-fold selectivity for PI4KIIIα over PI4KIIIβ and minimal to no activity against class I PI3K isoforms at typical screening concentrations.[3] In contrast, PIK93 is a potent inhibitor of PI4KIIIβ, PI3Kγ, and PI3Kα, making it a multi-targeted inhibitor.[4] Its activity against PI4KIIIα is significantly weaker.[4]
Signaling Pathway Context
To visualize the targets of these inhibitors, the following diagram illustrates the distinct roles of PI4K and PI3K in phosphoinositide signaling. PI4Ks phosphorylate phosphatidylinositol (PI) to generate PI4P, a key lipid in Golgi and plasma membrane function. PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to produce the critical second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
Caption: Simplified PI4K and PI3K signaling pathways showing inhibitor targets.
Experimental Protocols
The determination of inhibitor specificity and potency relies on robust biochemical and cellular assays. Below are representative protocols for key experiments.
Biochemical Kinase Assay (Radiometric TLC)
This method directly measures the enzymatic activity of a purified kinase by quantifying the incorporation of radiolabeled phosphate into its lipid substrate.
-
Principle: The kinase reaction is performed with the lipid substrate and [γ-³²P]ATP. The radiolabeled lipid product is then separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) and quantified.
-
Reagents:
-
Purified kinase (e.g., PI4KIIIβ or p110γ)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂)[1]
-
Lipid substrate (e.g., phosphatidylinositol, sonicated)[1]
-
[γ-³²P]ATP
-
Inhibitor (this compound or PIK93) dissolved in DMSO
-
TLC plates and developing solvent
-
Stopping solution (e.g., 1N HCl)[1]
-
Extraction solvent (e.g., Chloroform:Methanol 1:1)[1]
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, inhibitor at various concentrations (or DMSO vehicle), and lipid substrate in the reaction buffer.[1]
-
Initiate the reaction by adding [γ-³²P]ATP.[1]
-
Incubate for a defined period (e.g., 20 minutes) at room temperature.[1]
-
Terminate the reaction by adding the stopping solution.[1]
-
Extract the lipids using the extraction solvent.[1]
-
Spot the organic phase onto a TLC plate and develop the chromatogram to separate the product from ATP.
-
Expose the plate to a phosphor screen and quantify the radiolabeled product spot.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for PI3K Pathway Inhibition (Western Blot)
This assay assesses an inhibitor's ability to block a signaling pathway within a cellular context by measuring the phosphorylation of a downstream effector protein, such as Akt.
-
Principle: Cells are treated with an inhibitor before being stimulated to activate the PI3K pathway. The phosphorylation status of key downstream proteins like Akt is then measured by Western blotting.[5]
-
Reagents:
-
Cultured cells (e.g., HeLa, MCF7)
-
Cell culture medium and serum
-
Inhibitor (this compound or PIK93)
-
Stimulant (e.g., insulin, growth factor) to activate the PI3K pathway[5]
-
Ice-cold PBS and cell lysis buffer[5]
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to 70-80% confluency. Serum-starve the cells if necessary to reduce basal PI3K activity.[5]
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle control for 1-2 hours.[5]
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 10 minutes) to activate the PI3K pathway.[5]
-
Wash the cells with ice-cold PBS and lyse them.[5]
-
Determine protein concentration in the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total Akt.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-Akt and normalize to total Akt. Compare the levels of phospho-Akt in inhibitor-treated cells to the stimulated control to determine the extent of pathway inhibition.
Caption: A typical workflow for a radiometric biochemical kinase assay.
Logical Framework for Inhibitor Selection
Choosing the right inhibitor is paramount for generating clear and interpretable results. The decision should be based on the specific research question and the kinase(s) of interest.
Caption: A decision tree to guide the selection between this compound and PIK93.
Conclusion
This compound and PIK93 are valuable chemical probes, but their utility is defined by their distinct selectivity profiles.
-
This compound is the superior choice for specifically interrogating the function of PI4KIIIα due to its high potency and selectivity, with minimal confounding effects on the PI3K pathway.
-
PIK93 is a potent inhibitor of PI4KIIIβ and several PI3K isoforms (notably α and γ). Researchers using PIK93 to study PI4KIIIβ must account for its potent off-target effects on the PI3K pathway, and vice-versa. It is best suited for studies where the dual inhibition of these pathways is intended or where its specific activity profile is required.
References
PI4K-IN-1 vs. GSK-A1: A Comparative Guide to Targeting PI4KIIIα
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the accurate investigation of enzyme function and for the development of targeted therapeutics. This guide provides a detailed, data-driven comparison of two prominent inhibitors of Phosphatidylinositol 4-Kinase Type III Alpha (PI4KIIIα): PI4K-IN-1 and GSK-A1.
PI4KIIIα is a key enzyme in cellular signaling, responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. This lipid messenger is a crucial precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and is implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and the replication of several viruses, as well as in the progression of some cancers. Consequently, the specific inhibition of PI4KIIIα is of significant interest for both basic research and therapeutic development.
Biochemical Potency and Selectivity
Table 1: Potency against PI4KIIIα
| Inhibitor | Potency Metric | Value | Reference |
| This compound | pIC50 | 9.0 | [1] |
| GSK-A1 | pIC50 | 8.5 - 9.8 | [2] |
| IC50 | 3.16 nM |
Table 2: Selectivity Profile against Other Kinases
| Inhibitor | Kinase Target | Potency Metric | Value | Reference |
| This compound | PI4KIIIβ | pIC50 | 6.6 | [1] |
| PI3Kα | pIC50 | 4.0 | [1] | |
| PI3Kβ | pIC50 | <3.7 | [1] | |
| PI3Kγ | pIC50 | 5.0 | [1] | |
| PI3Kδ | pIC50 | <4.1 | [1] | |
| GSK-A1 | PI4KIIIβ | IC50 | >50 nM | |
| PI3Kα | IC50 | >50 nM | ||
| PI3Kβ | IC50 | >50 nM | ||
| PI3Kγ | IC50 | 15.8 nM | ||
| PI3Kδ | IC50 | >50 nM |
Interpretation of the Data:
Based on the available data, both this compound and GSK-A1 are highly potent inhibitors of PI4KIIIα, with potencies in the low nanomolar range.
Regarding selectivity, GSK-A1 demonstrates high selectivity for PI4KIIIα over the β isoform and most of the tested PI3K isoforms, with the exception of PI3Kγ, against which it shows some activity. This compound is also a potent inhibitor of PI4KIIIα and shows a degree of selectivity over the β isoform. However, it exhibits weaker activity against the tested PI3K isoforms. For researchers prioritizing high selectivity against other lipid kinases, particularly PI3K isoforms, GSK-A1 may be the more suitable choice.
PI4KIIIα Signaling Pathway
PI4KIIIα plays a crucial role at the plasma membrane, where it generates a pool of PI4P. This PI4P is then converted to PI(4,5)P2 by PIP5K. PI(4,5)P2 is a central signaling molecule that can be hydrolyzed by phospholipase C (PLC) to generate the second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn regulate a multitude of cellular processes including calcium signaling and protein kinase C activation. Furthermore, PI4P itself can act as a signaling molecule by recruiting effector proteins to the membrane. Dysregulation of this pathway is implicated in both viral replication, where viruses hijack the pathway to create replication organelles, and in cancer, where it can contribute to altered cell signaling and proliferation[3][4][5].
Caption: PI4KIIIα Signaling Pathway.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a kinase inhibitor typically follows a multi-step process, starting with biochemical assays to determine its potency and selectivity, followed by cellular assays to assess its on-target effects and cellular efficacy.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
In Vitro PI4KIIIα Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative example for determining the in vitro potency of inhibitors against PI4KIIIα.
Materials:
-
Recombinant human PI4KIIIα enzyme
-
This compound or GSK-A1 inhibitor
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor (this compound or GSK-A1) in kinase assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the inhibitor dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing PI4KIIIα enzyme and PI substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Add 5 µL of ATP solution in kinase assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for PI4KIIIα.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (100% activity) and no enzyme (0% activity) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or pIC50 value.
-
Conclusion
Both this compound and GSK-A1 are potent inhibitors of PI4KIIIα, making them valuable tools for studying the function of this kinase. The choice between the two will likely depend on the specific experimental context and the desired selectivity profile.
-
GSK-A1 appears to offer superior selectivity over PI4KIIIβ and a broad panel of PI3K isoforms, with the notable exception of PI3Kγ. This makes it an excellent choice for studies where off-target effects on these kinases are a primary concern.
-
This compound is also a highly potent inhibitor of PI4KIIIα with good selectivity against the β isoform. While it shows some cross-reactivity with PI3K isoforms, it can still be a very effective tool, especially when used at concentrations that are highly selective for PI4KIIIα.
Researchers should carefully consider the provided data and the specific requirements of their experiments when selecting the most appropriate inhibitor for their needs. Independent validation of inhibitor potency and selectivity under their specific assay conditions is always recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A synonymous mutation in PI4KA impacts the transcription and translation process of gene expression [frontiersin.org]
- 5. Adaptor proteins mediate CXCR4 and PI4KA crosstalk in prostate cancer cells and the significance of PI4KA in bone tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
PI4K-IN-1 vs. GSK-A1: A Comparative Guide to Targeting PI4KIIIα
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the accurate investigation of enzyme function and for the development of targeted therapeutics. This guide provides a detailed, data-driven comparison of two prominent inhibitors of Phosphatidylinositol 4-Kinase Type III Alpha (PI4KIIIα): PI4K-IN-1 and GSK-A1.
PI4KIIIα is a key enzyme in cellular signaling, responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. This lipid messenger is a crucial precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and is implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and the replication of several viruses, as well as in the progression of some cancers. Consequently, the specific inhibition of PI4KIIIα is of significant interest for both basic research and therapeutic development.
Biochemical Potency and Selectivity
Table 1: Potency against PI4KIIIα
| Inhibitor | Potency Metric | Value | Reference |
| This compound | pIC50 | 9.0 | [1] |
| GSK-A1 | pIC50 | 8.5 - 9.8 | [2] |
| IC50 | 3.16 nM |
Table 2: Selectivity Profile against Other Kinases
| Inhibitor | Kinase Target | Potency Metric | Value | Reference |
| This compound | PI4KIIIβ | pIC50 | 6.6 | [1] |
| PI3Kα | pIC50 | 4.0 | [1] | |
| PI3Kβ | pIC50 | <3.7 | [1] | |
| PI3Kγ | pIC50 | 5.0 | [1] | |
| PI3Kδ | pIC50 | <4.1 | [1] | |
| GSK-A1 | PI4KIIIβ | IC50 | >50 nM | |
| PI3Kα | IC50 | >50 nM | ||
| PI3Kβ | IC50 | >50 nM | ||
| PI3Kγ | IC50 | 15.8 nM | ||
| PI3Kδ | IC50 | >50 nM |
Interpretation of the Data:
Based on the available data, both this compound and GSK-A1 are highly potent inhibitors of PI4KIIIα, with potencies in the low nanomolar range.
Regarding selectivity, GSK-A1 demonstrates high selectivity for PI4KIIIα over the β isoform and most of the tested PI3K isoforms, with the exception of PI3Kγ, against which it shows some activity. This compound is also a potent inhibitor of PI4KIIIα and shows a degree of selectivity over the β isoform. However, it exhibits weaker activity against the tested PI3K isoforms. For researchers prioritizing high selectivity against other lipid kinases, particularly PI3K isoforms, GSK-A1 may be the more suitable choice.
PI4KIIIα Signaling Pathway
PI4KIIIα plays a crucial role at the plasma membrane, where it generates a pool of PI4P. This PI4P is then converted to PI(4,5)P2 by PIP5K. PI(4,5)P2 is a central signaling molecule that can be hydrolyzed by phospholipase C (PLC) to generate the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn regulate a multitude of cellular processes including calcium signaling and protein kinase C activation. Furthermore, PI4P itself can act as a signaling molecule by recruiting effector proteins to the membrane. Dysregulation of this pathway is implicated in both viral replication, where viruses hijack the pathway to create replication organelles, and in cancer, where it can contribute to altered cell signaling and proliferation[3][4][5].
Caption: PI4KIIIα Signaling Pathway.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a kinase inhibitor typically follows a multi-step process, starting with biochemical assays to determine its potency and selectivity, followed by cellular assays to assess its on-target effects and cellular efficacy.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
In Vitro PI4KIIIα Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative example for determining the in vitro potency of inhibitors against PI4KIIIα.
Materials:
-
Recombinant human PI4KIIIα enzyme
-
This compound or GSK-A1 inhibitor
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor (this compound or GSK-A1) in kinase assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the inhibitor dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing PI4KIIIα enzyme and PI substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Add 5 µL of ATP solution in kinase assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for PI4KIIIα.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (100% activity) and no enzyme (0% activity) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or pIC50 value.
-
Conclusion
Both this compound and GSK-A1 are potent inhibitors of PI4KIIIα, making them valuable tools for studying the function of this kinase. The choice between the two will likely depend on the specific experimental context and the desired selectivity profile.
-
GSK-A1 appears to offer superior selectivity over PI4KIIIβ and a broad panel of PI3K isoforms, with the notable exception of PI3Kγ. This makes it an excellent choice for studies where off-target effects on these kinases are a primary concern.
-
This compound is also a highly potent inhibitor of PI4KIIIα with good selectivity against the β isoform. While it shows some cross-reactivity with PI3K isoforms, it can still be a very effective tool, especially when used at concentrations that are highly selective for PI4KIIIα.
Researchers should carefully consider the provided data and the specific requirements of their experiments when selecting the most appropriate inhibitor for their needs. Independent validation of inhibitor potency and selectivity under their specific assay conditions is always recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A synonymous mutation in PI4KA impacts the transcription and translation process of gene expression [frontiersin.org]
- 5. Adaptor proteins mediate CXCR4 and PI4KA crosstalk in prostate cancer cells and the significance of PI4KA in bone tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating PI4K-IN-1 Results with PI4K siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cell signaling and drug discovery, phosphatidylinositol 4-kinases (PI4Ks) have emerged as critical regulators of cellular processes and promising therapeutic targets. Two primary methods for investigating PI4K function are the use of small molecule inhibitors, such as PI4K-IN-1, and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in designing and interpreting their studies.
Introduction to PI4K Inhibition and Knockdown
Phosphatidylinositol 4-kinases are a family of enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.[1] Dysregulation of PI4K activity is implicated in various diseases, including viral infections and cancer.
This compound is a chemical inhibitor that acutely blocks the catalytic activity of PI4K, offering temporal control over enzyme function. It acts by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrate.
PI4K siRNA mediates the degradation of PI4K mRNA, leading to a reduction in the total cellular protein level of the kinase. This genetic approach provides high specificity for the targeted PI4K isoform.
The validation of results from a chemical inhibitor with a genetic method like siRNA knockdown is a crucial step in research to ensure that the observed phenotype is a direct consequence of inhibiting the intended target and not due to off-target effects of the chemical compound.
Comparative Analysis of this compound and PI4K siRNA
To provide a clear comparison, the following tables summarize the quantitative effects of both this compound and PI4K siRNA on key cellular parameters as documented in scientific literature.
Table 1: Effect of PI4K siRNA on mRNA Levels and Cell Viability
| siRNA Concentration | Target mRNA Level (% of Control) | Cell Viability (% of Control) |
| 0 nM (Control) | 100% | 100% |
| 1 nM | Not Reported | ~95% |
| 5 nM | ~40% | ~80% |
| 10 nM | ~25% | ~70% |
| 25 nM | ~15% | ~60% |
Data adapted from a study investigating the role of PI4K in Hepatitis C virus replication. The specific PI4K isoform targeted was PI4KA. mRNA levels were determined by quantitative RT-PCR, and cell viability was assessed using a standard assay.[2][3]
Table 2: Comparison of PI4K Inhibition Methods
| Feature | This compound (Chemical Inhibition) | PI4K siRNA (Genetic Knockdown) |
| Mechanism of Action | Binds to the active site, inhibiting kinase activity. | Mediates mRNA degradation, reducing protein expression. |
| Onset of Action | Rapid (minutes to hours). | Slower (24-72 hours to achieve protein depletion). |
| Reversibility | Reversible upon washout of the compound. | Long-lasting, requires new protein synthesis to recover. |
| Specificity | Potential for off-target kinase inhibition. | High sequence specificity for the target mRNA. |
| Dose-Response | Effects are dose-dependent on inhibitor concentration. | Effects are dependent on siRNA concentration and transfection efficiency. |
| Validation | Requires validation with a genetic method (e.g., siRNA). | Knockdown efficiency needs to be confirmed (e.g., by Western blot or qRT-PCR). |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are standard protocols for key experiments used to compare this compound and PI4K siRNA.
PI4K siRNA Knockdown and Validation
1. siRNA Transfection:
-
Seed cells in a 6-well plate to achieve 50-70% confluency on the day of transfection.
-
Prepare two tubes:
-
Tube A: Dilute 50-100 pmol of PI4K siRNA or a non-targeting control siRNA in 250 µL of serum-free medium.
-
Tube B: Dilute 5 µL of a lipid-based transfection reagent in 250 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL mixture to the cells in 1.5 mL of complete medium.
-
Incubate cells for 48-72 hours before proceeding with downstream assays.
2. Quantitative Real-Time PCR (qRT-PCR) for Knockdown Validation:
-
After 48 hours of transfection, isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target PI4K isoform and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method.[4]
3. Western Blot for Knockdown Validation:
-
After 72 hours of transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the PI4K isoform overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
For this compound treatment, add the inhibitor at various concentrations and incubate for 24-72 hours.
-
For siRNA experiments, perform the transfection in the 96-well plate and incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated or control siRNA-treated cells.
Measurement of Cellular PI4P Levels
Immunofluorescence Staining:
-
Grow cells on glass coverslips and treat with this compound or transfect with PI4K siRNA.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody specific for PI4P for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine relative PI4P levels.
Visualizing the Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
PI4K Signaling Pathway and Points of Intervention.
Experimental Workflow for Comparative Analysis.
Logic of Using siRNA for Target Validation.
Conclusion
Both this compound and PI4K siRNA are powerful tools for dissecting the roles of PI4K in cellular physiology and disease. This compound offers the advantage of acute, reversible inhibition, which is ideal for studying dynamic processes. However, the potential for off-target effects necessitates careful validation. PI4K siRNA provides a highly specific method for reducing PI4K protein levels, serving as the gold standard for validating the on-target effects of chemical inhibitors. By employing both methodologies in a complementary fashion and carefully considering their respective strengths and limitations, researchers can generate robust and reliable data, thereby advancing our understanding of PI4K biology and accelerating the development of novel therapeutics.
References
- 1. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PI4K-IN-1 Results with PI4K siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cell signaling and drug discovery, phosphatidylinositol 4-kinases (PI4Ks) have emerged as critical regulators of cellular processes and promising therapeutic targets. Two primary methods for investigating PI4K function are the use of small molecule inhibitors, such as PI4K-IN-1, and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in designing and interpreting their studies.
Introduction to PI4K Inhibition and Knockdown
Phosphatidylinositol 4-kinases are a family of enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.[1] Dysregulation of PI4K activity is implicated in various diseases, including viral infections and cancer.
This compound is a chemical inhibitor that acutely blocks the catalytic activity of PI4K, offering temporal control over enzyme function. It acts by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrate.
PI4K siRNA mediates the degradation of PI4K mRNA, leading to a reduction in the total cellular protein level of the kinase. This genetic approach provides high specificity for the targeted PI4K isoform.
The validation of results from a chemical inhibitor with a genetic method like siRNA knockdown is a crucial step in research to ensure that the observed phenotype is a direct consequence of inhibiting the intended target and not due to off-target effects of the chemical compound.
Comparative Analysis of this compound and PI4K siRNA
To provide a clear comparison, the following tables summarize the quantitative effects of both this compound and PI4K siRNA on key cellular parameters as documented in scientific literature.
Table 1: Effect of PI4K siRNA on mRNA Levels and Cell Viability
| siRNA Concentration | Target mRNA Level (% of Control) | Cell Viability (% of Control) |
| 0 nM (Control) | 100% | 100% |
| 1 nM | Not Reported | ~95% |
| 5 nM | ~40% | ~80% |
| 10 nM | ~25% | ~70% |
| 25 nM | ~15% | ~60% |
Data adapted from a study investigating the role of PI4K in Hepatitis C virus replication. The specific PI4K isoform targeted was PI4KA. mRNA levels were determined by quantitative RT-PCR, and cell viability was assessed using a standard assay.[2][3]
Table 2: Comparison of PI4K Inhibition Methods
| Feature | This compound (Chemical Inhibition) | PI4K siRNA (Genetic Knockdown) |
| Mechanism of Action | Binds to the active site, inhibiting kinase activity. | Mediates mRNA degradation, reducing protein expression. |
| Onset of Action | Rapid (minutes to hours). | Slower (24-72 hours to achieve protein depletion). |
| Reversibility | Reversible upon washout of the compound. | Long-lasting, requires new protein synthesis to recover. |
| Specificity | Potential for off-target kinase inhibition. | High sequence specificity for the target mRNA. |
| Dose-Response | Effects are dose-dependent on inhibitor concentration. | Effects are dependent on siRNA concentration and transfection efficiency. |
| Validation | Requires validation with a genetic method (e.g., siRNA). | Knockdown efficiency needs to be confirmed (e.g., by Western blot or qRT-PCR). |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are standard protocols for key experiments used to compare this compound and PI4K siRNA.
PI4K siRNA Knockdown and Validation
1. siRNA Transfection:
-
Seed cells in a 6-well plate to achieve 50-70% confluency on the day of transfection.
-
Prepare two tubes:
-
Tube A: Dilute 50-100 pmol of PI4K siRNA or a non-targeting control siRNA in 250 µL of serum-free medium.
-
Tube B: Dilute 5 µL of a lipid-based transfection reagent in 250 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL mixture to the cells in 1.5 mL of complete medium.
-
Incubate cells for 48-72 hours before proceeding with downstream assays.
2. Quantitative Real-Time PCR (qRT-PCR) for Knockdown Validation:
-
After 48 hours of transfection, isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target PI4K isoform and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method.[4]
3. Western Blot for Knockdown Validation:
-
After 72 hours of transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the PI4K isoform overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
For this compound treatment, add the inhibitor at various concentrations and incubate for 24-72 hours.
-
For siRNA experiments, perform the transfection in the 96-well plate and incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated or control siRNA-treated cells.
Measurement of Cellular PI4P Levels
Immunofluorescence Staining:
-
Grow cells on glass coverslips and treat with this compound or transfect with PI4K siRNA.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody specific for PI4P for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine relative PI4P levels.
Visualizing the Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
PI4K Signaling Pathway and Points of Intervention.
Experimental Workflow for Comparative Analysis.
Logic of Using siRNA for Target Validation.
Conclusion
Both this compound and PI4K siRNA are powerful tools for dissecting the roles of PI4K in cellular physiology and disease. This compound offers the advantage of acute, reversible inhibition, which is ideal for studying dynamic processes. However, the potential for off-target effects necessitates careful validation. PI4K siRNA provides a highly specific method for reducing PI4K protein levels, serving as the gold standard for validating the on-target effects of chemical inhibitors. By employing both methodologies in a complementary fashion and carefully considering their respective strengths and limitations, researchers can generate robust and reliable data, thereby advancing our understanding of PI4K biology and accelerating the development of novel therapeutics.
References
- 1. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PI4K Inhibition: A Comparative Guide to Chemical and Genetic Models in Viral Research
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a chemical probe is paramount. This guide provides a comparative analysis of the pharmacological inhibitor PI4K-IN-1 and its corresponding genetic validation through siRNA-mediated knockdown of its primary targets, Phosphatidylinositol 4-Kinase Alpha (PI4KA) and Beta (PI4KB). The data presented herein, primarily from studies on Hepatitis C Virus (HCV) replication, demonstrates the critical role of these kinases and validates the utility of PI4K inhibitors as research tools and potential therapeutic agents.
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in maintaining the identity of cellular membranes and regulating vesicular trafficking.[1][2] Many viruses, including HCV, hijack host cell PI4Ks to create specialized membrane structures called replication organelles, which are essential for viral genome replication.[3][4] Consequently, PI4Ks have emerged as promising targets for antiviral drug development.[5]
This guide focuses on the cross-validation of the effects of this compound, a potent inhibitor of PI4KA, with genetic knockdown of PI4KA and PI4KB. By comparing the phenotypic outcomes of both chemical and genetic perturbations, researchers can gain a higher degree of confidence that the observed effects of the inhibitor are due to the specific inhibition of its intended target.
Quantitative Comparison of PI4K Inhibition Methods on HCV Replication
The following tables summarize quantitative data from studies that have investigated the impact of both pharmacological and genetic inhibition of PI4K on HCV replication. These studies typically utilize subgenomic replicon systems, where a portion of the viral genome containing the replication machinery is expressed in human liver-derived cell lines (e.g., Huh-7.5). Replication efficiency is often measured using a reporter gene, such as luciferase.
| Intervention | Target | Cell Line | HCV Genotype | Effect on Replication | Reference |
| This compound (1 µM) | PI4KA | Huh-7.5 | 1b (Con1) | >95% inhibition | [6] |
| PIK93 (1 µM) | PI4KA/PI4KB | Huh-7 (Luc-1b) | 1b | ~80-90% inhibition | [7] |
| siRNA pool | PI4KA | Huh-7.5 | 2a (JFH-1) | ~99% inhibition | [8] |
| siRNA pool | PI4KB | Huh-7 (Luc-1b) | 1b | ~50-80% inhibition | [7] |
Table 1: Comparison of single-point inhibition of HCV replication. This table highlights the significant reduction in HCV replication upon both chemical and genetic targeting of PI4K isoforms.
| Intervention | Target | IC50 / EC50 | Cell Line | HCV Genotype | Reference |
| PIK93 | PI4KA/PI4KB | EC50: ~0.3 µM | Huh-7 (Luc-1b) | 1b | [7] |
| PI4KA siRNA | PI4KA | Dose-dependent | Huh-7 (Luc-1b) | 1b | [7] |
| PI4KB siRNA | PI4KB | Dose-dependent | Huh-7 (Luc-1b) | 1b | [7] |
Table 2: Dose-response characteristics of PI4K inhibitors and siRNA. This table provides a summary of the potency of a chemical inhibitor and the dose-dependent effects of siRNA-mediated knockdown.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the key experiments cited in this guide.
Cell Culture and HCV Replicon Systems
-
Cell Line: Human hepatoma cells (Huh-7.5 or Huh-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
HCV Replicon: Cells stably expressing a subgenomic HCV replicon are often used. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) responsible for replication and a reporter gene like firefly or Renilla luciferase for easy quantification of replication levels. For maintenance of the replicon, the culture medium is supplemented with G418 (e.g., 500 µg/mL).
siRNA-Mediated Gene Knockdown
-
siRNA Preparation: Pools of four individual siRNAs targeting the mRNA of PI4KA or PI4KB are used to ensure potent and specific knockdown. A non-targeting siRNA is used as a negative control.
-
Transfection: Huh-7.5 cells are seeded in 96-well plates at a density of 5,000 cells per well. The following day, cells are transfected with the siRNA pools at a final concentration of 25-50 nM using a lipid-based transfection reagent (e.g., DharmaFECT 1) according to the manufacturer's instructions.
-
Incubation: Cells are incubated with the siRNA-lipid complexes for 72 hours to allow for target mRNA and protein knockdown.
-
Analysis: The efficiency of knockdown is confirmed by quantitative real-time PCR (qRT-PCR) for mRNA levels and/or Western blotting for protein levels. The effect on HCV replication is determined by measuring luciferase activity.
Pharmacological Inhibition
-
Compound Preparation: this compound or PIK93 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).
-
Treatment: On the day of the experiment, the stock solution is serially diluted in culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all treatments (e.g., ≤0.5%) to avoid solvent-induced effects.
-
Incubation: The medium on the replicon-containing cells is replaced with the medium containing the inhibitor or DMSO control. Cells are incubated for 48-72 hours.
-
Analysis: The effect of the inhibitor on HCV replication is quantified by measuring luciferase activity. Cell viability is assessed in parallel using a commercially available assay (e.g., CellTiter-Glo) to rule out cytotoxicity-mediated effects.
Luciferase Reporter Assay for HCV Replication
-
Cell Lysis: After the incubation period with siRNA or inhibitor, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is added to each well, and the plate is incubated at room temperature for 15 minutes with gentle shaking to lyse the cells.
-
Luciferase Measurement: A portion of the cell lysate is transferred to an opaque 96-well plate. The luciferase substrate is added, and the luminescence is immediately measured using a plate reader.
-
Data Normalization: The raw luminescence values are normalized to a measure of cell viability (e.g., total protein concentration or a viability assay) to account for any differences in cell number. The results are typically expressed as a percentage of the control (non-targeting siRNA or DMSO-treated cells).
Visualizing the Cross-Validation Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Cross-validation workflow for this compound.
Caption: PI4K signaling in HCV replication and inhibition.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement | PLOS One [journals.plos.org]
- 5. Anti-Hepatitis C Virus Activity and Toxicity of Type III Phosphatidylinositol-4-Kinase Beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C virus stimulates the phosphatidylinositol 4-kinase III alpha-dependent phosphatidylinositol 4-phosphate production that is essential for its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PIK-93 (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
Cross-Validation of PI4K Inhibition: A Comparative Guide to Chemical and Genetic Models in Viral Research
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a chemical probe is paramount. This guide provides a comparative analysis of the pharmacological inhibitor PI4K-IN-1 and its corresponding genetic validation through siRNA-mediated knockdown of its primary targets, Phosphatidylinositol 4-Kinase Alpha (PI4KA) and Beta (PI4KB). The data presented herein, primarily from studies on Hepatitis C Virus (HCV) replication, demonstrates the critical role of these kinases and validates the utility of PI4K inhibitors as research tools and potential therapeutic agents.
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in maintaining the identity of cellular membranes and regulating vesicular trafficking.[1][2] Many viruses, including HCV, hijack host cell PI4Ks to create specialized membrane structures called replication organelles, which are essential for viral genome replication.[3][4] Consequently, PI4Ks have emerged as promising targets for antiviral drug development.[5]
This guide focuses on the cross-validation of the effects of this compound, a potent inhibitor of PI4KA, with genetic knockdown of PI4KA and PI4KB. By comparing the phenotypic outcomes of both chemical and genetic perturbations, researchers can gain a higher degree of confidence that the observed effects of the inhibitor are due to the specific inhibition of its intended target.
Quantitative Comparison of PI4K Inhibition Methods on HCV Replication
The following tables summarize quantitative data from studies that have investigated the impact of both pharmacological and genetic inhibition of PI4K on HCV replication. These studies typically utilize subgenomic replicon systems, where a portion of the viral genome containing the replication machinery is expressed in human liver-derived cell lines (e.g., Huh-7.5). Replication efficiency is often measured using a reporter gene, such as luciferase.
| Intervention | Target | Cell Line | HCV Genotype | Effect on Replication | Reference |
| This compound (1 µM) | PI4KA | Huh-7.5 | 1b (Con1) | >95% inhibition | [6] |
| PIK93 (1 µM) | PI4KA/PI4KB | Huh-7 (Luc-1b) | 1b | ~80-90% inhibition | [7] |
| siRNA pool | PI4KA | Huh-7.5 | 2a (JFH-1) | ~99% inhibition | [8] |
| siRNA pool | PI4KB | Huh-7 (Luc-1b) | 1b | ~50-80% inhibition | [7] |
Table 1: Comparison of single-point inhibition of HCV replication. This table highlights the significant reduction in HCV replication upon both chemical and genetic targeting of PI4K isoforms.
| Intervention | Target | IC50 / EC50 | Cell Line | HCV Genotype | Reference |
| PIK93 | PI4KA/PI4KB | EC50: ~0.3 µM | Huh-7 (Luc-1b) | 1b | [7] |
| PI4KA siRNA | PI4KA | Dose-dependent | Huh-7 (Luc-1b) | 1b | [7] |
| PI4KB siRNA | PI4KB | Dose-dependent | Huh-7 (Luc-1b) | 1b | [7] |
Table 2: Dose-response characteristics of PI4K inhibitors and siRNA. This table provides a summary of the potency of a chemical inhibitor and the dose-dependent effects of siRNA-mediated knockdown.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the key experiments cited in this guide.
Cell Culture and HCV Replicon Systems
-
Cell Line: Human hepatoma cells (Huh-7.5 or Huh-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
HCV Replicon: Cells stably expressing a subgenomic HCV replicon are often used. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) responsible for replication and a reporter gene like firefly or Renilla luciferase for easy quantification of replication levels. For maintenance of the replicon, the culture medium is supplemented with G418 (e.g., 500 µg/mL).
siRNA-Mediated Gene Knockdown
-
siRNA Preparation: Pools of four individual siRNAs targeting the mRNA of PI4KA or PI4KB are used to ensure potent and specific knockdown. A non-targeting siRNA is used as a negative control.
-
Transfection: Huh-7.5 cells are seeded in 96-well plates at a density of 5,000 cells per well. The following day, cells are transfected with the siRNA pools at a final concentration of 25-50 nM using a lipid-based transfection reagent (e.g., DharmaFECT 1) according to the manufacturer's instructions.
-
Incubation: Cells are incubated with the siRNA-lipid complexes for 72 hours to allow for target mRNA and protein knockdown.
-
Analysis: The efficiency of knockdown is confirmed by quantitative real-time PCR (qRT-PCR) for mRNA levels and/or Western blotting for protein levels. The effect on HCV replication is determined by measuring luciferase activity.
Pharmacological Inhibition
-
Compound Preparation: this compound or PIK93 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
-
Treatment: On the day of the experiment, the stock solution is serially diluted in culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all treatments (e.g., ≤0.5%) to avoid solvent-induced effects.
-
Incubation: The medium on the replicon-containing cells is replaced with the medium containing the inhibitor or DMSO control. Cells are incubated for 48-72 hours.
-
Analysis: The effect of the inhibitor on HCV replication is quantified by measuring luciferase activity. Cell viability is assessed in parallel using a commercially available assay (e.g., CellTiter-Glo) to rule out cytotoxicity-mediated effects.
Luciferase Reporter Assay for HCV Replication
-
Cell Lysis: After the incubation period with siRNA or inhibitor, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is added to each well, and the plate is incubated at room temperature for 15 minutes with gentle shaking to lyse the cells.
-
Luciferase Measurement: A portion of the cell lysate is transferred to an opaque 96-well plate. The luciferase substrate is added, and the luminescence is immediately measured using a plate reader.
-
Data Normalization: The raw luminescence values are normalized to a measure of cell viability (e.g., total protein concentration or a viability assay) to account for any differences in cell number. The results are typically expressed as a percentage of the control (non-targeting siRNA or DMSO-treated cells).
Visualizing the Cross-Validation Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Cross-validation workflow for this compound.
Caption: PI4K signaling in HCV replication and inhibition.
References
- 1. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement | PLOS One [journals.plos.org]
- 5. Anti-Hepatitis C Virus Activity and Toxicity of Type III Phosphatidylinositol-4-Kinase Beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C virus stimulates the phosphatidylinositol 4-kinase III alpha-dependent phosphatidylinositol 4-phosphate production that is essential for its replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PIK-93 (PI4KIIIb inhibitor) - Echelon Biosciences [echelon-inc.com]
Comparative In Vivo Efficacy of PI4K Inhibitors: A Guide for Researchers
A detailed comparison of the in vivo performance of PI4K inhibitors is crucial for advancing drug development in oncology, infectious diseases, and other therapeutic areas. This guide provides an objective overview of the available in vivo efficacy data for prominent PI4K inhibitors, including PI-273, KDU691, LMV599, and MMV390048. Notably, despite extensive investigation, publicly available in vivo efficacy data for the potent PI4KIII inhibitor, PI4K-IN-1, remains limited. This guide, therefore, focuses on a comparative analysis of the aforementioned inhibitors for which in vivo studies have been published.
In Vivo Efficacy Data Summary
The following tables summarize the quantitative in vivo efficacy data for select PI4K inhibitors in various preclinical models. Direct head-to-head in vivo comparative studies are scarce; therefore, this data is compiled from individual studies.
Anti-Cancer Efficacy
| Inhibitor | Target(s) | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Citation(s) |
| PI-273 | PI4KIIα | Breast Cancer (MCF-7 Xenograft) | BALB/c Nude Mice | 25 mg/kg/day, intraperitoneal injection, for 15 days | Significant decrease in tumor volume and weight. | [1] |
Anti-Malarial Efficacy
| Inhibitor | Target(s) | Malaria Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Citation(s) |
| KDU691 | Plasmodium PI4K | P. berghei (prophylaxis) | Mice | Single oral dose of 7.5 mg/kg | Complete protection from infection. | [2] |
| P. cynomolgi (prophylaxis) | Rhesus Macaques | Orally administered | Fully protective. | |||
| P. cynomolgi (radical cure) | Rhesus Macaques | 20 mg/kg, 5 daily doses | Did not prevent relapse. | |||
| LMV599 | Plasmodium PI4K | P. cynomolgi (prophylaxis) | Rhesus Macaques | Single oral dose of 25 mg/kg | Achieved protection. | |
| P. cynomolgi (radical cure) | Rhesus Macaques | 25 mg/kg, 5 daily doses | Did not prevent relapse. | |||
| MMV390048 | Plasmodium PI4K | P. vivax (human clinical trial) | Humans | Single oral dose of 120 mg | 100% adequate clinical and parasitological response at day 14. Rapid clearance of asexual parasites and gametocytes. | [3][4][5] |
Detailed Experimental Protocols
PI-273: Breast Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of PI-273 in a breast cancer xenograft model.
Animal Model:
-
Female BALB/c nude mice.
Cell Line:
-
MCF-7 human breast cancer cells.
Procedure:
-
MCF-7 cells are cultured and harvested during the exponential growth phase.
-
A suspension of MCF-7 cells is prepared in a suitable medium.
-
Each mouse is subcutaneously injected with the MCF-7 cell suspension into the flank region.
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (width)^2 × length/2.
-
When tumors reach a predetermined size (e.g., ~100-150 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal injections of PI-273 at a dose of 25 mg/kg for 15 consecutive days.[1]
-
The control group receives vehicle injections following the same schedule.
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
KDU691 and LMV599: Malaria Prophylaxis and Radical Cure Model
Objective: To assess the prophylactic and radical cure efficacy of KDU691 and LMV599 against Plasmodium cynomolgi in a rhesus macaque model.
Animal Model:
-
Rhesus macaques (Macaca mulatta).
Parasite:
-
Plasmodium cynomolgi sporozoites.
Prophylaxis Study Protocol:
-
Animals are infected with P. cynomolgi sporozoites via intravenous injection.
-
A single oral dose of the test compound (KDU691 or 25 mg/kg LMV599) is administered shortly after infection.
-
Blood smears are monitored regularly to detect the presence of parasites.
-
Complete protection is defined as the absence of blood-stage parasites.
Radical Cure Study Protocol:
-
Animals are infected with P. cynomolgi sporozoites to establish liver-stage infection, including dormant hypnozoites.
-
After the establishment of infection, a course of treatment is administered (e.g., 20 mg/kg KDU691 or 25 mg/kg LMV599 daily for 5 days).
-
Blood smears are monitored for an extended period to detect relapse from reactivating hypnozoites.
-
Efficacy is determined by the ability of the compound to prevent relapse.
MMV390048: Human Clinical Trial for Malaria
Objective: To evaluate the efficacy, safety, and tolerability of a single dose of MMV390048 in patients with acute uncomplicated Plasmodium vivax malaria.[3][4][5]
Study Population:
-
Adult male patients with confirmed P. vivax malaria.
Procedure:
-
Patients are enrolled based on inclusion criteria, including fever and microscopically confirmed parasitemia.
-
A single oral dose of 120 mg MMV390048 is administered.[3][4][5]
-
Patients are monitored for clinical and parasitological responses over a 28-day period.
-
Primary efficacy endpoint is the adequate clinical and parasitological response (ACPR) at day 14.
-
Parasite clearance rates and gametocyte clearance are also assessed.
-
Safety and tolerability are monitored throughout the study.
Signaling Pathways and Experimental Workflows
PI4K Signaling Pathway in Cancer and Viral Infection
The diagram below illustrates the central role of Phosphatidylinositol 4-Kinases (PI4Ks) in cellular signaling and how their inhibition can impact cancer progression and viral replication. PI4Ks phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger.
Caption: PI4K signaling in cancer and viral infection.
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of PI4K inhibitors in preclinical cancer and infectious disease models.
Caption: Workflow for in vivo efficacy studies.
References
- 1. The Role of Phosphatidylinositol Phosphate Kinases during Viral Infection | MDPI [mdpi.com]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Phosphatidylinositol 4-kinases: hostages harnessed to build panviral replication platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of PI4K Inhibitors: A Guide for Researchers
A detailed comparison of the in vivo performance of PI4K inhibitors is crucial for advancing drug development in oncology, infectious diseases, and other therapeutic areas. This guide provides an objective overview of the available in vivo efficacy data for prominent PI4K inhibitors, including PI-273, KDU691, LMV599, and MMV390048. Notably, despite extensive investigation, publicly available in vivo efficacy data for the potent PI4KIII inhibitor, PI4K-IN-1, remains limited. This guide, therefore, focuses on a comparative analysis of the aforementioned inhibitors for which in vivo studies have been published.
In Vivo Efficacy Data Summary
The following tables summarize the quantitative in vivo efficacy data for select PI4K inhibitors in various preclinical models. Direct head-to-head in vivo comparative studies are scarce; therefore, this data is compiled from individual studies.
Anti-Cancer Efficacy
| Inhibitor | Target(s) | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Citation(s) |
| PI-273 | PI4KIIα | Breast Cancer (MCF-7 Xenograft) | BALB/c Nude Mice | 25 mg/kg/day, intraperitoneal injection, for 15 days | Significant decrease in tumor volume and weight. | [1] |
Anti-Malarial Efficacy
| Inhibitor | Target(s) | Malaria Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Citation(s) |
| KDU691 | Plasmodium PI4K | P. berghei (prophylaxis) | Mice | Single oral dose of 7.5 mg/kg | Complete protection from infection. | [2] |
| P. cynomolgi (prophylaxis) | Rhesus Macaques | Orally administered | Fully protective. | |||
| P. cynomolgi (radical cure) | Rhesus Macaques | 20 mg/kg, 5 daily doses | Did not prevent relapse. | |||
| LMV599 | Plasmodium PI4K | P. cynomolgi (prophylaxis) | Rhesus Macaques | Single oral dose of 25 mg/kg | Achieved protection. | |
| P. cynomolgi (radical cure) | Rhesus Macaques | 25 mg/kg, 5 daily doses | Did not prevent relapse. | |||
| MMV390048 | Plasmodium PI4K | P. vivax (human clinical trial) | Humans | Single oral dose of 120 mg | 100% adequate clinical and parasitological response at day 14. Rapid clearance of asexual parasites and gametocytes. | [3][4][5] |
Detailed Experimental Protocols
PI-273: Breast Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of PI-273 in a breast cancer xenograft model.
Animal Model:
-
Female BALB/c nude mice.
Cell Line:
-
MCF-7 human breast cancer cells.
Procedure:
-
MCF-7 cells are cultured and harvested during the exponential growth phase.
-
A suspension of MCF-7 cells is prepared in a suitable medium.
-
Each mouse is subcutaneously injected with the MCF-7 cell suspension into the flank region.
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (width)^2 × length/2.
-
When tumors reach a predetermined size (e.g., ~100-150 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal injections of PI-273 at a dose of 25 mg/kg for 15 consecutive days.[1]
-
The control group receives vehicle injections following the same schedule.
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
KDU691 and LMV599: Malaria Prophylaxis and Radical Cure Model
Objective: To assess the prophylactic and radical cure efficacy of KDU691 and LMV599 against Plasmodium cynomolgi in a rhesus macaque model.
Animal Model:
-
Rhesus macaques (Macaca mulatta).
Parasite:
-
Plasmodium cynomolgi sporozoites.
Prophylaxis Study Protocol:
-
Animals are infected with P. cynomolgi sporozoites via intravenous injection.
-
A single oral dose of the test compound (KDU691 or 25 mg/kg LMV599) is administered shortly after infection.
-
Blood smears are monitored regularly to detect the presence of parasites.
-
Complete protection is defined as the absence of blood-stage parasites.
Radical Cure Study Protocol:
-
Animals are infected with P. cynomolgi sporozoites to establish liver-stage infection, including dormant hypnozoites.
-
After the establishment of infection, a course of treatment is administered (e.g., 20 mg/kg KDU691 or 25 mg/kg LMV599 daily for 5 days).
-
Blood smears are monitored for an extended period to detect relapse from reactivating hypnozoites.
-
Efficacy is determined by the ability of the compound to prevent relapse.
MMV390048: Human Clinical Trial for Malaria
Objective: To evaluate the efficacy, safety, and tolerability of a single dose of MMV390048 in patients with acute uncomplicated Plasmodium vivax malaria.[3][4][5]
Study Population:
-
Adult male patients with confirmed P. vivax malaria.
Procedure:
-
Patients are enrolled based on inclusion criteria, including fever and microscopically confirmed parasitemia.
-
A single oral dose of 120 mg MMV390048 is administered.[3][4][5]
-
Patients are monitored for clinical and parasitological responses over a 28-day period.
-
Primary efficacy endpoint is the adequate clinical and parasitological response (ACPR) at day 14.
-
Parasite clearance rates and gametocyte clearance are also assessed.
-
Safety and tolerability are monitored throughout the study.
Signaling Pathways and Experimental Workflows
PI4K Signaling Pathway in Cancer and Viral Infection
The diagram below illustrates the central role of Phosphatidylinositol 4-Kinases (PI4Ks) in cellular signaling and how their inhibition can impact cancer progression and viral replication. PI4Ks phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger.
Caption: PI4K signaling in cancer and viral infection.
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of PI4K inhibitors in preclinical cancer and infectious disease models.
Caption: Workflow for in vivo efficacy studies.
References
- 1. The Role of Phosphatidylinositol Phosphate Kinases during Viral Infection | MDPI [mdpi.com]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Phosphatidylinositol 4-kinases: hostages harnessed to build panviral replication platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the off-target profile of PI4K-IN-1 compared to similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target profile of the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, with other notable PI4K inhibitors. Understanding the selectivity of kinase inhibitors is paramount in drug discovery to minimize off-target effects and potential toxicity. This document summarizes key quantitative data, presents detailed experimental methodologies for assessing kinase inhibitor selectivity, and visualizes relevant signaling pathways and experimental workflows.
Comparative Selectivity of PI4K Inhibitors
The following tables summarize the reported inhibitory activities of this compound and similar compounds against their intended targets and a selection of off-targets. The data is presented to facilitate a clear comparison of their selectivity profiles.
| Compound | Primary Target(s) | pIC50 / IC50 | Off-Target(s) | pIC50 / IC50 | Reference |
| This compound | PI4KIIIα | pIC50: 9.0 | PI3Kα | pIC50: 4.0 | [1] |
| PI4KIIIβ | pIC50: 6.6 | PI3Kβ | pIC50: <3.7 | [1] | |
| PI3Kγ | pIC50: 5.0 | [1] | |||
| PI3Kδ | pIC50: <4.1 | [1] | |||
| PI-273 | PI4KIIα | IC50: 0.47 µM | PI4KIIβ, PI4KIIIα, PI4KIIIβ, PI3Ks, AKTs | Not significantly inhibited | [2][3] |
| GSK-F1 | PI4KA (PI4KIIIα) | pIC50: 8.0 | PI4KB (PI4KIIIβ) | pIC50: 5.9 | [4] |
| PI3Kα | pIC50: 5.8 | [4] | |||
| PI3Kβ | pIC50: 5.9 | [4] | |||
| PI3Kγ | pIC50: 5.9 | [4] | |||
| PI3Kδ | pIC50: 6.4 | [4] | |||
| PI4KIIIbeta-IN-10 | PI4KIIIβ | IC50: 3.6 nM | - | - | [1] |
| PIK-93 | PI4KIIIβ | IC50: 19 nM | PI3Kγ | IC50: 16 nM | [1] |
| PI3Kα | IC50: 39 nM | [1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Direct comparison of absolute IC50 or pIC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two widely used assays in kinase profiling.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during an enzymatic reaction.[5][6][7][8][9]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the ADP concentration.[6]
Detailed Protocol:
-
Kinase Reaction Setup (384-well plate format):
-
Prepare a 5 µL kinase reaction mixture containing the kinase of interest, the specific substrate, ATP, and the test compound (e.g., this compound) at various concentrations.
-
A typical reaction buffer may consist of 20 mM Tris pH 7.5, 5 mM MgCl2, and 0.5 mM EGTA.[10]
-
The ATP concentration should be close to the Km for the specific kinase to identify both ATP-competitive and non-competitive inhibitors.[6]
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase to ensure the reaction is in the linear range.[7][9]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and stabilization of the luminescent signal.[5][6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The amount of ADP produced is proportional to the luminescent signal.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinobeads Kinase Profiling
Kinobeads technology is a chemical proteomics approach that utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from cell or tissue lysates.[11][12] This method allows for the assessment of inhibitor selectivity in a more physiological context, as it probes for interactions with native, full-length kinases.[13][14]
Principle: The assay is based on a competition binding experiment. A cell lysate is incubated with a free test inhibitor, which competes with the immobilized inhibitors on the Kinobeads for binding to kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.[11]
Detailed Protocol:
-
Cell Lysis and Lysate Preparation:
-
Lyse cultured cells or homogenized tissues in a suitable buffer containing detergents and protease/phosphatase inhibitors to extract proteins while preserving kinase activity.
-
Determine the protein concentration of the lysate. A typical experiment requires around 1-5 mg of total protein per sample.[12]
-
-
Competitive Binding:
-
Incubate the cell lysate with a range of concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour at 4°C).[14]
-
-
Kinase Enrichment with Kinobeads:
-
Add the Kinobeads slurry to the inhibitor-treated lysate. The beads are typically composed of Sepharose beads coupled with a cocktail of non-selective kinase inhibitors.[11]
-
Incubate the mixture for a further period (e.g., 1 hour at 4°C) with gentle rotation to allow for the binding of kinases to the beads.[14]
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
-
Protein Digestion and Mass Spectrometry:
-
The eluted proteins are typically subjected to in-solution or on-bead digestion with trypsin to generate peptides.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using specialized software (e.g., MaxQuant).[12]
-
For each kinase, compare its abundance in the inhibitor-treated samples to the vehicle control.
-
Generate dose-response curves for each identified kinase to determine its affinity for the test inhibitor (apparent Kd or IC50).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is crucial for a deeper understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key PI4K-related pathways and the workflow of the Kinobeads profiling experiment.
Caption: PI4K Signaling Pathways.
Caption: Kinobeads Experimental Workflow.
Discussion
This compound is a potent inhibitor of PI4KIIIα and, to a lesser extent, PI4KIIIβ.[1] Its off-target profile, based on the available data, indicates some activity against class I PI3 kinases, although at significantly lower potencies compared to its primary targets.[1] In comparison, other PI4K inhibitors display varying degrees of selectivity. For instance, PI-273 is reported to be a specific inhibitor of PI4KIIα with minimal off-target effects on other PI4K isoforms and PI3Ks.[2][3] GSK-F1, while potent against PI4KA, also shows activity against PI4KB and several PI3K isoforms.[4] PIK-93, a PI4KIIIβ inhibitor, demonstrates notable off-target activity against PI3Kα and PI3Kγ.[1]
The choice of a PI4K inhibitor for research or therapeutic development should be guided by the specific isoform of interest and a thorough understanding of its off-target profile. The experimental protocols detailed in this guide provide a framework for researchers to independently assess the selectivity of this compound and other inhibitors. Comprehensive kinome scanning, using techniques like the Kinobeads approach, is highly recommended to obtain a global view of an inhibitor's selectivity and to identify potential unexpected off-targets. Such data is crucial for interpreting experimental results accurately and for advancing the development of safer and more effective kinase-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. GSK-F1 - Immunomart [immunomart.com]
- 5. promega.com [promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. ulab360.com [ulab360.com]
- 9. ulab360.com [ulab360.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the off-target profile of PI4K-IN-1 compared to similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target profile of the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, with other notable PI4K inhibitors. Understanding the selectivity of kinase inhibitors is paramount in drug discovery to minimize off-target effects and potential toxicity. This document summarizes key quantitative data, presents detailed experimental methodologies for assessing kinase inhibitor selectivity, and visualizes relevant signaling pathways and experimental workflows.
Comparative Selectivity of PI4K Inhibitors
The following tables summarize the reported inhibitory activities of this compound and similar compounds against their intended targets and a selection of off-targets. The data is presented to facilitate a clear comparison of their selectivity profiles.
| Compound | Primary Target(s) | pIC50 / IC50 | Off-Target(s) | pIC50 / IC50 | Reference |
| This compound | PI4KIIIα | pIC50: 9.0 | PI3Kα | pIC50: 4.0 | [1] |
| PI4KIIIβ | pIC50: 6.6 | PI3Kβ | pIC50: <3.7 | [1] | |
| PI3Kγ | pIC50: 5.0 | [1] | |||
| PI3Kδ | pIC50: <4.1 | [1] | |||
| PI-273 | PI4KIIα | IC50: 0.47 µM | PI4KIIβ, PI4KIIIα, PI4KIIIβ, PI3Ks, AKTs | Not significantly inhibited | [2][3] |
| GSK-F1 | PI4KA (PI4KIIIα) | pIC50: 8.0 | PI4KB (PI4KIIIβ) | pIC50: 5.9 | [4] |
| PI3Kα | pIC50: 5.8 | [4] | |||
| PI3Kβ | pIC50: 5.9 | [4] | |||
| PI3Kγ | pIC50: 5.9 | [4] | |||
| PI3Kδ | pIC50: 6.4 | [4] | |||
| PI4KIIIbeta-IN-10 | PI4KIIIβ | IC50: 3.6 nM | - | - | [1] |
| PIK-93 | PI4KIIIβ | IC50: 19 nM | PI3Kγ | IC50: 16 nM | [1] |
| PI3Kα | IC50: 39 nM | [1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Direct comparison of absolute IC50 or pIC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two widely used assays in kinase profiling.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during an enzymatic reaction.[5][6][7][8][9]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the ADP concentration.[6]
Detailed Protocol:
-
Kinase Reaction Setup (384-well plate format):
-
Prepare a 5 µL kinase reaction mixture containing the kinase of interest, the specific substrate, ATP, and the test compound (e.g., this compound) at various concentrations.
-
A typical reaction buffer may consist of 20 mM Tris pH 7.5, 5 mM MgCl2, and 0.5 mM EGTA.[10]
-
The ATP concentration should be close to the Km for the specific kinase to identify both ATP-competitive and non-competitive inhibitors.[6]
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase to ensure the reaction is in the linear range.[7][9]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and stabilization of the luminescent signal.[5][6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The amount of ADP produced is proportional to the luminescent signal.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinobeads Kinase Profiling
Kinobeads technology is a chemical proteomics approach that utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from cell or tissue lysates.[11][12] This method allows for the assessment of inhibitor selectivity in a more physiological context, as it probes for interactions with native, full-length kinases.[13][14]
Principle: The assay is based on a competition binding experiment. A cell lysate is incubated with a free test inhibitor, which competes with the immobilized inhibitors on the Kinobeads for binding to kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.[11]
Detailed Protocol:
-
Cell Lysis and Lysate Preparation:
-
Lyse cultured cells or homogenized tissues in a suitable buffer containing detergents and protease/phosphatase inhibitors to extract proteins while preserving kinase activity.
-
Determine the protein concentration of the lysate. A typical experiment requires around 1-5 mg of total protein per sample.[12]
-
-
Competitive Binding:
-
Incubate the cell lysate with a range of concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour at 4°C).[14]
-
-
Kinase Enrichment with Kinobeads:
-
Add the Kinobeads slurry to the inhibitor-treated lysate. The beads are typically composed of Sepharose beads coupled with a cocktail of non-selective kinase inhibitors.[11]
-
Incubate the mixture for a further period (e.g., 1 hour at 4°C) with gentle rotation to allow for the binding of kinases to the beads.[14]
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
-
Protein Digestion and Mass Spectrometry:
-
The eluted proteins are typically subjected to in-solution or on-bead digestion with trypsin to generate peptides.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using specialized software (e.g., MaxQuant).[12]
-
For each kinase, compare its abundance in the inhibitor-treated samples to the vehicle control.
-
Generate dose-response curves for each identified kinase to determine its affinity for the test inhibitor (apparent Kd or IC50).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is crucial for a deeper understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key PI4K-related pathways and the workflow of the Kinobeads profiling experiment.
Caption: PI4K Signaling Pathways.
Caption: Kinobeads Experimental Workflow.
Discussion
This compound is a potent inhibitor of PI4KIIIα and, to a lesser extent, PI4KIIIβ.[1] Its off-target profile, based on the available data, indicates some activity against class I PI3 kinases, although at significantly lower potencies compared to its primary targets.[1] In comparison, other PI4K inhibitors display varying degrees of selectivity. For instance, PI-273 is reported to be a specific inhibitor of PI4KIIα with minimal off-target effects on other PI4K isoforms and PI3Ks.[2][3] GSK-F1, while potent against PI4KA, also shows activity against PI4KB and several PI3K isoforms.[4] PIK-93, a PI4KIIIβ inhibitor, demonstrates notable off-target activity against PI3Kα and PI3Kγ.[1]
The choice of a PI4K inhibitor for research or therapeutic development should be guided by the specific isoform of interest and a thorough understanding of its off-target profile. The experimental protocols detailed in this guide provide a framework for researchers to independently assess the selectivity of this compound and other inhibitors. Comprehensive kinome scanning, using techniques like the Kinobeads approach, is highly recommended to obtain a global view of an inhibitor's selectivity and to identify potential unexpected off-targets. Such data is crucial for interpreting experimental results accurately and for advancing the development of safer and more effective kinase-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. GSK-F1 - Immunomart [immunomart.com]
- 5. promega.com [promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. ulab360.com [ulab360.com]
- 9. ulab360.com [ulab360.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of PI4K-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PI4K-IN-1, a potent inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα), with other relevant kinase inhibitors. It details orthogonal validation strategies to confirm its mechanism of action, presenting supporting experimental data and detailed protocols for key assays.
Introduction to this compound and Orthogonal Validation
This compound is a small molecule inhibitor with high potency for PI4KIIIα, an enzyme crucial for the generation of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.[1][2] PI4P plays a vital role in membrane trafficking and is hijacked by several RNA viruses, including Hepatitis C virus (HCV), for their replication.[3][4][5] Consequently, inhibitors of PI4KIIIα, such as this compound, are valuable research tools and potential antiviral therapeutics.
Orthogonal validation is a critical process in drug discovery that employs multiple, independent methods to confirm a drug's mechanism of action. This approach minimizes the risk of misleading results from a single assay and provides a higher degree of confidence in the inhibitor's target engagement and downstream cellular effects. This guide will explore biochemical, cellular, and genetic methods for the orthogonal validation of this compound's mechanism of action.
This compound: Mechanism of Action
This compound is a potent inhibitor of PI4KIIIα with a reported pIC50 of 9.0.[1][2] It also exhibits weaker inhibition of PI4KIIIβ (pIC50 of 6.6) and some off-target activity against PI3K isoforms at higher concentrations.[1][2] The primary mechanism of action of this compound is the inhibition of PI4KIIIα's kinase activity, leading to a reduction in cellular PI4P levels. This depletion of PI4P disrupts processes that rely on this lipid, most notably the replication of certain RNA viruses.
Comparative Analysis of PI4K Inhibitors
To provide context for this compound's activity, the following table compares its biochemical potency with other known PI4K inhibitors.
| Inhibitor | Primary Target(s) | IC50 / pIC50 | Off-Target(s) | Reference(s) |
| This compound | PI4KIIIα , PI4KIIIβ | pIC50: 9.0 (PI4KIIIα) , 6.6 (PI4KIIIβ) | PI3Kα/β/γ/δ (pIC50: 4.0/<3.7/5.0/<4.1) | [1][2] |
| PIK-93 | PI4KIIIβ, PI3Kγ, PI3Kα | IC50: 19 nM (PI4KIIIβ), 16 nM (PI3Kγ), 39 nM (PI3Kα) | PI3Kβ (IC50: 0.59 µM), PI3Kδ (IC50: 0.12 µM) | [2][6] |
| UCB9608 | PI4KIIIβ | IC50: 11 nM | Selective over PI3KC2 α, β, and γ | [1] |
| GSK-A1 | PI4KIIIα | pIC50: 8.5-9.8 | PI4KB, PI3KA, PI3KB, PI3KG, PI3KD (pIC50: 5.9, 5.8, 5.9, 5.9, 6.4) | [1] |
| BQR695 | PI4KIIIβ | IC50: ~90 nM (human) | - | |
| PI-273 | PI4KIIα | IC50: 0.47 µM | - | [1] |
Orthogonal Validation Strategies for this compound
A robust validation of this compound's mechanism of action requires a multi-pronged approach. While specific data for this compound is not publicly available for all methods, this section outlines the key orthogonal strategies and provides examples of their application to other kinase inhibitors.
Biochemical Assays: Direct Enzyme Inhibition
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of its target.
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies ADP produced during a kinase reaction, providing a measure of enzyme activity.[7] A decrease in ADP production in the presence of this compound confirms its inhibitory effect on PI4KIIIα.
Target Engagement in a Cellular Context
These methods confirm that the inhibitor binds to its intended target within the complex environment of a living cell.
-
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[8] While specific CETSA data for this compound is not available, a successful experiment would show a shift in the melting temperature of PI4KIIIα in the presence of this compound, indicating direct target engagement.
Chemoproteomics: Unbiased Target and Off-Target Profiling
Chemoproteomics provides an unbiased approach to identify the full spectrum of protein targets and off-targets of a compound in a cellular lysate.
-
Kinobeads/Chemoproteomic Pulldown: This method uses immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[9] Competition with a free compound of interest, like this compound, followed by mass spectrometry, can reveal its binding profile across hundreds of kinases. Although specific chemoproteomic data for this compound is not published, this method would be crucial to confirm its selectivity and identify potential off-targets.
Cellular and Phenotypic Validation
These assays assess the functional consequences of target inhibition in a cellular context, linking target engagement to a measurable biological outcome.
-
PI4P Level Measurement: Inhibition of PI4KIIIα by this compound should lead to a measurable decrease in cellular PI4P levels. This can be quantified using immunofluorescence with anti-PI4P antibodies or by lipid mass spectrometry.[10]
-
Antiviral Replication Assays: Given the essential role of PI4KIIIα in the replication of viruses like HCV, a key phenotypic validation is to demonstrate that this compound inhibits viral replication in a dose-dependent manner.[3][4][5]
Genetic Validation
Genetic approaches provide the highest level of evidence for on-target activity by manipulating the expression of the target protein.
-
siRNA/shRNA Knockdown: Silencing the expression of PI4KIIIα using siRNA or shRNA should phenocopy the effects of this compound treatment, for example, by inhibiting HCV replication.[3][4]
-
Rescue Experiments: In cells where the endogenous PI4KIIIα has been knocked down, expressing a version of PI4KIIIα that is resistant to this compound (due to a mutation in the binding site) should rescue the phenotype (e.g., restore viral replication) in the presence of the inhibitor.[3] This provides strong evidence that the observed phenotype is a direct result of this compound binding to PI4KIIIα.
Experimental Protocols
ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 384-well plate, combine PI4KIIIα enzyme, substrate (e.g., phosphatidylinositol), and varying concentrations of this compound in kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for the desired time.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either this compound or vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Detection: Analyze the amount of soluble PI4KIIIα in the supernatant by Western blot or other protein detection methods.
-
Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.
HCV Replication Assay
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon that expresses a reporter gene (e.g., luciferase) in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for viral replication.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) and calculate the EC50 value for inhibition of viral replication.
Visualizing the Pathways and Workflows
Caption: PI4K Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Orthogonal Validation of a Kinase Inhibitor.
Conclusion
This compound is a potent and valuable tool for studying the function of PI4KIIIα. While direct biochemical inhibition and phenotypic effects in viral replication assays provide strong evidence for its mechanism of action, a comprehensive orthogonal validation is essential for its characterization as a chemical probe or therapeutic lead. The application of techniques such as CETSA, chemoproteomics, and genetic rescue experiments would provide the highest level of confidence in its on-target activity and selectivity profile. This guide provides the framework and necessary protocols for conducting such a thorough validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recruitment and activation of a lipid kinase by hepatitis C virus NS5A is essential for integrity of the membranous replication compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Orthogonal Validation of PI4K-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PI4K-IN-1, a potent inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα), with other relevant kinase inhibitors. It details orthogonal validation strategies to confirm its mechanism of action, presenting supporting experimental data and detailed protocols for key assays.
Introduction to this compound and Orthogonal Validation
This compound is a small molecule inhibitor with high potency for PI4KIIIα, an enzyme crucial for the generation of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.[1][2] PI4P plays a vital role in membrane trafficking and is hijacked by several RNA viruses, including Hepatitis C virus (HCV), for their replication.[3][4][5] Consequently, inhibitors of PI4KIIIα, such as this compound, are valuable research tools and potential antiviral therapeutics.
Orthogonal validation is a critical process in drug discovery that employs multiple, independent methods to confirm a drug's mechanism of action. This approach minimizes the risk of misleading results from a single assay and provides a higher degree of confidence in the inhibitor's target engagement and downstream cellular effects. This guide will explore biochemical, cellular, and genetic methods for the orthogonal validation of this compound's mechanism of action.
This compound: Mechanism of Action
This compound is a potent inhibitor of PI4KIIIα with a reported pIC50 of 9.0.[1][2] It also exhibits weaker inhibition of PI4KIIIβ (pIC50 of 6.6) and some off-target activity against PI3K isoforms at higher concentrations.[1][2] The primary mechanism of action of this compound is the inhibition of PI4KIIIα's kinase activity, leading to a reduction in cellular PI4P levels. This depletion of PI4P disrupts processes that rely on this lipid, most notably the replication of certain RNA viruses.
Comparative Analysis of PI4K Inhibitors
To provide context for this compound's activity, the following table compares its biochemical potency with other known PI4K inhibitors.
| Inhibitor | Primary Target(s) | IC50 / pIC50 | Off-Target(s) | Reference(s) |
| This compound | PI4KIIIα , PI4KIIIβ | pIC50: 9.0 (PI4KIIIα) , 6.6 (PI4KIIIβ) | PI3Kα/β/γ/δ (pIC50: 4.0/<3.7/5.0/<4.1) | [1][2] |
| PIK-93 | PI4KIIIβ, PI3Kγ, PI3Kα | IC50: 19 nM (PI4KIIIβ), 16 nM (PI3Kγ), 39 nM (PI3Kα) | PI3Kβ (IC50: 0.59 µM), PI3Kδ (IC50: 0.12 µM) | [2][6] |
| UCB9608 | PI4KIIIβ | IC50: 11 nM | Selective over PI3KC2 α, β, and γ | [1] |
| GSK-A1 | PI4KIIIα | pIC50: 8.5-9.8 | PI4KB, PI3KA, PI3KB, PI3KG, PI3KD (pIC50: 5.9, 5.8, 5.9, 5.9, 6.4) | [1] |
| BQR695 | PI4KIIIβ | IC50: ~90 nM (human) | - | |
| PI-273 | PI4KIIα | IC50: 0.47 µM | - | [1] |
Orthogonal Validation Strategies for this compound
A robust validation of this compound's mechanism of action requires a multi-pronged approach. While specific data for this compound is not publicly available for all methods, this section outlines the key orthogonal strategies and provides examples of their application to other kinase inhibitors.
Biochemical Assays: Direct Enzyme Inhibition
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of its target.
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies ADP produced during a kinase reaction, providing a measure of enzyme activity.[7] A decrease in ADP production in the presence of this compound confirms its inhibitory effect on PI4KIIIα.
Target Engagement in a Cellular Context
These methods confirm that the inhibitor binds to its intended target within the complex environment of a living cell.
-
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[8] While specific CETSA data for this compound is not available, a successful experiment would show a shift in the melting temperature of PI4KIIIα in the presence of this compound, indicating direct target engagement.
Chemoproteomics: Unbiased Target and Off-Target Profiling
Chemoproteomics provides an unbiased approach to identify the full spectrum of protein targets and off-targets of a compound in a cellular lysate.
-
Kinobeads/Chemoproteomic Pulldown: This method uses immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[9] Competition with a free compound of interest, like this compound, followed by mass spectrometry, can reveal its binding profile across hundreds of kinases. Although specific chemoproteomic data for this compound is not published, this method would be crucial to confirm its selectivity and identify potential off-targets.
Cellular and Phenotypic Validation
These assays assess the functional consequences of target inhibition in a cellular context, linking target engagement to a measurable biological outcome.
-
PI4P Level Measurement: Inhibition of PI4KIIIα by this compound should lead to a measurable decrease in cellular PI4P levels. This can be quantified using immunofluorescence with anti-PI4P antibodies or by lipid mass spectrometry.[10]
-
Antiviral Replication Assays: Given the essential role of PI4KIIIα in the replication of viruses like HCV, a key phenotypic validation is to demonstrate that this compound inhibits viral replication in a dose-dependent manner.[3][4][5]
Genetic Validation
Genetic approaches provide the highest level of evidence for on-target activity by manipulating the expression of the target protein.
-
siRNA/shRNA Knockdown: Silencing the expression of PI4KIIIα using siRNA or shRNA should phenocopy the effects of this compound treatment, for example, by inhibiting HCV replication.[3][4]
-
Rescue Experiments: In cells where the endogenous PI4KIIIα has been knocked down, expressing a version of PI4KIIIα that is resistant to this compound (due to a mutation in the binding site) should rescue the phenotype (e.g., restore viral replication) in the presence of the inhibitor.[3] This provides strong evidence that the observed phenotype is a direct result of this compound binding to PI4KIIIα.
Experimental Protocols
ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 384-well plate, combine PI4KIIIα enzyme, substrate (e.g., phosphatidylinositol), and varying concentrations of this compound in kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for the desired time.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either this compound or vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Detection: Analyze the amount of soluble PI4KIIIα in the supernatant by Western blot or other protein detection methods.
-
Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.
HCV Replication Assay
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon that expresses a reporter gene (e.g., luciferase) in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for viral replication.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) and calculate the EC50 value for inhibition of viral replication.
Visualizing the Pathways and Workflows
Caption: PI4K Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Orthogonal Validation of a Kinase Inhibitor.
Conclusion
This compound is a potent and valuable tool for studying the function of PI4KIIIα. While direct biochemical inhibition and phenotypic effects in viral replication assays provide strong evidence for its mechanism of action, a comprehensive orthogonal validation is essential for its characterization as a chemical probe or therapeutic lead. The application of techniques such as CETSA, chemoproteomics, and genetic rescue experiments would provide the highest level of confidence in its on-target activity and selectivity profile. This guide provides the framework and necessary protocols for conducting such a thorough validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class III Phosphatidylinositol 4-Kinase Alpha and Beta Are Novel Host Factor Regulators of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recruitment and activation of a lipid kinase by hepatitis C virus NS5A is essential for integrity of the membranous replication compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
PI4K-IN-1: A Potent and Selective Inhibitor for Advancing Phosphoinositide Signaling Research
In the landscape of cell signaling research, phosphatidylinositol 4-kinases (PI4Ks) have emerged as critical regulators of cellular processes and promising therapeutic targets.[1][2] These enzymes are responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and precursor to other important phosphoinositides like PI(4,5)P2.[1][3] The PI4K family is divided into two types, II and III, with the latter further split into alpha (PI4KIIIα) and beta (PI4KIIIβ) isoforms, each with distinct cellular localizations and functions.[1][4][5] The development of specific inhibitors is crucial for dissecting their individual roles and for therapeutic applications in areas such as virology and oncology.[1] PI4K-IN-1 has emerged as a noteworthy tool in this field, demonstrating distinct advantages in potency and selectivity over earlier-generation inhibitors.
Comparative Analysis of PI4K Inhibitors
This compound is a potent inhibitor of type III PI4Ks, exhibiting high potency, particularly for the PI4KIIIα isoform.[6] Its advantages become clear when compared with older, often less selective, inhibitors. Early inhibitors like PIK-93, for instance, showed activity against PI4KIIIβ but also significantly inhibited class I PI3-kinases (PI3Ks), complicating the interpretation of experimental results.[4][7][8] In contrast, this compound displays a more favorable selectivity profile.
The development of isoform-specific inhibitors has been a key goal in the field. While some compounds show strong selectivity for PI4KIIIβ (e.g., BF738735, PI4KIIIbeta-IN-10), and others for PI4KIIIα (e.g., GSK-A1), this compound provides potent inhibition of both type III isoforms, with a clear preference for the alpha subtype.[4][6][7] This profile makes it a valuable tool for studying processes where PI4KIIIα is the primary driver, such as the replication of certain RNA viruses like Hepatitis C Virus (HCV).[1][9]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activities of this compound and a selection of other PI4K inhibitors against various PI4K and PI3K isoforms. The data, presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), allows for a direct comparison of potency and selectivity. A higher pIC50 value indicates greater potency.
| Inhibitor | PI4KIIIα | PI4KIIIβ | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| This compound | 9.0 | 6.6 | 4.0 | <3.7 | 5.0 | <4.1 |
| GSK-F1 | 8.0 | 5.9 | 5.8 | 5.9 | 5.9 | 6.4 |
| PIK-93 (IC50 nM) | - | 19 | 39 | - | 16 | - |
| GSK-A1 | 8.5-9.8 | - | - | - | - | - |
| BF738735 (IC50 nM) | 1700 | 5.7 | - | - | - | - |
Note: Data for PIK-93 and BF738735 are presented as IC50 in nanomolars (nM), where a lower value indicates higher potency. Data for this compound and GSK-F1 are from reference[4][6]. Data for PIK-93 and BF738735 are from reference[4][7]. GSK-A1 data is from reference[4].
As the data illustrates, this compound is highly potent against PI4KIIIα (pIC50 = 9.0) and maintains moderate potency against PI4KIIIβ (pIC50 = 6.6).[6] Crucially, its activity against the tested PI3K isoforms is significantly lower, indicating good selectivity over this related kinase family.[6] This contrasts with an inhibitor like GSK-F1, which shows more uniform potency across PI4KIIIα and several PI3K isoforms.[4] Older inhibitors like PIK-93 are potent against PI4KIIIβ but also show considerable cross-reactivity with PI3Kα and PI3Kγ.[4][7]
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the PI4K signaling pathway and the methods used to evaluate inhibitor potency.
Caption: The PI4K signaling cascade.
The diagram above illustrates the central role of PI4K in phosphorylating PI to PI4P, which is a substrate for further phosphorylation by PIP5K to generate PI(4,5)P2, a critical regulator of diverse cellular functions. Inhibitors like this compound block the initial, rate-limiting step catalyzed by PI4K.
The potency of these inhibitors is typically determined through in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Caption: Workflow for an in vitro kinase assay.
Experimental Protocols
In Vitro PI4KIIIα/β Kinase Assay (ADP-Glo™ Assay)
This protocol is a representative method for determining the in vitro potency (IC50) of inhibitors against PI4K enzymes.
1. Materials and Reagents:
-
Recombinant human PI4KIIIα or PI4KIIIβ enzyme.
-
Substrate: Phosphatidylinositol (PI).
-
ATP (Adenosine 5'-triphosphate).
-
This compound and other test inhibitors, dissolved in DMSO.
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white assay plates.
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors (e.g., this compound) in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PI4K enzyme and the PI substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value, which is then often converted to a pIC50 value for easier comparison.
-
Conclusion
This compound represents a significant advancement over many older PI4K inhibitors due to its high potency for PI4KIIIα and its favorable selectivity profile against the PI3K family.[6] This makes it a more precise tool for investigating the specific roles of PI4KIIIα in cellular and disease processes. While highly selective inhibitors for other isoforms, such as PI4KIIIβ, remain valuable for specific applications, the characteristics of this compound provide researchers with a robust and reliable compound to dissect the complexities of phosphoinositide signaling pathways. The availability of such potent and selective tools is indispensable for both fundamental research and the development of novel therapeutic strategies targeting these critical enzymes.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are PI4K activators and how do they work? [synapse.patsnap.com]
- 3. Phosphatidyl Inositol 4-Kinases [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. escholarship.org [escholarship.org]
- 9. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
PI4K-IN-1: A Potent and Selective Inhibitor for Advancing Phosphoinositide Signaling Research
In the landscape of cell signaling research, phosphatidylinositol 4-kinases (PI4Ks) have emerged as critical regulators of cellular processes and promising therapeutic targets.[1][2] These enzymes are responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and precursor to other important phosphoinositides like PI(4,5)P2.[1][3] The PI4K family is divided into two types, II and III, with the latter further split into alpha (PI4KIIIα) and beta (PI4KIIIβ) isoforms, each with distinct cellular localizations and functions.[1][4][5] The development of specific inhibitors is crucial for dissecting their individual roles and for therapeutic applications in areas such as virology and oncology.[1] PI4K-IN-1 has emerged as a noteworthy tool in this field, demonstrating distinct advantages in potency and selectivity over earlier-generation inhibitors.
Comparative Analysis of PI4K Inhibitors
This compound is a potent inhibitor of type III PI4Ks, exhibiting high potency, particularly for the PI4KIIIα isoform.[6] Its advantages become clear when compared with older, often less selective, inhibitors. Early inhibitors like PIK-93, for instance, showed activity against PI4KIIIβ but also significantly inhibited class I PI3-kinases (PI3Ks), complicating the interpretation of experimental results.[4][7][8] In contrast, this compound displays a more favorable selectivity profile.
The development of isoform-specific inhibitors has been a key goal in the field. While some compounds show strong selectivity for PI4KIIIβ (e.g., BF738735, PI4KIIIbeta-IN-10), and others for PI4KIIIα (e.g., GSK-A1), this compound provides potent inhibition of both type III isoforms, with a clear preference for the alpha subtype.[4][6][7] This profile makes it a valuable tool for studying processes where PI4KIIIα is the primary driver, such as the replication of certain RNA viruses like Hepatitis C Virus (HCV).[1][9]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activities of this compound and a selection of other PI4K inhibitors against various PI4K and PI3K isoforms. The data, presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), allows for a direct comparison of potency and selectivity. A higher pIC50 value indicates greater potency.
| Inhibitor | PI4KIIIα | PI4KIIIβ | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| This compound | 9.0 | 6.6 | 4.0 | <3.7 | 5.0 | <4.1 |
| GSK-F1 | 8.0 | 5.9 | 5.8 | 5.9 | 5.9 | 6.4 |
| PIK-93 (IC50 nM) | - | 19 | 39 | - | 16 | - |
| GSK-A1 | 8.5-9.8 | - | - | - | - | - |
| BF738735 (IC50 nM) | 1700 | 5.7 | - | - | - | - |
Note: Data for PIK-93 and BF738735 are presented as IC50 in nanomolars (nM), where a lower value indicates higher potency. Data for this compound and GSK-F1 are from reference[4][6]. Data for PIK-93 and BF738735 are from reference[4][7]. GSK-A1 data is from reference[4].
As the data illustrates, this compound is highly potent against PI4KIIIα (pIC50 = 9.0) and maintains moderate potency against PI4KIIIβ (pIC50 = 6.6).[6] Crucially, its activity against the tested PI3K isoforms is significantly lower, indicating good selectivity over this related kinase family.[6] This contrasts with an inhibitor like GSK-F1, which shows more uniform potency across PI4KIIIα and several PI3K isoforms.[4] Older inhibitors like PIK-93 are potent against PI4KIIIβ but also show considerable cross-reactivity with PI3Kα and PI3Kγ.[4][7]
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the PI4K signaling pathway and the methods used to evaluate inhibitor potency.
Caption: The PI4K signaling cascade.
The diagram above illustrates the central role of PI4K in phosphorylating PI to PI4P, which is a substrate for further phosphorylation by PIP5K to generate PI(4,5)P2, a critical regulator of diverse cellular functions. Inhibitors like this compound block the initial, rate-limiting step catalyzed by PI4K.
The potency of these inhibitors is typically determined through in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Caption: Workflow for an in vitro kinase assay.
Experimental Protocols
In Vitro PI4KIIIα/β Kinase Assay (ADP-Glo™ Assay)
This protocol is a representative method for determining the in vitro potency (IC50) of inhibitors against PI4K enzymes.
1. Materials and Reagents:
-
Recombinant human PI4KIIIα or PI4KIIIβ enzyme.
-
Substrate: Phosphatidylinositol (PI).
-
ATP (Adenosine 5'-triphosphate).
-
This compound and other test inhibitors, dissolved in DMSO.
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white assay plates.
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors (e.g., this compound) in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PI4K enzyme and the PI substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value, which is then often converted to a pIC50 value for easier comparison.
-
Conclusion
This compound represents a significant advancement over many older PI4K inhibitors due to its high potency for PI4KIIIα and its favorable selectivity profile against the PI3K family.[6] This makes it a more precise tool for investigating the specific roles of PI4KIIIα in cellular and disease processes. While highly selective inhibitors for other isoforms, such as PI4KIIIβ, remain valuable for specific applications, the characteristics of this compound provide researchers with a robust and reliable compound to dissect the complexities of phosphoinositide signaling pathways. The availability of such potent and selective tools is indispensable for both fundamental research and the development of novel therapeutic strategies targeting these critical enzymes.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are PI4K activators and how do they work? [synapse.patsnap.com]
- 3. Phosphatidyl Inositol 4-Kinases [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. escholarship.org [escholarship.org]
- 9. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published data using PI4K-IN-1
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PI4K-IN-1 and its Alternatives with Supporting Experimental Data.
This guide provides a comprehensive comparison of the phosphatidylinositol 4-kinase (PI4K) inhibitor, this compound, with other commonly used PI4K inhibitors. The information is intended to help researchers make informed decisions about the selection of appropriate tools for their studies. The data presented is collated from publicly available resources and scientific literature.
Introduction to PI4K and its Inhibition
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key intermediate in the production of other important signaling molecules and is involved in regulating various cellular processes, including membrane trafficking and signal transduction.[1] PI4Ks are divided into two main types, Type II and Type III, each with α and β isoforms. Type III PI4Ks, in particular, have been identified as important host factors for the replication of several RNA viruses, such as hepatitis C virus (HCV) and enteroviruses, making them attractive targets for antiviral drug development.[2][3]
Data Presentation: A Comparative Analysis of PI4K Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their potency and selectivity against different PI4K and PI3K isoforms.
Table 1: Potency of this compound Against PI4K and PI3K Isoforms
| Target | pIC50 |
| PI4KIIIα | 9.0 |
| PI4KIIIβ | 6.6 |
| PI3Kα | 4.0 |
| PI3Kβ | <3.7 |
| PI3Kγ | 5.0 |
| PI3Kδ | <4.1 |
Table 2: Comparative Potency (IC50/pIC50) of Alternative PI4K Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | pIC50 | Notes |
| GSK-A1 | PI4KIIIα | ~3 | 8.5-9.8 | Selective for PI4KIIIα over PI4KIIIβ.[4] |
| PIK-93 | PI4KIIIβ, PI3Kγ, PI3Kα | 19, 16, 39 | - | Potent inhibitor of both PI4KIIIβ and PI3K isoforms.[5][6] |
| Wortmannin | Pan-PI3K, PI4K (Type III) | ~3 (PI3K) | - | A non-specific, covalent inhibitor of PI3Ks; also inhibits Type III PI4Ks at higher concentrations.[7][8] |
Reproducibility of Published Data
A comprehensive search of the scientific literature did not yield any studies specifically focused on the reproducibility of published data using this compound. While the inhibitor is commercially available and its potency has been characterized, there is a lack of published research that explicitly attempts to replicate or validate previous findings.
However, the reproducibility of kinase inhibitor assays, in general, is a well-recognized challenge in the field of drug discovery.[9] Factors that can influence the reproducibility of in vitro kinase assays include the specific assay format used (e.g., radiometric vs. fluorescence-based), the purity and activity of the recombinant kinase, the concentration of ATP used in the reaction, and the specific buffer conditions.[9] For cell-based assays, cell line identity, passage number, and culture conditions can all contribute to variability in results.
Given the absence of specific reproducibility studies for this compound, researchers should exercise caution when comparing data across different studies and consider validating key findings in their own experimental systems.
Experimental Protocols
Detailed methodologies for key experiments involving PI4K inhibitors are crucial for the reproducibility and interpretation of results. Below are detailed protocols for common assays used to characterize PI4K inhibitors.
Biochemical Kinase Activity Assays
1. Radiometric Thin-Layer Chromatography (TLC) Assay (for PIK-93)
This assay directly measures the enzymatic activity of PI4K by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-32P]ATP into its lipid substrate, phosphatidylinositol (PI).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, the inhibitor (e.g., PIK-93 at various concentrations with a final DMSO concentration of 2%), assay buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2), and freshly sonicated phosphatidylinositol (100 µg/mL).[5][10]
-
Reaction Initiation: Start the reaction by adding [γ-32P]ATP (containing 10 µCi of radioactivity) to a final concentration of 10 or 100 µM.[5][10]
-
Incubation: Allow the reaction to proceed for 20 minutes at room temperature.[5][10]
-
Reaction Termination: Stop the reaction by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 mixture of chloroform (B151607) and methanol.[5][10]
-
Lipid Extraction: Vortex the biphasic mixture and briefly centrifuge. Carefully transfer the lower organic phase to a new tube.[5][10]
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate for 3-4 hours in a 65:35 solution of n-propanol:1M acetic acid.[5][10]
-
Data Acquisition: Dry the TLC plate and expose it to a phosphorimager screen. Quantify the amount of radiolabeled PI4P to determine kinase activity.[5][10]
-
IC50 Determination: Measure kinase activity at 10-12 different concentrations of the inhibitor (typically using two-fold serial dilutions) to generate a dose-response curve and calculate the IC50 value.[5][10]
2. ADP-Glo™ Luminescent Kinase Assay
This is a high-throughput screening-compatible assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: In a multi-well plate, incubate the PI4K enzyme with its substrate (phosphatidylinositol) and ATP in the presence of varying concentrations of the inhibitor.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[2]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. The newly synthesized ATP is then used by a luciferase to generate a luminescent signal.[2]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Assay Validation: The robustness of the assay can be assessed by calculating the Z'-factor, with a value greater than 0.5 indicating a robust assay.[2]
Cellular Assays
1. Cellular PI4P Level Measurement using a BRET-based Assay (for GSK-A1)
This assay measures the levels of PI4P in specific cellular compartments in live cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Transfection: Transfect cells (e.g., HEK-AT1) with a BRET-based PI4P sensor construct (e.g., Sluc-P4M2X-T2A-Venus-Rab7 for endosomal PI4P).[11]
-
Cell Culture: Plate the transfected cells in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with the PI4K inhibitor (e.g., GSK-A1 at 10 nM) or vehicle control (DMSO).[11]
-
BRET Measurement: Add a coelenterazine (B1669285) substrate and measure the BRET signal using a plate reader. Changes in the BRET signal reflect changes in the localization of the PI4P sensor, and thus changes in PI4P levels in the targeted compartment.[11]
2. Cellular Proliferation Assay (for Wortmannin)
This assay assesses the effect of a kinase inhibitor on cell viability and proliferation.
-
Cell Seeding: Seed cells in exponential growth phase into multi-well plates.
-
Inhibitor Treatment: Treat the cells with the inhibitor (e.g., Wortmannin at 5–50 μM) for a defined period (e.g., 2 hours).[12]
-
Colony Formation: After treatment, wash the cells and incubate them in fresh medium for an extended period (e.g., 2 weeks) to allow for colony formation.[12]
-
Quantification: Stain the colonies and count them to determine the surviving fraction of cells at each inhibitor concentration.
Mandatory Visualization
The following diagrams illustrate key concepts related to PI4K signaling and experimental workflows.
Caption: PI4K signaling pathway and the point of inhibition.
Caption: Workflow for a radiometric TLC-based PI4K assay.
Caption: Logical workflow for comparing PI4K inhibitors.
References
- 1. Differential Effects of Phosphatidylinositol 4-Kinase (PI4K) and 3-Kinase (PI3K) Inhibitors on Stomatal Responses to Environmental Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Wortmannin - Wikipedia [en.wikipedia.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published data using PI4K-IN-1
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PI4K-IN-1 and its Alternatives with Supporting Experimental Data.
This guide provides a comprehensive comparison of the phosphatidylinositol 4-kinase (PI4K) inhibitor, this compound, with other commonly used PI4K inhibitors. The information is intended to help researchers make informed decisions about the selection of appropriate tools for their studies. The data presented is collated from publicly available resources and scientific literature.
Introduction to PI4K and its Inhibition
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key intermediate in the production of other important signaling molecules and is involved in regulating various cellular processes, including membrane trafficking and signal transduction.[1] PI4Ks are divided into two main types, Type II and Type III, each with α and β isoforms. Type III PI4Ks, in particular, have been identified as important host factors for the replication of several RNA viruses, such as hepatitis C virus (HCV) and enteroviruses, making them attractive targets for antiviral drug development.[2][3]
Data Presentation: A Comparative Analysis of PI4K Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their potency and selectivity against different PI4K and PI3K isoforms.
Table 1: Potency of this compound Against PI4K and PI3K Isoforms
| Target | pIC50 |
| PI4KIIIα | 9.0 |
| PI4KIIIβ | 6.6 |
| PI3Kα | 4.0 |
| PI3Kβ | <3.7 |
| PI3Kγ | 5.0 |
| PI3Kδ | <4.1 |
Table 2: Comparative Potency (IC50/pIC50) of Alternative PI4K Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | pIC50 | Notes |
| GSK-A1 | PI4KIIIα | ~3 | 8.5-9.8 | Selective for PI4KIIIα over PI4KIIIβ.[4] |
| PIK-93 | PI4KIIIβ, PI3Kγ, PI3Kα | 19, 16, 39 | - | Potent inhibitor of both PI4KIIIβ and PI3K isoforms.[5][6] |
| Wortmannin | Pan-PI3K, PI4K (Type III) | ~3 (PI3K) | - | A non-specific, covalent inhibitor of PI3Ks; also inhibits Type III PI4Ks at higher concentrations.[7][8] |
Reproducibility of Published Data
A comprehensive search of the scientific literature did not yield any studies specifically focused on the reproducibility of published data using this compound. While the inhibitor is commercially available and its potency has been characterized, there is a lack of published research that explicitly attempts to replicate or validate previous findings.
However, the reproducibility of kinase inhibitor assays, in general, is a well-recognized challenge in the field of drug discovery.[9] Factors that can influence the reproducibility of in vitro kinase assays include the specific assay format used (e.g., radiometric vs. fluorescence-based), the purity and activity of the recombinant kinase, the concentration of ATP used in the reaction, and the specific buffer conditions.[9] For cell-based assays, cell line identity, passage number, and culture conditions can all contribute to variability in results.
Given the absence of specific reproducibility studies for this compound, researchers should exercise caution when comparing data across different studies and consider validating key findings in their own experimental systems.
Experimental Protocols
Detailed methodologies for key experiments involving PI4K inhibitors are crucial for the reproducibility and interpretation of results. Below are detailed protocols for common assays used to characterize PI4K inhibitors.
Biochemical Kinase Activity Assays
1. Radiometric Thin-Layer Chromatography (TLC) Assay (for PIK-93)
This assay directly measures the enzymatic activity of PI4K by quantifying the incorporation of a radiolabeled phosphate from [γ-32P]ATP into its lipid substrate, phosphatidylinositol (PI).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, the inhibitor (e.g., PIK-93 at various concentrations with a final DMSO concentration of 2%), assay buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2), and freshly sonicated phosphatidylinositol (100 µg/mL).[5][10]
-
Reaction Initiation: Start the reaction by adding [γ-32P]ATP (containing 10 µCi of radioactivity) to a final concentration of 10 or 100 µM.[5][10]
-
Incubation: Allow the reaction to proceed for 20 minutes at room temperature.[5][10]
-
Reaction Termination: Stop the reaction by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 mixture of chloroform and methanol.[5][10]
-
Lipid Extraction: Vortex the biphasic mixture and briefly centrifuge. Carefully transfer the lower organic phase to a new tube.[5][10]
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate for 3-4 hours in a 65:35 solution of n-propanol:1M acetic acid.[5][10]
-
Data Acquisition: Dry the TLC plate and expose it to a phosphorimager screen. Quantify the amount of radiolabeled PI4P to determine kinase activity.[5][10]
-
IC50 Determination: Measure kinase activity at 10-12 different concentrations of the inhibitor (typically using two-fold serial dilutions) to generate a dose-response curve and calculate the IC50 value.[5][10]
2. ADP-Glo™ Luminescent Kinase Assay
This is a high-throughput screening-compatible assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: In a multi-well plate, incubate the PI4K enzyme with its substrate (phosphatidylinositol) and ATP in the presence of varying concentrations of the inhibitor.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[2]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. The newly synthesized ATP is then used by a luciferase to generate a luminescent signal.[2]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Assay Validation: The robustness of the assay can be assessed by calculating the Z'-factor, with a value greater than 0.5 indicating a robust assay.[2]
Cellular Assays
1. Cellular PI4P Level Measurement using a BRET-based Assay (for GSK-A1)
This assay measures the levels of PI4P in specific cellular compartments in live cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Transfection: Transfect cells (e.g., HEK-AT1) with a BRET-based PI4P sensor construct (e.g., Sluc-P4M2X-T2A-Venus-Rab7 for endosomal PI4P).[11]
-
Cell Culture: Plate the transfected cells in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with the PI4K inhibitor (e.g., GSK-A1 at 10 nM) or vehicle control (DMSO).[11]
-
BRET Measurement: Add a coelenterazine substrate and measure the BRET signal using a plate reader. Changes in the BRET signal reflect changes in the localization of the PI4P sensor, and thus changes in PI4P levels in the targeted compartment.[11]
2. Cellular Proliferation Assay (for Wortmannin)
This assay assesses the effect of a kinase inhibitor on cell viability and proliferation.
-
Cell Seeding: Seed cells in exponential growth phase into multi-well plates.
-
Inhibitor Treatment: Treat the cells with the inhibitor (e.g., Wortmannin at 5–50 μM) for a defined period (e.g., 2 hours).[12]
-
Colony Formation: After treatment, wash the cells and incubate them in fresh medium for an extended period (e.g., 2 weeks) to allow for colony formation.[12]
-
Quantification: Stain the colonies and count them to determine the surviving fraction of cells at each inhibitor concentration.
Mandatory Visualization
The following diagrams illustrate key concepts related to PI4K signaling and experimental workflows.
Caption: PI4K signaling pathway and the point of inhibition.
Caption: Workflow for a radiometric TLC-based PI4K assay.
Caption: Logical workflow for comparing PI4K inhibitors.
References
- 1. Differential Effects of Phosphatidylinositol 4-Kinase (PI4K) and 3-Kinase (PI3K) Inhibitors on Stomatal Responses to Environmental Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Wortmannin - Wikipedia [en.wikipedia.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
PI4K-IN-1 as a reference compound for novel PI4K inhibitor screening
For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is a critical first step in the screening and development of novel kinase inhibitors. This guide provides a comprehensive comparison of PI4K-IN-1 with other available phosphatidylinositol 4-kinase (PI4K) inhibitors, supported by experimental data and detailed protocols to aid in the establishment of robust screening assays.
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including signal transduction, membrane trafficking, and the formation of viral replication organelles.[1] These enzymes catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule and a precursor for other important phosphoinositides.[2][3] The PI4K family is divided into two types, Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ), based on their structural and enzymatic properties.[1] The distinct roles of these isoforms in cellular physiology and disease have made them attractive targets for therapeutic intervention, particularly in the fields of oncology, virology, and neurodegenerative diseases.[1]
This compound has emerged as a valuable tool for studying the function of PI4KIIIα. It is a potent inhibitor of this isoform, making it a suitable reference compound for screening campaigns aimed at identifying new chemical entities with similar or improved inhibitory profiles.[4]
Comparative Analysis of PI4K Inhibitors
The selection of a reference compound should be based on a thorough evaluation of its potency, selectivity, and mechanism of action relative to other available inhibitors. The following table summarizes the biochemical potency of this compound and a selection of other commonly used PI4K inhibitors against various PI4K and PI3K isoforms.
| Compound | PI4KIIIα (pIC50/IC50) | PI4KIIIβ (pIC50/IC50) | PI4KIIα (IC50) | PI3Kα (pIC50/IC50) | PI3Kβ (pIC50) | PI3Kγ (pIC50/IC50) | PI3Kδ (pIC50) |
| This compound | 9.0 / ~1 nM[4] | 6.6 / ~251 nM[4] | - | 4.0[4] | <3.7[4] | 5.0[4] | <4.1[4] |
| GSK-F1 | 8.0[4] | 5.9[4] | - | 5.8[4] | 5.9[4] | 5.9[4] | 6.4[4] |
| PIK-93 | - | 19 nM[5] | - | 39 nM[5] | - | 16 nM[5] | - |
| PI4KIIIbeta-IN-10 | - | 3.6 nM[5] | >20 µM[5] | >20 µM[5] | >20 µM[5] | >20 µM[5] | - |
| UCB9608 | - | 11 nM[5] | - | - | - | - | - |
| PI-273 | - | - | 0.47 µM[5] | - | - | - | - |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. IC50 values are presented for easier comparison.
As the data indicates, this compound is a highly potent inhibitor of PI4KIIIα with moderate selectivity against PI4KIIIβ. Its activity against various PI3K isoforms is significantly lower, suggesting a favorable selectivity profile for a PI4KIIIα-targeted screening campaign. In contrast, compounds like PIK-93 show potent inhibition of both PI4KIIIβ and certain PI3K isoforms, which may be desirable for different screening objectives. For targeting the PI4KIIα isoform, PI-273 stands out as a specific inhibitor.
Experimental Methodologies
To facilitate the screening and characterization of novel PI4K inhibitors, detailed protocols for two key in vitro kinase assays are provided below.
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method suitable for primary screening and dose-response studies.[6]
Materials:
-
PI4K enzyme (e.g., recombinant human PI4KIIIα)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare the kinase reaction mixture by combining the PI4K enzyme, PI substrate, and kinase buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate. Include wells with a known inhibitor (e.g., this compound) as a positive control and wells with DMSO as a negative control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into the lipid substrate. It is a highly sensitive and direct method for measuring kinase activity.[7]
Materials:
-
PI4K enzyme
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
[γ-³²P]ATP
-
Test compounds
-
P81 phosphocellulose paper or other suitable filter membrane
-
Phosphorimager or scintillation counter
Protocol:
-
Prepare the kinase reaction mixture containing the PI4K enzyme, PI substrate, and kinase reaction buffer.
-
Add the test compounds at various concentrations to reaction tubes. Include positive and negative controls.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Spot a portion of each reaction mixture onto a P81 phosphocellulose paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper and quantify the radioactivity using a phosphorimager or scintillation counter. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Visualizing Key Processes
To better understand the context of PI4K inhibitor screening, the following diagrams illustrate the PI4K signaling pathway and a typical experimental workflow.
Caption: Simplified PI4K signaling pathway at the plasma membrane.
Caption: Typical workflow for screening and identifying novel PI4K inhibitors.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
PI4K-IN-1 as a reference compound for novel PI4K inhibitor screening
For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is a critical first step in the screening and development of novel kinase inhibitors. This guide provides a comprehensive comparison of PI4K-IN-1 with other available phosphatidylinositol 4-kinase (PI4K) inhibitors, supported by experimental data and detailed protocols to aid in the establishment of robust screening assays.
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including signal transduction, membrane trafficking, and the formation of viral replication organelles.[1] These enzymes catalyze the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule and a precursor for other important phosphoinositides.[2][3] The PI4K family is divided into two types, Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ), based on their structural and enzymatic properties.[1] The distinct roles of these isoforms in cellular physiology and disease have made them attractive targets for therapeutic intervention, particularly in the fields of oncology, virology, and neurodegenerative diseases.[1]
This compound has emerged as a valuable tool for studying the function of PI4KIIIα. It is a potent inhibitor of this isoform, making it a suitable reference compound for screening campaigns aimed at identifying new chemical entities with similar or improved inhibitory profiles.[4]
Comparative Analysis of PI4K Inhibitors
The selection of a reference compound should be based on a thorough evaluation of its potency, selectivity, and mechanism of action relative to other available inhibitors. The following table summarizes the biochemical potency of this compound and a selection of other commonly used PI4K inhibitors against various PI4K and PI3K isoforms.
| Compound | PI4KIIIα (pIC50/IC50) | PI4KIIIβ (pIC50/IC50) | PI4KIIα (IC50) | PI3Kα (pIC50/IC50) | PI3Kβ (pIC50) | PI3Kγ (pIC50/IC50) | PI3Kδ (pIC50) |
| This compound | 9.0 / ~1 nM[4] | 6.6 / ~251 nM[4] | - | 4.0[4] | <3.7[4] | 5.0[4] | <4.1[4] |
| GSK-F1 | 8.0[4] | 5.9[4] | - | 5.8[4] | 5.9[4] | 5.9[4] | 6.4[4] |
| PIK-93 | - | 19 nM[5] | - | 39 nM[5] | - | 16 nM[5] | - |
| PI4KIIIbeta-IN-10 | - | 3.6 nM[5] | >20 µM[5] | >20 µM[5] | >20 µM[5] | >20 µM[5] | - |
| UCB9608 | - | 11 nM[5] | - | - | - | - | - |
| PI-273 | - | - | 0.47 µM[5] | - | - | - | - |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. IC50 values are presented for easier comparison.
As the data indicates, this compound is a highly potent inhibitor of PI4KIIIα with moderate selectivity against PI4KIIIβ. Its activity against various PI3K isoforms is significantly lower, suggesting a favorable selectivity profile for a PI4KIIIα-targeted screening campaign. In contrast, compounds like PIK-93 show potent inhibition of both PI4KIIIβ and certain PI3K isoforms, which may be desirable for different screening objectives. For targeting the PI4KIIα isoform, PI-273 stands out as a specific inhibitor.
Experimental Methodologies
To facilitate the screening and characterization of novel PI4K inhibitors, detailed protocols for two key in vitro kinase assays are provided below.
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method suitable for primary screening and dose-response studies.[6]
Materials:
-
PI4K enzyme (e.g., recombinant human PI4KIIIα)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare the kinase reaction mixture by combining the PI4K enzyme, PI substrate, and kinase buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate. Include wells with a known inhibitor (e.g., this compound) as a positive control and wells with DMSO as a negative control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the lipid substrate. It is a highly sensitive and direct method for measuring kinase activity.[7]
Materials:
-
PI4K enzyme
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA)
-
Phosphatidylinositol (PI) substrate
-
ATP
-
[γ-³²P]ATP
-
Test compounds
-
P81 phosphocellulose paper or other suitable filter membrane
-
Phosphorimager or scintillation counter
Protocol:
-
Prepare the kinase reaction mixture containing the PI4K enzyme, PI substrate, and kinase reaction buffer.
-
Add the test compounds at various concentrations to reaction tubes. Include positive and negative controls.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Spot a portion of each reaction mixture onto a P81 phosphocellulose paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper and quantify the radioactivity using a phosphorimager or scintillation counter. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Visualizing Key Processes
To better understand the context of PI4K inhibitor screening, the following diagrams illustrate the PI4K signaling pathway and a typical experimental workflow.
Caption: Simplified PI4K signaling pathway at the plasma membrane.
Caption: Typical workflow for screening and identifying novel PI4K inhibitors.
References
- 1. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PI4K-IN-1's Effects Across Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, with other alternative inhibitors. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and its Role in Cellular Signaling
This compound is a potent small molecule inhibitor targeting the type III phosphatidylinositol 4-kinases, PI4KIIIα and PI4KIIIβ.[1][2] These enzymes play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid second messenger involved in various cellular processes, including membrane trafficking, signal transduction, and the formation of viral replication organelles.[1][3] Dysregulation of PI4K activity has been implicated in several diseases, including cancer and viral infections, making these kinases attractive therapeutic targets.[4][5] this compound also exhibits some inhibitory activity against class I phosphoinositide 3-kinases (PI3Ks), which should be considered when interpreting experimental results.[1][2]
Comparative Efficacy of PI4K Inhibitors
Table 1: Comparative Inhibitory Activity (IC50/pIC50) of PI4K Inhibitors Against Kinase Targets
| Inhibitor | Target(s) | IC50/pIC50 | Off-Target(s) |
| This compound | PI4KIIIα, PI4KIIIβ | pIC50: 9.0 (PI4KIIIα), 6.6 (PI4KIIIβ)[1][2] | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ (pIC50: 4.0, <3.7, 5.0, <4.1)[1][2] |
| PIK-93 | PI4KIIIβ, PI3Kγ, PI3Kα | IC50: 19 nM (PI4KIIIβ), 16 nM (PI3Kγ), 39 nM (PI3Kα)[1] | PI3Kβ, PI3Kδ (IC50: 0.59 µM, 0.12 µM)[1] |
| GSK-F1 | PI4KA (PI4KIIIα) | pIC50: 8.0[1] | PI4KB, PI3K isoforms (lower potency)[1] |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | IC50: 3.6 nM[1] | - |
Table 2: Comparative Cell Viability (IC50) of PI4K Inhibitors Across Different Cancer Cell Lines
| Cell Line | This compound (µM) | PIK-93 (µM) | GSK-F1 (µM) | PI4KIIIbeta-IN-10 (µM) |
| A549 (Lung Carcinoma) | Data not available | >5[6] | Data not available | Data not available |
| MCF7 (Breast Adenocarcinoma) | Data not available | Data not available | Data not available | Data not available |
| HCT116 (Colorectal Carcinoma) | Data not available | Data not available | Data not available | Data not available |
| HeLa (Cervical Adenocarcinoma) | Data not available | Minimal effects on metabolic activity at 2-4 µM[7] | Data not available | Data not available |
Note: The lack of standardized, publicly available IC50 data for this compound and other PI4K inhibitors across a common panel of cell lines highlights a significant gap in the current research landscape. The data for PIK-93 suggests low cytotoxicity in the tested lung cancer cell lines. Further experimental investigation is required to build a comprehensive comparative profile.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound and its alternatives function, it is essential to visualize the relevant signaling pathways and experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Research progress of phosphatidylinositol 4-kinase and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule PIK-93 modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of PI4K-IN-1's Effects Across Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, with other alternative inhibitors. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and its Role in Cellular Signaling
This compound is a potent small molecule inhibitor targeting the type III phosphatidylinositol 4-kinases, PI4KIIIα and PI4KIIIβ.[1][2] These enzymes play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid second messenger involved in various cellular processes, including membrane trafficking, signal transduction, and the formation of viral replication organelles.[1][3] Dysregulation of PI4K activity has been implicated in several diseases, including cancer and viral infections, making these kinases attractive therapeutic targets.[4][5] this compound also exhibits some inhibitory activity against class I phosphoinositide 3-kinases (PI3Ks), which should be considered when interpreting experimental results.[1][2]
Comparative Efficacy of PI4K Inhibitors
Table 1: Comparative Inhibitory Activity (IC50/pIC50) of PI4K Inhibitors Against Kinase Targets
| Inhibitor | Target(s) | IC50/pIC50 | Off-Target(s) |
| This compound | PI4KIIIα, PI4KIIIβ | pIC50: 9.0 (PI4KIIIα), 6.6 (PI4KIIIβ)[1][2] | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ (pIC50: 4.0, <3.7, 5.0, <4.1)[1][2] |
| PIK-93 | PI4KIIIβ, PI3Kγ, PI3Kα | IC50: 19 nM (PI4KIIIβ), 16 nM (PI3Kγ), 39 nM (PI3Kα)[1] | PI3Kβ, PI3Kδ (IC50: 0.59 µM, 0.12 µM)[1] |
| GSK-F1 | PI4KA (PI4KIIIα) | pIC50: 8.0[1] | PI4KB, PI3K isoforms (lower potency)[1] |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | IC50: 3.6 nM[1] | - |
Table 2: Comparative Cell Viability (IC50) of PI4K Inhibitors Across Different Cancer Cell Lines
| Cell Line | This compound (µM) | PIK-93 (µM) | GSK-F1 (µM) | PI4KIIIbeta-IN-10 (µM) |
| A549 (Lung Carcinoma) | Data not available | >5[6] | Data not available | Data not available |
| MCF7 (Breast Adenocarcinoma) | Data not available | Data not available | Data not available | Data not available |
| HCT116 (Colorectal Carcinoma) | Data not available | Data not available | Data not available | Data not available |
| HeLa (Cervical Adenocarcinoma) | Data not available | Minimal effects on metabolic activity at 2-4 µM[7] | Data not available | Data not available |
Note: The lack of standardized, publicly available IC50 data for this compound and other PI4K inhibitors across a common panel of cell lines highlights a significant gap in the current research landscape. The data for PIK-93 suggests low cytotoxicity in the tested lung cancer cell lines. Further experimental investigation is required to build a comprehensive comparative profile.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound and its alternatives function, it is essential to visualize the relevant signaling pathways and experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Research progress of phosphatidylinositol 4-kinase and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule PIK-93 modulates the tumor microenvironment to improve immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking PI4K-IN-1 activity against a known PI4K activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, against other known inhibitors with distinct isoform selectivities. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies of PI4K signaling pathways and for drug development programs targeting these essential lipid kinases.
Introduction to PI4K and its Inhibition
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, membrane trafficking, and the formation of phosphatidylinositol 4-phosphate (PI4P), a key precursor for other important phosphoinositides. The PI4K family is divided into two main types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ). Given their involvement in a wide range of cellular processes, including viral replication and cancer cell signaling, PI4Ks have emerged as attractive therapeutic targets. Small molecule inhibitors of PI4Ks are therefore valuable tools for both basic research and clinical development.
This compound is a potent inhibitor that targets both α and β isoforms of Type III PI4K.[1] To better understand its activity profile, this guide benchmarks this compound against two other well-characterized PI4K inhibitors: GSK-A1, a selective inhibitor of PI4KIIIα, and PIK-93, which preferentially inhibits PI4KIIIβ.[1][2]
Comparative Activity of PI4K Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound, GSK-A1, and PIK-93 against different PI4K isoforms. The data is presented as pIC50 and IC50 values, which are measures of the concentration of an inhibitor required to reduce the activity of an enzyme by half.
| Compound | Target Isoform(s) | pIC50 | IC50 |
| This compound | PI4KIIIα | 9.0[1] | ~1 nM |
| PI4KIIIβ | 6.6[1] | ~251 nM | |
| GSK-A1 | PI4KIIIα | 8.5-9.8[1][3] | ~3 nM[1][3] |
| PI4KIIIβ | - | >10 µM | |
| PIK-93 | PI4KIIIβ | - | 19 nM[1] |
| PI4KIIIα | - | ~1.9 µM (100-fold less potent than against PI4KIIIβ)[2] |
Signaling Pathway of PI4K and Points of Inhibition
The diagram below illustrates the central role of PI4K in the phosphoinositide signaling pathway and highlights the points of intervention for this compound, GSK-A1, and PIK-93.
Experimental Protocols
In Vitro PI4K Activity Assay ([32P]-ATP-based)
This protocol describes a standard method for measuring the in vitro activity of PI4K enzymes and assessing the potency of inhibitors. The assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP into the lipid substrate, phosphatidylinositol (PtdIns).
Materials:
-
Purified, epitope-tagged PI4K enzyme (e.g., expressed in and immunoisolated from COS-7 cells)
-
Phosphatidylinositol (PtdIns) lipid substrate
-
[γ-32P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (50 mM Tris/HCl, pH 7.5, 20 mM MgCl2, 1 mM EGTA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Inhibitor compounds (dissolved in DMSO)
-
DMSO (for control)
-
Reaction termination solution (e.g., 1 M HCl)
-
Organic solvent for lipid extraction (e.g., chloroform:methanol mixture)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a final volume of 50 µL. The standard reaction mixture contains:
-
Kinase reaction buffer
-
1 µM PtdIns
-
0.4% Triton X-100
-
0.5 mg/ml BSA
-
100 µM ATP (including [γ-32P]ATP at a specific activity of ~2 µCi per reaction)
-
Purified PI4K enzyme
-
-
Inhibitor Pre-incubation: Add the desired concentration of the inhibitor (or DMSO for control) to the reaction mixture (excluding the [γ-32P]ATP). Pre-incubate for 10 minutes at 30°C.
-
Initiate Kinase Reaction: Start the reaction by adding the [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
Lipid Extraction: Extract the radiolabeled lipids using an organic solvent mixture.
-
Analysis: Separate the radiolabeled PI4P product from the unreacted [γ-32P]ATP and other lipids using Thin Layer Chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled PI4P using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity with a scintillation counter.
-
Data Analysis: Determine the IC50 values for each inhibitor by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram outlines the key steps in the in vitro PI4K activity assay described above.
Conclusion
This compound is a potent dual inhibitor of PI4KIIIα and PI4KIIIβ. Its activity profile differs significantly from that of isoform-selective inhibitors like GSK-A1 (PI4KIIIα selective) and PIK-93 (PI4KIIIβ selective). The choice of inhibitor will depend on the specific research question. For studies requiring broad inhibition of type III PI4K activity, this compound is a suitable tool. In contrast, GSK-A1 and PIK-93 are more appropriate for dissecting the specific roles of the individual PI4KIIIα and PI4KIIIβ isoforms in cellular processes. The provided experimental protocol offers a robust method for independently verifying the activity of these and other PI4K inhibitors in a laboratory setting.
References
Benchmarking PI4K-IN-1 activity against a known PI4K activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, against other known inhibitors with distinct isoform selectivities. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies of PI4K signaling pathways and for drug development programs targeting these essential lipid kinases.
Introduction to PI4K and its Inhibition
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, membrane trafficking, and the formation of phosphatidylinositol 4-phosphate (PI4P), a key precursor for other important phosphoinositides. The PI4K family is divided into two main types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ). Given their involvement in a wide range of cellular processes, including viral replication and cancer cell signaling, PI4Ks have emerged as attractive therapeutic targets. Small molecule inhibitors of PI4Ks are therefore valuable tools for both basic research and clinical development.
This compound is a potent inhibitor that targets both α and β isoforms of Type III PI4K.[1] To better understand its activity profile, this guide benchmarks this compound against two other well-characterized PI4K inhibitors: GSK-A1, a selective inhibitor of PI4KIIIα, and PIK-93, which preferentially inhibits PI4KIIIβ.[1][2]
Comparative Activity of PI4K Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound, GSK-A1, and PIK-93 against different PI4K isoforms. The data is presented as pIC50 and IC50 values, which are measures of the concentration of an inhibitor required to reduce the activity of an enzyme by half.
| Compound | Target Isoform(s) | pIC50 | IC50 |
| This compound | PI4KIIIα | 9.0[1] | ~1 nM |
| PI4KIIIβ | 6.6[1] | ~251 nM | |
| GSK-A1 | PI4KIIIα | 8.5-9.8[1][3] | ~3 nM[1][3] |
| PI4KIIIβ | - | >10 µM | |
| PIK-93 | PI4KIIIβ | - | 19 nM[1] |
| PI4KIIIα | - | ~1.9 µM (100-fold less potent than against PI4KIIIβ)[2] |
Signaling Pathway of PI4K and Points of Inhibition
The diagram below illustrates the central role of PI4K in the phosphoinositide signaling pathway and highlights the points of intervention for this compound, GSK-A1, and PIK-93.
Experimental Protocols
In Vitro PI4K Activity Assay ([32P]-ATP-based)
This protocol describes a standard method for measuring the in vitro activity of PI4K enzymes and assessing the potency of inhibitors. The assay measures the incorporation of radiolabeled phosphate from [γ-32P]ATP into the lipid substrate, phosphatidylinositol (PtdIns).
Materials:
-
Purified, epitope-tagged PI4K enzyme (e.g., expressed in and immunoisolated from COS-7 cells)
-
Phosphatidylinositol (PtdIns) lipid substrate
-
[γ-32P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (50 mM Tris/HCl, pH 7.5, 20 mM MgCl2, 1 mM EGTA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Inhibitor compounds (dissolved in DMSO)
-
DMSO (for control)
-
Reaction termination solution (e.g., 1 M HCl)
-
Organic solvent for lipid extraction (e.g., chloroform:methanol mixture)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a final volume of 50 µL. The standard reaction mixture contains:
-
Kinase reaction buffer
-
1 µM PtdIns
-
0.4% Triton X-100
-
0.5 mg/ml BSA
-
100 µM ATP (including [γ-32P]ATP at a specific activity of ~2 µCi per reaction)
-
Purified PI4K enzyme
-
-
Inhibitor Pre-incubation: Add the desired concentration of the inhibitor (or DMSO for control) to the reaction mixture (excluding the [γ-32P]ATP). Pre-incubate for 10 minutes at 30°C.
-
Initiate Kinase Reaction: Start the reaction by adding the [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
Lipid Extraction: Extract the radiolabeled lipids using an organic solvent mixture.
-
Analysis: Separate the radiolabeled PI4P product from the unreacted [γ-32P]ATP and other lipids using Thin Layer Chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled PI4P using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity with a scintillation counter.
-
Data Analysis: Determine the IC50 values for each inhibitor by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram outlines the key steps in the in vitro PI4K activity assay described above.
Conclusion
This compound is a potent dual inhibitor of PI4KIIIα and PI4KIIIβ. Its activity profile differs significantly from that of isoform-selective inhibitors like GSK-A1 (PI4KIIIα selective) and PIK-93 (PI4KIIIβ selective). The choice of inhibitor will depend on the specific research question. For studies requiring broad inhibition of type III PI4K activity, this compound is a suitable tool. In contrast, GSK-A1 and PIK-93 are more appropriate for dissecting the specific roles of the individual PI4KIIIα and PI4KIIIβ isoforms in cellular processes. The provided experimental protocol offers a robust method for independently verifying the activity of these and other PI4K inhibitors in a laboratory setting.
References
A Quantitative Comparison of the Inhibitory Potency of PI4K-IN-1 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inhibitory potency of the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, and a selection of its structural and functional analogs. The information presented is supported by experimental data from publicly available research, with a focus on quantitative metrics to facilitate informed decision-making in research and drug development.
Introduction to PI4Ks and Their Inhibition
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This second messenger is vital for the integrity and function of the Golgi apparatus, endosomal trafficking, and the generation of other important phosphoinositides like PI(4,5)P2. The PI4K family is divided into two types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ). Due to their involvement in various pathological processes, including viral replication and cancer, PI4Ks have emerged as attractive therapeutic targets.
This compound is a potent inhibitor of Type III PI4Ks, demonstrating significant selectivity for the alpha isoform. This guide will compare its inhibitory activity with other well-characterized PI4K inhibitors, providing a quantitative basis for compound selection in various research applications.
Quantitative Inhibitory Potency
The inhibitory potency of this compound and its analogs is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) are common metrics used to quantify the efficacy of these inhibitors. The following tables summarize the available quantitative data for this compound and a selection of analogous compounds against different PI4K isoforms.
| Compound | Target Isoform(s) | pIC50 | IC50 (nM) |
| This compound | PI4KIIIα | 9.0 | 0.1 |
| PI4KIIIβ | 6.6 | 251 | |
| PIK-93 | PI4KIIIβ | - | 19 |
| GSK-A1 | PI4KIIIα | - | ~3 |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | - | 3.6 |
Table 1: Biochemical Inhibitory Potency of this compound and Analogs. This table presents the pIC50 and IC50 values of selected PI4K inhibitors against their primary target isoforms, as determined by biochemical assays.
| Compound | Target Isoform(s) | Cellular Assay IC50 (nM) |
| GSK-A1 | PI4KA | ~3 (PtdIns(4,5)P2 resynthesis) |
Table 2: Cellular Inhibitory Potency of a PI4K Inhibitor. This table shows the cellular potency of GSK-A1, a PI4KA inhibitor, in a PtdIns(4,5)P2 resynthesis assay. Data for the cellular potency of this compound and its direct analogs are limited in the public domain.
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from two key types of in vitro kinase assays: the ADP-Glo™ Kinase Assay and the radioactive [γ-³²P]ATP Kinase Assay.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the PI4K enzyme, the lipid substrate (phosphatidylinositol), ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of a final component (e.g., ATP or enzyme) and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.
-
Signal Detection: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.
Radioactive [γ-³²P]ATP Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into the lipid substrate.
Protocol:
-
Reaction Mixture: The assay is set up in a reaction buffer containing the PI4K enzyme, the lipid substrate, [γ-³²P]ATP, and the test inhibitor.
-
Kinase Reaction: The reaction is initiated and incubated at 30°C for a specific time.
-
Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., HCl).
-
Lipid Extraction: The radiolabeled lipid product is extracted using a mixture of organic solvents (e.g., chloroform/methanol).
-
Quantification: The amount of incorporated radioactivity in the organic phase is measured using a scintillation counter. The IC50 value is calculated by analyzing the reduction in radioactivity at different inhibitor concentrations.
Visualizing Key Processes
To better understand the context of PI4K inhibition, the following diagrams illustrate the PI4K signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: PI4K Signaling Pathway.
Caption: Experimental Workflow for PI4K Inhibitor Testing.
Conclusion
This compound is a highly potent inhibitor of PI4KIIIα, exhibiting significant selectivity over the β isoform. When compared to other PI4K inhibitors, its sub-nanomolar potency against PI4KIIIα makes it a valuable tool for specifically probing the function of this isoform. The choice of inhibitor for a particular study will depend on the desired isoform selectivity and the experimental context (biochemical vs. cellular). The detailed experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other PI4K inhibitors. The continued development of potent and selective PI4K inhibitors will be crucial for advancing our understanding of PI4K biology and for the development of novel therapeutics.
A Quantitative Comparison of the Inhibitory Potency of PI4K-IN-1 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inhibitory potency of the phosphatidylinositol 4-kinase (PI4K) inhibitor, PI4K-IN-1, and a selection of its structural and functional analogs. The information presented is supported by experimental data from publicly available research, with a focus on quantitative metrics to facilitate informed decision-making in research and drug development.
Introduction to PI4Ks and Their Inhibition
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This second messenger is vital for the integrity and function of the Golgi apparatus, endosomal trafficking, and the generation of other important phosphoinositides like PI(4,5)P2. The PI4K family is divided into two types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ). Due to their involvement in various pathological processes, including viral replication and cancer, PI4Ks have emerged as attractive therapeutic targets.
This compound is a potent inhibitor of Type III PI4Ks, demonstrating significant selectivity for the alpha isoform. This guide will compare its inhibitory activity with other well-characterized PI4K inhibitors, providing a quantitative basis for compound selection in various research applications.
Quantitative Inhibitory Potency
The inhibitory potency of this compound and its analogs is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) are common metrics used to quantify the efficacy of these inhibitors. The following tables summarize the available quantitative data for this compound and a selection of analogous compounds against different PI4K isoforms.
| Compound | Target Isoform(s) | pIC50 | IC50 (nM) |
| This compound | PI4KIIIα | 9.0 | 0.1 |
| PI4KIIIβ | 6.6 | 251 | |
| PIK-93 | PI4KIIIβ | - | 19 |
| GSK-A1 | PI4KIIIα | - | ~3 |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | - | 3.6 |
Table 1: Biochemical Inhibitory Potency of this compound and Analogs. This table presents the pIC50 and IC50 values of selected PI4K inhibitors against their primary target isoforms, as determined by biochemical assays.
| Compound | Target Isoform(s) | Cellular Assay IC50 (nM) |
| GSK-A1 | PI4KA | ~3 (PtdIns(4,5)P2 resynthesis) |
Table 2: Cellular Inhibitory Potency of a PI4K Inhibitor. This table shows the cellular potency of GSK-A1, a PI4KA inhibitor, in a PtdIns(4,5)P2 resynthesis assay. Data for the cellular potency of this compound and its direct analogs are limited in the public domain.
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from two key types of in vitro kinase assays: the ADP-Glo™ Kinase Assay and the radioactive [γ-³²P]ATP Kinase Assay.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the PI4K enzyme, the lipid substrate (phosphatidylinositol), ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of a final component (e.g., ATP or enzyme) and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.
-
Signal Detection: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.
Radioactive [γ-³²P]ATP Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into the lipid substrate.
Protocol:
-
Reaction Mixture: The assay is set up in a reaction buffer containing the PI4K enzyme, the lipid substrate, [γ-³²P]ATP, and the test inhibitor.
-
Kinase Reaction: The reaction is initiated and incubated at 30°C for a specific time.
-
Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., HCl).
-
Lipid Extraction: The radiolabeled lipid product is extracted using a mixture of organic solvents (e.g., chloroform/methanol).
-
Quantification: The amount of incorporated radioactivity in the organic phase is measured using a scintillation counter. The IC50 value is calculated by analyzing the reduction in radioactivity at different inhibitor concentrations.
Visualizing Key Processes
To better understand the context of PI4K inhibition, the following diagrams illustrate the PI4K signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: PI4K Signaling Pathway.
Caption: Experimental Workflow for PI4K Inhibitor Testing.
Conclusion
This compound is a highly potent inhibitor of PI4KIIIα, exhibiting significant selectivity over the β isoform. When compared to other PI4K inhibitors, its sub-nanomolar potency against PI4KIIIα makes it a valuable tool for specifically probing the function of this isoform. The choice of inhibitor for a particular study will depend on the desired isoform selectivity and the experimental context (biochemical vs. cellular). The detailed experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other PI4K inhibitors. The continued development of potent and selective PI4K inhibitors will be crucial for advancing our understanding of PI4K biology and for the development of novel therapeutics.
Safety Operating Guide
Proper Disposal and Handling of PI4K-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the operational use and disposal of PI4K-IN-1, a potent Phosphatidylinositol 4-Kinase (PI4K) inhibitor. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a chemical compound intended for research use only. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent small molecule inhibitors should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in solid or solution form.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Quantitative Data: Inhibitory Potency of this compound
This compound is a potent inhibitor of PI4KIIIα and PI4KIIIβ. It also exhibits inhibitory activity against Class I PI3 Kinases at significantly lower potencies. The following table summarizes the pIC50 values for this compound against various lipid kinases.
| Kinase Isoform | pIC50 |
| PI4KIIIα | 9.0 |
| PI4KIIIβ | 6.6 |
| PI3Kα | 4.0 |
| PI3Kβ | <3.7 |
| PI3Kγ | 5.0 |
| PI3Kδ | <4.1 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathway of PI4K and Mechanism of Inhibition
Phosphatidylinositol 4-Kinases (PI4Ks) are a family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key precursor for the synthesis of other important signaling molecules, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). PI4K inhibitors, like this compound, exert their effects by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of PI and disrupting downstream signaling pathways that are dependent on PI4P.
Caption: Mechanism of PI4K inhibition by this compound.
Experimental Protocol: In Vitro Kinase Assay Workflow
The following diagram outlines a general workflow for an in vitro kinase assay to determine the inhibitory potential of a compound like this compound. This type of assay measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.
Caption: General workflow for an in vitro kinase assay.
Proper Disposal Procedures for this compound
As this compound is a potent bioactive small molecule, it must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as any lab debris heavily contaminated with the solid compound (e.g., weighing boats, contaminated gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., stock solutions in DMSO, unused assay solutions) must be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams. For example, halogenated and non-halogenated solvent waste should generally be kept separate.
-
Contaminated Labware: Disposable labware that has come into contact with this compound (e.g., pipette tips, microplates) should be collected in a designated container for chemically contaminated solid waste.
-
-
Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and the solvent if in solution (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazard(s) associated with the waste (e.g., "Toxic," "Chemical Hazard").
-
Include the accumulation start date on the label.
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
Ensure all waste containers are kept securely closed except when adding waste.
-
Segregate waste containers based on chemical compatibility. For instance, keep organic solvent waste away from strong acids or bases.
-
Secondary containment (e.g., placing the waste container inside a larger, chemically resistant bin) is highly recommended to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
By adhering to these safety and disposal protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene and hazardous waste management plans for detailed guidance.
Proper Disposal and Handling of PI4K-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the operational use and disposal of PI4K-IN-1, a potent Phosphatidylinositol 4-Kinase (PI4K) inhibitor. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a chemical compound intended for research use only. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent small molecule inhibitors should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in solid or solution form.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Quantitative Data: Inhibitory Potency of this compound
This compound is a potent inhibitor of PI4KIIIα and PI4KIIIβ. It also exhibits inhibitory activity against Class I PI3 Kinases at significantly lower potencies. The following table summarizes the pIC50 values for this compound against various lipid kinases.
| Kinase Isoform | pIC50 |
| PI4KIIIα | 9.0 |
| PI4KIIIβ | 6.6 |
| PI3Kα | 4.0 |
| PI3Kβ | <3.7 |
| PI3Kγ | 5.0 |
| PI3Kδ | <4.1 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathway of PI4K and Mechanism of Inhibition
Phosphatidylinositol 4-Kinases (PI4Ks) are a family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key precursor for the synthesis of other important signaling molecules, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). PI4K inhibitors, like this compound, exert their effects by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of PI and disrupting downstream signaling pathways that are dependent on PI4P.
Caption: Mechanism of PI4K inhibition by this compound.
Experimental Protocol: In Vitro Kinase Assay Workflow
The following diagram outlines a general workflow for an in vitro kinase assay to determine the inhibitory potential of a compound like this compound. This type of assay measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.
Caption: General workflow for an in vitro kinase assay.
Proper Disposal Procedures for this compound
As this compound is a potent bioactive small molecule, it must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as any lab debris heavily contaminated with the solid compound (e.g., weighing boats, contaminated gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., stock solutions in DMSO, unused assay solutions) must be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams. For example, halogenated and non-halogenated solvent waste should generally be kept separate.
-
Contaminated Labware: Disposable labware that has come into contact with this compound (e.g., pipette tips, microplates) should be collected in a designated container for chemically contaminated solid waste.
-
-
Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and the solvent if in solution (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazard(s) associated with the waste (e.g., "Toxic," "Chemical Hazard").
-
Include the accumulation start date on the label.
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
Ensure all waste containers are kept securely closed except when adding waste.
-
Segregate waste containers based on chemical compatibility. For instance, keep organic solvent waste away from strong acids or bases.
-
Secondary containment (e.g., placing the waste container inside a larger, chemically resistant bin) is highly recommended to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
By adhering to these safety and disposal protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene and hazardous waste management plans for detailed guidance.
Personal protective equipment for handling PI4K-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PI4K-IN-1, a potent phosphatidylinositol 4-kinase (PI4K) inhibitor. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk to this research compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat this compound as potentially hazardous. Potent kinase inhibitors require stringent safety protocols to prevent adverse health effects. The following personal protective equipment (PPE) recommendations are based on best practices for handling similar chemical compounds. It is strongly advised to obtain the official SDS from the supplier for comprehensive safety information.
Recommended Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound is provided in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields. |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended, especially when handling stock solutions. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat. A disposable gown is recommended when handling larger quantities. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Safe Handling Workflow and Operational Plan
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment. All handling of this compound, particularly weighing the solid compound and preparing stock solutions, should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet.
Caption: Safe handling workflow for this compound.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Stock Solutions: Based on information from the supplier, stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Disposal
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. These items should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Disclaimer: The information provided in this guide is intended for educational purposes and is based on general best practices for handling potent chemical compounds. It is not a substitute for a comprehensive Safety Data Sheet (SDS). The user is strongly encouraged to obtain the official SDS for this compound from the manufacturer or supplier for complete and accurate safety information.
References
Personal protective equipment for handling PI4K-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PI4K-IN-1, a potent phosphatidylinositol 4-kinase (PI4K) inhibitor. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk to this research compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat this compound as potentially hazardous. Potent kinase inhibitors require stringent safety protocols to prevent adverse health effects. The following personal protective equipment (PPE) recommendations are based on best practices for handling similar chemical compounds. It is strongly advised to obtain the official SDS from the supplier for comprehensive safety information.
Recommended Personal Protective Equipment (PPE)
A summary of recommended PPE for handling this compound is provided in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields. |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended, especially when handling stock solutions. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat. A disposable gown is recommended when handling larger quantities. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Safe Handling Workflow and Operational Plan
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment. All handling of this compound, particularly weighing the solid compound and preparing stock solutions, should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet.
Caption: Safe handling workflow for this compound.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Stock Solutions: Based on information from the supplier, stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Disposal
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. These items should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Disclaimer: The information provided in this guide is intended for educational purposes and is based on general best practices for handling potent chemical compounds. It is not a substitute for a comprehensive Safety Data Sheet (SDS). The user is strongly encouraged to obtain the official SDS for this compound from the manufacturer or supplier for complete and accurate safety information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
